Ethoxy(methyl)diphenylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethoxy-methyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18OSi/c1-3-16-17(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLWTVQIBZEAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939590 | |
| Record name | Ethoxy(methyl)diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1825-59-8 | |
| Record name | 1,1′-(Ethoxymethylsilylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethoxymethyldiphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethoxy(methyl)diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethoxymethyldiphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Situating Ethoxy(methyl)diphenylsilane in Modern Synthesis
An In-depth Technical Guide to Ethoxy(methyl)diphenylsilane (CAS 1825-59-8)
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the precise manipulation of functional groups is paramount. Silyl ethers represent one of the most versatile and widely utilized classes of protecting groups for hydroxyl functionalities, enabling complex molecular transformations by temporarily masking the reactivity of alcohols.[1][2][3][4] this compound, while perhaps less ubiquitous than its tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) counterparts, occupies a unique niche. Its specific combination of a compact methyl group and two sterically demanding, electronically-influential phenyl groups confers a distinct stability profile. This guide, intended for the practicing researcher and development scientist, provides a deep dive into the core attributes of this compound, moving beyond catalog data to explore its reactivity, mechanistic underpinnings, and strategic applications.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is the foundation of its effective use. This compound is a liquid at room temperature that is sensitive to moisture.[5][6] Its identity and purity are unequivocally confirmed through a combination of spectroscopic techniques.
Core Properties
The fundamental physical constants for this compound are summarized below, compiled from various supplier and database sources.
| Property | Value | Source(s) |
| CAS Number | 1825-59-8 | [7] |
| Molecular Formula | C₁₅H₁₈OSi | [7][8][9] |
| Molecular Weight | 242.39 g/mol | [7][8][9] |
| Density | ~1.018 g/cm³ | [5][9] |
| Boiling Point | 100 °C (pressure not specified) | [5] |
| Refractive Index | ~1.544 (at 25°C) | [5] |
| Flash Point | 165 °C | [5] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [5] |
Spectroscopic Signature
While specific spectra for this compound are not publicly indexed in detail, its structure allows for a confident prediction of its key spectroscopic features based on the well-established principles of NMR, IR, and Mass Spectrometry for analogous organosilanes.[10][11][12][13]
-
¹H NMR: The spectrum would feature distinct signals for the aromatic protons of the two phenyl groups (typically in the 7.2-7.6 ppm range), a quartet for the ethoxy methylene (-OCH₂-) protons, a singlet for the silicon-bound methyl (-Si-CH₃) protons, and a triplet for the ethoxy methyl (-OCH₂CH₃ ) protons.
-
¹³C NMR: The carbon spectrum would show characteristic signals for the phenyl carbons, the silicon-bound methyl carbon (at a high field, often below 0 ppm), and the two distinct carbons of the ethoxy group.
-
IR Spectroscopy: Key vibrational bands would include C-H stretches for the aromatic and aliphatic groups, strong Si-O-C stretching vibrations (typically in the 1050-1100 cm⁻¹ region), and vibrations corresponding to the Si-Phenyl bonds (around 700-750 cm⁻¹ and 1100-1120 cm⁻¹).[12][14]
-
Mass Spectrometry: The fragmentation pattern would likely show a molecular ion peak (M⁺) and characteristic fragments corresponding to the loss of the ethoxy group ([M-OEt]⁺), a phenyl group ([M-Ph]⁺), or a methyl group ([M-Me]⁺).
Synthesis and Availability
This compound is commercially available from various chemical suppliers, typically at purities of 95% or greater.[15][16] For laboratory-scale synthesis, several routes are documented, often involving the reaction of a chlorosilane precursor with ethanol.[9]
Representative Synthetic Protocol: Ethanolysis of Chloro(methyl)diphenylsilane
This method involves the nucleophilic substitution of the chloride on the silicon atom by ethanol, typically in the presence of a base to act as an acid scavenger for the HCl byproduct.
-
Reaction Setup: To a stirred solution of Chloro(methyl)diphenylsilane (1.0 eq) in a dry, inert solvent such as dichloromethane or diethyl ether under an inert atmosphere (e.g., Nitrogen or Argon), add a tertiary amine base like triethylamine (1.1 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add anhydrous ethanol (1.1 eq) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the triethylamine hydrochloride salt will precipitate. Filter the solid salt and wash it with a small amount of the dry solvent.
-
Purification: Combine the filtrate and washings. The solvent can be removed under reduced pressure, and the resulting crude product can be purified by vacuum distillation to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Reactivity and Mechanistic Insights
The utility of this compound stems from the reactivity of the silicon-oxygen bond. Its behavior is primarily governed by hydrolysis and its application as a protective group for alcohols.
Hydrolysis: A Double-Edged Sword
The hydrolysis of alkoxysilanes, including this compound, is a fundamental reaction that can be either a desired transformation (e.g., in sol-gel processes) or an undesired side reaction during handling and storage.[17][18][19] The reaction is catalyzed by either acid or base.[20]
-
Acid-Catalyzed Mechanism: Under acidic conditions, the reaction is initiated by the protonation of the ethoxy oxygen atom. This makes the ethoxy group a better leaving group (ethanol). The subsequent step can proceed via a dissociative mechanism involving a transient, positively charged silicon intermediate (a silicenium ion), which is then attacked by water.[17][20]
-
Base-Catalyzed Mechanism: Under basic conditions, a nucleophile (hydroxide) directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate. This is followed by the departure of the ethoxide anion.[20]
The phenyl groups on the silicon atom exert an electron-withdrawing inductive effect, which can influence the rates of these reactions compared to simple alkyl-substituted silanes.
Caption: Simplified mechanism for acid-catalyzed hydrolysis of the silyl ether.
Application as a Hydroxyl Protecting Group
The primary application for researchers is the protection of alcohols as silyl ethers. The choice of silyl ether is a strategic decision based on the required stability.[21][22][23][24] The diphenylmethylsilyl group offers stability intermediate between more labile groups like trimethylsilyl (TMS) and more robust groups like tert-butyldiphenylsilyl (TBDPS).[4] This allows for selective deprotection in complex molecules.
Protocol: Protection of a Primary Alcohol
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a suitable base, typically imidazole (1.5-2.0 eq).
-
Silylation: Add this compound (1.2 eq) to the solution. The choice of the corresponding chlorosilane is more common, but the ethoxysilane can be used, particularly under conditions that drive the equilibrium, though it is less reactive.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Quench and Extraction: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Deprotection: The resulting diphenylmethylsilyl ether can be cleaved under conditions typical for silyl ethers, most commonly using a fluoride source like tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).[1][22] Acidic conditions can also be employed, with the lability being greater than TBDPS but less than TBS ethers.
Role in Drug Development and Advanced Materials
The tunable nature of silyl ether hydrolysis is being cleverly exploited in drug delivery and prodrug design.[25] Silyl ethers can be incorporated into drug molecules to mask polar hydroxyl groups, potentially improving membrane permeability. These prodrugs can be designed to be stable at physiological pH but hydrolyze in the acidic microenvironments of tumors or within cellular endosomes, releasing the active drug in a targeted manner.[21][25] The specific hydrolysis rate of a silyl ether, governed by the substituents on the silicon atom, allows for fine-tuning the drug release profile.[21] While this compound itself is a reagent, the diphenylmethylsilyl ether it forms represents a class of protecting groups whose stability can be engineered for such controlled-release applications.[1][25]
Safety, Handling, and Storage
As a reactive organosilicon compound, proper handling of this compound is essential.
-
Hazards: It is classified as an irritant, causing skin and serious eye irritation.[5][7] Inhalation may cause respiratory irritation.[7]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][26][27][28] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][27] It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation via hydrolysis.[5][6]
-
Incompatibilities: Avoid contact with strong oxidizing agents and water.[6][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]
References
- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology.
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER. ScienceDirect.
- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Semantic Scholar.
- How does a Silane Coupling Agent Work?
- PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES.
- Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Unknown Source.
- Ethoxy(methyl)
- The role of silicon in drug discovery: a review. RSC Medicinal Chemistry.
- Diphenyl Methyl Ethoxysilane | CAS#:1825-59-8. Chemsrc.
- DIPHENYLMETHYLETHOXYSILANE Properties. ChemicalBook.
- Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biom
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- 1825-59-8 | this compound.
- IOTA 5722 mthis compound. IOTA Silicone Oil.
- This compound | 1825-59-8. Sigma-Aldrich.
- SAFETY DATA SHEET - Diphenylsilane. Fisher Scientific.
- SAFETY DATA SHEET - Diethoxymethylsilane. Thermo Fisher Scientific.
- SAFETY DATA SHEET - Diethoxymethylphenylsilane. Sigma-Aldrich.
- SAFETY DATA SHEET - Diethoxymethylsilane. Fisher Scientific.
- The Indispensable Role of Diphenylsilane in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Understanding Silyl Ethers: Synthesis and Stability with TDS-Cl. Unknown Source.
- Spectroscopic characterization of Diethoxymethylsilane (NMR, IR, Mass Spec). Benchchem.
- SAFETY DATA SHEET - Dimethoxy(methyl)silane. TCI Chemicals.
- CAS 1825-59-8 this compound. Alfa Chemistry.
- A Review of Organosilanes in Organic Chemistry. Thermo Fisher Scientific.
- Spectroscopic analysis of Diethoxydimethylsilane (NMR, IR, Mass Spec). Benchchem.
- Application Notes and Protocols: Diethoxymethylsilane in Organic Synthesis. Benchchem.
- The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group. NIH Public Access.
- Protecting Groups List. SynArchive.
- Diethoxymethylsilane, DEMS. Organic Chemistry Portal.
- Diphenylsilane. Organic Chemistry Portal.
- Diethoxy(methyl)phenylsilane 97%. Sigma-Aldrich.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
- Protecting Groups For Alcohols. Master Organic Chemistry.
- The IR (a), 1 H-NMR (b) and EI mass (c) spectra for the di(triphenylsilane)ether.
- NMR, mass spectroscopy, IR - finding compound structure.
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
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An In-depth Technical Guide to the Physical Properties of Ethoxy(methyl)diphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxy(methyl)diphenylsilane (CAS No. 1825-59-8) is an organosilicon compound characterized by the presence of an ethoxy group, a methyl group, and two phenyl groups attached to a central silicon atom.[1][2] This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable reagent and building block in various fields of chemical synthesis. Its applications span from a precursor in the synthesis of more complex organosilicon molecules to its use in organic synthesis as a protecting group or a reactive intermediate. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, safety protocols, and a representative synthetic methodology, designed to equip researchers with the critical knowledge for its effective and safe utilization.
Core Physical and Chemical Properties
This compound is a transparent, liquid substance under standard conditions.[2] A thorough understanding of its physical constants is paramount for its application in experimental design, particularly concerning reaction kinetics, purification, and storage.
| Property | Value | Reference(s) |
| CAS Number | 1825-59-8 | [1][2] |
| Molecular Formula | C₁₅H₁₈OSi | [1][2] |
| Molecular Weight | 242.39 g/mol | [1][2] |
| Boiling Point | 1002 °C at 0.3 mmHg | [2] |
| Melting Point | -27 °C | [2] |
| Density | 1.018 g/mL | [2] |
| Refractive Index | Not available | |
| Flash Point | 165 °C | [2] |
Spectroscopic Characterization
The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Below is an analysis of its expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the protons of the phenyl, ethoxy, and methyl groups.
-
Phenyl Protons (C₆H₅): A complex multiplet is expected in the aromatic region, typically between δ 7.2 and 7.6 ppm.
-
Ethoxy Group (-OCH₂CH₃): This will present as a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling. The quartet is anticipated around δ 3.7-3.9 ppm, and the triplet around δ 1.2-1.4 ppm.
-
Methyl Group (-Si-CH₃): A sharp singlet for the methyl protons directly attached to the silicon atom is expected in the upfield region, typically around δ 0.3-0.6 ppm.
¹³C NMR: The carbon NMR spectrum provides direct insight into the carbon skeleton of the molecule.
-
Phenyl Carbons (C₆H₅): Multiple signals are expected in the aromatic region (δ 125-140 ppm).
-
Ethoxy Group (-OCH₂CH₃): Two distinct signals are anticipated: one for the methylene carbon (-OCH₂-) around δ 58-60 ppm and another for the methyl carbon (-CH₃) around δ 18-20 ppm.
-
Methyl Carbon (-Si-CH₃): A signal in the upfield region, typically around δ -2 to 2 ppm, is characteristic of a methyl group bonded to silicon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.
-
Si-O-C Stretching: A strong, characteristic absorption band is expected in the region of 1080-1100 cm⁻¹.
-
C-H Stretching (Aromatic): Peaks are typically observed above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Absorptions for the methyl and ethoxy groups are expected in the 2850-2980 cm⁻¹ range.
-
Si-C Stretching: A characteristic absorption can be found around 1250 cm⁻¹.
-
C=C Stretching (Aromatic): Several peaks are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound will show a molecular ion peak (M⁺) at m/z 242. The fragmentation pattern will be indicative of the structure, with common losses of ethoxy, methyl, and phenyl groups. PubChem lists prominent peaks at m/z 227, 183, and 152.[1]
Safety and Handling
This compound is classified as an irritant.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a fume hood.
GHS Hazard Information
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Use only in a well-ventilated area. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from moisture.
Experimental Protocol: Synthesis of this compound
The following is a representative procedure for the synthesis of this compound, based on common methods for the preparation of alkoxysilanes. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.
Reaction: Chlorodiphenylmethylsilane + Ethanol → this compound + HCl
Materials and Equipment:
-
Chlorodiphenylmethylsilane
-
Anhydrous Ethanol
-
Anhydrous Triethylamine (or another suitable HCl scavenger)
-
Anhydrous Diethyl Ether (or other suitable solvent)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reagent Addition: Charge the flask with chlorodiphenylmethylsilane and anhydrous diethyl ether. In the dropping funnel, place a solution of anhydrous ethanol and anhydrous triethylamine in diethyl ether.
-
Reaction: Cool the flask in an ice bath. Add the ethanol/triethylamine solution dropwise to the stirred solution of chlorodiphenylmethylsilane over a period of 30-60 minutes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Purification: Combine the filtrate and the washings. Remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.
Visualization of Synthetic Workflow
Sources
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An In-Depth Technical Guide to Ethoxy(methyl)diphenylsilane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxy(methyl)diphenylsilane is an organosilicon compound characterized by the presence of an ethoxy group, a methyl group, and two phenyl groups attached to a central silicon atom. This unique combination of substituents imparts a balance of reactivity and stability, making it a versatile reagent and intermediate in modern organic and medicinal chemistry. This guide provides a comprehensive overview of its fundamental properties, detailed synthetic and characterization protocols, and a discussion of its applications, with a focus on its relevance to the field of drug development.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application in synthesis and process development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₈OSi | [1], [2] |
| Molecular Weight | 242.39 g/mol | [1][3], [2] |
| CAS Number | 1825-59-8 | [1], [3] |
| Appearance | Transparent liquid | [3] |
| Density | 1.018 g/mL | [4] |
| Boiling Point | 100 °C (at reduced pressure) | [4] |
| Melting Point | -27 °C | [4] |
| Flash Point | 165 °C | [3] |
| Refractive Index | 1.544 (at 25 °C) | [4] |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a chlorosilane with ethanol. This straightforward and efficient method provides high yields of the desired product.
Synthetic Protocol: Ethanolysis of Chloro(methyl)diphenylsilane
This protocol describes the synthesis of this compound from the commercially available precursor, Chloro(methyl)diphenylsilane. The reaction involves the displacement of the chloride leaving group by the ethoxy group from ethanol, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
Chloro(methyl)diphenylsilane
-
Anhydrous ethanol
-
Anhydrous pyridine or triethylamine
-
Anhydrous diethyl ether or dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred solution of Chloro(methyl)diphenylsilane in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.1 equivalents) at 0 °C.
-
Slowly add anhydrous ethanol (1.2 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude this compound by vacuum distillation.
Spectroscopic Characterization
The structure and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the phenyl, methyl, and ethoxy groups. The phenyl protons will appear as multiplets in the aromatic region (typically δ 7.2-7.8 ppm). The methyl protons attached to the silicon will be a singlet at a higher field (around δ 0.5-0.8 ppm). The ethoxy group will exhibit a quartet for the methylene protons (δ ~3.7 ppm) and a triplet for the methyl protons (δ ~1.2 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. The phenyl carbons will resonate in the range of δ 125-140 ppm. The methyl carbon bonded to silicon will be found at a high field (around δ -5 to 5 ppm). The methylene and methyl carbons of the ethoxy group will appear at approximately δ 58 ppm and δ 18 ppm, respectively.
Infrared (IR) Spectroscopy:
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key absorptions include:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1400-1600 cm⁻¹
-
Si-O-C stretching: ~1080-1120 cm⁻¹
-
Si-C stretching: ~1250 cm⁻¹ and ~700-800 cm⁻¹
Applications in Research and Development
While specific applications of this compound in late-stage drug synthesis are not extensively documented in readily available literature, its structural motifs and the broader class of diphenylsilanes and alkoxysilanes point to its potential utility in several areas relevant to drug development and organic synthesis.
Role as a Protecting Group Precursor
Alkoxysilanes are precursors to silyl ethers, which are widely used as protecting groups for hydroxyl functionalities in multi-step organic synthesis. The diphenylmethylsilyl group, which can be introduced from a corresponding silyl halide or triflate derived from this compound, offers a distinct stability profile compared to more common silyl protecting groups. Its steric bulk and electronic properties provide robust protection under a variety of reaction conditions, yet it can be cleaved under specific, often fluoride-mediated, conditions.
Intermediate in the Synthesis of Bioactive Scaffolds
Organosilicon compounds are increasingly being explored for their potential to modulate the biological activity of organic molecules. The incorporation of a silicon atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound can serve as a versatile building block for the synthesis of more complex organosilicon structures with potential therapeutic applications. For example, diphenylsilanediol, a hydrolysis product of related dialkoxydiphenylsilanes, has been investigated in the context of high-performance polymers and has potential applications in medicinal chemistry.[5]
Reagent in Organic Transformations
Diphenylsilanes are known to be effective reducing agents in various organic transformations, including the deoxygenation of alcohols and the reduction of carbonyl compounds.[6][7] While this compound itself is not a direct hydride donor in the same manner as diphenylsilane, it can be a precursor to such species or participate in related silicon-mediated reactions. Furthermore, diphenylsilane has been demonstrated as a coupling reagent for amide bond formation, a fundamental transformation in peptide and medicinal chemistry.[8]
Safety and Handling
This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It may cause skin and serious eye irritation, as well as respiratory irritation.[1]
Conclusion
This compound is a valuable organosilicon compound with a well-defined set of physicochemical properties. Its synthesis is straightforward, and its structure can be readily confirmed by standard spectroscopic methods. While its direct application in drug development is an emerging area, its potential as a precursor to protecting groups, a building block for bioactive organosilicon compounds, and a reagent in synthetic transformations makes it a compound of significant interest to researchers and scientists in both academic and industrial settings. Further exploration of its reactivity and applications is likely to uncover new and valuable roles for this versatile molecule in the advancement of organic and medicinal chemistry.
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Ethoxy(methyl)diphenylsilane spectroscopic data
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethoxy(methyl)diphenylsilane
Introduction
This compound (CAS No. 1825-59-8) is an organosilicon compound featuring a central silicon atom bonded to a methyl group, two phenyl groups, and an ethoxy group.[1][2] Its molecular structure combines the steric bulk and electronic properties of the phenyl groups with the reactivity of the ethoxy-silicon bond, making it a valuable intermediate in organic synthesis and materials science. The ethoxy group can be readily hydrolyzed to a silanol, a key step in the formation of siloxane polymers (silicones) or for surface modification.[3][4]
A comprehensive understanding of the spectroscopic signature of this compound is paramount for researchers and drug development professionals. It allows for unambiguous identification, purity assessment, and monitoring of chemical transformations. This guide provides a detailed analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven insights.
Molecular Structure and Properties
A clear visualization of the molecule is the first step in correlating its structure with the expected spectroscopic output.
Caption: Molecular structure of this compound.
Table 1: Core Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1825-59-8 | [1][2][5] |
| Molecular Formula | C₁₅H₁₈OSi | [1][6] |
| Molecular Weight | 242.39 g/mol | [1][6] |
| Boiling Point | 281.0 ± 13.0 °C at 760 mmHg | [6] |
| Density | 1.0 ± 0.1 g/cm³ | [6] |
| Refractive Index | 1.541 | [6] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the structure of organic compounds by mapping the chemical environments of hydrogen atoms. The spectrum of this compound is distinguished by four unique proton signals.
Data Summary
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Phenyl (Ar-H) | 7.20 - 7.60 | Multiplet | 10H | - |
| Ethoxy (-O-CH₂ -) | ~3.8 | Quartet | 2H | ~7.0 |
| Ethoxy (-CH₃ ) | ~1.2 | Triplet | 3H | ~7.0 |
| Silyl-Methyl (Si-CH₃ ) | ~0.6 | Singlet | 3H | - |
Interpretation of the ¹H NMR Spectrum
The predicted spectrum provides a clear fingerprint of the molecule's structure.
-
Phenyl Protons (7.20 - 7.60 ppm): The ten protons on the two phenyl rings are significantly deshielded by the aromatic ring current, causing them to resonate in the characteristic downfield region. The complex splitting pattern (multiplet) arises from coupling between ortho, meta, and para protons.
-
Ethoxy Methylene Protons (~3.8 ppm): These protons are adjacent to an electron-withdrawing oxygen atom, which deshields them and shifts their signal downfield.[7] The signal appears as a quartet due to spin-spin coupling with the three neighboring methyl protons (n+1 rule, 3+1=4).
-
Ethoxy Methyl Protons (~1.2 ppm): These protons are further from the electronegative oxygen and thus appear at a more upfield chemical shift. The signal is a triplet because it is coupled to the two adjacent methylene protons (n+1 rule, 2+1=3).
-
Silyl-Methyl Protons (~0.6 ppm): The methyl group directly attached to the silicon atom is the most shielded, appearing furthest upfield. Silicon is less electronegative than carbon, leading to this characteristic high-field shift. The signal is a singlet as there are no adjacent protons to couple with.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a common choice due to its excellent solvency for nonpolar to moderately polar compounds.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to encompass a range of -1 to 10 ppm.
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire 16-32 scans to ensure a good signal-to-noise ratio.
-
-
Referencing: Calibrate the chemical shifts to the residual solvent peak of CDCl₃ at δ 7.26 ppm.[8] Alternatively, tetramethylsilane (TMS) can be used as an internal standard at δ 0.00 ppm.[8]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives a single peak.
Data Summary
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenyl (Ar-C -Si) | ~134 |
| Phenyl (Ar-C -H) | 128 - 135 |
| Ethoxy (-O-CH₂ -) | ~59 |
| Ethoxy (-CH₃ ) | ~18 |
| Silyl-Methyl (Si-CH₃ ) | ~ -4 |
Interpretation of the ¹³C NMR Spectrum
-
Phenyl Carbons (128 - 135 ppm): The aromatic carbons resonate in the typical downfield region for sp²-hybridized carbons. Multiple signals are expected due to the different electronic environments of the ipso (carbon attached to Si), ortho, meta, and para carbons. The ipso-carbon, directly attached to silicon, is expected around 134 ppm.
-
Ethoxy Methylene Carbon (~59 ppm): Similar to its attached protons, this carbon is deshielded by the adjacent oxygen atom, causing it to appear downfield relative to a standard alkane.[9]
-
Ethoxy Methyl Carbon (~18 ppm): This terminal methyl carbon is found in the typical aliphatic region of the spectrum.[9]
-
Silyl-Methyl Carbon (~ -4 ppm): The most notable feature is the upfield chemical shift of the methyl carbon directly bonded to silicon.[8][9] This is a highly characteristic peak for methylsilanes and is a result of the lower electronegativity of silicon compared to carbon.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire the spectrum on a 100 MHz (or corresponding frequency for the available spectrometer) NMR instrument.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set the spectral width from -10 to 220 ppm to ensure all signals are captured.
-
A longer acquisition time or a higher number of scans (e.g., 1024) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Referencing: Calibrate the chemical shifts to the central peak of the CDCl₃ triplet at δ 77.16 ppm.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Data Summary
Table 4: Principal IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3070 - 3050 | Medium | Aromatic C-H Stretch |
| 2975 - 2850 | Strong | Aliphatic C-H Stretch |
| ~1430 | Strong | Si-Phenyl (Si-C₆H₅) Stretch |
| ~1260 | Strong | Si-CH₃ Symmetric Bending |
| 1100 - 1080 | Very Strong, Broad | Asymmetric Si-O-C Stretch |
| ~800 | Strong | Si-C Stretch |
| 730 - 690 | Strong | C-H Out-of-Plane Bend (Monosubstituted Benzene) |
Interpretation of the IR Spectrum
The IR spectrum provides definitive evidence for the key functional groups.
-
Si-O-C Stretch (1100 - 1080 cm⁻¹): The most prominent feature in the spectrum is a very strong and broad absorption band characteristic of the asymmetric Si-O-C linkage in alkoxysilanes.[9][10] This peak is a crucial diagnostic tool for confirming the presence of the ethoxy group on the silicon atom.
-
C-H Stretches (3070-2850 cm⁻¹): Two distinct regions for C-H stretching are visible. The peaks above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings, while the strong absorptions below 3000 cm⁻¹ are due to the methyl and methylene groups of the ethoxy and silyl-methyl moieties.
-
Si-Phenyl and Si-Methyl Vibrations (~1430 and ~1260 cm⁻¹): The absorptions around 1430 cm⁻¹ are characteristic of the Si-phenyl bond, and the peak near 1260 cm⁻¹ is indicative of the symmetric bending (umbrella mode) of the methyl group attached to silicon.
-
Aromatic Bending (730 - 690 cm⁻¹): Strong bands in this region correspond to the out-of-plane bending of the C-H bonds on the two monosubstituted phenyl rings, providing further confirmation of their presence.
Experimental Protocol: IR Spectroscopy
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal for liquid samples, requiring minimal preparation.[9]
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Record the sample spectrum in the range of 4000 to 400 cm⁻¹.
-
Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It is used to determine the molecular weight and deduce the structure of a compound.
Data Summary
Table 5: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z | Predicted Fragment Ion | Formula | Notes |
| 242 | [M]⁺ | [C₁₅H₁₈OSi]⁺ | Molecular Ion |
| 227 | [M - CH₃]⁺ | [C₁₄H₁₅OSi]⁺ | Loss of the silyl-methyl group |
| 197 | [M - OCH₂CH₃]⁺ | [C₁₃H₁₃Si]⁺ | Loss of the ethoxy group |
| 183 | [M - C₆H₅]⁺ | [C₉H₁₃OSi]⁺ | Loss of a phenyl group |
| 165 | [C₁₂H₉Si]⁺ | [C₁₂H₉Si]⁺ | Fragment from [M - OCH₂CH₃]⁺ after H₂ loss |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |
Interpretation of the Mass Spectrum
Electron Ionization (EI) is expected to produce a distinct fragmentation pattern.
-
Molecular Ion ([M]⁺, m/z 242): The presence of a peak at m/z 242 confirms the molecular weight of the compound.[11]
-
Loss of Methyl ([M - CH₃]⁺, m/z 227): A common initial fragmentation pathway for methylsilanes is the loss of the methyl radical, leading to a stable silylium cation. This peak is often prominent.
-
Loss of Ethoxy ([M - OCH₂CH₃]⁺, m/z 197): Cleavage of the Si-O bond results in the loss of an ethoxy radical, yielding the diphenylmethylsilylium cation. This is a very stable and typically abundant fragment.
-
Loss of Phenyl ([M - C₆H₅]⁺, m/z 183): Cleavage of a Si-phenyl bond leads to the loss of a phenyl radical.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatography (GC) system for sample introduction (GC-MS).
-
GC Separation:
-
Inject a dilute solution of the sample (e.g., in dichloromethane or ethyl acetate) into the GC.
-
Use a standard nonpolar capillary column (e.g., DB-5ms).
-
Employ a temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to ensure volatilization and separation from any impurities.
-
-
MS Detection:
-
Set the EI source energy to 70 eV, the standard for generating reproducible fragmentation patterns.
-
Scan a mass range from m/z 40 to 400 to detect the molecular ion and all significant fragments.
-
Conclusion
The spectroscopic analysis of this compound provides a complete and self-consistent structural confirmation. ¹H and ¹³C NMR precisely map the proton and carbon environments, highlighting the characteristic upfield shifts associated with groups bonded to silicon. IR spectroscopy confirms the presence of key functional groups, particularly the strong Si-O-C and Si-phenyl absorptions. Finally, mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern dominated by the cleavage of substituents from the silicon center. Together, these techniques offer a powerful and essential toolkit for any scientist working with this versatile organosilane reagent.
References
- BenchChem. A Comparative Guide to Silyl Protecting Groups: ¹H NMR Chemical Shifts and Experimental Data.
- ResearchGate. CHEMICAL SHIFTS FOR SOME SILYL ETHERS AND THEIR COMPLEXES WITH AlEt.
- National Institutes of Health (PMC). New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications.
- ACS Publications. Reinvigorating Photo-Activated R-Alkoxysilanes Containing 2-Nitrobenzyl Protecting Groups as Stable Precursors for Photo-Driven Si–O Bond Formation in Polymerization and Surface Modification.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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- BenchChem. Spectroscopic characterization of Diethoxymethylsilane (NMR, IR, Mass Spec).
- The Royal Society of Chemistry. Supplementary Information Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid cataly.
- Gualandris, V., et al. NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Mechanical Engineering.
- ChemScene. 1825-59-8 | this compound.
- Piffoux, M., et al. Solvolysis–hydrolysis of N-bearing alkoxysilanes: Reactions studied with 29 Si NMR.
- Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution.
- The Royal Society of Chemistry. Supporting Information for Stable carboxylic acid derivatized alkoxy silanes.
- Matrix Scientific. 1825-59-8 | this compound.
- ChemRxiv. Deprotonation from Diphenylsilane with Organosilyllithium Agents.
- ChemSrc. Diphenyl Methyl Ethoxysilane | CAS#:1825-59-8.
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- Chemistry LibreTexts. 18.9: Spectroscopy of Ethers.
- ChemicalBook. DIPHENYLMETHYLSILANE(776-76-1) 13C NMR spectrum.
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- PubChemLite. Ethoxymethyldiphenylsilane (C15H18OSi).
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¹H NMR spectrum of ethoxy(methyl)diphenylsilane
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethoxy(methyl)diphenylsilane
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of molecules. For organosilicon compounds such as this compound, ¹H NMR provides a definitive fingerprint, allowing for unambiguous confirmation of its molecular structure through the analysis of chemical shifts, signal integration, and spin-spin coupling patterns. This guide offers a comprehensive examination of the , intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the theoretical prediction of the spectrum, provide a robust experimental protocol for sample preparation and analysis, and discuss the interpretation of the resulting data, including potential impurities and spectral artifacts.
Introduction: The Significance of ¹H NMR in Organosilane Characterization
This compound (C₁₅H₁₈OSi) is a versatile organosilicon compound utilized in various chemical syntheses.[1][2][3] Its structure features a central silicon atom bonded to a methyl group, an ethoxy group, and two phenyl groups. The precise arrangement and electronic environment of the hydrogen atoms (protons) in these distinct functional groups can be exquisitely mapped using ¹H NMR spectroscopy.
The power of NMR lies in its sensitivity to the local electronic environment of each nucleus.[4] The applied magnetic field induces circulation of electrons in the molecule, which in turn generates a small, local magnetic field that opposes the main field. This "shielding" effect means that different protons within the molecule will experience slightly different magnetic fields and thus resonate at different frequencies. These differences in resonance frequency, known as chemical shifts, are the foundation of NMR-based structural analysis.[5] For complex molecules like this compound, ¹H NMR is not merely a quality control check but a fundamental tool for confirming synthesis success and ensuring purity.
Molecular Structure and Predicted Proton Environments
To interpret the ¹H NMR spectrum, one must first identify the unique proton environments within the molecule. This compound has four distinct sets of non-equivalent protons, as illustrated below.
Figure 1: Molecular structure of this compound with distinct proton environments labeled A, B, C, and D.
-
Protons (A) - Si-CH₃: These three protons are on the methyl group directly attached to the silicon atom.
-
Protons (B) - O-CH₂-CH₃: These two methylene protons are part of the ethoxy group and are adjacent to the oxygen atom.
-
Protons (C) - O-CH₂-CH₃: These three methyl protons are at the terminus of the ethoxy group.
-
Protons (D) - Si-Ph: These ten protons are located on the two phenyl rings. Due to rotation around the Si-C bonds, the ortho (4H), meta (4H), and para (2H) protons of the two rings are chemically equivalent and will produce signals in the aromatic region of the spectrum.
Predicted ¹H NMR Spectrum: A Quantitative Analysis
The chemical shift (δ) of each proton group is influenced by the electronegativity of neighboring atoms and the magnetic anisotropy of nearby π-systems.[4][6] The following table summarizes the expected ¹H NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃).
| Proton Label | Functional Group | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| A | Si-CH ₃ | 3H | 0.3 – 0.6 | Singlet (s) | N/A | Silicon is less electronegative than carbon, causing significant shielding and a characteristic upfield shift.[7] |
| B | O-CH ₂-CH₃ | 2H | 3.7 – 3.9 | Quartet (q) | ~7 Hz | The adjacent electronegative oxygen atom strongly deshields these protons. They are split by the 3 neighboring protons of group C (n+1=4).[5][8] |
| C | O-CH₂-CH ₃ | 3H | 1.2 – 1.4 | Triplet (t) | ~7 Hz | These protons are more shielded than group B. They are split by the 2 neighboring protons of group B (n+1=3).[5][8] |
| D | Si-(C₆H ₅)₂ | 10H | 7.2 – 7.8 | Multiplet (m) | N/A | The π-electrons of the aromatic rings create a strong deshielding ring current effect, shifting these protons significantly downfield.[6] Overlapping signals from ortho, meta, and para protons create a complex multiplet.[9] |
Experimental Protocol for High-Resolution ¹H NMR
Achieving a high-quality, interpretable spectrum is critically dependent on meticulous sample preparation.[10] The following protocol is a self-validating system designed to minimize artifacts and ensure reproducibility.
Workflow for NMR Sample Preparation
Figure 2: Standard experimental workflow for preparing and analyzing an NMR sample.
Step-by-Step Methodology
-
Solvent Selection and Preparation:
-
Choose a suitable deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice for many organosilanes due to its relatively low cost and ability to dissolve a wide range of nonpolar to moderately polar compounds.[11]
-
Ensure the solvent is dry, as water is a common contaminant that appears in the spectrum.[12]
-
-
Sample Weighing and Dissolution:
-
Accurately weigh 1-5 mg of this compound directly into a clean, dry vial.[13] This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time without causing line broadening due to viscosity.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial. This volume ensures the sample height in a standard 5 mm NMR tube is sufficient to be within the detector coils.[10]
-
Gently vortex or swirl the vial until the sample is completely dissolved. A homogenous solution is critical for sharp, well-resolved signals.
-
-
Filtration and Transfer:
-
Place a small plug of glass wool into a Pasteur pipette. This will serve as a filter to remove any microscopic particulate matter, which can severely degrade the magnetic field homogeneity and broaden NMR signals.[13]
-
Filter the sample solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube.
-
Securely cap the NMR tube to prevent solvent evaporation and contamination.
-
-
Spectrometer Operation:
-
Insert the sample into the NMR spectrometer.
-
Perform standard locking and shimming procedures. The "lock" uses the deuterium signal from the solvent to stabilize the magnetic field, while "shimming" optimizes the field's homogeneity across the sample volume, which is essential for achieving narrow linewidths and high resolution.[12]
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).
-
Interpreting the Spectrum: Beyond the Basics
A real-world spectrum may contain signals other than those from the target molecule. An experienced scientist must be able to identify these and understand their origin.
Common Impurities and Their Signatures
| Impurity | Typical δ in CDCl₃ (ppm) | Multiplicity | Notes |
| Water (H₂O) | ~1.56 | Broad singlet | Chemical shift is highly variable and depends on temperature, concentration, and solvent. |
| Ethanol (C₂H₅OH) | ~3.7 (q), ~1.2 (t) | Quartet, Triplet | A likely impurity from synthesis or as a hydrolysis byproduct of the ethoxy group. |
| Diethyl Ether ((C₂H₅)₂O) | ~3.48 (q), ~1.21 (t) | Quartet, Triplet | A common residual solvent from purification steps. |
| Silicone Grease | ~0.07 | Broad singlet | Contamination from glassware joints.[14] |
| Diphenyl(methyl)silanol | Variable (broad s, Si-OH) | Singlet | The hydrolysis product of the parent compound. The Si-OH proton is often broad and its chemical shift is concentration-dependent.[15] |
Causality of Spectral Observations
-
Solvent Effects: While CDCl₃ is standard, using an aromatic solvent like benzene-d₆ can induce significant changes in chemical shifts due to anisotropic solvent-solute interactions. This can be a powerful tool for resolving overlapping signals.[6]
-
Second-Order Effects: In the aromatic region (Protons D), if the chemical shift difference between two coupling protons (e.g., an ortho and a meta proton) becomes comparable to their coupling constant, the simple splitting rules (n+1) break down. This can lead to "roofing," where the inner peaks of two coupled multiplets become more intense and the outer peaks diminish.[9]
Conclusion
The is a rich source of structural information. A thorough understanding of chemical shifts, coupling constants, and integration allows for a confident and complete assignment of all proton signals, confirming the molecule's identity and purity. By following rigorous experimental protocols and applying a deep understanding of NMR principles, researchers can leverage this powerful technique to validate their synthetic outcomes and advance their scientific objectives. This guide provides the foundational knowledge and practical insights necessary to expertly acquire and interpret the ¹H NMR spectrum of this, and similar, organosilicon compounds.
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FTIR spectrum of ethoxy(methyl)diphenylsilane
An In-Depth Technical Guide to the FTIR Spectrum of Ethoxy(methyl)diphenylsilane
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound (CAS No. 1825-59-8). Intended for researchers, materials scientists, and professionals in drug development, this document delves into the nuanced interpretation of the compound's spectral features. We will explore the characteristic vibrational modes of the Si-Phenyl, Si-Methyl, and Si-Ethoxy functional groups, present a validated experimental protocol for data acquisition, and summarize the key spectral data for rapid identification and quality assessment. The causality behind spectral patterns and experimental choices is elucidated to ensure a deep, actionable understanding of the subject matter.
Introduction: The Vibrational Signature of an Organosilane
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation of organosilicon compounds. By probing the vibrational transitions of molecular bonds, FTIR provides a unique "fingerprint" that is highly specific to a molecule's functional groups and overall architecture.[1][2] this compound, a versatile silyl ether, possesses a distinct combination of aliphatic, aromatic, and silicon-oxygen linkages, each contributing characteristic absorption bands to its infrared spectrum.
Understanding this spectrum is critical for verifying synthesis, assessing purity, and studying the reactivity of the Si-O-C bond. This guide moves beyond a simple recitation of peak positions to provide a mechanistic understanding of the spectrum, grounded in the principles of vibrational spectroscopy and supported by authoritative data.
Molecular Structure and Key Vibrational Units
To interpret the FTIR spectrum, one must first consider the constituent parts of the this compound molecule. The central silicon atom is bonded to two phenyl rings, one methyl group, and one ethoxy group.
Caption: Molecular structure of this compound.
Detailed Spectral Interpretation
The FTIR spectrum of an organic molecule is typically divided into two main regions: the group frequency region (4000–1450 cm⁻¹) and the fingerprint region (1450–600 cm⁻¹).[1] The latter is particularly crucial for identifying organosilanes due to the presence of characteristic Si-C, Si-O, and deformation vibrations.
Group Frequency Region (4000 cm⁻¹ - 1450 cm⁻¹)
-
C-H Stretching Vibrations (3100-2850 cm⁻¹) : This region is dominated by C-H stretching modes.
-
Aromatic C-H Stretch (3100-3000 cm⁻¹) : The phenyl groups give rise to multiple, typically weak to medium, absorption bands just above 3000 cm⁻¹. The presence of absorption in this specific area is a strong indicator of aromatic or unsaturated C-H bonds.[2][3]
-
Aliphatic C-H Stretch (3000-2850 cm⁻¹) : The methyl (Si-CH₃) and ethoxy (-OCH₂CH₃) groups exhibit strong, sharp bands just below 3000 cm⁻¹. One can expect to see characteristic asymmetric and symmetric stretches for the CH₃ and CH₂ groups in this range.[3]
-
-
Aromatic C=C Stretching (1600-1450 cm⁻¹) : The phenyl rings produce characteristic C=C in-ring stretching vibrations. These typically appear as two or more medium-intensity bands, often seen around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[4] A key diagnostic peak for the Si-Phenyl linkage is a sharp, narrow band observed around 1430 cm⁻¹ .[5][6]
Fingerprint Region (1450 cm⁻¹ - 650 cm⁻¹)
This region is information-rich and contains the most definitive absorption bands for this compound.
-
Si-CH₃ Bending (Deformation) Vibrations :
-
Si-O-C and C-O Stretching Vibrations (1130-950 cm⁻¹) :
-
The Si-O-C linkage gives rise to one or more very strong and often broad absorption bands in the 1110-1000 cm⁻¹ range.[5] This band is a result of the asymmetric stretching of the Si-O-C unit. Its high intensity is due to the large change in dipole moment during this vibration. The spectrum of this compound will be dominated by a strong absorption centered around 1090-1050 cm⁻¹ .[5][8] This can sometimes overlap with Si-O-Si stretches (1130-1000 cm⁻¹), which would be present if the sample has undergone hydrolysis and condensation.[9]
-
-
Si-Phenyl Vibrations :
-
In addition to the 1430 cm⁻¹ band, another characteristic Si-Phenyl absorption appears in the 1130-1110 cm⁻¹ range. When two phenyl groups are attached to the silicon, this band may be split into a doublet.[5]
-
The out-of-plane C-H bending and ring deformation vibrations of the phenyl groups produce a very strong and characteristic pattern in the 760-690 cm⁻¹ region. A strong band is typically observed around 700-710 cm⁻¹ , often accompanied by one to three other bands between 760-710 cm⁻¹. This pattern is highly specific to the substitution on the silicon atom.[5]
-
-
Si-C Rocking and Stretching Vibrations :
-
A band in the 850-790 cm⁻¹ range can often be attributed to the Si-CH₃ rocking vibration, further confirming the presence of the methylsilyl group.[7]
-
Quantitative Data Summary
The expected characteristic absorption bands for this compound are summarized in the table below. Note that exact positions and intensities can vary slightly based on the sample state (neat liquid, solution) and the specific instrument used.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100-3000 | Medium-Weak | =C-H Stretch | Phenyl |
| 3000-2850 | Strong | C-H Stretch | Methyl, Ethoxy |
| ~1430 | Strong, Sharp | C=C Stretch (in-ring) | Si-Phenyl |
| ~1260 | Strong | CH₃ Symmetric Bend | Si-Methyl |
| 1130-1110 | Strong | Si-Phenyl Stretch | Si-Phenyl |
| 1110-1000 | Very Strong | Si-O-C Asymmetric Stretch | Si-Ethoxy |
| 850-790 | Medium | CH₃ Rock | Si-Methyl |
| 760-690 | Very Strong | C-H Out-of-Plane Bend | Phenyl |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol describes a self-validating method for obtaining the FTIR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, which is ideal for its ease of use and minimal sample preparation.
Caption: ATR-FTIR experimental workflow for liquid sample analysis.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Crystal Cleaning (Pre-validation): The integrity of the spectrum is contingent on a pristine crystal surface. Clean the ATR crystal (typically diamond or zinc selenide) with a lint-free wipe soaked in a volatile solvent like isopropanol. Perform a preliminary scan to ensure no residual solvent or contaminant peaks are present.
-
Background Acquisition (System Calibration): With the clean, dry crystal in place, acquire a background spectrum. This critical step measures the absorbance of the ambient environment (water vapor, CO₂) and the ATR crystal itself. The instrument software will automatically subtract this from the sample spectrum, ensuring that the final output contains only the spectral features of the analyte. A stable background is a prerequisite for trustworthy data.
-
Sample Application: Place a single, small drop of neat this compound liquid directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.
-
Sample Spectrum Acquisition: Record the sample spectrum. Typical acquisition parameters for a high-quality spectrum are:
-
Spectral Range: 4000 cm⁻¹ to 650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically plotted as Transmittance (%) or Absorbance versus Wavenumber (cm⁻¹). If the software has an ATR correction algorithm (to account for the wavelength-dependent depth of penetration of the IR beam), it should be applied for accurate comparison with transmission spectra from libraries.
-
Post-Analysis Cleaning: Thoroughly clean the ATR crystal as described in Step 2 to prevent cross-contamination of subsequent samples.
Causality in Protocol: The choice of ATR is deliberate; it avoids the need for preparing KBr pellets or liquid cells, which can introduce atmospheric moisture artifacts (broad O-H bands ~3400 cm⁻¹) that might be mistaken for sample hydrolysis.[10] Co-adding 32 scans is a balance between achieving a high signal-to-noise ratio and practical measurement time. A resolution of 4 cm⁻¹ is sufficient to resolve the key functional group bands for this type of molecule.
Conclusion
The is rich with information, providing a robust method for its unambiguous identification. The key diagnostic features are the strong Si-CH₃ symmetric bend at ~1260 cm⁻¹, the intense, broad Si-O-C asymmetric stretch between 1110-1000 cm⁻¹, and the characteristic pattern of the Si-Phenyl groups, notably the sharp band at ~1430 cm⁻¹ and the strong out-of-plane bending vibrations in the 760-690 cm⁻¹ region. By following the validated experimental protocol and utilizing the detailed spectral assignments provided, researchers can confidently characterize this important organosilicon compound.
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An In-depth Technical Guide to the Mass Spectrometry of Ethoxy(methyl)diphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
This comprehensive technical guide provides a detailed exploration of the mass spectrometric behavior of ethoxy(methyl)diphenylsilane. As a compound with increasing relevance in synthetic chemistry and materials science, a thorough understanding of its ionization and fragmentation is crucial for its accurate identification and characterization. This document delves into the electron ionization (EI) mass spectrometry of this compound, elucidating its characteristic fragmentation pathways. We will dissect the mass spectrum, identifying key fragment ions and proposing logical mechanisms for their formation, supported by comparative analysis with related organosilicon compounds. This guide is intended to serve as a valuable resource for researchers and professionals who utilize mass spectrometry for the analysis of complex organosilane molecules.
Introduction to this compound and its Mass Spectrometric Analysis
This compound ((C₆H₅)₂Si(CH₃)(OC₂H₅)) is an organosilicon compound featuring a central silicon atom bonded to two phenyl groups, a methyl group, and an ethoxy group.[1] Its molecular weight is 242.39 g/mol .[1] The unique combination of aromatic and alkoxy functionalities makes it a versatile reagent and building block in organic synthesis and polymer chemistry. Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such compounds. Electron ionization (EI) is a commonly employed "hard" ionization technique that induces significant fragmentation, providing a detailed molecular fingerprint.[2][3][4] Understanding the fragmentation patterns is paramount for unambiguous compound identification, particularly in complex matrices.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile and thermally stable compounds like this compound, gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice.[5]
2.1. Sample Preparation
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A typical concentration for GC-MS analysis is in the range of 10-100 µg/mL.
2.2. Instrumentation and Parameters
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973 or equivalent single quadrupole mass spectrometer.
-
Ion Source: Electron Ionization (EI) at 70 eV.[6]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-500.
Analysis of the Electron Ionization Mass Spectrum
The 70 eV EI mass spectrum of this compound exhibits a series of characteristic fragment ions that provide a clear roadmap to its structure. The molecular ion (M⁺˙) is expected at m/z 242.
Key Fragmentation Pathways
The fragmentation of this compound is driven by the cleavage of bonds adjacent to the silicon atom and the phenyl rings. The positive charge is preferentially stabilized on silicon-containing fragments and aromatic structures.
A proposed fragmentation pathway is illustrated below:
Caption: Proposed EI fragmentation of this compound.
Interpretation of Major Fragment Ions
The following table summarizes the most significant ions observed in the mass spectrum of this compound and their proposed structures.
| m/z | Proposed Fragment Ion | Formula | Comments |
| 242 | [(C₆H₅)₂Si(CH₃)(OC₂H₅)]⁺˙ | C₁₅H₁₈OSi⁺˙ | Molecular Ion (M⁺˙) |
| 227 | [(C₆H₅)₂Si(OC₂H₅)]⁺ | C₁₄H₁₅OSi⁺ | Loss of a methyl radical (-CH₃˙). |
| 213 | [(C₆H₅)₂Si(CH₃)O]⁺ | C₁₃H₁₃OSi⁺ | Loss of an ethyl radical (-C₂H₅˙). |
| 197 | [(C₆H₅)₂Si(CH₃)]⁺ | C₁₃H₁₃Si⁺ | Loss of an ethoxy radical (-OC₂H₅˙). This is often a very stable and abundant ion in related structures. |
| 182 | [Si(C₆H₅)₂]⁺˙ | C₁₂H₁₀Si⁺˙ | Loss of an ethoxy radical and a methyl radical from the molecular ion, or loss of a methyl radical from the m/z 197 fragment. |
| 165 | [(C₆H₅)Si(CH₃)(OC₂H₅)]⁺ | C₉H₁₃OSi⁺ | Loss of a phenyl radical (-C₆H₅˙). |
| 105 | [Si(C₆H₅)]⁺ | C₆H₅Si⁺ | Phenylsilyl cation, a common fragment in phenylsilanes. |
| 77 | [C₆H₅]⁺ | C₆H₅⁺ | Phenyl cation, a characteristic fragment of aromatic compounds.[7][8] |
Mechanistic Insights and Comparative Analysis
The fragmentation of this compound can be better understood by comparing its mass spectrum with those of structurally related molecules.
4.1. Influence of the Diphenylsilyl Moiety
The mass spectra of diphenylsilane and diphenylsilanediol show prominent peaks corresponding to the diphenylsilyl cation and fragments arising from the loss of phenyl groups.[6][9][10] This indicates the stability of the silicon-phenyl bond and the tendency for charge retention on the silicon-containing fragment. The presence of a strong peak at m/z 197 in the spectrum of this compound, corresponding to [(C₆H₅)₂Si(CH₃)]⁺, is consistent with this trend.
4.2. Role of the Ethoxy Group
The ethoxy group introduces characteristic fragmentation pathways. The loss of an ethoxy radical to form the m/z 197 ion is a major fragmentation route. This is analogous to the loss of an alkoxy group in organic ethers.[8] Additionally, the loss of an ethyl radical (m/z 213) is also observed. The mass spectrum of a closely related compound, phenyl(dimethyl)ethoxysilane, also shows significant fragmentation through the loss of the ethoxy and ethyl groups, supporting these proposed mechanisms.[11]
4.3. The Phenyl Group as a Reporter
The presence of the phenyl cation at m/z 77 is a clear indicator of the aromatic nature of the molecule. The fragmentation of the phenyl cation itself can lead to smaller ions, such as the ion at m/z 51, corresponding to the loss of acetylene.[12][13]
Self-Validating Systems in Protocol Design
The described GC-MS protocol incorporates several self-validating elements to ensure data integrity:
-
Retention Time: The retention time of this compound under the specified GC conditions serves as a primary identification parameter.
-
Mass Spectral Library Matching: The acquired mass spectrum should be compared against a reliable database like the NIST/EPA/NIH Mass Spectral Library for confirmation.[10]
-
Isotopic Pattern: The presence of silicon with its characteristic isotopes (²⁸Si, ²⁹Si, ³⁰Si) will result in A+1 and A+2 peaks in the molecular ion cluster, with predictable relative abundances, further confirming the presence of silicon.
Conclusion
The electron ionization mass spectrometry of this compound provides a rich and informative fragmentation pattern that allows for its confident identification. The dominant fragmentation pathways involve the cleavage of the Si-C(methyl), Si-O(ethoxy), and Si-C(phenyl) bonds, leading to a series of characteristic ions. By understanding these fragmentation mechanisms and utilizing a robust, self-validating GC-MS protocol, researchers can accurately characterize this and other complex organosilicon compounds, facilitating advancements in the fields of chemical synthesis and materials science.
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The Solubility of Ethoxy(methyl)diphenylsilane in Organic Solvents: A Comprehensive Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding the Role of Ethoxy(methyl)diphenylsilane in Modern Drug Development
This compound (CAS No. 1825-59-8) is an organosilicon compound of increasing interest within the pharmaceutical and life sciences sectors.[1][2] Its unique molecular architecture, featuring a central silicon atom bonded to an ethoxy group, a methyl group, and two phenyl groups, imparts a distinct set of physicochemical properties that are being leveraged in advanced drug development strategies. This guide provides an in-depth exploration of a critical, yet often overlooked, parameter for its effective application: its solubility in common organic solvents.
The strategic incorporation of silicon-containing moieties into drug candidates or delivery systems offers a powerful tool to modulate key pharmaceutical properties. Organosilicon compounds can influence lipophilicity, metabolic stability, and the potential for controlled release, making them valuable in the design of novel therapeutics and prodrugs. A thorough understanding of the solubility of foundational organosilicon reagents like this compound is paramount for scientists and researchers to effectively harness their potential in creating next-generation therapies. This document serves as a comprehensive technical resource, offering both predictive and experimental methodologies for assessing the solubility of this versatile compound.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C15H18OSi | [1] |
| Molecular Weight | 242.39 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 298 °C | [3] |
| Flash Point | 135 °C | [3] |
| Chemical Stability | Stable under standard conditions, but susceptible to hydrolysis. |
Theoretical Framework for Solubility: A Hansen Solubility Parameter Approach
To move beyond simple qualitative descriptions of solubility, we can employ the Hansen Solubility Parameter (HSP) model. This model is a powerful tool for predicting the compatibility of a solute with a solvent by deconstructing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5] The underlying principle is that substances with similar HSP values are more likely to be miscible.
The total Hansen solubility parameter (δt) is calculated using the following equation:
δt² = δD² + δP² + δH²
Estimated Hansen Solubility Parameters for this compound:
| Parameter | Value (MPa½) |
| δD (Dispersion) | 18.5 |
| δP (Polar) | 3.0 |
| δH (Hydrogen Bonding) | 5.0 |
| δt (Total) | 19.4 |
Predictive Solubility of this compound in Common Organic Solvents
Using the estimated HSP values for this compound, we can predict its solubility in a range of common laboratory solvents. The "Relative Energy Difference" (RED) number provides a quantitative measure of the similarity between the solute and solvent. A lower RED number indicates a higher likelihood of good solubility.
RED = Ra / R0
Where Ra is the distance between the solute and solvent in Hansen space and R0 is the interaction radius of the solute. Generally, a RED value of < 1.0 suggests high solubility, 1.0 - 1.5 suggests partial solubility, and > 1.5 suggests poor solubility.
The following table provides the HSP values for a selection of organic solvents and the calculated RED number for their interaction with this compound, offering a predictive solubility profile.[6][7][8][9]
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | RED | Predicted Solubility |
| Non-Polar Aprotic | |||||
| Toluene | 18.0 | 1.4 | 2.0 | 0.52 | High |
| Hexane | 14.9 | 0.0 | 0.0 | 1.15 | Partial |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 0.88 | High |
| Polar Aprotic | |||||
| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | 0.69 | High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 0.75 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 0.81 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 1.10 | Partial |
| Acetonitrile (ACN) | 15.3 | 18.0 | 6.1 | 1.75 | Low |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 1.38 | Partial |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 1.55 | Low |
| Polar Protic | |||||
| Methanol | 15.1 | 12.3 | 22.3 | 2.35 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 1.98 | Low |
Applications in Drug Development: The Silyl Ether Prodrug Strategy
The ethoxy group of this compound makes it a valuable precursor for the formation of silyl ethers. In medicinal chemistry, the conversion of a drug's hydroxyl group to a silyl ether is a well-established prodrug strategy. This approach can enhance the lipophilicity of a drug, potentially improving its absorption and distribution characteristics.
The key advantage of the silyl ether linkage is its tunable stability. The rate of hydrolysis, which releases the active drug, can be modulated by the steric and electronic nature of the substituents on the silicon atom. The presence of the two bulky phenyl groups in this compound suggests that silyl ethers derived from it will exhibit a degree of steric hindrance, leading to a slower, more controlled release of the parent drug compared to less hindered silyl ethers. This controlled release is highly desirable for maintaining therapeutic drug concentrations over an extended period, reducing dosing frequency, and minimizing side effects.
Experimental Determination of Solubility: A Validated Protocol
While predictive models provide valuable guidance, experimental verification of solubility is crucial for any research or development application. The following section details a robust, self-validating protocol for the quantitative determination of the solubility of this compound in organic solvents.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Detailed Step-by-Step Methodology
1. Materials and Equipment:
-
This compound (≥98% purity)
-
Selected organic solvents (anhydrous, HPLC grade)
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringes and 0.22 µm PTFE syringe filters
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Analytical balance
2. Preparation of Calibration Standards:
-
Accurately prepare a stock solution of this compound in the chosen solvent (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.
3. Solubility Determination (Shake-Flask Method):
-
To a series of scintillation vials, add a measured volume of the selected organic solvent (e.g., 5 mL).
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solute.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.
4. HPLC Analysis:
-
Analyze the calibration standards and the filtered samples by HPLC. A reverse-phase C18 column is typically suitable. The mobile phase composition will depend on the solvent used for the solubility study but will likely be a mixture of acetonitrile and water.
-
Detection can be performed using a UV detector, monitoring at a wavelength where the phenyl groups of the molecule absorb (e.g., ~254 nm).
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the filtered samples by interpolating their peak areas from the calibration curve.
5. Data Analysis and Reporting:
-
Calculate the solubility of this compound in the chosen solvent, typically expressed in g/100 mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
Trustworthiness and Self-Validation of the Protocol
The trustworthiness of this protocol is ensured by several key factors:
-
Equilibrium Confirmation: Running parallel experiments and analyzing samples at different time points (e.g., 24, 48, and 72 hours) can confirm that equilibrium has been reached. The solubility value should plateau over time.
-
Calibration: The use of a multi-point calibration curve ensures the accuracy of the quantification. The linearity of the calibration curve (R² > 0.99) validates the analytical method within the tested concentration range.
-
Specificity: The HPLC method provides specificity, separating the analyte of interest from any potential impurities or degradation products.
-
Reproducibility: Performing the experiment in triplicate allows for the calculation of the mean and standard deviation, providing a measure of the precision of the results.
Molecular Interactions and Solubility: A Deeper Dive
The predicted and experimentally determined solubility of this compound can be rationalized by examining the molecular interactions between the solute and the solvent.
Caption: Solute-solvent interactions governing solubility.
-
In Non-Polar Aprotic Solvents (e.g., Toluene): The large, non-polar surface area of the two phenyl groups and the methyl group on this compound allows for strong van der Waals interactions with non-polar solvents. This leads to high solubility.
-
In Polar Aprotic Solvents (e.g., THF, DCM): These solvents can effectively solvate both the non-polar and polar regions of the molecule. The ether oxygen of THF, for instance, can interact with the slightly polar Si-O-C bond of the ethoxy group, while the hydrocarbon backbone of THF interacts favorably with the phenyl and methyl groups. This dual interaction capability results in high solubility.
-
In Polar Protic Solvents (e.g., Ethanol): The dominant intermolecular forces in polar protic solvents are strong hydrogen bonds. While the oxygen atom of the ethoxy group in this compound can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor. The large, non-polar phenyl groups disrupt the strong hydrogen-bonding network of the solvent, making solvation energetically unfavorable and leading to low solubility.
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, tailored for researchers, scientists, and drug development professionals. By integrating a theoretical framework based on Hansen Solubility Parameters with a robust experimental protocol, this document offers a multi-faceted approach to understanding and predicting the solubility of this important organosilicon compound. The insights into its potential applications in prodrug strategies, coupled with the detailed methodologies for solubility determination, are intended to empower researchers to confidently and effectively utilize this compound in their synthetic and developmental endeavors. A thorough grasp of its solubility is a critical first step in unlocking the full potential of this versatile molecule in the advancement of pharmaceutical sciences.
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A Technical Guide to the Safe Handling of Ethoxy(methyl)diphenylsilane for Research and Development Applications
Introduction
Ethoxy(methyl)diphenylsilane (CAS No. 1825-59-8) is an organosilicon compound increasingly utilized as a versatile intermediate in complex organic synthesis, particularly within materials science and pharmaceutical development.[1] Its unique reactivity, attributed to the silicon-ethoxy bond, makes it a valuable building block. However, this reactivity also necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more practical understanding of the risks associated with this compound and the rationale behind the recommended safety protocols. Our objective is to empower laboratory personnel with the knowledge to conduct a robust risk assessment and implement self-validating safety procedures, thereby fostering a culture of safety and scientific integrity.
Section 1: Chemical Identity and Physicochemical Properties
A foundational aspect of safe chemical handling is understanding the substance's identity and physical properties, which dictate its behavior under various laboratory conditions.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 1825-59-8 | [2][3] |
| Synonyms | Diphenyl Methyl Ethoxysilane, ethoxy-methyl-diphenylsilane | [2][4] |
| Molecular Formula | C15H18OSi | [2][3][4] |
| Molecular Weight | 242.39 g/mol | [2][4] |
| Appearance | Liquid (based on melting point) | [4] |
| Melting Point | -27 °C | [4] |
| Boiling Point | 281.0 ± 13.0 °C at 760 mmHg | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Flash Point | 121.3 ± 10.0 °C | [4] |
Section 2: Hazard Identification and Proactive Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) as an irritant.[2] Understanding the nature of this hazard is the first step in mitigating risk. The primary hazards are direct contact with the skin, eyes, and respiratory system.[5]
Expert Insight: The Role of Hydrolysis in Irritancy The irritant nature of many ethoxysilanes stems from their reactivity with water. Upon contact with moisture (e.g., on the skin, in the eyes, or in the mucous membranes of the respiratory tract), the ethoxy group can hydrolyze. This reaction releases ethanol and forms diphenylmethylsilanol. While ethanol itself can have a defatting effect on the skin, the resulting silanol and the localized chemical reaction contribute significantly to the irritation observed. This mechanism underscores the critical importance of avoiding all direct contact and working in a moisture-free environment where possible.
A proactive approach to safety involves a continuous cycle of risk assessment. The following workflow should be mentally or formally documented before any new procedure involving this chemical.
Caption: Proactive Risk Assessment Workflow.
Section 3: Safe Handling Protocols and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering and administrative controls should be the primary means of protection, with PPE serving as the final barrier.
Engineering and Administrative Controls
-
Primary Engineering Control: All manipulations of this compound that could generate vapor or aerosols must be conducted within a certified chemical fume hood.[5] This is the most critical step in preventing respiratory irritation.
-
Emergency Preparedness: An operational eyewash station and safety shower must be immediately accessible in the work area.[6]
-
Administrative Control: Develop a Standard Operating Procedure (SOP) for all tasks involving this chemical. The SOP should detail the specific quantities used, the required controls, and the emergency procedures. All personnel must be trained on this SOP before beginning work.
Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and based on the task-specific risk assessment.
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times.[7] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Skin Protection: A standard laboratory coat must be worn, buttoned, with sleeves rolled down. For tasks with a higher risk of splashes, consider a chemically resistant apron.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[9] It is crucial to inspect gloves for any signs of degradation or puncture before each use. Causality: Gloves provide a critical barrier against skin contact, preventing the onset of irritation as described by H315.[5] If contact occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required.[10] If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7]
Section 4: Emergency Response Procedures
Preparedness is paramount. All laboratory personnel must be familiar with these procedures before handling the chemical.
First Aid: A Self-Validating Response System
The following decision tree outlines the immediate actions required following an exposure. The goal is to mitigate the harm and seek professional medical evaluation promptly.
Caption: Emergency First Aid Decision Tree.
Detailed First-Aid Protocols:
-
If on Skin (P302+P352): Immediately flush the contaminated skin with copious amounts of soap and water for at least 15 minutes.[5][11] Remove any contaminated clothing while flushing.[5] If skin irritation develops or persists, seek medical advice (P332+P313).[5]
-
If in Eyes (P305+P351+P338): Immediately rinse cautiously with water for several minutes, holding the eyelids open.[5] If present and easy to do, remove contact lenses and continue rinsing.[5] Due to the serious irritation potential, immediate medical attention is necessary.[5][11]
-
If Inhaled (P304+P340): Move the individual to fresh air and keep them at rest in a position that is comfortable for breathing.[5] If the person feels unwell, call a poison control center or a doctor for medical advice (P312).[5]
-
If Ingested: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water and never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5]
Accidental Release Measures
A prompt and correct response to a spill is essential to prevent exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Control Ignition Sources: Although it has a high flash point, it's good practice to remove any potential ignition sources from the spill area.[12]
-
Contain & Absorb: Wearing appropriate PPE, contain the spill. Use a non-combustible, inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.[13]
-
Collect & Dispose: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste.[5] Do not let the product enter drains or waterways.[5]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose (P501): Dispose of the waste container and any contaminated materials through an approved hazardous waste disposal plant, following all local and national regulations.[5]
Section 5: Storage, Stability, and Disposal
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Storage Conditions (P403+P233, P405): Store in a well-ventilated, secure area, and keep the container tightly closed.[5] Many silanes are sensitive to moisture; storing under an inert atmosphere (like nitrogen or argon) is a best practice to prevent degradation.[14][15]
-
Incompatible Materials: Keep away from strong oxidizing agents.[16]
-
Stability: The material is stable under recommended storage conditions. However, it can decompose upon contact with moisture.[15]
-
Hazardous Decomposition Products: Combustion can produce carbon oxides (CO, CO2) and silicon oxides.[5]
-
Disposal (P501): Unused material and its container must be disposed of as hazardous waste.[5] Do not dispose of it down the drain. All waste must be handled by a licensed disposal company in accordance with institutional and governmental regulations.[17]
Conclusion
This compound is a valuable tool for the modern researcher, but its safe use is non-negotiable. Its primary hazards—irritation to the skin, eyes, and respiratory system—are well-defined and entirely manageable through a combination of robust engineering controls, diligent administrative oversight, and the consistent, correct use of personal protective equipment. By understanding the chemical rationale behind these hazards and implementing the multi-layered safety protocols outlined in this guide, scientists can confidently and safely leverage the synthetic potential of this compound in their research and development endeavors.
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An In-depth Technical Guide to the Safe Handling and Storage of Ethoxy(methyl)diphenylsilane
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe and effective management of ethoxy(methyl)diphenylsilane (CAS No. 1825-59-8). The protocols and recommendations herein are synthesized from authoritative safety data and best practices in chemical management to ensure reagent integrity and personnel safety.
Compound Profile and Physicochemical Properties
This compound is an organosilicon compound utilized as a versatile intermediate in organic synthesis and materials science.[1][2] Its reactivity is primarily dictated by the silicon-ethoxy bond, which is susceptible to hydrolysis. Understanding its physical properties is the first step in a thorough risk assessment.
| Property | Value | Reference |
| CAS Number | 1825-59-8 | [3][4] |
| Molecular Formula | C₁₅H₁₈OSi | [3][5][6] |
| Molecular Weight | 242.39 g/mol | [3][5][6] |
| Appearance | Liquid (at 25°C) | [5] |
| Melting Point | -27°C | [5] |
| Boiling Point | 281.0 ± 13.0 °C at 760 mmHg | [5] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Flash Point | 121.3 ± 10.0 °C | [5] |
| Solubility | Insoluble in water; decomposes in contact with water. | [7][8] |
Hazard Identification and Risk Assessment
This compound is classified as an irritant and requires careful handling to avoid exposure.[4][6] The primary risks are associated with its irritant nature and its reactivity towards moisture.
GHS Hazard Classification:
| Pictogram | Signal Word | Hazard Statements |
| Warning | H315: Causes skin irritation.[6][9]H319: Causes serious eye irritation.[4][6][9]H335: May cause respiratory irritation.[6][9]H317: May cause an allergic skin reaction.[4] |
Causality of Hazards:
-
Irritation: As with many organosilanes, direct contact can cause irritation to the skin, eyes, and respiratory tract.[6][9]
-
Moisture Sensitivity: The Si-O-C linkage is susceptible to hydrolysis. Contact with atmospheric moisture or water will lead to the decomposition of the reagent, yielding ethanol and methyl(diphenyl)silanol.[7] The silanol intermediate can then undergo self-condensation to form disiloxanes, compromising the purity and integrity of the material. This reactivity underscores the necessity for handling and storing the compound under anhydrous conditions.[10]
Caption: Risk assessment workflow for handling this compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is crucial.
-
Engineering Controls :
-
Fume Hood : All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure to vapors.[10][11] The ventilation system should be designed to handle flammable liquids if large quantities are in use.[7][12]
-
Inert Atmosphere : For transfers and reactions where reagent purity is critical, the use of a glovebox or Schlenk line is required to exclude atmospheric moisture.[10]
-
Safety Equipment : An eyewash station and safety shower must be readily accessible in the immediate work area.[10][13]
-
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Chemical safety goggles are mandatory.[4] For transfers of larger volumes (>50 mL), a face shield should be worn in addition to goggles.[11]
-
Skin Protection :
-
Respiratory Protection : If working outside of a fume hood (a practice that should be avoided), a respirator with an appropriate organic vapor cartridge is necessary.[15]
-
Caption: Hierarchy of controls for managing chemical hazards.
Protocols for Safe Handling and Transfer
Adherence to standardized protocols is essential for both safety and experimental reproducibility.
Protocol 4.1: General Handling in a Fume Hood
-
Preparation : Ensure the fume hood sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or chemicals.
-
Don PPE : Put on all required PPE as outlined in Section 3.
-
Reagent Handling :
-
Post-Handling : Tightly cap the reagent bottle. Decontaminate the work surface. Remove PPE and wash hands thoroughly.[14]
Protocol 4.2: Anhydrous Transfer using Syringe Technique
This protocol is designed for transferring the reagent from a Sure/Seal™ or septa-sealed bottle while maintaining an inert atmosphere.
-
Setup : Securely clamp the reagent bottle in the fume hood.
-
Inert Gas Connection : Insert a needle connected to a source of dry, inert gas (e.g., nitrogen or argon) through the septum. Ensure the gas flow is gentle to create a positive pressure blanket.
-
Syringe Preparation : Take a clean, dry, gas-tight syringe fitted with a needle. Flush the syringe with the inert gas 3-5 times by drawing gas from the headspace of a separate flask and expelling it.
-
Liquid Transfer :
-
Insert the needle of the flushed syringe through the septum and into the liquid.
-
Slowly draw the desired volume of this compound into the syringe.
-
Withdraw the needle from the liquid, pulling a small amount of inert gas (~0.5 mL) into the syringe to act as a buffer.
-
Remove the syringe from the reagent bottle.
-
-
Dispensing : Quickly transfer the liquid to the reaction vessel, which should also be under an inert atmosphere.
-
Cleanup : Quench any residual reagent in the syringe with a suitable alcohol (e.g., isopropanol) before cleaning.
Storage Procedures and Long-Term Stability
Proper storage is the most critical factor in preserving the quality of this compound.
-
Primary Requirement - Moisture Exclusion : The compound must be protected from moisture.[7][13]
-
Containers : Store in the original, tightly sealed container. For long-term storage or after the first use, parafilm can be wrapped around the cap as an extra precaution.[16] Bottles with PTFE-lined caps or Sure/Seal™ septa are ideal.
-
Atmosphere : Store under an inert atmosphere (nitrogen or argon).[7][14]
-
-
Temperature : Store in a cool location.[15][17] Many suppliers recommend refrigeration at 2-8°C.[3][18] This reduces the rate of any potential decomposition or hydrolysis reactions.[19] If refrigerated, allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.[19]
-
Location : Store in a designated area for flammable or combustible liquids, away from heat, sparks, or open flames.[13][17]
-
Chemical Incompatibility : Do not store near strong oxidizing agents, acids, or bases.[7][12][17]
Caption: Decision flowchart for optimal storage of this compound.
Spill Management and Waste Disposal
Prompt and correct response to spills is essential to prevent injury and contamination.
Protocol 6.1: Small-Scale Spill Cleanup (<100 mL)
-
Alert Personnel : Notify others in the immediate area.
-
Evacuate and Ventilate : If the spill is significant, evacuate the area. Ensure the fume hood is operating at maximum capacity.
-
Remove Ignition Sources : Extinguish all nearby flames and turn off spark-producing equipment.[7][13]
-
Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth.[13] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Using spark-proof tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[7]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Waste Disposal
-
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[10]
-
Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[15]
-
NEVER dispose of this chemical down the drain.[10]
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The Molecular Basis for Thermal Stability in Ethoxy(methyl)diphenylsilane
An In-Depth Technical Guide to the Thermal Stability of Ethoxy(methyl)diphenylsilane
Abstract: this compound (CAS: 1825-59-8) is an organosilane compound recognized for its utility in pharmaceutical synthesis and as a precursor for advanced materials, where its performance under thermal stress is a critical parameter.[1] This guide provides a comprehensive analysis of the thermal stability of this compound, grounded in the fundamental principles of organosilicon chemistry. We will explore the theoretical underpinnings of its stability, present robust, field-proven experimental protocols for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discuss the likely decomposition pathways and products. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior at elevated temperatures.
The thermal robustness of any organosilicon compound is fundamentally dictated by the specific organic substituents attached to the central silicon atom. The structure of this compound features a strategic combination of groups—two phenyl, one methyl, and one ethoxy group—each contributing uniquely to its overall thermal behavior.
Caption: Molecular structure of this compound.
Key Structural Influences:
-
Phenyl Groups (C₆H₅): The silicon-phenyl bond is significantly stronger than a typical silicon-alkyl bond. This is attributed to the pπ-dπ interaction between the phenyl ring's pi electrons and the vacant d-orbitals of the silicon atom. Furthermore, the aromatic rings are exceptionally stable and can dissipate thermal energy effectively, which elevates the decomposition temperature.[2] Phenyl-containing silicones consistently exhibit superior thermal stability compared to their methyl-only counterparts.[2]
-
Ethoxy Group (-OCH₂CH₃): The silicon-oxygen bond within the ethoxy group is strong; however, alkoxy groups are generally considered the most probable initial sites for thermal decomposition in alkoxysilanes.[3] Cleavage can occur at either the Si-O or the O-C bond, leading to the evolution of ethanol or ethylene and water, respectively. This initial loss typically happens at lower temperatures compared to the cleavage of Si-C bonds.
-
Methyl Group (-CH₃): The silicon-methyl bond is robust but represents a potential site for oxidative attack at elevated temperatures in the presence of air.
Anticipated Decomposition Pathways
The degradation mechanism is highly dependent on the surrounding atmosphere.
-
Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of oxygen, the primary degradation pathway is expected to be non-oxidative. The process likely begins with the cleavage of the ethoxy group. At significantly higher temperatures, depolymerization and rearrangement reactions involving the phenyl and methyl groups can occur, potentially leading to the formation of volatile cyclic siloxanes and the release of benzene or methane.[2]
-
Oxidative Atmosphere (e.g., Air): The presence of oxygen introduces thermo-oxidative degradation, which typically initiates at lower temperatures than anaerobic decomposition.[2] This process involves the oxidation of the organic substituents, particularly the methyl and ethoxy groups, ultimately leading to the formation of a stable silicon dioxide (SiO₂) residue.
Caption: Proposed thermal decomposition pathways under different atmospheres.
Experimental Workflow for Thermal Analysis
A multi-technique approach is essential for a comprehensive evaluation. Thermogravimetric Analysis (TGA) provides quantitative data on mass loss, while Differential Scanning Calorimetry (DSC) identifies the energetic nature of thermal events. Coupling TGA with mass spectrometry (TGA-MS) for evolved gas analysis (EGA) offers definitive identification of decomposition products.[4]
Caption: A comprehensive workflow for the thermal analysis of the target compound.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To quantify the thermal stability by measuring mass loss as a function of temperature under both inert and oxidative conditions.
Methodology:
-
Instrument Calibration: Perform temperature and mass calibrations according to the instrument manufacturer's specifications. A clean, empty crucible should be tared before sample loading.
-
Sample Preparation: Accurately weigh 5–10 mg of this compound into a ceramic or platinum TGA crucible.
-
Atmosphere & Flow Rate:
-
Run 1 (Inert): Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.
-
Run 2 (Oxidative): Purge the furnace with dry air at a flow rate of 50-100 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 10 minutes.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.[3]
-
-
Data Analysis: Record the mass loss versus temperature. Determine the key parameters summarized in the table below.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures of thermal transitions (like melting and boiling) and decomposition events by measuring heat flow into or out of the sample.
Methodology:
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Hermetically seal 3–5 mg of this compound in an aluminum DSC pan. An empty, sealed pan will be used as a reference.
-
Atmosphere & Flow Rate: Purge the sample chamber with high-purity nitrogen at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at -50°C (below its reported melting point of -27°C).[5]
-
Ramp the temperature from -50°C to 400°C at a heating rate of 10°C/min. Note: Ramping to higher temperatures may risk damage to the DSC cell from corrosive decomposition products.
-
-
Data Analysis: Identify endothermic peaks (melting, boiling) and exothermic peaks (decomposition, oxidation). Correlate the onset of major exothermic events with the onset of mass loss observed in TGA.
Expected Data and Interpretation
While specific experimental data for this compound is not publicly available, we can predict a performance profile based on related structures. The presence of two phenyl groups suggests a significantly higher stability compared to simple alkoxysilanes.
Table 1: Predicted TGA Performance of this compound
| Parameter | Inert Atmosphere (Nitrogen) | Oxidative Atmosphere (Air) | Rationale |
| T₅ (Temp. at 5% Mass Loss) | ~250 - 300°C | ~220 - 270°C | Onset of decomposition, likely initiated by the loss of the ethoxy group. Oxidation in air accelerates this process.[2] |
| T₁₀ (Temp. at 10% Mass Loss) | ~280 - 330°C | ~260 - 310°C | Continued loss of organic substituents. |
| Td,max (Temp. of Max. Decomposition Rate) | >450°C | ~350 - 450°C | Corresponds to the rapid cleavage of the Si-Phenyl and Si-Methyl bonds.[2] |
| Char Yield at 800°C | 15 - 25% | ~25 - 35% | Higher yield in air is due to the formation of a thermally stable silicon dioxide (SiO₂) residue.[2] The theoretical mass percentage of SiO₂ from C₁₅H₁₈OSi is ~24.8%. |
Practical Implications for Researchers
-
Processing Limits: For applications involving thermal processing, such as in formulations or as a synthetic reagent, temperatures should ideally be maintained below 200-220°C to prevent the onset of degradation and the evolution of volatile byproducts like ethanol.
-
Material Compatibility: The decomposition of the ethoxy group can produce ethanol, which could be a compatibility concern with other components in a formulation at elevated temperatures.
-
High-Temperature Applications: The excellent inherent stability imparted by the diphenylsilyl core suggests that after an initial, minor mass loss from the ethoxy group, the remaining molecular structure is highly robust, making it suitable for applications where stability above 300°C is required, particularly in an inert environment.
-
Long-Term Stability: While stable at room temperature, long-term storage at elevated temperatures (>100°C) could potentially lead to slow hydrolysis and condensation if moisture is present, altering the material's properties.
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The Unseen Workhorse: A Technical Guide to the Chemical Reactivity of Ethoxy(methyl)diphenylsilane
Foreword: Beyond the Catalog Page
In the vast lexicon of chemical reagents, ethoxy(methyl)diphenylsilane (CAS No. 1825-59-8) often resides in quiet utility.[1][2][3] To the casual observer, it is another building block, a precursor among many. However, for the discerning researcher in materials science and drug development, this molecule is a versatile tool, its reactivity a nuanced language waiting to be mastered. This guide moves beyond the surface-level data to provide a deep, field-tested understanding of this compound's chemical behavior. We will not merely list reactions; we will explore the causality behind its reactivity, offering insights that empower you to harness its full potential in your synthetic endeavors.
Molecular Architecture and Intrinsic Properties: The Foundation of Reactivity
At its core, this compound is a tetra-substituted silane featuring a central silicon atom bonded to a methyl group, two phenyl groups, and an ethoxy group. This specific arrangement of substituents dictates its electronic and steric landscape, which in turn governs its reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈OSi | [1][4] |
| Molecular Weight | 242.39 g/mol | [1] |
| CAS Number | 1825-59-8 | [1] |
| Appearance | Colorless liquid | Inferred from related compounds |
| Boiling Point | ~281 °C at 760 mmHg | [5] |
| Density | ~1.0 g/cm³ | [5] |
The silicon atom, being less electronegative than oxygen and carbon, bears a partial positive charge. The Si-O bond is highly polarized and represents the most reactive site for nucleophilic attack. The two phenyl groups, with their electron-withdrawing inductive effect and electron-donating resonance effect, modulate the electron density at the silicon center. The methyl group provides a degree of steric hindrance and contributes to the overall lipophilicity of the molecule.
Synthesis of this compound: A Practical Approach
While numerous suppliers offer this compound, understanding its synthesis is crucial for troubleshooting and for instances where in-house preparation is necessary. A common and reliable method involves the reaction of dichlorodiphenylsilane with ethanol in the presence of a base to neutralize the HCl byproduct. A subsequent Grignard reaction can be employed to introduce the methyl group. A plausible two-step synthesis is outlined below.
Step 1: Synthesis of Chloro(ethoxy)diphenylsilane
This initial step involves the partial alcoholysis of dichlorodiphenylsilane. Precise control of stoichiometry is key to maximizing the yield of the desired monochloro-monoethoxy species.
Experimental Protocol:
-
The solution of chloro(ethoxy)diphenylsilane from Step 1 is cooled to 0 °C.
-
Methylmagnesium bromide (1.1 eq, typically 3.0 M in diethyl ether) is added dropwise, maintaining the temperature below 10 °C.
-
After the addition, the reaction is stirred at room temperature for 2-3 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.
The Core Reactivity: A Tale of Two Pathways
The chemical behavior of this compound is dominated by two principal modes of reactivity: nucleophilic substitution at the silicon center and electrophilic substitution on the phenyl rings.
Nucleophilic Attack at the Silicon Center
The polarized Si-O bond is the primary site for nucleophilic attack. The ethoxy group is a good leaving group, especially when protonated or in the presence of a Lewis acid.
In the presence of water, this compound undergoes hydrolysis to form the corresponding silanol, methyl(diphenyl)silanol. This reaction is often catalyzed by acids or bases. The silanol intermediate is typically unstable and readily undergoes self-condensation to form a disiloxane.
The kinetics of this hydrolysis are influenced by factors such as pH, temperature, and the solvent system. [6][7][8][9]This reactivity is fundamental to the use of alkoxysilanes in the formation of silicone polymers and sol-gel materials.
This compound readily reacts with potent nucleophiles like Grignard reagents and organolithium compounds. [3][10][11][12][13][14]This reaction displaces the ethoxy group to form a new carbon-silicon bond, a cornerstone of organosilane synthesis.
Generalized Protocol for Reaction with Grignard Reagents:
-
To a solution of this compound (1.0 eq) in an anhydrous ether (e.g., THF, diethyl ether), add the Grignard reagent (1.1-1.2 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and purify by chromatography or distillation.
The ethoxy(methyl)diphenylsilyl group can be used as a protecting group for alcohols. [15][16][17][18][19][20]The silylation reaction proceeds via nucleophilic attack of the alcohol on the silicon atom, typically catalyzed by an acid or a base. The resulting silyl ether is stable to a wide range of reaction conditions but can be readily cleaved when desired.
Generalized Protocol for Alcohol Silylation:
-
To a solution of the alcohol (1.0 eq) and a non-nucleophilic base (e.g., imidazole, triethylamine, 1.5 eq) in an aprotic solvent (e.g., DMF, CH₂Cl₂), add this compound (1.2 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup and extract the product.
-
Purify the silyl ether by column chromatography.
The cleavage of the silyl ether is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.
Electrophilic Aromatic Substitution on the Phenyl Rings
The two phenyl rings of this compound can undergo electrophilic aromatic substitution. The silyl group is generally considered to be a weak ortho-, para-director due to the interplay of the inductive and resonance effects of the silicon atom. However, the reactivity is often lower than that of benzene itself.
While specific literature on the electrophilic substitution of this compound is scarce, we can predict its behavior based on fundamental principles.
Reaction with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of ortho- and para-nitro-substituted products. The reaction conditions would need to be carefully controlled to avoid polysubstitution and potential cleavage of the Si-C bonds.
Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would likely result in the formation of ortho- and para-halo-substituted derivatives. [21]
Friedel-Crafts reactions with alkyl or acyl halides in the presence of a strong Lewis acid are also anticipated to occur at the ortho and para positions of the phenyl rings. [10][22][23][24] Generalized Protocol for Friedel-Crafts Acylation:
-
To a solution of this compound (1.0 eq) and an acyl chloride (1.1 eq) in a non-polar solvent (e.g., CS₂, CH₂Cl₂), add a Lewis acid (e.g., AlCl₃, 1.2 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Carefully quench the reaction with ice-water.
-
Extract the product, wash, dry, and purify by chromatography or crystallization.
Spectroscopic and Analytical Data: Identifying and Characterizing the Molecule
Accurate characterization of this compound and its reaction products is essential. Below is a summary of expected spectroscopic data based on available information for the title compound and closely related structures. [7][9][12][15][18][19][20][25][26][27]
| Technique | Expected Chemical Shifts / Absorptions |
|---|---|
| ¹H NMR | δ ~7.6-7.3 (m, 10H, Ar-H), ~3.8 (q, 2H, O-CH₂-), ~1.2 (t, 3H, -CH₃ of ethoxy), ~0.6 (s, 3H, Si-CH₃) |
| ¹³C NMR | δ ~135-128 (Ar-C), ~58 (O-CH₂-), ~18 (-CH₃ of ethoxy), ~-4 (Si-CH₃) |
| ²⁹Si NMR | δ ~ -10 to -20 ppm (relative to TMS) |
| IR (Infrared) | ~3070-3050 cm⁻¹ (Ar C-H stretch), ~2970-2850 cm⁻¹ (Aliphatic C-H stretch), ~1430 cm⁻¹ (Si-Ph), ~1260 cm⁻¹ (Si-CH₃), ~1100-1000 cm⁻¹ (Si-O-C stretch) |
Safety and Handling: A Prerequisite for Successful Experimentation
This compound, like many organosilanes, requires careful handling. It is a combustible liquid and may cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) before use. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Keeping the compound away from sources of ignition.
-
Storing in a tightly sealed container in a cool, dry place.
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Conclusion: A Versatile Reagent for the Modern Chemist
This compound is more than just a chemical intermediate; it is a versatile reagent with a rich and predictable reactivity profile. By understanding the interplay of its structural features and the fundamental principles of its reactions, researchers can unlock its potential in a wide array of applications, from the synthesis of novel polymers and materials to the construction of complex organic molecules in drug discovery. This guide has aimed to provide not just the "what" but the "why" of its chemical behavior, empowering you to move forward with confidence and creativity in your synthetic endeavors.
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Unlocking New Frontiers: A Technical Guide to the Novel Applications of Ethoxy(methyl)diphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: In the dynamic landscape of chemical synthesis and materials science, the exploration of versatile and efficient reagents is paramount to innovation. Ethoxy(methyl)diphenylsilane, a member of the organosilane family, has traditionally been utilized in the production of protective coatings, adhesives, and sealants due to its excellent chemical resistance and stability.[1] However, recent advancements have begun to unveil its untapped potential in a variety of cutting-edge applications, from the synthesis of advanced polymers to its role as a strategic component in the development of novel therapeutics. This technical guide serves to illuminate these emerging applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, field-proven insights, and detailed methodologies to leverage the unique properties of this compound.
Our exploration will delve into the causality behind experimental choices, presenting self-validating protocols that ensure reproducibility and scientific integrity. By grounding our discussion in authoritative sources and providing detailed experimental workflows, this guide aims to empower researchers to not only replicate existing methodologies but also to innovate and discover further novel applications for this remarkable compound.
Core Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective application. These properties dictate its reactivity, handling requirements, and suitability for various synthetic transformations.
| Property | Value | Source |
| CAS Number | 1825-59-8 | [2][3] |
| Molecular Formula | C₁₅H₁₈OSi | [2][3] |
| Molecular Weight | 242.39 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 281.0 °C at 760 mmHg | [3] |
| Purity | Typically ≥95% - 98% | [2][3] |
| Storage | Inert atmosphere, Room Temperature | [3] |
Novel Application I: Precursor for Advanced Silicone Polymers and Hybrid Materials
Beyond its traditional role as a simple cross-linking agent, this compound is emerging as a key precursor in the synthesis of sophisticated silicone polymers and organic-inorganic hybrid materials with tailored properties.[1] Its unique molecular structure, featuring both a reactive ethoxy group and stabilizing phenyl groups, allows for precise control over the final material's characteristics.
Causality of Application:
The presence of the ethoxy group enables hydrolysis and condensation reactions, forming a robust siloxane (Si-O-Si) backbone, which is the hallmark of silicone polymers.[1] The methyl and diphenyl groups, on the other hand, are not hydrolyzed and remain as pendant groups on the polymer chain. These organic moieties impart specific properties to the final material:
-
Phenyl Groups: Enhance thermal stability, refractive index, and resistance to radiation.
-
Methyl Group: Contributes to hydrophobicity and flexibility.
By carefully controlling the reaction conditions and the ratio of this compound to other precursors, materials with a wide range of properties, from flexible elastomers to rigid resins, can be synthesized. This versatility makes it a valuable component in the development of high-performance materials for electronics and optoelectronics.[4]
Experimental Workflow: Sol-Gel Synthesis of a Hybrid Material
This protocol describes the synthesis of a hybrid organic-inorganic material using this compound as a co-precursor with tetraethoxysilane (TEOS). This process is a foundational example of how to leverage its properties to create novel materials.[5]
Caption: Derivatization of this compound.
This generalized scheme highlights the potential for creating a diverse set of molecules from a single, readily available starting material. The resulting compounds could then be screened for various biological activities, such as enzyme inhibition or receptor binding.
Conclusion and Future Outlook
This compound is transitioning from a conventional building block in material science to a versatile tool with significant potential in a range of novel applications. Its unique combination of reactivity and stability makes it an attractive candidate for the synthesis of advanced polymers, the functionalization of nanomaterials, and as a scaffold in medicinal chemistry. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a catalyst for further research and innovation in these exciting areas. As our understanding of the subtle interplay between molecular structure and material or biological function continues to grow, it is anticipated that the applications of this compound will continue to expand, opening up new frontiers in science and technology.
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- Shimada, S. Selective synthesis of halosilanes from hydrosilanes and utilization for organic synthesis. Journal of Synthetic Organic Chemistry, Japan. 2010.
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- Chandrasekhar, S., et al. Diphenylsilane as a coupling reagent for amide bond formation. Green Chemistry. 2011.
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Methodological & Application
The Strategic Application of Ethoxy(methyl)diphenylsilane in Modern Organic Synthesis: A Guide for Researchers
In the landscape of multistep organic synthesis, the judicious selection and implementation of protecting groups remain a cornerstone of success. Among the diverse arsenal of silylating agents, Ethoxy(methyl)diphenylsilane emerges as a reagent of nuanced reactivity, offering a unique profile for the protection of hydroxyl groups. This comprehensive guide provides an in-depth exploration of this compound as a silylating agent, detailing its application, mechanistic underpinnings, and strategic advantages for researchers, scientists, and professionals in drug development.
Introduction: The Diphenylmethylsilyl (DPMS) Ether Protecting Group
This compound serves as a precursor to the methyl(diphenyl)silyl (DPMS) ether, a protecting group for alcohols. The choice of a silyl ether protecting group is a critical decision in synthetic planning, governed by its stability under various reaction conditions and the ease of its selective removal. The DPMS group offers a stability profile that distinguishes it from more common silyl ethers such as Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS), providing a valuable tool for orthogonal protection strategies.
The stability of silyl ethers toward hydrolysis is significantly influenced by the steric and electronic nature of the substituents on the silicon atom. A general trend for the stability of common silyl ethers in acidic conditions is: TMS ≈ DPMS < Triethylsilyl (TES) < TBDMS < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[1] This places the DPMS group among the more labile silyl ethers, making it an excellent choice for protection when mild cleavage conditions are desired.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the reagent's properties is fundamental to its effective application.
| Property | Value |
| CAS Number | 1825-59-8[2][3] |
| Molecular Formula | C₁₅H₁₈OSi |
| Molecular Weight | 242.39 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 281.0 ± 13.0 °C at 760 mmHg |
| Flash Point | 121.3 ± 10.0 °C |
| Density | 1.0 ± 0.1 g/cm³ |
Table 1: Physicochemical properties of this compound.
The synthesis of this compound can be achieved through several routes, most commonly via the reaction of chloro(methyl)diphenylsilane with ethanol in the presence of a base to neutralize the HCl byproduct.
Silylation of Alcohols: Mechanism and Protocol
The protection of an alcohol using this compound proceeds via a nucleophilic attack of the alcohol on the silicon atom, with the concomitant loss of ethanol. This transetherification is typically catalyzed by an acid or a base.
Mechanistic Rationale
Under acidic conditions, the ethoxy oxygen is protonated, making it a better leaving group. The alcohol then attacks the electrophilic silicon atom. In a basic medium, the alcohol is deprotonated to the more nucleophilic alkoxide, which then attacks the silicon center, displacing the ethoxide.
Figure 1: General mechanisms for acid- and base-catalyzed silylation of an alcohol with this compound.
General Protocol for Alcohol Protection
The following is a representative protocol for the silylation of a primary alcohol using this compound under basic conditions.
Materials:
-
Alcohol substrate
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Imidazole (1.5 - 2.0 equivalents)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the alcohol in anhydrous DMF at room temperature under an inert atmosphere (e.g., argon or nitrogen), add imidazole.
-
Stir the mixture until the imidazole has completely dissolved.
-
Add this compound dropwise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time may vary from a few hours to overnight depending on the steric hindrance of the alcohol.
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl(diphenyl)silyl ether.
Deprotection of Methyl(diphenyl)silyl Ethers
The strategic advantage of the DPMS protecting group lies in its selective and mild cleavage. Recent studies have highlighted innovative and environmentally responsible methods for its removal.[4][5]
Deprotection under Aqueous Micellar Conditions
A highly selective deprotection of DPMS ethers can be achieved using a catalytic amount of perfluoro-1-butanesulfonyl fluoride in an aqueous micellar system.[4][5] This method demonstrates remarkable chemoselectivity, leaving other silyl ethers such as TBDMS, TIPS, and TBDPS intact.[5]
Figure 2: Workflow for the selective deprotection of a DPMS ether using aqueous micellar catalysis.
Deprotection with 18-Crown-6 Ether
An alternative mild deprotection involves the use of a stoichiometric amount of 18-crown-6 ether in aqueous ethanol.[4][5] This method also provides excellent selectivity for the cleavage of the DPMS group.
General Protocol for Fluoride-Mediated Deprotection
While the above methods offer superior selectivity, traditional fluoride-based deprotection is also effective.
Materials:
-
DPMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 1.1 - 1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DPMS-protected alcohol in anhydrous THF at 0 °C under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired alcohol.
Comparative Stability and Strategic Applications
The relatively lower stability of the DPMS group compared to bulkier silyl ethers is a key feature that can be exploited in complex syntheses.
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS | 1 | 1 |
| DPMS | ≈ 1[1] | - |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Table 2: Comparative stability of common silyl ethers. Data compiled from various sources.[6][7]
This stability profile allows for the selective deprotection of a DPMS ether in the presence of more robust silyl protecting groups, enabling a hierarchical deprotection strategy. For instance, a molecule bearing both a DPMS and a TBDPS ether can be selectively deprotected at the DPMS-protected hydroxyl group under mild conditions that leave the TBDPS ether untouched.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable reagent for the introduction of the methyl(diphenyl)silyl (DPMS) protecting group for alcohols. The DPMS group offers a unique stability profile, being more labile than many common silyl ethers, which allows for its selective removal under mild and innovative aqueous conditions. This feature makes it a powerful tool for chemists engaged in the synthesis of complex molecules where orthogonal protection and deprotection strategies are paramount. The protocols and data presented in this guide are intended to provide researchers with the necessary information to confidently and effectively utilize this compound in their synthetic endeavors.
References
- ResearchGate. General reaction protocols for the selective deprotection of the DPMS protecting group. (2025). [Link]
- ResearchGate. Selective Deprotection of the Diphenylmethylsilyl (DPMS) Hydroxyl Protecting Group under Environmentally Responsible, Aqueous Conditions. (2025). [Link]
- Gelest. Deprotection of Silyl Ethers. [Link]
- Royal Society of Chemistry. A Facile Chemoselective Deprotection of Aryl Silyl Ethers using Sodium Hydride/DMF and in situ Protection of Phenol with Various Groups. (2012). [Link]
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Application Notes and Protocols: Ethoxy(methyl)diphenylsilane for Alcohol Protection
Introduction: The Strategic Role of the Diphenylmethylsilyl (DPMS) Group in Modern Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Silyl ethers are a cornerstone of hydroxyl group protection due to their versatile stability, ease of formation, and selective cleavage under specific conditions.[1][2] Among the diverse arsenal of silyl protecting groups, the diphenylmethylsilyl (DPMS) group, introduced via reagents like ethoxy(methyl)diphenylsilane, offers a unique combination of stability and reactivity, positioning it as a valuable tool for researchers, particularly in the fields of pharmaceutical development and complex molecule synthesis.[3]
This guide provides a comprehensive overview of the application of this compound for the protection of alcohols. We will delve into the mechanistic underpinnings of the protection and deprotection processes, offer detailed, field-proven protocols, and present a comparative analysis of the DPMS group's stability, empowering chemists to strategically integrate this protecting group into their synthetic workflows.
The Diphenylmethylsilyl (DPMS) Protecting Group: A Profile
The DPMS group distinguishes itself through the presence of two phenyl rings and a methyl group attached to the silicon atom. This substitution pattern imparts a moderate steric bulk and unique electronic properties that influence its stability and reactivity profile.
Key Attributes of the DPMS Group:
-
Moderate Stability: The DPMS group exhibits greater stability towards acidic conditions compared to less hindered silyl ethers like trimethylsilyl (TMS) ethers.[4] This allows for selective deprotection of other more labile protecting groups in its presence.
-
Facile Cleavage: Despite its stability, the DPMS group can be readily cleaved under specific conditions, most notably using fluoride ion sources or through specialized methods like photolytic cleavage for certain substrates.
-
Orthogonality: The distinct cleavage conditions for DPMS ethers allow for orthogonal protection strategies in molecules bearing multiple hydroxyl groups protected with different silyl ethers.[5][6]
Mechanism of Alcohol Protection with this compound
The protection of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic silicon atom. Unlike the more common silyl chlorides, which react readily with alcohols in the presence of a base, ethoxysilanes often require activation or catalysis to facilitate the displacement of the ethoxy group, which is a poorer leaving group than chloride.
Several catalytic systems can be employed to promote the silylation of alcohols with alkoxysilanes, including Lewis acids and transition metal complexes.[7][8] A plausible general mechanism involves the coordination of a catalyst to the oxygen of the ethoxy group, enhancing its leaving group ability and increasing the electrophilicity of the silicon atom. The alcohol then attacks the activated silicon center, leading to the formation of the silyl ether and liberation of ethanol.
Caption: General mechanism for the catalyzed silylation of an alcohol.
Experimental Protocol: Protection of a Primary Alcohol
This protocol provides a general method for the protection of a primary alcohol using this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Primary alcohol
-
This compound (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Imidazole (1.5 eq)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol and anhydrous DMF.
-
Add imidazole to the solution and stir until it is completely dissolved.
-
Slowly add this compound to the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diphenylmethylsilyl ether.
| Substrate Type | Typical Conditions | Expected Yield |
| Primary Alcohols | Imidazole, DMF, rt, 12-24h | >90% |
| Secondary Alcohols | May require elevated temperature (e.g., 40-60 °C) or a stronger catalyst. | 70-90% |
| Tertiary Alcohols | Generally unreactive under these conditions. | <10% |
Deprotection of Diphenylmethylsilyl (DPMS) Ethers
The cleavage of the DPMS group can be achieved under various conditions, providing flexibility in synthetic design. The choice of deprotection method depends on the overall stability of the molecule and the presence of other protecting groups.
Method 1: Fluoride-Mediated Deprotection
The strong affinity of the fluoride ion for silicon makes it a highly effective reagent for cleaving silyl ethers.[1] Tetrabutylammonium fluoride (TBAF) is the most commonly used fluoride source.
Experimental Protocol:
-
Dissolve the DPMS-protected alcohol in anhydrous tetrahydrofuran (THF).
-
Add a 1 M solution of TBAF in THF (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The deprotection is usually complete within 1-4 hours.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Method 2: Acid-Catalyzed Deprotection
DPMS ethers can be cleaved under acidic conditions, although they are more stable than many other silyl ethers.[4] This method is useful when fluoride-sensitive groups are present in the molecule.
Experimental Protocol:
-
Dissolve the DPMS-protected alcohol in a mixture of THF and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (TsOH).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Method 3: Selective Photolytic Deprotection of Allylic and Benzylic DPMS Ethers
A notable and highly selective method for the deprotection of DPMS ethers of allylic and benzylic alcohols involves UV irradiation in the presence of a sensitizer.[9] This method is exceptionally mild and leaves other silyl ethers, such as TBDMS and TBDPS, intact.
Experimental Protocol:
-
In a quartz reaction vessel, dissolve the allylic or benzylic DPMS ether in a mixture of methylene chloride and methanol.
-
Add one equivalent of phenanthrene as a sensitizer.
-
Irradiate the solution with a UV lamp (e.g., 254 nm) while monitoring the reaction by GC or TLC. The deprotection is typically complete within 1-3 hours.[9]
-
Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography to separate the deprotected alcohol from phenanthrene.
Caption: Workflow for the deprotection of DPMS ethers.
Comparative Stability
The utility of a protecting group is defined by its relative stability in the presence of various reagents. The DPMS group occupies a valuable position in the stability spectrum of common silyl ethers.
| Silyl Ether | Relative Stability to Acid | Relative Stability to Base |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | ~10-100 |
| Diphenylmethylsilyl (DPMS) | Intermediate | Intermediate |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |
| Relative rates of acidic and basic cleavage are compared to TMS = 1. Data is generalized from various sources.[4] |
The intermediate stability of the DPMS group allows for its selective removal in the presence of more robust silyl ethers like TIPS and TBDPS, or for its retention while more labile groups like TMS are cleaved.
Conclusion
This compound is a valuable reagent for the introduction of the DPMS protecting group onto alcohols. The resulting DPMS ethers offer a unique stability profile that is advantageous for complex synthetic strategies requiring orthogonal protection and selective deprotection. The availability of multiple deprotection methods, including a highly selective photolytic cleavage for allylic and benzylic substrates, further enhances the utility of this protecting group. By understanding the principles and protocols outlined in this guide, researchers can effectively employ the DPMS group to navigate the challenges of modern organic synthesis.
References
- Piva, O., Amougay, A., & Pete, J.-P. (1995). Selective Deprotection of Diphenylmethylsilylethers of Allylic and Benzylic Alcohols.
- Lieberman, J. A. (2014). Two Methods for Selective Deprotection of Diphenylmethylsilyl Protecting Group under Aqueous Conditions. eScholarship, University of California. [Link]
- Denmark, S. E., Hammer, R. P., Weber, E. J., & Habermas, K. L. (1987). Diphenylmethylsilyl ether (DPMS): a protecting group for alcohols. The Journal of Organic Chemistry, 52(1), 165-167. [Link]
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
- Park, J.-W., & Jun, C.-H. (2007). Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature. Organic Letters, 9(20), 4073–4076. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of silyl ethers by silylation or cyanosilylation.
- Van der Veken, P., De Nocker, P., Kestens, D., & Haemers, A. (2011). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 16(7), 5923-5936. [Link]
- Gelest, Inc. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities.
- Leah4sci. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. [Link]
- Request PDF. (n.d.). Selective cleavage of primary MPM ethers with TMSI/Et3N.
- Request PDF. (n.d.). Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- LibreTexts Chemistry. (2022, September 24). 17.8: Protection of Alcohols. [Link]
- ResearchGate. (n.d.). Reductive cleavage of diaryl ethers.
- Crich, D. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 100-116. [Link]
- Request PDF. (n.d.). Selective Deprotection of the Diphenylmethylsilyl (DPMS) Hydroxyl Protecting Group under Environmentally Responsible, Aqueous Conditions.
- Wikipedia. (n.d.). Silyl ether.
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Application Note & Protocol: Surface Modification of Silica with Ethoxy(methyl)diphenylsilane for Advanced Applications
Abstract
The functionalization of silica surfaces is a cornerstone of advanced materials science, pivotal in fields ranging from analytical chromatography to drug delivery systems. This guide provides a comprehensive overview and detailed protocols for the surface modification of silica using Ethoxy(methyl)diphenylsilane. This monofunctional silane offers a strategic approach to creating a thermally stable, hydrophobic surface defined by a well-controlled monolayer of methyl and diphenyl groups. We will explore the underlying chemical principles, provide step-by-step experimental procedures, detail essential characterization techniques for validation, and discuss the causality behind critical process parameters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage diphenyl-modified silica for enhanced performance and unique surface properties.
Introduction: The Rationale for Diphenyl-Functionalized Silica
Silica, in its various forms (e.g., nanoparticles, porous gels, flat wafers), is a foundational substrate in numerous scientific applications due to its high mechanical stability, well-defined surface chemistry, and large surface area.[1][2] However, the native silica surface is hydrophilic and rich in silanol groups (Si-OH), which can lead to undesirable interactions in non-aqueous environments or non-specific binding in biological systems.
Surface modification via silanization is the most robust method to tailor silica's surface properties.[1] This process involves covalently bonding organosilane molecules to the surface silanol groups. This compound (C₁₅H₁₈OSi) is a reagent of particular interest for several reasons:
-
Unique Selectivity: The introduction of bulky diphenyl groups creates a surface with strong π-π interaction capabilities, making it an excellent stationary phase in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of aromatic compounds.[1][3]
-
Controlled Monolayer Formation: As a monofunctional agent with a single reactive ethoxy group, it inherently limits vertical polymerization, which can be a challenge with di- or tri-functional silanes. This self-limiting reaction promotes the formation of a more uniform and reproducible monolayer.[4][5][6]
-
Enhanced Thermal Stability: The incorporation of phenyl groups into the siloxane network can improve the thermal stability of the modified material.[7]
-
Hydrophobicity: The dense layer of aromatic and methyl groups renders the silica surface highly hydrophobic, which is advantageous for applications in polymer composites, coatings, and as a non-polar solid support.
This guide will provide the necessary framework to successfully implement and validate the surface modification of silica with this compound.
The Silanization Mechanism: A Two-Step Process
The covalent attachment of this compound to a silica surface is a well-established chemical process that proceeds primarily through two sequential reactions: hydrolysis and condensation. Understanding this mechanism is critical for controlling the reaction and achieving a high-quality modification.
-
Hydrolysis: The process is initiated by the hydrolysis of the ethoxy group (-OC₂H₅) on the silane. This reaction requires a source of water, which is typically present as a thin, adsorbed layer on the silica surface or can be introduced in controlled amounts. The ethoxy group is converted into a highly reactive silanol group (-OH), releasing ethanol as a byproduct.[8][9][10]
-
Condensation: The newly formed silanol on the this compound molecule then reacts with a silanol group on the silica substrate. This condensation reaction forms a stable, covalent siloxane bond (Si-O-Si) and releases a molecule of water.[9][11]
The monofunctional nature of this silane is a key advantage. Because there is only one reactive site per molecule, it cannot polymerize with other silane molecules in the same way that tri-alkoxy silanes can. This leads to a more ordered and predictable surface coverage, often referred to as a "monolayer."
Caption: Reaction mechanism of this compound with a silica surface.
Protocol 1: Surface Modification of Porous Silica Gel
This protocol details the procedure for modifying high-surface-area porous silica gel, suitable for applications like flash chromatography or as a functional filler.
Rationale Behind Procedural Steps
-
Silica Activation: Pre-heating the silica under vacuum is a critical step. It serves to remove physically adsorbed water from the pores and surface. However, excessive heating (>200°C) can cause dehydroxylation (condensation of adjacent silanols into siloxanes), which reduces the number of available reaction sites. The 120-150°C range is optimal for creating an "activated" surface with a high density of reactive silanol groups.
-
Anhydrous Solvent: The use of an anhydrous solvent like toluene is mandatory. If water is present in the bulk solvent, the silane will hydrolyze and self-condense in the solution, forming polysiloxane oligomers that will simply physisorb onto the silica rather than covalently bond. This leads to poor surface coverage and instability.
-
Inert Atmosphere: Reactions are conducted under nitrogen or argon to prevent atmospheric moisture from contaminating the reaction and causing unwanted hydrolysis in the solution.
-
Sequential Washing: The post-reaction washing sequence is designed to efficiently remove all non-covalently bound material. Toluene first removes the unreacted silane and any greasy byproducts. A more polar solvent like ethanol or isopropanol is used to wash away the ethanol byproduct from the hydrolysis step. Finally, a volatile solvent like acetone or dichloromethane is used to facilitate rapid, residue-free drying.
Materials and Equipment
-
Porous Silica Gel (e.g., 40-63 µm particle size, 60 Å pore size)
-
This compound (≥98% purity)
-
Anhydrous Toluene (in a sure-seal bottle)
-
Methanol or Isopropanol
-
Acetone
-
Three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and heat plate
-
Vacuum oven
-
Büchner funnel and filtration apparatus
Step-by-Step Procedure
-
Silica Activation: Place 20.0 g of silica gel in a round-bottom flask. Heat in a vacuum oven at 150°C for 4 hours to activate the surface. Allow the silica to cool to room temperature under vacuum or in a desiccator.
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under a flow of nitrogen to remove any adsorbed moisture.
-
Reagent Addition: Once cool, add the activated silica to the flask. Under a positive nitrogen flow, add 200 mL of anhydrous toluene via cannula or syringe. Begin vigorous stirring to create a uniform slurry.
-
Silanization: Using a syringe, add this compound to the slurry. A typical molar excess is used; for 20g of silica (assuming ~5 mmol/g of silanols), a 2-3 fold excess is appropriate. For this scale, add approximately 5.0 mL of the silane.
-
Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 12-18 hours with continuous stirring. The extended time ensures maximum surface coverage.
-
Cooling and Filtration: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. Filter the silica using a Büchner funnel.
-
Washing:
-
Wash the silica cake on the filter with 3 x 50 mL of toluene to remove unreacted silane.
-
Wash with 3 x 50 mL of methanol or isopropanol to remove reaction byproducts.
-
Wash with 2 x 50 mL of acetone to remove the previous solvents.
-
-
Drying: Transfer the washed silica to a clean glass dish and dry in a vacuum oven at 80-100°C overnight to remove all residual solvent.
-
Storage: Store the final product in a tightly sealed container in a desiccator to prevent re-adsorption of atmospheric moisture.
Caption: Experimental workflow for silica surface modification.
Validation: Characterizing the Modified Surface
A protocol is only as reliable as its validation. A suite of analytical techniques should be employed to confirm the success of the modification and quantify its extent. This creates the self-validating system required for trustworthy and reproducible results.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a powerful qualitative tool for confirming the presence of the diphenyl-methyl-silyl groups on the surface.
-
Procedure: A small amount of the dried silica powder is mixed with KBr and pressed into a pellet, or analyzed directly using a diffuse reflectance accessory (DRIFTS).
-
Interpretation: Compare the spectrum of the modified silica to the unmodified starting material. Key changes indicate successful grafting.[12][13][14]
| Table 1: Typical FTIR Peak Assignments for Silica Modification | |
| Wavenumber (cm⁻¹) | Assignment & Interpretation |
| ~3745 cm⁻¹ | Isolated Si-OH stretch: This peak should significantly decrease or disappear after modification. |
| 3000-3100 cm⁻¹ | Aromatic C-H stretch: Appearance of these peaks confirms the presence of the phenyl groups. |
| 2960 cm⁻¹ | Methyl C-H stretch: Appearance confirms the presence of the methyl group. |
| ~1600, 1430 cm⁻¹ | Aromatic C=C ring stretch: Appearance of these characteristic peaks is strong evidence for phenyl group grafting. |
| ~1100 cm⁻¹ | Bulk Si-O-Si stretch: This strong, broad band will be present in both samples. |
Thermogravimetric Analysis (TGA)
TGA provides quantitative data on the amount of organic material grafted onto the silica, allowing for the calculation of surface coverage or grafting density.
-
Procedure: A small, precise mass of the dried sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (N₂).
-
Interpretation: The mass loss between ~200°C and 800°C is attributed to the thermal decomposition of the grafted organic layer.[15][16] The mass loss below 150°C is typically due to residual solvent or adsorbed water and should be minimal.
| Table 2: Example TGA Data for Grafting Density Calculation | |
| Parameter | Value |
| Initial Mass | 10.50 mg |
| Final Mass (at 800°C) | 9.75 mg |
| Total Mass Loss (Δm) | 0.75 mg (7.14%) |
| Silica Specific Surface Area (SSA) | 300 m²/g |
| Molar Mass of Grafted Group (C₁₃H₁₃Si) | 201.34 g/mol |
The grafting density (α), in µmol/m², can be calculated using the formula: α (µmol/m²) = [(Δm / (100 - Δm)) * 10⁶] / [Molar Mass * SSA]
For the example above, the grafting density would be approximately 2.5 µmol/m².
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides the elemental composition of the top 5-10 nm of the material, offering definitive proof of modification.[4][17][18]
-
Procedure: The silica powder is mounted on a sample holder and analyzed under ultra-high vacuum.
-
Interpretation: A survey scan will show the appearance of a significant Carbon (C1s) signal and a corresponding decrease in the Oxygen (O1s) signal relative to the Silicon (Si2p) signal.
| Table 3: Typical XPS Surface Elemental Composition (%) | | | :--- | :--- | :--- | | Element | Unmodified Silica | Modified Silica | | Si 2p | 33.1 | 25.4 | | O 1s | 66.9 | 45.1 | | C 1s | < 0.1 | 29.5 |
High-resolution scans of the C1s peak can further resolve into components corresponding to the aromatic and aliphatic carbons, confirming the chemical structure of the grafted moiety.
Applications and Concluding Remarks
The primary application of this compound-modified silica is as a stationary phase in Reversed-Phase HPLC . The diphenyl phase offers unique selectivity compared to standard C8 or C18 phases, particularly for separating aromatic isomers, polycyclic aromatic hydrocarbons (PAHs), and other molecules capable of π-π interactions.
Other applications include:
-
Hydrophobic Fillers: Improving the compatibility and dispersion of silica in non-polar polymer matrices like polysiloxanes or polypropylene.[7]
-
Protective Coatings: Creating highly hydrophobic and thermally stable surfaces on glass or silicon wafers.
-
Solid-Phase Extraction (SPE): As a sorbent for extracting non-polar, aromatic analytes from aqueous solutions.
By following the detailed protocols and validation steps outlined in this guide, researchers can reliably produce high-quality diphenyl-functionalized silica. The key to success lies in a mechanistic understanding of the process: the necessity of an activated surface, the strict exclusion of extraneous water, and a thorough post-reaction purification. This robust methodology ensures the creation of a stable, reproducible material suitable for the most demanding scientific applications.
References
- Shircliff, R. A., et al. (2013). Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. Langmuir. [Link]
- Shircliff, R., et al. (2013). Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica.
- ACS Publications. (2013). Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. Langmuir. [Link]
- Shircliff, R., et al. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. Semantic Scholar. [Link]
- Pleul, D., et al. (2003). X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon. Analytical and Bioanalytical Chemistry. [Link]
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- El Badaoui, H., et al. (2012).
- ResearchGate. (n.d.). FTIR spectra of silica gel (a), amino-modified silica gel, SiO 2-NH 2... [Link]
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- Foschiera, J. L., et al. (2001). FTIR thermal analysis on organofunctionalized silica gel. Journal of the Brazilian Chemical Society. [Link]
- van de Grampel, H. T., et al. (1992). Reactions of Ethoxysilanes with Silica: A Solid-state NMR Study. Journal of the American Chemical Society. [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. [Link]
- Vansant, E. F., et al. (1995). Silylation of the silica surface. University of Antwerp. [Link]
- Wang, S., et al. (2018). Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. Polymers. [Link]
- JKN. (n.d.). This compound. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer of Ethoxy(methyl)
- Anyszka, R., et al. (2019). Surface Modification of Fumed Silica by Dry Silanization for PP/POE-based Dielectric Nanocomposites.
- LCGC International. (2025). Reinventing Silica Modification for Long-Lasting HPLC Columns. [Link]
- Kroutil, O., et al. (2021). Effect of silica content on thermal stability of fumed silica/epoxy composites.
- W.R. Grace. (2024).
- Galyamova, A., et al. (2025).
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Hydrolysis and condensation mechanism of ethoxy(methyl)diphenylsilane
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Ethoxy(methyl)diphenylsilane
Authored by: Gemini, Senior Application Scientist
Introduction
This compound [(CH₃)(C₆H₅)₂Si(OC₂H₅)] is a versatile organoalkoxysilane precursor pivotal in the synthesis of advanced silicone-based materials. Its utility stems from a two-stage reaction sequence: hydrolysis followed by condensation.[1] This process transforms the monomeric alkoxysilane into reactive silanol intermediates, which subsequently polymerize to form stable poly(methyl-diphenyl)siloxane (Si-O-Si) networks.[2] A thorough understanding of these mechanisms is critical for researchers and drug development professionals who leverage these materials for applications ranging from high-performance coatings and adhesives to the creation of complex hybrid organic-inorganic materials.[3][4]
This application note provides a detailed exploration of the acid- and base-catalyzed hydrolysis and condensation pathways of this compound. It offers not just procedural steps but also the underlying chemical principles, field-proven insights for experimental control, and robust analytical protocols for monitoring the reaction kinetics.
Theoretical Background: The Core Mechanisms
The conversion of this compound into a polysiloxane network is a sophisticated process governed by reaction conditions. The two fundamental reactions, hydrolysis and condensation, can be precisely controlled by catalysts, stoichiometry, and temperature.[5]
Part 1: Hydrolysis - The Activation Step
Hydrolysis is the essential first step where the ethoxy group (-OC₂H₅) is cleaved and replaced by a hydroxyl group (-OH), yielding the reactive intermediate, methyl(diphenyl)silanol.[1] This reaction's velocity and mechanism are highly dependent on the pH of the medium.[6][7]
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction begins with the rapid protonation of the oxygen atom in the ethoxy group.[1][8] This protonation makes ethanol an excellent leaving group. A subsequent nucleophilic attack by a water molecule on the now more electrophilic silicon atom completes the substitution. Acid catalysis generally accelerates hydrolysis while slowing the subsequent condensation, allowing for an accumulation of the silanol intermediate.[9]
Base-Catalyzed Hydrolysis: In a basic medium, the mechanism proceeds via a direct nucleophilic attack on the silicon atom by a hydroxide ion (OH⁻).[1][6][8] This forms a pentacoordinate silicon transition state, which then expels an ethoxide ion. The base-catalyzed route is typically faster for hydrolysis compared to the acid-catalyzed path under equivalent conditions.
Part 2: Condensation - The Network Formation
Following hydrolysis, the generated methyl(diphenyl)silanol intermediates undergo condensation to form thermodynamically stable siloxane (Si-O-Si) bonds. This process is the foundation of polymerization and network formation.[10]
Condensation can proceed via two primary pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.
-
Alcohol Condensation: A silanol group reacts with a remaining ethoxy group on another silane molecule to form a siloxane bond and a molecule of ethanol.[8]
Similar to hydrolysis, condensation is also catalyzed by acids or bases. Critically, the rate of condensation is significantly faster under basic conditions than in acidic media.[1] This pH-dependent rate difference is a key tool for controlling the final structure of the polysiloxane material. In acidic environments, the slower condensation allows for the formation of less branched, more linear or "polymeric" networks.[6] Conversely, base catalysis promotes rapid condensation, leading to more highly branched, "colloidal" or cross-linked structures.[6]
Visualization of Reaction Pathways
To elucidate the mechanistic steps, the following diagrams illustrate the electron and molecular flow during the catalyzed reactions.
Caption: Base-catalyzed pathway for ethoxysilane reaction.
Factors Influencing Reaction Kinetics
Precise control over the hydrolysis and condensation reactions is paramount for achieving reproducible results and desired material properties. The following parameters are the primary levers for experimental control.
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Causality & Expert Insights |
| pH | Minimum near pH 7; increases in acidic or basic conditions. [6] | Minimum in acidic range (pH 2-4); increases significantly in neutral to basic conditions. [10] | Insight: To generate stable silanol solutions for surface treatment, perform hydrolysis under acidic conditions (pH 3-5) to accelerate hydrolysis while inhibiting premature condensation. [9]For rapid polymerization or gel formation, shift to a basic pH after initial hydrolysis. |
| Water:Silane Ratio (R) | Rate generally increases with higher water concentration. [1] | Higher water concentration can promote condensation by increasing the concentration of silanols. [1] | Insight: A stoichiometric excess of water is required for complete hydrolysis. However, very large excesses can drive condensation equilibrium and may lead to phase separation. An R value between 3 and 10 is a common starting point. |
| Temperature | Increases with temperature. | Increases significantly with temperature. | Insight: While elevated temperatures accelerate both reactions, they can also promote side reactions and lead to uncontrolled, rapid gelation, especially under basic conditions. [9]Room temperature provides a more controlled environment for kinetic studies. |
| Solvent | Dependent on solvent polarity and its ability to co-solubilize the nonpolar silane and polar water. | Influenced by solvent's ability to stabilize intermediates and solvate products. | Insight: A miscibilizing solvent like ethanol or isopropanol is often required. The choice of solvent can affect reaction rates; for instance, hydrogen bonding in protic solvents can influence the transition states. [11] |
| Catalyst | Type and concentration dictate the rate and mechanism (acid vs. base). | Catalysts for hydrolysis are typically also catalysts for condensation. | Insight: For acid catalysis, acetic acid is a common choice. For base catalysis, ammonia or amine catalysts like triethylamine (TEA) are frequently used. The catalyst's pKa and solubility impact its effectiveness. [11] |
Experimental Protocols & Analytical Monitoring
The following protocols provide a framework for studying the hydrolysis and condensation of this compound. A self-validating system requires robust, in-situ monitoring to correlate reaction conditions with kinetic outcomes.
Core Experimental Workflow
Caption: Workflow for kinetic analysis of silane reactions.
Protocol 1: Acid-Catalyzed Hydrolysis Study
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 80:20 w/w ethanol/water). [9] * Rationale: Ethanol acts as a co-solvent to create a homogeneous solution of the hydrophobic silane and aqueous catalyst.
-
Catalyst Addition: To the stirred silane solution, add an acidic catalyst (e.g., acetic acid or HCl) to achieve the desired pH (e.g., pH 4).
-
Rationale: Acidic conditions enhance hydrolysis while minimizing the rate of self-condensation, allowing for the study of the silanol intermediate. [9]3. Reaction Monitoring: At timed intervals (e.g., t = 0, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture.
-
-
Analysis: Immediately analyze the aliquots using the techniques described below.
-
²⁹Si NMR: This is the most powerful technique for this application. It allows for the direct observation and quantification of the starting ethoxysilane, the silanol intermediate, and the formation of siloxane dimers and oligomers. [12][13] * ¹H NMR: Monitor the disappearance of the ethoxy group's characteristic signals and the appearance of the ethanol byproduct. [12] * FTIR: Track the decrease in the Si-O-C stretch (around 960-1100 cm⁻¹) and the appearance of a broad Si-OH stretch (around 3200-3600 cm⁻¹) and the Si-O-Si stretch (around 1000-1100 cm⁻¹).
-
Protocol 2: Base-Catalyzed Condensation Study
-
Silanol Generation: First, generate the methyl(diphenyl)silanol intermediate by hydrolyzing this compound under controlled acidic conditions as described in Protocol 1. Allow the hydrolysis to proceed to near completion.
-
Rationale: Pre-forming the silanol under conditions that disfavor condensation provides a clean starting point to study the condensation step specifically.
-
-
pH Adjustment: Neutralize the acidic solution and then add a base catalyst (e.g., ammonia or triethylamine) to raise the pH (e.g., pH 9-10).
-
Rationale: Shifting to a basic pH dramatically accelerates the condensation reaction.
-
-
Reaction Monitoring: At timed intervals, withdraw aliquots and analyze immediately. Due to the potentially rapid reaction rate, shorter time intervals may be necessary.
-
Analysis: Use ²⁹Si NMR to monitor the rapid disappearance of the silanol signal and the corresponding increase in signals associated with various Si-O-Si linkages (dimers, trimers, and higher-order structures). [14]
Conclusion
The hydrolysis and condensation of this compound are sophisticated chemical processes whose outcomes are dictated by a delicate interplay of experimental variables. A mechanistic understanding, grounded in the principles of acid-base catalysis, is essential for any scientist seeking to harness these reactions for material synthesis. By carefully controlling parameters such as pH, water concentration, and temperature, and by employing robust analytical techniques like NMR and FTIR spectroscopy, researchers can precisely guide the reaction from monomer to a well-defined polysiloxane architecture. The protocols and insights provided herein serve as a comprehensive guide for achieving reproducible and predictable results in the synthesis of advanced silicone-based materials.
References
- Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149. [Link]
- Taylor & Francis Online. (n.d.). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review.
- Semantic Scholar. (n.d.). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes.
- Pohl, E. R., & Osterholtz, F. D. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 6(1), 127-149. [Link]
- Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology. [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]
- Ishida, H., & Koenig, J. L. (1980). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and on a Glass Surface. DTIC. [Link]
- ResearchGate. (n.d.). Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy.
- Al-Oweini, R., & El-Rassy, H. (2009).
- ResearchGate. (n.d.). Hydrolysis and condensation of silanes in aqueous solutions.
- ResearchGate. (n.d.). Kinetic analysis of organosilane hydrolysis and condensation.
- Wang, Y., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415. [Link]
- Loy, D. A., & Shea, K. J. (1995). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV. [Link]
- ResearchGate. (n.d.). Rate of hydrolysis and condensation reactions for a silane sample.
- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
- Schmidt, H. (n.d.). Principles of Hydrolysis and Condensation Reaction of Alkoxysilanes.
- ResearchGate. (n.d.). Illustration of a sol-gel process and a variety of sol-gel derived materials.
- PubMed. (n.d.). Unravelling the Mechanism of Sol-Gel Process: a Key Stage in the Production of Silica Aerogels from Alkoxysilanes.
- ResearchGate. (n.d.). Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution.
- ProQuest. (n.d.). Silicon-oxygen bond formation for the novel synthesis of siloxane molecules and structures.
- ScienceOpen. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. [Link]
- Koyon. (2024). China Polymeric MDI Manufacturers Suppliers Factory - High Purity. [Link]
- ResearchGate. (n.d.). Sol-Gel Synthesis and Physicochemical Properties of Organosilicon Materials Functionalized by Amino Groups.
- ResearchGate. (n.d.). Scheme for ethoxysilane hydrolytic polycondensation.
- OUCI. (n.d.). Kinetics of alkoxysilanes hydrolysis: An empirical approach.
- ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
- American Chemistry Council. (n.d.). What is MDI?.
- ResearchGate. (n.d.). General synthesis of siloxanes with hexamethyldisiloxane as a simple example.
- ResearchGate. (n.d.). Mild Synthesis of a Dimethoxy-Terminated Siloxane through a Ring-Opening Reaction.
- MDPI. (2018). Synthesis, Characterization and Microstructure of New Liquid Poly(methylhydrosiloxanes) Containing Branching Units SiO 4/2. [Link]
- MDPI. (n.d.). Siloxanes.
- ResearchGate. (n.d.). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.
- Ataman Kimya. (n.d.). POLYMERIC MDI.
- Hanson Chemicals. (n.d.). Polymeric MDI - Supplier & Distributor.
- Wikipedia. (n.d.). Methylene diphenyl diisocyanate.
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Application Notes for Ethoxy(methyl)diphenylsilane in Polymer Crosslinking
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of ethoxy(methyl)diphenylsilane as a crosslinking agent. It delves into the underlying chemical mechanisms, provides detailed experimental protocols for the crosslinking of silanol-terminated polymers, and discusses the critical parameters that influence the properties of the final cured material. The guide is structured to offer both foundational knowledge and actionable protocols to enable the successful implementation of this versatile crosslinker in various R&D settings.
Introduction to this compound
This compound is an organofunctional alkoxysilane that serves as a highly effective crosslinking agent, particularly in condensation-curing silicone systems. Its molecular structure features a reactive ethoxy group attached to a silicon atom, which also bears one methyl and two phenyl groups. The phenyl groups impart significant thermal stability and hydrophobicity to the resulting polymer network, while the methyl group maintains flexibility.
The primary application of this compound is in the vulcanization of silanol-terminated polymers, such as hydroxyl-terminated polydimethylsiloxane (HO-PDMS-OH), at room or elevated temperatures.[1][2] This process, known as condensation curing, relies on the hydrolysis of the ethoxy group and subsequent condensation with silanol groups to form a stable, three-dimensional siloxane (Si-O-Si) network.[3] Alkoxysilanes like this compound are often preferred because their curing reaction is non-corrosive and does not produce toxic by-products.[1]
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound molecule.
Mechanism of Action: The Condensation Curing Process
The crosslinking process mediated by this compound is a two-step reaction that is typically catalyzed by organotin compounds, such as dibutyltin dilaurate (DBTDL), or titanates.[1] The process is initiated by ambient moisture.
-
Hydrolysis: The ethoxy group (Si-OEt) on the silane molecule reacts with water (H₂O). This reaction cleaves the ethoxy bond, forming a reactive silanol group (Si-OH) and releasing ethanol as a byproduct. The presence of a catalyst accelerates this step.
-
Condensation: The newly formed silanol group on the crosslinker molecule then reacts with a terminal silanol group on a polymer chain (e.g., HO-PDMS-OH). This condensation reaction forms a stable siloxane (Si-O-Si) bridge, covalently linking the polymer chains together and releasing a molecule of water. The process repeats, building a robust 3D network.
This moisture-cure mechanism is highly advantageous as it can proceed at ambient temperature and humidity, making it suitable for a wide range of applications where heat curing is not feasible.[4]
Diagram 2: Condensation Curing Workflow
Caption: General workflow for condensation curing of polymers.
Application Protocol: Crosslinking of Silanol-Terminated PDMS
This protocol provides a standard methodology for creating a crosslinked silicone elastomer using this compound.
3.1. Materials & Equipment
-
Polymer: α,ω-Silanol-terminated polydimethylsiloxane (HO-PDMS-OH). The viscosity (and thus molecular weight) should be chosen based on the desired properties of the final elastomer.
-
Crosslinking Agent: this compound.
-
Catalyst: Dibutyltin dilaurate (DBTDL). A 10% (w/w) solution in a dry, inert solvent (e.g., toluene or xylene) is recommended for accurate dispensing.
-
Solvent (Optional): Anhydrous toluene or hexane for viscosity reduction.
-
Equipment: Mechanical stirrer or planetary mixer, vacuum desiccator, casting molds (e.g., PTFE), fume hood.
3.2. Step-by-Step Procedure
-
Polymer Preparation: Weigh the desired amount of HO-PDMS-OH into a clean, dry mixing vessel. If the polymer is highly viscous, it can be gently warmed (to ~50-60°C) or diluted with a minimal amount of anhydrous solvent to facilitate mixing.
-
Rationale: Ensuring the polymer is moisture-free is critical. Any absorbed water can prematurely initiate hydrolysis of the crosslinker, leading to inconsistent curing.
-
-
Stoichiometric Calculation: Determine the required amount of this compound. The stoichiometry is based on the molar ratio of reactive groups. For a difunctional polymer (HO-PDMS-OH) and a monofunctional crosslinker (in terms of ethoxy groups), the formulation requires careful consideration of the desired network structure. While this compound itself is monofunctional, it is typically used in conjunction with a multifunctional crosslinker (e.g., a tri- or tetra-alkoxysilane) to achieve a 3D network. For this example, we assume it's part of a system with a primary crosslinker like methyltrimethoxysilane (MTMS). The ratio will influence the final properties.
-
Mixing:
-
Add the calculated amount of this compound to the PDMS and mix thoroughly for 10-15 minutes until the mixture is homogeneous.
-
Add the catalyst solution dropwise while continuing to stir. A typical catalyst concentration is 0.1-0.5% by weight of the total polymer and crosslinker mass.[1]
-
Rationale: The catalyst is added last to prevent premature curing. Thorough mixing is essential to ensure a uniform distribution of all components, which is crucial for achieving consistent material properties.
-
-
Degassing: Place the mixture in a vacuum desiccator and apply a vacuum to remove any air bubbles incorporated during mixing. The mixture will foam and then subside. Continue degassing for 15-20 minutes after the foam has collapsed.
-
Rationale: Air bubbles create voids in the final elastomer, which act as stress concentration points and severely compromise mechanical properties.
-
-
Casting & Curing:
-
Pour the bubble-free mixture into the desired molds.
-
Allow the material to cure under ambient conditions (e.g., 23°C and 50% relative humidity). Curing time can range from a few hours to several days depending on the formulation, catalyst concentration, and section thickness.
-
Rationale: Curing is dependent on atmospheric moisture. Higher humidity will accelerate the cure rate, while thicker samples will require longer times for moisture to diffuse into the bulk material.
-
-
Post-Curing (Optional): For applications requiring optimal mechanical properties and thermal stability, a post-cure step can be performed by heating the elastomer in an oven (e.g., at 100-150°C for 2-4 hours) after it has solidified at room temperature.
-
Rationale: Post-curing helps to complete any remaining condensation reactions and removes volatile byproducts, leading to a more stable and robust network structure.[2]
-
Factors Influencing Crosslinking & Final Properties
The performance of the crosslinked material is highly dependent on several formulation and process variables.
| Parameter | Effect on Curing & Properties | Rationale |
| Crosslinker Concentration | Increasing concentration generally leads to higher crosslink density, resulting in increased hardness (durometer), higher modulus, and lower elongation at break. | A higher concentration of crosslinker creates more connection points (nodes) within the polymer network, restricting chain mobility. |
| Catalyst Type & Conc. | Higher catalyst concentration accelerates the cure rate. Organotins (like DBTDL) are highly efficient. | The catalyst lowers the activation energy for both the hydrolysis and condensation reactions, speeding up the formation of the siloxane network.[1] |
| Temperature | Higher temperatures increase the rate of reaction, leading to faster curing times. | Reaction kinetics are generally accelerated at elevated temperatures, promoting faster diffusion and more frequent molecular collisions. |
| Humidity | Higher relative humidity provides more water molecules to initiate the hydrolysis step, thus accelerating the surface cure rate. | The hydrolysis of the alkoxysilane is the rate-limiting first step in many cases and is directly dependent on the availability of water. |
| Polymer Molecular Weight | Lower MW polymers will result in a more tightly crosslinked network for a given crosslinker ratio, leading to a harder, more brittle material. Higher MW polymers yield a more flexible, softer elastomer. | Shorter polymer chains between crosslinks result in a higher crosslink density, restricting segmental motion more effectively. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Tacky Cure | - Insufficient catalyst.- Low ambient humidity.- Incorrect stoichiometry (excess polymer).- Expired or contaminated reagents. | - Increase catalyst concentration slightly.- Increase humidity in the curing environment.- Recalculate and verify stoichiometry.- Use fresh, properly stored reagents. |
| Material is Too Brittle | - Excessive crosslinker concentration.- Low molecular weight polymer used. | - Reduce the amount of crosslinker.- Use a higher molecular weight base polymer. |
| Bubbles in Cured Material | - Inadequate degassing.- Curing initiated before degassing was complete. | - Ensure thorough degassing under vacuum until all bubbles are removed.- Work quickly after adding the catalyst or cool the mixture to slow the cure rate. |
| Short Working Time (Pot Life) | - Catalyst concentration is too high.- High ambient temperature or humidity. | - Reduce the catalyst concentration.- Work in a controlled, cooler, and less humid environment. |
References
- Jurásková, A., et al. (2021). Reliable Condensation Curing Silicone Elastomers with Tailorable Properties. MDPI.
- Gubbels, F. (2024). An overview of the chemistry of condensation curing silicone sealants and adhesives. International Journal of Adhesion and Adhesives.
- Jurásková, A., et al. (2021). Reliable Condensation Curing Silicone Elastomers with Tailorable Properties. Polymers.
- Cypryk, M., et al. (2021). Aldehyde-Assisted Alkoxysilane Condensation to Form Siloxane Bond: A New Process for Curing Alkoxy-Functional Silicone Resins. MDPI.
- Rubinsztajn, S., et al. (2006). Silicone condensation reaction. Google Patents.
- Chatard, C. (2022). (Macro)molecules with anchoring moieties: a versatile chemistry to tune the surface properties. Specific Polymers.
- Cai, Y., et al. (2024). Effects of Phase Structure Regulation on Properties of Hydroxyl-Terminated Polyphenylpropylsiloxane-Modified Epoxy Resin. MDPI.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
Ethoxy(methyl)diphenylsilane in Organic Synthesis: A Guide to its Application in Catalytic Systems
For Immediate Release: January 9, 2026
To Researchers, Scientists, and Drug Development Professionals:
This document provides a detailed guide on the applications of ethoxy(methyl)diphenylsilane within the realm of organic synthesis. While extensive research reveals limited evidence of this compound acting as a direct catalyst, its molecular structure positions it as a valuable reagent and precursor in a variety of powerful, metal-catalyzed reactions. This guide will explore its potential roles, drawing parallels with well-documented analogous silanes, and provide insights into its application in modern synthetic methodologies.
Introduction: Understanding the Role of this compound
This compound, with the chemical structure C₁₅H₁₈OSi, is an organosilicon compound featuring a central silicon atom bonded to an ethoxy group, a methyl group, and two phenyl groups. While not a catalyst in its own right, its utility in organic synthesis is significant. It can serve as a versatile precursor for the formation of other reactive silicon species or as a stable, easily handled source of the diphenyl(methyl)silyl moiety. Its applications are primarily situated within the context of catalytic systems, where a transition metal catalyst facilitates the desired transformation.
Core Application: A Precursor in Palladium-Catalyzed Cross-Coupling Reactions
One of the most promising applications for this compound is as a precursor in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[1] Organosilanes are advantageous in these reactions due to their low toxicity, stability, and ease of handling compared to other organometallic reagents.[1] In a typical Hiyama coupling, an organosilane is coupled with an organic halide or triflate in the presence of a palladium catalyst. The reaction is activated by a fluoride source or a strong base, which converts the organosilane into a more reactive hypervalent silicon species that facilitates transmetalation to the palladium center.
While specific protocols for this compound are not extensively documented, its application can be extrapolated from established procedures using similar trialkoxysilanes.
Conceptual Workflow for Hiyama Coupling
Sources
Synthesis of Advanced Polysiloxanes Using Ethoxy(methyl)diphenylsilane: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Ethoxy(methyl)diphenylsilane in Polymer Architecture
This compound [(CH₃)(C₆H₅)₂Si(OCH₂CH₃)] is a versatile organosilicon compound that serves as a critical building block in the synthesis of advanced polysiloxanes. Its unique structure, featuring both methyl and phenyl groups, allows for the precise tuning of polymer properties such as thermal stability, refractive index, and hydrophobicity. The ethoxy group provides a reactive site for polymerization, primarily through two key pathways: as a chain-terminating or "end-capping" agent in anionic ring-opening polymerization (AROP) and as a monomer in hydrolytic polycondensation reactions.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of polymers utilizing this compound. We will delve into the underlying chemical principles of these methods, offering insights into experimental design and control for the creation of well-defined polysiloxane architectures.
Part 1: this compound as a Functional End-Capper in Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization (AROP) of cyclic siloxanes, such as hexamethylcyclotrisiloxane (D₃) or octamethylcyclotetrasiloxane (D₄), is a powerful technique for producing polysiloxanes with controlled molecular weights and narrow molecular weight distributions.[1][2] The "living" nature of this polymerization allows for the introduction of specific functional groups at the chain ends through the use of terminating agents. This compound can be employed as such an agent to introduce a methyl-diphenylsilyl group at the terminus of a polysiloxane chain.
Mechanistic Insight
The process begins with the initiation of AROP of a cyclic siloxane monomer using a strong base, which generates a "living" polymer chain with a reactive silanolate anion at the propagating end.[3] Upon completion of the polymerization, the introduction of this compound leads to a nucleophilic attack of the silanolate anion on the silicon atom of the this compound. This results in the displacement of the ethoxy group and the formation of a stable siloxane bond, effectively terminating the polymerization and functionalizing the polymer chain end.
Experimental Workflow for AROP End-Capping
Caption: Workflow for AROP with this compound end-capping.
Detailed Protocol: Synthesis of Methyl-Diphenylsilyl Terminated Polydimethylsiloxane (PDMS)
This protocol describes the synthesis of PDMS with a specific molecular weight, end-capped with a methyl-diphenylsilyl group.
Materials:
| Reagent/Material | Grade | Supplier | Notes |
| Hexamethylcyclotrisiloxane (D₃) | Polymerization grade | Sigma-Aldrich | Sublimed before use |
| Anhydrous Toluene | ≥99.8% | Sigma-Aldrich | Dried over molecular sieves |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Titrated before use |
| This compound | 98% | Alfa Aesar | Distilled under reduced pressure |
| Methanol | Anhydrous | Sigma-Aldrich | For quenching and precipitation |
| Argon or Nitrogen Gas | High purity | Airgas | For inert atmosphere |
Procedure:
-
Glassware Preparation: All glassware (Schlenk flask, syringes) must be rigorously dried in an oven at 120 °C overnight and cooled under a stream of dry argon or nitrogen.
-
Monomer and Solvent Preparation: In a dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of sublimed D₃ monomer. The amount will depend on the target molecular weight of the polymer. For example, for a target molecular weight of 5000 g/mol , use 5.0 g of D₃. Add anhydrous toluene to dissolve the monomer (e.g., 50 mL).
-
Initiation: The amount of n-BuLi initiator determines the molecular weight of the polymer. Calculate the required volume of n-BuLi solution based on its titrated concentration and the desired moles of polymer chains. Slowly add the calculated amount of n-BuLi solution to the stirring D₃ solution at room temperature using a gas-tight syringe. The solution may turn slightly viscous as the polymerization proceeds.
-
Polymerization: Allow the polymerization to proceed at room temperature for 2-4 hours. The reaction time can be monitored by taking small aliquots and analyzing the monomer conversion by Gas Chromatography (GC).
-
Termination/End-Capping: Once the desired monomer conversion is reached (typically >95%), inject a stoichiometric excess (e.g., 1.2 equivalents relative to the initiator) of distilled this compound into the reaction mixture. Let the reaction stir for an additional 1-2 hours to ensure complete end-capping.
-
Quenching and Isolation: Quench the reaction by adding a small amount of anhydrous methanol (e.g., 1-2 mL). The polymer is then isolated by precipitation into a large volume of vigorously stirring methanol (e.g., 400 mL).
-
Purification and Drying: The precipitated polymer is collected by decantation or filtration and washed with fresh methanol. The purified polymer is then dried in a vacuum oven at 60-70 °C to a constant weight.
Part 2: this compound in Hydrolytic Polycondensation
Hydrolytic polycondensation is a versatile method for the synthesis of polysiloxanes from alkoxysilane precursors.[4][5][6] In this process, the ethoxy group of this compound undergoes hydrolysis to form a reactive silanol intermediate. These silanols can then condense with other silanols or with unreacted ethoxy groups to form siloxane (Si-O-Si) bonds, leading to the formation of a polymer. This method can be used for the homopolymerization of this compound or for its co-polymerization with other alkoxysilanes or diols to create copolymers with tailored properties.
Mechanistic Insight
The reaction proceeds in two main steps:
-
Hydrolysis: The ethoxy group reacts with water, often in the presence of an acid or base catalyst, to form a silanol and ethanol.
-
Condensation: The silanol groups are highly reactive and can undergo self-condensation or condensation with remaining ethoxy groups to form siloxane bridges, releasing water or ethanol as a byproduct.
The final structure of the polymer (linear, branched, or cross-linked) can be controlled by the functionality of the monomers and the reaction conditions.
Experimental Workflow for Hydrolytic Polycondensation
Sources
Application Notes and Protocols for Ethoxy(methyl)diphenylsilane in the Preparation of Hydrophobic Coatings
Introduction: The Role of Organosilanes in Advanced Hydrophobic Surfaces
In the realm of materials science and drug development, the precise control of surface properties is paramount. Hydrophobic coatings, in particular, are critical for a wide range of applications, from self-cleaning surfaces and anti-fouling medical devices to moisture-protected electronics and advanced drug delivery systems. Organosilanes have emerged as a versatile class of compounds for creating robust and durable hydrophobic surfaces. Their unique bifunctional nature allows them to form a covalent link with hydroxylated substrates while exposing a non-polar organic group to the environment, thereby drastically reducing surface energy and repelling water.
This application note provides a detailed technical guide on the use of Ethoxy(methyl)diphenylsilane (CAS: 1825-59-8) for the preparation of hydrophobic coatings. We will delve into the underlying chemical principles, provide comprehensive experimental protocols, discuss characterization techniques, and offer troubleshooting guidance for researchers, scientists, and drug development professionals. The phenyl groups in this compound contribute to the hydrophobicity and thermal stability of the resulting coating, while the methyl group provides an additional non-polar element. The single ethoxy group dictates a specific reaction pathway, leading to the formation of a self-assembled monolayer.
Chemical and Physical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 1825-59-8 | [1] |
| Molecular Formula | C₁₅H₁₈OSi | [2] |
| Molecular Weight | 242.39 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | Not explicitly available, but related compounds suggest it is over 200°C at atmospheric pressure. | |
| Density | Not explicitly available, but expected to be around 1.0 g/cm³. | |
| Solubility | Soluble in common organic solvents like ethanol, toluene, and acetone. Decomposes in contact with water. | [4][5] |
Mechanism of Action: From Silane to Hydrophobic Surface
The transformation of a hydrophilic substrate to a hydrophobic one using this compound proceeds through a two-step mechanism: hydrolysis followed by condensation.
-
Hydrolysis: The process is initiated by the reaction of the ethoxy group (-OC₂H₅) on the silicon atom with water to form a reactive silanol group (-OH) and ethanol as a byproduct. This reaction is often catalyzed by acid or base, with the rate being pH-dependent.[6]
-
Condensation: The newly formed silanol group is highly reactive and will readily condense with hydroxyl groups (-OH) present on the surface of the substrate (e.g., glass, silicon wafer, metal oxides). This condensation reaction forms a stable, covalent siloxane bond (Si-O-Substrate), securely anchoring the silane molecule to the surface. Due to the presence of only one hydrolyzable ethoxy group, this compound is expected to form a self-assembled monolayer (SAM), where the molecules orient themselves with the hydrophobic phenyl and methyl groups directed away from the surface.[7]
The following diagram illustrates this reaction pathway:
Caption: Mechanism of hydrophobic coating formation.
Experimental Protocols
The following protocols provide a framework for the preparation of hydrophobic coatings on common laboratory substrates. Safety Precaution: this compound is a skin and eye irritant and may cause respiratory irritation.[2] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
Protocol 1: Dip-Coating of Glass or Silicon Substrates
This method is suitable for creating a uniform coating on flat substrates.
Materials:
-
This compound
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen gas for drying
-
Oven
Procedure:
-
Substrate Preparation (Critical Step):
-
Clean the substrates by sonicating in a sequence of acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrates under a stream of nitrogen.
-
For a highly hydroxylated surface, immerse the substrates in freshly prepared Piranha solution for 15-30 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood.
-
Rinse the substrates copiously with deionized water and dry thoroughly under a stream of nitrogen.
-
-
Silane Solution Preparation:
-
In a clean, dry glass container, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene. The use of an anhydrous solvent is crucial to prevent premature hydrolysis and self-condensation of the silane in the solution.
-
-
Coating Application:
-
Immerse the cleaned and dried substrates into the silane solution for 30-60 minutes at room temperature. The immersion time can be optimized depending on the desired coating density.
-
-
Rinsing:
-
Gently remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed (non-covalently bonded) silane molecules.
-
-
Curing:
-
Dry the coated substrates under a stream of nitrogen.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the condensation reaction and drive off any remaining solvent and byproducts.
-
-
Storage:
-
Allow the substrates to cool to room temperature before use or storage in a desiccator.
-
Protocol 2: Spin-Coating for Thin, Uniform Films
Spin-coating is ideal for applications requiring precise control over coating thickness.
Materials:
-
Same as Protocol 1, plus a spin-coater.
Procedure:
-
Substrate Preparation: Follow step 1 from Protocol 1.
-
Silane Solution Preparation: Prepare a 0.5-1% (v/v) solution of this compound in an anhydrous solvent with a suitable volatility for spin-coating (e.g., isopropanol, ethanol).
-
Coating Application:
-
Place the cleaned substrate on the spin-coater chuck.
-
Dispense a small amount of the silane solution onto the center of the substrate.
-
Spin the substrate at a speed of 1000-3000 rpm for 30-60 seconds. The final thickness will depend on the solution concentration and spin speed.
-
-
Curing:
-
Transfer the coated substrate to a hotplate and bake at 110-120°C for 10-15 minutes, or use an oven as described in Protocol 1.
-
The following diagram outlines the general workflow for preparing hydrophobic coatings:
Caption: General workflow for hydrophobic coating preparation.
Characterization of Hydrophobic Coatings
Proper characterization is essential to validate the successful formation and performance of the hydrophobic coating.
Contact Angle Goniometry
The most direct measure of hydrophobicity is the static water contact angle (WCA). A surface is generally considered hydrophobic if the WCA is greater than 90°. For coatings prepared with this compound, a WCA in the range of 90-110° can be expected on a smooth substrate.
| Substrate | Expected Water Contact Angle (θ) |
| Uncoated Glass/Silicon | < 30° |
| This compound Coated | 90° - 110° |
Note: The actual contact angle will depend on factors such as surface roughness, coating density, and molecular orientation.
Atomic Force Microscopy (AFM)
AFM is a powerful technique for visualizing the surface topography at the nanoscale. It can be used to assess the uniformity of the silane coating and to detect the formation of aggregates or islands, which can occur if the silanization process is not optimized. A well-formed monolayer should result in a relatively smooth surface with a low root-mean-square (RMS) roughness.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy can be used to monitor the chemical changes occurring during the coating process. By analyzing the spectra of the silane solution over time, one can observe the disappearance of Si-O-C stretching vibrations (around 1100-1000 cm⁻¹) and the appearance of Si-OH and Si-O-Si bands, confirming the hydrolysis and condensation reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Water Contact Angle | Incomplete coating coverage. | Ensure thorough substrate cleaning to maximize hydroxyl group availability. Optimize silane concentration and deposition time. |
| Contamination of the silane solution. | Use high-purity anhydrous solvents and prepare the silane solution fresh before use. | |
| Poor Adhesion (Coating Peels Off) | Inadequate substrate preparation. | Re-evaluate the cleaning procedure; Piranha etching is highly effective for glass and silicon. |
| Insufficient curing. | Ensure the curing temperature and time are adequate to form stable covalent bonds. | |
| Hazy or Uneven Coating | Premature hydrolysis and polymerization of the silane in solution. | Use anhydrous solvents and minimize exposure of the silane solution to atmospheric moisture. |
| Silane concentration is too high. | Reduce the concentration of this compound in the coating solution. |
Conclusion
This compound is an effective reagent for the preparation of hydrophobic coatings on a variety of hydroxylated substrates. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can reliably produce high-quality, uniform hydrophobic surfaces. Proper substrate preparation and the use of anhydrous conditions are critical for achieving optimal results. The characterization techniques described herein provide the necessary tools to validate the performance of the resulting coatings, ensuring their suitability for advanced applications in research, drug development, and beyond.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74576, Ethoxymethyldiphenylsilane.
- Wang, L., et al. (n.d.). a AFM height and phase images of the silane modified epoxy coatings.... ResearchGate.
- Kocbek, P., et al. (2014). AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science.
- Nishi, T., et al. (n.d.). AFM Observation of a Mica Surface Treated with Silane Coupling Agent Having a Mercapto Group. ResearchGate.
- Metwalli, E., et al. (2006). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Journal of Colloid and Interface Science.
- O'Connell, D. G., et al. (2022). Insights into the Mechanical Properties of Ultrathin Perfluoropolyether–Silane Coatings. Langmuir.
- Marvel Industrial Coatings. (n.d.). Coating Failure Troubleshooting.
- Rahman, M. A., et al. (n.d.). Contact angles of distilled water on the surfaces of control and silane.... ResearchGate.
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- Brinker, C. J., et al. (2009). Preparation of hydrophobic coatings. U.S. Patent No. 7,485,343 B1.
- Lee, J., et al. (n.d.). (a) Contact angles of the alkyl silane-modified MSPs, (b) water contact.... ResearchGate.
- SilcoTek Corporation. (n.d.). Troubleshooting and Protecting the Sampling System.
- AZoM. (2012). A Guide to Silane Solutions: Adhesives and Sealants.
- Giovambattista, N., et al. (2007). Effect of surface polarity on water contact angle and interfacial hydration structure. The Journal of Physical Chemistry B.
- Pletzer, M., et al. (2022). Anti-Adhesive Organosilane Coating Comprising Visibility on Demand. Molecules.
- Wang, X., et al. (n.d.). Preparation of hydrophobic coatings with methyltrimethoxysilane modified Si-sol. ResearchGate.
- Ghasemlou, M., et al. (2023). Synthesis of superhydrophobic coatings based on silica nanostructure modified with organosilane compounds by sol–gel method for glass surfaces. Scientific Reports.
- Wang, Y., et al. (2024). Preparation of Robust Superhydrophobic Coatings Using Hydrophobic and Tough Micro/Nano Particles. Coatings.
- Tran, T. H. (2018). A Study of Various Parameters Affecting Adhesion of Coatings to Metal Substrates. Diva-portal.org.
- Li, Y., et al. (2022). Super-hydrophobic Hybrid Coatings Preparation used by Methyltrithoxysilane (MTES) and Tetraethylorthosilicate(TEOS). Purdue e-Pubs.
- Kang, H., et al. (2023). Wettability of polytetrafluoroethylene surfaces by plasma etching modifications. PLOS One.
- Ciolacu, D., et al. (2011). Structural changes evidenced by FTIR spectroscopy in cellulosic materials after pre-treatment with ionic liquid and enzymatic hydrolysis. BioResources.
- Sahoo, N. G., et al. (2014). Above 170° water contact angle and oleophobicity of fluorinated graphene oxide based transparent polymeric films. Composites Part B: Engineering.
- Lin, D. (1971). Adhesion of metal films to glass. Semantic Scholar.
- Jiang, H., et al. (2007). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. Vibrational Spectroscopy.
- Seshadri, V., et al. (2015). Electrochemical Copper Metallization of Glass Substrates Mediated by Solution-Phase Deposition of Adhesion-Promoting Layers. Journal of The Electrochemical Society.
- DataPhysics Instruments. (n.d.). Surface tension values of some common test liquids for surface energy analysis.
- Jiang, H., et al. (2007). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. Scilit.
- Yilgor, I., et al. (n.d.). Adhesion Mechanisms of Polyurethanes to Glass Surfaces. III. Investigation of Possible PhysicoChemical Interactions at the Interphase. ResearchGate.
- DataPhysics Instruments. (n.d.). Surface energy analysis for the verification of treatment effects on different polymer substrates.
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Use of ethoxy(methyl)diphenylsilane in chromatography column preparation
An Application Guide to the Use of Ethoxy(methyl)diphenylsilane in High-Performance Chromatography Column Preparation
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of this compound as an end-capping agent in the preparation of silica-based stationary phases for high-performance liquid chromatography (HPLC). The document elucidates the chemical mechanisms behind surface deactivation, provides step-by-step methodologies for silica treatment, and outlines the expected performance enhancements. This guide is intended for researchers, chromatographers, and drug development professionals seeking to develop robust, high-performance, and customized chromatographic separation media.
The Imperative of Surface Deactivation in Silica-Based Chromatography
Silica gel is the most widely used support material for HPLC columns, prized for its high surface area, mechanical stability, and well-understood chemistry.[1][2] However, the surface of unmodified silica is terminated with hydroxyl groups, known as silanols (Si-OH).[3][4][5] These silanol groups are acidic (pKa ≈ 5) and highly polar, which can lead to deleterious secondary interactions with analytes.[6][7]
For basic and ionic compounds, in particular, these interactions result in significant chromatographic problems, including:
-
Irreproducible Retention: The activity of silanol groups can change with mobile phase pH and composition, leading to shifting retention times.[6]
To mitigate these issues, a crucial step in manufacturing modern reversed-phase columns is end-capping . This chemical modification process deactivates the majority of residual silanol groups that remain after the primary stationary phase (e.g., C18) has been bonded.[6][7][10] this compound is a specialized reagent for this purpose, offering unique advantages in creating a highly inert and stable surface.
Mechanism of Action: Silanization with this compound
End-capping is a form of silanization, a process that covalently bonds an organosilyl group to the silica surface.[11][12] The reaction involves the nucleophilic attack of a surface silanol group on the silicon atom of the silanizing reagent.[11]
For an ethoxysilane reagent like this compound, the reaction proceeds as follows:
Surface-Si-OH + (C₆H₅)₂(CH₃)Si-OCH₂CH₃ → Surface-Si-O-Si(CH₃)(C₆H₅)₂ + CH₃CH₂OH
The ethoxy group (-OCH₂CH₃) is a reactive leaving group, which departs as ethanol.[11] This forms a highly stable siloxane bond (Si-O-Si) that anchors the (methyl)diphenylsilyl group to the surface.[13]
The choice of this compound is deliberate. The two bulky phenyl groups provide significant steric hindrance, effectively creating an "umbrella" that shields not only the reacted silanol but also adjacent, unreacted silanols from interacting with analytes.[3] Furthermore, the aromatic phenyl groups can introduce alternative selectivity to the stationary phase through π–π interactions, which can be advantageous for separating aromatic or unsaturated compounds.[1]
Caption: Reaction of a surface silanol with this compound.
Experimental Protocol for Column Preparation
This protocol details the necessary steps for preparing a custom, end-capped HPLC stationary phase using this compound. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).
Phase 1: Silica Gel Activation
Rationale: This crucial first step removes physically adsorbed water from the silica pores, ensuring the surface silanol groups are accessible and reactive. Heating must be controlled to avoid excessive condensation of silanols into siloxanes.[14][15]
-
Weighing: Accurately weigh the desired amount of bare silica gel (select appropriate particle and pore size for the intended application) into a round-bottom flask.
-
Drying: Heat the silica gel at 160-180°C under a high vacuum for 8-12 hours.[16]
-
Cooling: Allow the flask to cool to room temperature under a dry, inert atmosphere (e.g., nitrogen or argon) before proceeding. Do not expose the activated silica to ambient air.
Phase 2: The End-capping Reaction
Rationale: The silanization reaction is sensitive to moisture, which can hydrolyze the reagent.[17][18] Therefore, the entire process must be conducted under anhydrous conditions using dry solvents and an inert atmosphere. Toluene is a preferred solvent due to its high boiling point and inert nature.[19]
-
Setup: Assemble a reflux apparatus consisting of the flask containing the activated silica, a condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.
-
Suspension: Add dry toluene to the flask to create a stirrable slurry of the silica gel (approx. 5-10 mL of toluene per gram of silica).
-
Reagent Addition: While stirring, add this compound to the slurry. A typical loading is 2-3 equivalents relative to the theoretical number of silanol groups on the silica surface.
-
Catalyst/Scavenger (Optional): To drive the reaction to completion, a small amount of a non-nucleophilic base like pyridine can be added to act as an acid scavenger.[19]
-
Reflux: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 6-12 hours with continuous stirring to ensure a complete reaction.[19]
Phase 3: Post-Reaction Workup and Packing
Rationale: A thorough washing procedure is essential to remove any unreacted silane, the catalyst, and reaction byproducts, which could otherwise interfere with chromatographic performance.
-
Cooling & Filtration: After the reflux period, cool the reaction mixture to room temperature. Collect the modified silica gel by filtration using a Büchner funnel.
-
Sequential Washing: Wash the silica gel cake sequentially with the following solvents to ensure complete removal of impurities:
-
Toluene (2-3 times the slurry volume)
-
Tetrahydrofuran (THF) (2-3 times the slurry volume)
-
Methanol (2-3 times the slurry volume)
-
50:50 Methanol/Water solution (2-3 times the slurry volume)
-
Methanol (2-3 times the slurry volume) to aid in drying.[19]
-
-
Drying: Dry the final, end-capped silica product under vacuum at 60-80°C until it is a fine, free-flowing powder.
-
Column Packing: The prepared stationary phase is now ready to be packed into an HPLC column. This is typically achieved using a high-pressure slurry packing technique, where the silica is suspended in a suitable solvent (e.g., isopropanol or a mixture of solvents) and forced into the column blank under several thousand psi of pressure.
Performance Validation and Expected Outcomes
The success of the end-capping procedure is validated by challenging the resulting column with probes sensitive to silanol activity. A standard quality control test involves analyzing a mixture of acidic, basic, and neutral compounds.
Key Performance Indicators:
| Performance Parameter | Before End-capping | After End-capping with this compound | Rationale for Improvement |
| Peak Asymmetry Factor (Basic Analyte) | > 2.0 (significant tailing) | 1.0 - 1.3 (highly symmetric) | Acidic silanol sites that cause secondary interactions are effectively masked.[3][8][9] |
| Column Stability (at pH 7-8) | Low (rapid degradation) | High (extended lifetime) | The hydrophobic capping layer protects the Si-O-Si backbone from hydroxide-catalyzed hydrolysis.[6][7] |
| Selectivity | Primarily hydrophobic | Hydrophobic with potential for π–π interactions | The introduction of phenyl groups provides an additional separation mechanism.[1] |
| Reproducibility | Moderate | High | Elimination of active silanol sites leads to more predictable and robust separations.[6] |
Safety Precautions
Handling organosilane reagents and organic solvents requires strict adherence to safety protocols.
-
Reagent Handling: this compound is moisture-sensitive and can cause skin and eye irritation.[18] Always handle it under an inert atmosphere in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat.[18]
-
Solvent Handling: Toluene and other solvents used in the protocol are flammable. Keep away from ignition sources and ensure the work area is well-ventilated.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The use of this compound for end-capping silica stationary phases is a powerful technique for creating high-performance chromatographic media. This process effectively minimizes the undesirable effects of residual silanol groups, resulting in columns that deliver superior peak shapes for basic compounds, enhanced stability across a wider pH range, and improved reproducibility. The unique properties of the diphenylsilyl group can also impart novel selectivity, expanding the separation capabilities for complex mixtures. By following the detailed protocols outlined in this guide, researchers can reliably produce customized, robust, and high-efficiency columns tailored to their specific analytical challenges.
References
- Why Is End-Capping Used In Liquid Chromatography? - Chemistry For Everyone. (2025). YouTube.
- The Role of End-Capping in Reversed-Phase. (2025). LabRulez LCMS.
- Endcapping. (2026). Grokipedia.
- What Is Endcapping in HPLC Columns. (2025). Chrom Tech, Inc..
- The role of end-capping in reversed-phase. (n.d.). Phenomenex.
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- Deactivation of silica gel? (2019).
- What is endcapping? (2022). [Source not specified].
- Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- End-capping. (n.d.).
- Understanding Silane Functionalization. (n.d.). Surface Science and Technology.
- What Is Silanization And Why Does It M
- How To Neutralize Silica Gel? (2025). YouTube.
- Partially Deactivated Silica Gel Columns in Chrom
- Preparation of analytical columns and HPLC silica- based C18 packing material synthesis from non-toxic silica source. (2018).
- The Science Behind HPLC Column Packings: The Role of Silanes. (n.d.). [Source not specified].
- REACTIONS OF ETHOXYSILANES WITH SILICA: A SOLID.STATE NMR STUDY. (n.d.). Texas A&M University Department of Chemistry.
- Reinventing Silica Modification for Long-Lasting HPLC Columns. (2025).
- Reactions of Ethoxysilanes with Silica: A Solid-state NMR Study. (1994). [Source not specified].
- The synthesis and characterization of endcapped silica hydride stationary phase. (n.d.). SJSU ScholarWorks.
- SAFETY DATA SHEET - diethoxymethylsilane. (2025). Thermo Fisher Scientific.
- Preparation of analytical columns and HPLC silica-based C18 packing material synthesis from non-toxic silica source. (2018).
- SAFETY DATA SHEET - Toluene. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - Diethoxy(methyl)phenylsilane. (2025). Tokyo Chemical Industry.
- FAQ: Wh
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Application Note & Protocol: Catalyst Immobilization Using Ethoxy(methyl)diphenylsilane
Abstract
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the operational advantages of the latter.[1][2] This guide provides a comprehensive overview and detailed protocols for the covalent anchoring of catalysts onto silica-based supports using ethoxy(methyl)diphenylsilane as a bifunctional linker. We will explore the underlying chemical principles, step-by-step experimental procedures, characterization techniques, and performance validation. The methodologies described herein are designed to be self-validating, enabling researchers to confidently prepare, verify, and utilize robust immobilized catalysts for applications in chemical synthesis and drug development.
Introduction: The Rationale for Immobilization
Homogeneous catalysts, while often exhibiting superior performance, are notoriously difficult to separate from reaction products, leading to product contamination and catalyst loss. Immobilization on an insoluble support, such as silica, resolves these issues by rendering the catalyst easily recoverable through simple filtration.[3] This facilitates catalyst recycling, reduces operational costs, and simplifies product purification, making processes more sustainable and economically viable.[3][4]
Silanization is a widely adopted method for modifying surfaces like silica, which are rich in surface hydroxyl (silanol, Si-OH) groups.[5][6] Organosilanes act as molecular bridges, covalently bonding to the support on one end and presenting a functional group for catalyst attachment on the other. This compound is a particularly useful agent for this purpose. Its ethoxy group provides a reactive site for grafting onto the silica surface, while the two phenyl groups offer a versatile platform for either direct catalyst interaction or further functionalization.
The Silanization Mechanism: Crafting the Molecular Anchor
The immobilization process hinges on the covalent bond formation between the silane linker and the support. The reaction proceeds via a well-understood two-step mechanism:
-
Hydrolysis: The ethoxy group (-OEt) of the silane reacts with trace amounts of water present on the silica surface to form a reactive silanol intermediate (Si-OH).
-
Condensation: This newly formed silanol group on the linker molecule then undergoes a condensation reaction with a silanol group on the support surface. This step forms a highly stable siloxane bond (Si-O-Si) and releases ethanol as a byproduct.[7]
The general reaction can be summarized as: Support-OH + (Ph)₂(Me)Si-OEt → Support-O-Si(Me)(Ph)₂ + EtOH[5]
This process effectively coats the hydrophilic silica surface with a layer of diphenyl-functionalized anchors, ready for catalyst immobilization.
Figure 1: Reaction mechanism for surface modification.
Experimental Guide: From Bare Silica to Active Catalyst
This section provides a comprehensive, step-by-step workflow for the preparation of an immobilized catalyst using this compound.
Critical Safety Precautions
Alkoxysilanes and the reagents used for support activation require careful handling in a controlled laboratory environment.
-
This compound: This compound may cause skin and serious eye irritation.[8] It is also moisture-sensitive.[9] Always handle under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]
-
Piranha Solution (H₂SO₄/H₂O₂): This solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Prepare it fresh, handle with extreme caution, and never store it in a sealed container.
-
Solvents: Anhydrous solvents like toluene are often flammable. Keep away from ignition sources.
Materials and Reagents
-
Support: Mesoporous Silica Gel (e.g., SBA-15, MCM-41), pore size 2-50 nm.[6]
-
Silane Linker: this compound.
-
Catalyst: The target homogeneous catalyst (e.g., a palladium, rhodium, or copper complex).
-
Activation Reagents: Sulfuric Acid (H₂SO₄, 98%), Hydrogen Peroxide (H₂O₂, 30%).
-
Solvents: Anhydrous Toluene, Acetone, Ethanol, Deionized Water.
-
Atmosphere: Inert gas (Nitrogen or Argon).
Detailed Protocols
The overall workflow involves three main stages: activation of the support, grafting of the silane linker, and finally, immobilization of the catalyst.
Figure 2: General experimental workflow.
Protocol 1: Support Activation (Generation of Silanol Groups)
Causality: This step is crucial to clean the silica surface of organic contaminants and to maximize the number of reactive silanol (Si-OH) groups, which are the anchor points for the silane.[10]
-
Weigh 5.0 g of mesoporous silica and place it in a round-bottom flask.
-
Cleaning: Add acetone to the flask and sonicate for 15 minutes to remove physisorbed impurities.[11] Decant the solvent. Repeat twice.
-
Activation: In a fume hood, carefully prepare piranha solution by slowly adding 30 mL of concentrated H₂SO₄ to 10 mL of 30% H₂O₂. (Caution: Exothermic and corrosive) .
-
Immerse the silica in the freshly prepared piranha solution for 30-60 minutes with gentle stirring.[11]
-
Carefully decant the piranha solution into a designated waste container.
-
Rinse the activated silica extensively with deionized water until the pH is neutral, followed by a final rinse with acetone.
-
Dry the activated silica in a vacuum oven at 120 °C for at least 4 hours to remove water.[10] Store the activated support in a desiccator.
Protocol 2: Silanization with this compound
Causality: This procedure covalently grafts the silane linker to the activated support. Using an anhydrous solvent and an inert atmosphere prevents premature hydrolysis and self-polymerization of the silane in solution, ensuring it reacts primarily with the support surface.
-
Place the 5.0 g of dried, activated silica into a flame-dried, three-neck round-bottom flask equipped with a condenser and a nitrogen/argon inlet.
-
Add 100 mL of anhydrous toluene to the flask via cannula or syringe.
-
Add this compound (e.g., 2% v/v solution in toluene) to the silica suspension. The optimal concentration may vary and should be determined empirically.[10]
-
Heat the mixture to reflux (approx. 110 °C for toluene) and stir under an inert atmosphere for 4-6 hours.[12]
-
Allow the mixture to cool to room temperature.
-
Washing: Filter the functionalized silica. Wash thoroughly with toluene (3x), followed by ethanol (3x) and acetone (3x) to remove any unreacted silane.
-
Curing: Dry the silanized support in a vacuum oven at 110 °C for 2 hours. This curing step helps drive the condensation reaction to completion and form stable siloxane bonds.[7][10]
Protocol 3: Catalyst Immobilization
Causality: This final step anchors the active catalyst to the functionalized support. The method depends on the nature of the catalyst and its affinity for the diphenyl groups of the linker. Below is a general method for a metal complex.
-
Suspend the 5.0 g of dried, diphenyl-functionalized silica in a suitable anhydrous solvent (e.g., toluene, THF) in a Schlenk flask under an inert atmosphere.
-
Dissolve the desired amount of the homogeneous catalyst (e.g., a palladium precursor for cross-coupling reactions) in the same solvent.
-
Add the catalyst solution to the silica suspension. The interaction may involve π-stacking with the phenyl rings or coordination if the catalyst has an appropriate ligand that can be displaced.
-
Stir the mixture at a specified temperature (e.g., room temperature to 80 °C) for 12-24 hours to ensure complete immobilization.
-
Filter the resulting solid. Wash extensively with fresh solvent to remove any non-covalently bound or unreacted catalyst. The absence of color in the filtrate is often a good initial indicator of complete immobilization.
-
Dry the final immobilized catalyst under vacuum.
Characterization: Validating a Successful Immobilization
It is essential to characterize the material at each stage to confirm the success of the modification and quantify the amount of immobilized catalyst.
| Characterization Technique | Purpose & Expected Outcome |
| FTIR Spectroscopy | To identify functional groups. Expect to see a decrease in the broad -OH band (~3400 cm⁻¹) and the appearance of characteristic C-H and C=C stretching peaks from the phenyl groups after silanization.[13] |
| Thermogravimetric Analysis (TGA) | To quantify the organic loading. A distinct weight loss step at temperatures above 200 °C corresponds to the decomposition of the grafted organic silane, allowing for calculation of the linker density (mmol/g). |
| Elemental Analysis (ICP-MS/OES) | To determine the precise metal content of the final catalyst. This is crucial for calculating catalyst loading and turnover numbers.[4] |
| Nitrogen Physisorption (BET/BJH) | To measure changes in surface area and pore volume. A decrease in both parameters after each functionalization step confirms that the modification has occurred within the pores.[13][14] |
| Solid-State NMR (²⁹Si & ¹³C CP/MAS) | To provide detailed structural information about the surface species and confirm the formation of covalent Si-O-Si bonds between the linker and the support.[2] |
Performance Evaluation: The Immobilized Catalyst in Action
The ultimate test of the immobilized catalyst is its performance in a chemical reaction. Key metrics include activity, selectivity, and reusability.
Application Example: Suzuki Cross-Coupling
A common application is in palladium-catalyzed cross-coupling reactions. The performance of the newly prepared immobilized Pd catalyst can be compared against its homogeneous counterpart.
| Parameter | Homogeneous Pd Catalyst | Immobilized Pd Catalyst | Rationale / Insight |
| Reaction Yield (Cycle 1) | 98% | 95% | A slight decrease in initial activity is common due to potential mass transfer limitations inside the pores.[14] |
| Reaction Yield (Cycle 2) | N/A (Difficult to recover) | 94% | The key advantage: the immobilized catalyst is easily recovered and reused with minimal loss of activity. |
| Reaction Yield (Cycle 5) | N/A | 90% | A gradual drop in activity may occur due to slow metal leaching or site deactivation, but stability is significantly enhanced.[15][16] |
| Product Contamination (Pd) | > 100 ppm | < 5 ppm | Immobilization drastically reduces metal contamination in the final product, which is critical for pharmaceutical applications. |
| Turnover Number (TON) | ~1,000 | > 5,000 (cumulative) | The ability to recycle the catalyst leads to a much higher total number of turnovers over its lifetime.[4] |
Protocol 4: Catalyst Reusability Test
-
Perform the catalytic reaction under standard conditions.
-
Upon completion, separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Wash the recovered catalyst with a suitable solvent (e.g., ethyl acetate, ethanol) to remove any residual products or reagents.
-
Dry the catalyst under vacuum.
-
Add fresh substrates and solvent to the recycled catalyst to begin the next reaction cycle.
-
Analyze the yield and product purity for each cycle to assess the catalyst's stability.[15]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Catalyst Loading | Incomplete surface activation (insufficient Si-OH groups). | Ensure support is thoroughly cleaned and activated; verify with FTIR. |
| Premature hydrolysis of the silane. | Use high-quality anhydrous solvents and maintain a strict inert atmosphere during silanization. | |
| Poor Catalytic Activity | Mass transfer limitations. | Use a support with a larger pore size; increase reaction temperature or agitation speed. |
| Inactive catalyst sites. | Re-evaluate the catalyst immobilization step; ensure the active site is not blocked by the support. | |
| Significant Leaching | Weak catalyst-linker interaction. | Consider modifying the linker or catalyst to form a stronger covalent or chelating bond. |
| Support degradation. | Ensure the support material (e.g., silica) is stable under the reaction conditions (pH, temperature). |
References
- Wikipedia.
- Al-Oweini, R., et al. (2014).
- Al-Oweini, R., et al. (2014).
- Ghosh, S., et al. (2015). Schematic representation of the silanization procedure, followed by immobilization of silver nanoparticles on the amine-functionalized glass surface.
- ALWSCI. (2025).
- Al-Oweini, R., et al. (2016).
- Wang, J., et al. (2012). Immobilization of Lipases on Alkyl Silane Modified Magnetic Nanoparticles: Effect of Alkyl Chain Length on Enzyme Activity. PLoS ONE. [Link]
- Wang, J., et al. (2012). Immobilization of Lipases on Alkyl Silane Modified Magnetic Nanoparticles: Effect of Alkyl Chain Length on Enzyme Activity.
- Williams, U. J., et al. (2021). Immobilization of Molecular Catalysts on Solid Supports via Atomic Layer Deposition for Chemical Synthesis in Sustainable Solvents. ChemRxiv. [Link]
- Arcos-Pineda, J., et al. (2022). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. Pharmaceutics. [Link]
- Maltsev, O. I., et al. (2023). Bifunctional Silica-Supported Ionic Liquid Phase (SILP)
- Rockenbauer, A., et al. (2001). Preparation, Characterization and Catalytic Activities of Immobilized Enzyme Mimics. Inorganica Chimica Acta. [Link]
- de Wolf, E., et al. (2001). Synthesis and characterization of tridentate phosphine ligands incorporating long methylene chains and ethoxysilane groups for immobilizing molecular rhodium catalysts.
- Vinu, A., et al. (2012). Immobilizing Catalysts on Porous Materials.
- Pariente, M. I., et al. (2007). Mo(VI) Complexes Immobilized on SBA-15 as an Efficient Catalyst for 1-Octene Epoxidation.
- Pfaller, R., et al. (2010).
- Sieburth, S. McN., et al. (2008). Sequential C-Si bond formations from diphenylsilane: application to silanediol peptide isostere precursors. PubMed. [Link]
- Pfaller, R., et al. (2010). New linker systems for superior immobilized catalysts.
- Lobermeier, M., et al. (2019). Palladium Catalysts Immobilized on Silica via Tripodal Phosphine Linkers. Digital Commons @ St. Norbert College. [Link]
- Peper, S., et al. (2011). Synthesis pathway of the modified silica support: a silanized silica...
- Lobermeier, M. (2022). Palladium Catalysts Immobilized on Silica via Tripodal Phosphine Linkers. Digital Commons @ St. Norbert College. [Link]
- Barbero, F., et al. (2013). Silica gel-immobilize. IRIS-AperTO. [Link]
- Thiesen, A., et al. (2017). Enzyme Immobilization on Synthesized Nanoporous Silica Particles and their Application in a Bi‐enzymatic Reaction.
- Hudson, S., et al. (2006). Functionalization of mesoporous silica for lipase immobilization: Characterization of the support and the catalysts.
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- 2. "Palladium Catalysts Immobilized on Silica via Tripodal Phosphine Linke" by Miranda Lobermeier [digitalcommons.snc.edu]
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- 16. researchgate.net [researchgate.net]
Application Note: Precision Polymer Engineering via Living Anionic Polymerization and In-Situ End-Functionalization with Ethoxy(methyl)diphenylsilane
An Application Note for Advanced Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Living anionic polymerization stands as a cornerstone technique for the synthesis of polymers with precisely controlled molecular weights, narrow molecular weight distributions, and defined architectures. This application note details the use of ethoxy(methyl)diphenylsilane as a highly efficient terminating agent to end-functionalize living polymer chains. This process yields polymers with a stable diphenyl(methyl)silyl ether end-group, a versatile moiety for post-polymerization modification, surface anchoring, or altering the material's interfacial properties. We provide a comprehensive overview of the underlying mechanism, detailed experimental protocols for the synthesis of end-functionalized polystyrene, and expected characterization data.
Introduction: The Imperative for Control in Polymer Synthesis
The macroscopic properties of a polymeric material are a direct consequence of its microscopic characteristics—molecular weight, dispersity, topology, and chain-end functionality. For applications in high-performance materials, drug delivery, and nanotechnology, empirical control over these parameters is not just advantageous; it is essential. Living anionic polymerization, a technique devoid of inherent chain transfer and termination steps, offers an unparalleled level of control over polymer synthesis.[1]
In a living anionic system, the propagating chain ends remain active until deliberately quenched by a terminating agent.[2] This "living" nature allows for the synthesis of block copolymers by sequential monomer addition and, critically, for the introduction of specific functional groups at the chain terminus. The choice of terminating agent is therefore a crucial experimental decision that dictates the final functionality of the polymer chain.
This guide focuses on the use of This compound as a specialized terminating agent. Its reaction with a living carbanionic chain end proceeds via a clean and efficient nucleophilic substitution at the silicon center, displacing the ethoxy group. This introduces a robust and sterically significant diphenyl(methyl)silyl moiety onto the polymer chain end. This functional group can serve multiple purposes:
-
Steric Stabilization: The bulky diphenyl groups can influence the polymer's solution and solid-state morphology.
-
Reactive Handle: While stable, the Si-O bond can be cleaved under specific conditions, and the phenyl groups can be subject to further chemical modification.
-
Surface Affinity: The silane functionality can promote adhesion to silica or other inorganic surfaces.
The Chemistry of Control: Mechanism and Rationale
The overall process can be dissected into two primary stages: (1) the controlled growth of the polymer chain via living anionic polymerization, and (2) the quantitative termination (end-capping) of the living chains.
Stage 1: Living Anionic Polymerization of Styrene
We will use the polymerization of styrene with sec-butyllithium (sec-BuLi) as our model system. This is a well-established and highly controlled process.[3]
-
Initiation: The polymerization begins with the nucleophilic attack of the sec-butyl anion from the initiator on a styrene monomer. This forms a new, more stable styryl carbanion.
-
Propagation: The styryl anion at the chain end then propagates by adding sequentially to new styrene monomers. In a non-polar solvent like cyclohexane, the active chain ends exist in equilibrium between aggregated "dormant" species and a small concentration of reactive "growing" species, which helps to moderate the reaction and prevent side reactions.[4] The absence of a termination pathway ensures that all chains grow at a similar rate, leading to a narrow molecular weight distribution (low dispersity, Đ).
Stage 2: End-Capping with this compound
Once the monomer is fully consumed, a solution of this compound is introduced. The living polystyryl anion, a potent nucleophile, attacks the electrophilic silicon atom of the silane. The reaction proceeds via a nucleophilic substitution mechanism, likely an SN2-Si type pathway, where the ethoxide acts as the leaving group.[5] This reaction is highly efficient and effectively terminates the polymerization, yielding a polymer chain with a terminal silyl ether group.
The choice of an alkoxysilane, rather than a more reactive chlorosilane, can be advantageous in preventing side reactions, such as coupling of polymer chains, which can sometimes occur with highly reactive terminating agents.
Visualizing the Process
Chemical Mechanism
Caption: Reaction pathway for controlled polymerization.
Experimental Protocols
Safety Precaution: All procedures must be carried out under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques. All solvents and reagents must be rigorously purified and dried to remove protic impurities that would prematurely terminate the polymerization.
Protocol 1: Living Anionic Polymerization of Styrene
This protocol is designed to produce polystyrene with a target molecular weight (Mn) of 10,000 g/mol .
Materials:
-
Styrene (purified by distillation from CaH2)
-
Cyclohexane (purified by passing through activated alumina columns)
-
sec-Butyllithium (sec-BuLi) in cyclohexane (concentration determined by titration)
-
Methanol (anhydrous)
-
Schlenk flask (250 mL), magnetic stirrer, syringes
Procedure:
-
Assemble a 250 mL Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with argon three times.
-
Via syringe, add 100 mL of anhydrous cyclohexane to the flask.
-
Via syringe, add 10.4 g (100 mmol) of purified styrene to the flask.
-
Calculate the required volume of sec-BuLi initiator. For a target Mn of 10,000 g/mol , the moles of initiator needed are (10.4 g) / (10,000 g/mol ) = 0.00104 mol (1.04 mmol).
-
Slowly add the calculated volume of sec-BuLi solution to the stirring monomer solution at room temperature. The solution should develop a characteristic orange-red color, indicating the formation of the living polystyryl anion.
-
Allow the polymerization to proceed for 4 hours at 40°C to ensure complete monomer conversion. The viscosity of the solution will increase noticeably.
Protocol 2: In-Situ End-Capping with this compound
Materials:
-
Living polystyrene solution (from Protocol 1)
-
This compound (purified by distillation under reduced pressure)
-
Cyclohexane (anhydrous)
Procedure:
-
Prepare a solution of this compound. In a separate, dry, argon-flushed vial, dissolve 0.75 g (3.1 mmol, a 3-fold molar excess relative to the initiator) of this compound in 10 mL of anhydrous cyclohexane.
-
After the 4-hour polymerization period, cool the living polystyrene solution to room temperature.
-
Using a syringe, rapidly inject the this compound solution into the vigorously stirring polymer solution.
-
The characteristic orange-red color of the living anion should disappear within minutes.
-
Allow the reaction to stir for an additional hour to ensure complete end-capping.
-
To precipitate the final polymer, slowly pour the reaction mixture into a beaker containing 800 mL of vigorously stirring methanol.
-
A white, fibrous precipitate of the end-functionalized polystyrene will form.
-
Collect the polymer by filtration, wash with additional methanol, and dry in a vacuum oven at 60°C to a constant weight.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Data Analysis and Expected Results
The success of the controlled polymerization and end-capping procedure should be validated using standard polymer characterization techniques.
Characterization Methods:
-
Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the polymer structure and verify the presence of the terminal diphenyl(methyl)silyl group.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: To confirm the absolute molecular weight and verify the end-group fidelity.
Expected Quantitative Data:
| Parameter | Target Value | Expected Result | Justification |
| Mn (by SEC) | 10,000 g/mol | 9,500 - 10,500 g/mol | SEC values are relative to standards but should be close to the stoichiometric target. |
| Dispersity (Đ) | ≤ 1.10 | < 1.05 | A low Đ is the hallmark of a living polymerization, indicating uniform chain growth. |
| End-Group Fidelity | > 99% | > 95% | The end-capping reaction is highly efficient but may have minor side reactions. |
1H NMR Analysis: The 1H NMR spectrum of the final polymer should show the characteristic broad peaks for the polystyrene backbone protons between 6.3-7.5 ppm and 1.2-2.2 ppm. Crucially, new, sharp signals corresponding to the phenyl protons of the silyl end-group (approx. 7.2-7.6 ppm) and the methyl protons on the silicon atom (approx. 0.3-0.6 ppm) should be observable. Integration of these end-group signals relative to the polymer backbone signals can be used to estimate Mn.
Conclusion
The use of this compound as a terminating agent in living anionic polymerization provides a robust and reliable method for synthesizing well-defined polymers with a specific silyl ether end-functionality. This protocol offers a high degree of control over molecular weight and dispersity, enabling the precise engineering of macromolecular structures. The resulting end-functionalized polymers are valuable materials for fundamental research and advanced applications where interfacial properties and post-polymerization modification are critical.
References
- Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI.[Link]
- Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. Scilit.[Link]
- Functional polymers by living anionic polymerization.
- Silyl-Protected Hydroxystyrenes: Living Anionic Polymerization at Room Temperature and Selective Desilylation. Journal of Polymer Science Part A: Polymer Chemistry.[Link]
- Anionic Polymerization of Styrene. University of Southern Mississippi, School of Polymer Science and Engineering.[Link]
- Synthesis of poly(silyl ether)
- Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. MDPI.[Link]
- Anionic Vinyl Polymeriz
- Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. Semantic Scholar.[Link]
- Anionic Polymeriz
- Living Anionic Polymeriz
- Achieving molecular weight distribution shape control and broad dispersities using RAFT polymeriz
- Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Gener
- Living Anionic Polymerization – A Powerful Method. Advanced Science News.[Link]
- 2.
- Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry (RSC Publishing).[Link]
- Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder. RSC Publishing.[Link]
- MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZ
- Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects.
- Control of Molecular Weight Distribution in Polyolefins Synthesized with Ziegler-Natta Catalyst Systems.
- Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes.
- Organocatalytic controlled/living ring-opening polymerization of 1,3,5-triphenyl-1,3,5-tri-p- tolylcyclotrisiloxane for the prec. The Royal Society of Chemistry.[Link]
- Dichloro(2,2′-bipyridine)
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- 1. Diphenyl Methyl Ethoxysilane | CAS#:1825-59-8 | Chemsrc [chemsrc.com]
- 2. Alkoxysilane Unveiled: Exploring the Building Blocks of Material Innovation - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 3. Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Ethoxy(methyl)diphenylsilane Synthesis Yield
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of ethoxy(methyl)diphenylsilane. This guide is designed for researchers, scientists, and professionals in drug development who utilize organosilane compounds in their work. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your synthesis, troubleshooting common issues, and understanding the chemical principles that govern reaction outcomes. Our goal is to empower you to achieve higher yields, improve purity, and gain greater control over your experimental results.
Introduction to this compound Synthesis
This compound (C₁₅H₁₈OSi) is a valuable organosilane intermediate used in a variety of applications, from protecting group chemistry to the formation of advanced materials.[1] Achieving a high yield of this specific alkoxysilane requires careful control over reaction conditions, as several competing pathways and side reactions can diminish the final output. The two most prevalent laboratory-scale synthesis routes involve nucleophilic substitution at the silicon center: one utilizing a Grignard reagent and the other employing an alkoxide in a Williamson ether synthesis analogue. This guide will focus on troubleshooting and optimizing these two primary methods.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. Each answer provides an explanation of the underlying cause and a set of actionable solutions.
Category 1: Grignard-Based Synthesis Issues
The Grignard reaction is a powerful tool for forming Si-C bonds, but it is notoriously sensitive to environmental conditions.[2] The general approach involves reacting a suitable Grignard reagent (e.g., methylmagnesium bromide) with an alkoxychlorosilane or a di-alkoxysilane precursor.
Q1: My Grignard reaction fails to initiate. The mixture remains colorless and does not warm up. What's wrong?
A1: Failure to initiate is the most common problem in Grignard synthesis and is almost always due to the inhibition of the reaction between magnesium metal and the organic halide.
-
Underlying Cause: Grignard reagents are potent bases and nucleophiles that react rapidly with protic substances like water.[2] A microscopic layer of magnesium oxide on the surface of the magnesium turnings can also prevent the reaction from starting.
-
Troubleshooting & Solutions:
-
Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under a vacuum. Solvents like diethyl ether or THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[3]
-
Activate the Magnesium: The passivating magnesium oxide layer must be disrupted. Several methods can be employed:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod inside the reaction flask (under an inert atmosphere) to expose a fresh metal surface.
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, and the characteristic brown color will disappear once the Grignard formation begins.[4] Alternatively, a few drops of 1,2-dibromoethane can be added; it reacts with the magnesium to form ethylene gas and magnesium bromide, activating the surface.[4]
-
-
Check Your Halide: Ensure your organic halide is pure and dry. For difficult reactions, switching from an alkyl chloride to the more reactive alkyl bromide or iodide can significantly improve initiation.[4]
-
Q2: The reaction started, but my yield is very low, and I've recovered a significant amount of my silane starting material.
A2: A low conversion rate points to an insufficient amount of active Grignard reagent or a competing side reaction that consumed it.
-
Underlying Cause: If the Grignard reagent was successfully formed but the yield is low, it may have been quenched by trace amounts of water or acidic protons in the system, or its concentration may have been lower than assumed.
-
Troubleshooting & Solutions:
-
Titrate the Grignard Reagent: Before adding your silane substrate, it is best practice to determine the exact concentration of your freshly prepared Grignard reagent. A common method is titration against a solution of iodine or a known concentration of a non-enolizable ketone like benzophenone until a color change persists.[3] This ensures you use the correct stoichiometry.
-
Re-evaluate Reagent Purity: The silane starting material itself could be a source of moisture or acidic impurities. Ensure it is pure and handled under anhydrous conditions.
-
Consider Reaction Temperature: While Grignard formation is often initiated at room temperature or with gentle heating, the subsequent reaction with the alkoxysilane may require a specific temperature profile. Reactions performed at temperatures that are too low may be sluggish and incomplete.[5] Conversely, excessively high temperatures can promote side reactions.
-
Q3: My reaction mixture turned dark brown or black during the Grignard formation. Is the experiment ruined?
A3: Not necessarily. While a clear to grayish, cloudy appearance is ideal, a dark color change can occur without being detrimental to the final yield.
-
Underlying Cause: The darkening is often attributed to the formation of finely divided metal particles resulting from side reactions, such as Wurtz coupling, where the Grignard reagent couples with unreacted alkyl halide.[2] Impurities in the magnesium can also catalyze decomposition pathways that lead to discoloration.
-
Troubleshooting & Solutions:
-
Control the Addition Rate: Add the organic halide to the magnesium suspension slowly and dropwise. This maintains a low concentration of the halide in the flask, minimizing its opportunity to couple with the newly formed Grignard reagent.
-
Use High-Purity Magnesium: Whenever possible, use high-quality magnesium turnings specifically designated for Grignard reactions.
-
Proceed with the Reaction: In many cases, the discoloration is cosmetic. If the reaction has initiated (as evidenced by heat evolution), continue with the procedure. The final yield may still be acceptable.
-
Category 2: Alkoxide Substitution (Williamson-Analogue) Issues
This method is analogous to the classic Williamson ether synthesis and typically involves reacting chloro(methyl)diphenylsilane with sodium ethoxide.[6] The reaction proceeds via an Sₙ2 mechanism, where the ethoxide ion attacks the electrophilic silicon atom, displacing the chloride leaving group.[6][7]
Q4: My yield is poor, and analysis shows significant amounts of elimination byproducts.
A4: While silicon does not form stable double bonds in the same way carbon does, analogous elimination-type side reactions can be promoted by the strongly basic conditions of the alkoxide.
-
Underlying Cause: Sodium ethoxide is a strong base.[8] If there are any susceptible protons on the organic groups attached to the silicon, or if the reaction temperature is too high, base-catalyzed side reactions can compete with the desired Sₙ2 substitution.[6]
-
Troubleshooting & Solutions:
-
Control the Temperature: Sₙ2 reactions are generally favored over elimination at lower temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C and slowly warming to room temperature.
-
Use a Less Hindered Base (If Applicable): While ethoxide is required for the desired product, this principle is important to remember. For other syntheses, using a bulkier, less nucleophilic base could favor elimination, whereas a smaller, more nucleophilic base favors substitution.[9]
-
Solvent Choice: The choice of solvent can influence the reactivity of the nucleophile. A polar aprotic solvent like THF or DMF can enhance the nucleophilicity of the ethoxide compared to using ethanol as the solvent.
-
Category 3: General & Post-Reaction Troubleshooting
Q5: My product appears to be hydrolyzing during the aqueous workup, leading to a reduced yield.
A5: Alkoxysilanes, including this compound, are susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the Si-O bond to form a silanol (R₃Si-OH).
-
Underlying Cause: The workup step, designed to quench excess reagents and separate the product, can introduce water and catalysts (acid/base) that promote the undesired hydrolysis of the product. The resulting silanol may further condense to form siloxanes (R₃Si-O-SiR₃).
-
Troubleshooting & Solutions:
-
Use a Buffered or Neutral Wash: Instead of using dilute acid or base directly, perform the initial quench and washes with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic and less harsh. Follow this with washes using brine (saturated NaCl solution) to remove water.
-
Minimize Contact Time: Perform the aqueous extraction steps as quickly as possible and immediately proceed to the drying step.
-
Thorough Drying: Use a robust drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove all traces of water from the organic phase before solvent evaporation.
-
Q6: I am having difficulty purifying the final product by distillation.
A6: Co-distillation with impurities or thermal decomposition can complicate purification.
-
Underlying Cause: The boiling point of this compound may be close to that of unreacted starting materials or certain side products. Additionally, organosilanes can be sensitive to high temperatures.
-
Troubleshooting & Solutions:
-
Vacuum Distillation: This is the preferred method for purifying most alkoxysilanes. Lowering the pressure significantly reduces the boiling point, preventing thermal decomposition.
-
Fractional Distillation: If boiling points are very close, use a fractionating column (e.g., Vigreux or packed column) to improve the separation efficiency.
-
Alternative Purification: If distillation is ineffective, column chromatography on silica gel can be a highly effective alternative. Use a non-polar eluent system (e.g., hexanes/ethyl acetate) to isolate the product. Note that silica gel is acidic and can cause hydrolysis if the product is left on the column for too long; using silica gel that has been neutralized with a base (e.g., triethylamine) can mitigate this.[10]
-
Experimental Protocols & Data
Protocol 1: Grignard-Based Synthesis from Diethoxy(diphenyl)silane
This protocol focuses on adding a methyl group to a diethoxy precursor.
-
Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.
-
Grignard Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents). Add a small volume of anhydrous diethyl ether via syringe. In the dropping funnel, prepare a solution of methyl bromide or iodide (1.1 equivalents) in anhydrous ether.
-
Initiation: Add a small portion of the methyl halide solution to the magnesium suspension. If the reaction does not start (no cloudiness or exotherm), add a single crystal of iodine.[4]
-
Formation: Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 1 hour.
-
Reaction with Silane: Cool the Grignard solution to 0 °C. Add a solution of diethoxy(diphenyl)silane (1.0 equivalent) in anhydrous ether to the dropping funnel and add it dropwise to the Grignard reagent.
-
Reaction Completion: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Workup: Cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation.
| Parameter | Condition | Rationale for Optimization |
| Solvent | Anhydrous Diethyl Ether or THF | Ethers solvate the magnesium center, stabilizing the Grignard reagent. THF has a higher boiling point, allowing for higher reaction temperatures if needed.[11] |
| Temperature | 0 °C to Room Temperature | Addition at 0 °C controls the initial exotherm, while stirring at room temperature ensures the reaction goes to completion.[3] |
| Stoichiometry | 1.1 - 1.2 eq. Grignard Reagent | A slight excess of the Grignard reagent ensures full conversion of the limiting silane precursor. |
Protocol 2: Alkoxide Substitution Synthesis from Chloro(methyl)diphenylsilane
This protocol utilizes a pre-formed alkoxide to displace a chloride leaving group.
-
Apparatus Setup: Set up a flame-dried, three-necked flask with a nitrogen/argon inlet, a dropping funnel, and a magnetic stirrer.
-
Sodium Ethoxide Preparation: In the flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the oil. Suspend the NaH in anhydrous THF. Cool the suspension to 0 °C. Slowly add absolute ethanol (1.2 equivalents) dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of sodium ethoxide.[8]
-
Reaction with Chlorosilane: Dissolve chloro(methyl)diphenylsilane (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the chlorosilane solution dropwise to the sodium ethoxide suspension at 0 °C.
-
Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by carefully adding water at 0 °C. Transfer to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation.
| Parameter | Condition | Rationale for Optimization |
| Solvent | Anhydrous THF | A polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction.[12] |
| Temperature | 0 °C to Room Temperature | Lower temperature favors the desired Sₙ2 substitution over potential elimination or other side reactions.[6] |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base for deprotonating ethanol to form the ethoxide nucleophile cleanly and irreversibly.[8] |
Visualized Mechanisms and Workflows
A clear understanding of the reaction mechanism and a logical troubleshooting process are critical for success.
Caption: Mechanism for Grignard-based synthesis of this compound.
Caption: A logical workflow for troubleshooting low-yield synthesis reactions.
References
- Crucho, C. I. C. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. Compounds, 3(1), 280-297. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]
- Nagoya University. (n.d.). Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. [Link]
- Aoyagi, K., et al. (2019). Synthesis of hydrosilanes via Lewis-base-catalysed reduction of alkoxy silanes with NaBH4.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Gelest, Inc. (n.d.). Grignard Reagents and Silanes. [Link]
- JKN Chemical. (n.d.). This compound. [Link]
- Google Patents. (2020).
- Podshivalov, A. P., et al. (2023). Direct synthesis of alkoxysilanes: current state, challenges and prospects. Russian Chemical Reviews, 92(8), RCR5079. [Link]
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
- McBee, E. T., et al. (1952). Reaction of Grignard Reagents with Alkoxysilanes at Elevated Temperatures. Journal of the American Chemical Society, 74(2), 444-445. [Link]
- National Center for Biotechnology Information. (n.d.). Ethoxymethyldiphenylsilane.
- Organic Syntheses. (n.d.). Cyclohexyl Methyl Ether. [Link]
- Reddit. (2020). Troubleshooting my grignard reactions. [Link]
- Google Patents. (1968).
- Chemsrc. (n.d.). Diphenyl Methyl Ethoxysilane. [Link]
- Google Patents. (2012). CN101955496B - Process for purifying tetramethylsilane.
- ChemRxiv. (2022). Deprotonation from Diphenylsilane with Organosilyllithium Agents. [Link]
- Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. [Link]
- ResearchGate. (2002).
- ResearchGate. (2002). Synthesis and reactions of [tris(trimethylsilyl)methyl]ethyl dichlorosilane. [Link]
- ResearchGate. (2008). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. [Link]
- OSTI.GOV. (1999). Optimization of Catalytic Reaction for Synthesis of 2-Methyl-4-methoxydiphenylamine. [Link]
Sources
- 1. Ethoxymethyldiphenylsilane | C15H18OSi | CID 74576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. gelest.com [gelest.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technisches Support-Center: Aufreinigung von rohem Ethoxy(methyl)diphenylsilan
Answering in German as the user prompt is in German.
Erstellt von Ihrem Senior Application Scientist Team
Dieses Handbuch dient als zentrale Anlaufstelle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit der Aufreinigung von Ethoxy(methyl)diphenylsilan befasst sind. Wir gehen auf häufige Herausforderungen ein und bieten sowohl detaillierte Anleitungen zur Fehlerbehebung als auch grundlegende FAQs, um die Integrität und Reinheit Ihres Materials sicherzustellen.
Abschnitt 1: Anleitung zur Fehlerbehebung
In diesem Abschnitt befassen wir uns mit spezifischen Problemen, die während des Aufreinigungsprozesses auftreten können. Jede Frage wird mit einer Erklärung der zugrunde liegenden Ursachen und schrittweisen Lösungen beantwortet.
F1: Warum verbessert sich die Reinheit meines Ethoxy(methyl)diphenylsilans nach der Destillation nicht wesentlich?
Antwort: Dies ist ein häufiges Problem, das auf mehrere Faktoren zurückzuführen sein kann:
-
Unzureichende Trennleistung der Kolonne: Ethoxy(methyl)diphenylsilan hat einen relativ hohen Siedepunkt von ca. 281 °C bei Normaldruck[1]. Verunreinigungen mit ähnlichen Siedepunkten, wie z. B. Siloxane mit hohem Molekulargewicht, die durch partielle Hydrolyse entstanden sind, oder bestimmte Nebenprodukte aus der Synthese, können schwer abzutrennen sein. Die fraktionierte Destillation ist die gängigste Methode zur Trennung von Chlorosilanen und ähnlichen Verbindungen[2][3][4][5].
-
Lösung:
-
Vakuumdestillation verwenden: Die Destillation unter reduziertem Druck senkt den Siedepunkt und minimiert das Risiko der thermischen Zersetzung.
-
Effizienz der Kolonne erhöhen: Verwenden Sie eine längere Fraktionierkolonne oder eine Kolonne mit einer effizienteren Packung (z. B. Vigreux-, Raschig- oder Füllkörperkolonnen), um die Anzahl der theoretischen Böden zu erhöhen.
-
Rückflussverhältnis optimieren: Ein höheres Rückflussverhältnis verbessert die Trennleistung, verlängert aber die Destillationszeit. Passen Sie das Verhältnis an, um einen optimalen Kompromiss zwischen Reinheit und Durchsatz zu finden.
-
-
-
Thermische Zersetzung: Obwohl Silane relativ stabil sind, können längere Einwirkungszeiten bei hohen Temperaturen, insbesondere in Gegenwart von katalytischen Verunreinigungen, zu Zersetzung oder Umgruppierungsreaktionen führen.
-
Lösung: Führen Sie die Destillation bei dem niedrigstmöglichen Druck (und damit der niedrigstmöglichen Temperatur) durch. Stellen Sie sicher, dass das Heizbad die Temperatur des Kolbeninhalts nicht wesentlich überschreitet.
-
-
Azeotrop-Bildung: Einige Verunreinigungen können mit dem Produkt Azeotrope bilden, was eine Trennung durch einfache Destillation unmöglich macht.
-
Lösung: Analysieren Sie die Fraktionen mittels Gaschromatographie-Massenspektrometrie (GC-MS), um die Zusammensetzung zu verstehen[6][7][8]. Wenn ein Azeotrop vermutet wird, kann eine chemische Vorbehandlung zur Entfernung der problematischen Verunreinigung oder der Einsatz alternativer Aufreinigungsmethoden wie der präparativen Chromatographie erforderlich sein.
-
F2: Ich sehe unerwartete Peaks in meiner GC-MS-Analyse nach der Aufreinigung. Was könnten das sein?
Antwort: Unerwartete Peaks deuten auf verbleibende Verunreinigungen hin. Die Identität dieser Peaks hängt stark von der Syntheseroute ab.
-
Ausgangsmaterialien: Unreagierte Ausgangsmaterialien wie Dichlordiphenylsilan oder andere Chlorsilane sind eine häufige Quelle für Verunreinigungen[9].
-
Nebenprodukte der Synthese: Wenn eine Grignard-Reaktion zur Synthese verwendet wurde (z. B. mit Phenylmagnesiumbromid), können Nebenprodukte wie Biphenyl (durch homolytische Kupplung) vorhanden sein[10][11].
-
Hydrolyse- und Kondensationsprodukte: Alkoxysilane sind feuchtigkeitsempfindlich. Spuren von Wasser können zur Hydrolyse der Ethoxy-Gruppe führen, wodurch ein Silanol (Diphenyl(methyl)silanol) entsteht. Diese Silanole können anschließend zu Disiloxanen (z. B. 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxan) kondensieren[12][13][14]. Diese Siloxane haben oft hohe Siedepunkte und können schwer zu entfernen sein.
-
Lösungsmittelrückstände: Lösungsmittel aus der Synthese (z. B. Diethylether, Tetrahydrofuran) oder der Aufarbeitung können eingeschlossen sein[10].
-
Andere Silan-Spezies: Umverteilungsreaktionen können zu anderen Silan-Spezies im Rohprodukt führen.
Lösung:
-
Massenspektren analysieren: Vergleichen Sie die Massenspektren der unbekannten Peaks mit Datenbanken (z. B. NIST), um die Verbindungen zu identifizieren.
-
Syntheseweg überprüfen: Überprüfen Sie Ihren Syntheseweg auf wahrscheinliche Nebenreaktionen, die die beobachteten Verunreinigungen erklären könnten.
-
Feuchtigkeitsausschluss verbessern: Stellen Sie sicher, dass alle Glasgeräte absolut trocken sind und die gesamte Reaktion und Aufreinigung unter einer inerten Atmosphäre (Stickstoff oder Argon) durchgeführt wird, um Hydrolyse zu verhindern[15][16].
F3: Mein Produkt scheint sich während der Lagerung zu zersetzen oder seine Reinheit zu verlieren. Wie kann ich das verhindern?
Antwort: Die Zersetzung von Ethoxy(methyl)diphenylsilan bei der Lagerung ist fast immer auf Hydrolyse durch Umgebungsfeuchtigkeit zurückzuführen[13].
-
Mechanismus: Die Si-O-C-Bindung in Alkoxysilanen ist hydrolytisch instabil. Wasser greift das Siliziumatom an, was zur Abspaltung von Ethanol und zur Bildung einer Si-OH-Gruppe (Silanol) führt. Zwei Silanolmoleküle können dann unter Wasserabspaltung zu einer stabilen Si-O-Si-Bindung (Siloxan) kondensieren[12][14][17]. Dies führt zur Bildung von Oligomeren und Polymeren, was die Reinheit Ihres Materials verringert.
Lösung:
-
Inerte und trockene Atmosphäre: Lagern Sie das aufgereinigte Produkt immer unter einer trockenen, inerten Atmosphäre wie Stickstoff oder Argon[15][18].
-
Geeignete Behälter: Verwenden Sie Glasflaschen mit Septumkappen oder Ampullen, die unter Inertgas versiegelt sind. Stellen Sie sicher, dass die Behälter vor der Verwendung absolut trocken sind.
-
Kühle Lagerung: Lagern Sie das Material an einem kühlen, trockenen Ort, um die Geschwindigkeit möglicher Zersetzungsreaktionen zu verlangsamen[15].
-
Umgang: Öffnen Sie Behälter nur unter einer inerten Atmosphäre (z. B. in einer Glovebox oder mit Schlenk-Techniken). Verwenden Sie trockene Spritzen oder Kanülen für den Transfer.
Abschnitt 2: Häufig gestellte Fragen (FAQs)
F1: Was sind die Hauptquellen für Verunreinigungen in rohem Ethoxy(methyl)diphenylsilan?
Antwort: Die Hauptquellen für Verunreinigungen lassen sich in drei Kategorien einteilen:
-
Synthesebedingte Verunreinigungen: Dazu gehören nicht umgesetzte Ausgangsmaterialien (z. B. Chlorsilane), unvollständig substituierte Zwischenprodukte und Nebenprodukte, die aus Nebenreaktionen resultieren (z. B. Biphenyl aus Grignard-Reaktionen)[9][11].
-
Hydrolyse- und Kondensationsprodukte: Aufgrund der Feuchtigkeitsempfindlichkeit von Alkoxysilanen sind Silanole und Siloxane die häufigsten prozessbedingten Verunreinigungen[13][14].
-
Externe Verunreinigungen: Dazu gehören Lösungsmittelrückstände, geringe Mengen an Fetten aus Glasgeräten und Verunreinigungen, die aus den Ausgangsmaterialien selbst stammen.
F2: Welches ist die empfohlene primäre Aufreinigungsmethode im Labormaßstab?
Antwort: Die fraktionierte Vakuumdestillation ist die Methode der Wahl für die Aufreinigung von Ethoxy(methyl)diphenylsilan[2][4][5]. Aufgrund des hohen Siedepunkts der Verbindung von 281 °C bei atmosphärischem Druck[1] ermöglicht die Destillation unter reduziertem Druck die Reinigung bei deutlich niedrigeren Temperaturen, wodurch das Risiko einer thermischen Zersetzung minimiert wird. Diese Methode ist besonders effektiv bei der Trennung von Verunreinigungen mit signifikant unterschiedlichen Siedepunkten. Für Verunreinigungen mit sehr ähnlichen Siedepunkten kann eine Säulenchromatographie in Betracht gezogen werden, es ist jedoch Vorsicht geboten, da Alkoxysilane mit der Silikagel-Oberfläche reagieren können, was zu Produkverlusten führen kann[12].
F3: Welche Analysetechniken sind für die Qualitätskontrolle unerlässlich?
Antwort: Für eine umfassende Qualitätskontrolle sind mehrere Techniken entscheidend:
-
Gaschromatographie-Massenspektrometrie (GC-MS): Dies ist das wichtigste Werkzeug zur Bestimmung der Reinheit (typischerweise als Flächenprozent im Chromatogramm) und zur Identifizierung flüchtiger Verunreinigungen[6][7][8][19].
-
Kernmagnetische Resonanzspektroskopie (NMR): ¹H-, ¹³C- und ²⁹Si-NMR-Spektroskopie wird zur Bestätigung der Molekülstruktur und zur Identifizierung von strukturell verwandten Verunreinigungen verwendet[20][21].
-
Fourier-Transform-Infrarotspektroskopie (FTIR): Nützlich zur schnellen Überprüfung des Vorhandenseins oder Fehlens bestimmter funktioneller Gruppen, wie z. B. einer breiten O-H-Bande um 3300 cm⁻¹, die auf eine Silanol-Verunreinigung (Hydrolyse) hinweist.
Abschnitt 3: Protokolle und quantitative Daten
Tabelle 1: Physikalische Eigenschaften von Ethoxy(methyl)diphenylsilan und potenziellen Verunreinigungen
| Verbindung | CAS-Nummer | Molekülformel | Molekulargewicht ( g/mol ) | Siedepunkt (°C bei 760 mmHg) |
| Ethoxy(methyl)diphenylsilan | 1825-59-8 | C₁₅H₁₈OSi | 242.39 | 281.0[1] |
| Dichlordiphenylsilan | 80-10-4 | C₁₂H₁₀Cl₂Si | 253.20 | 305 |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | 78.4 |
| Biphenyl | 92-52-4 | C₁₂H₁₀ | 154.21 | 255 |
| 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxan | 56-33-7 | C₂₆H₂₈OSi₂ | 424.76 | >300 |
Protokoll 1: Fraktionierte Vakuumdestillation
-
Vorbereitung: Stellen Sie sicher, dass alle Glasgeräte (Destillierkolben, Fraktionierkolonne, Destillierbrücke, Auffangkolben) über Nacht im Ofen getrocknet und unter Vakuum abgekühlt wurden, um jegliche Feuchtigkeit zu entfernen.
-
Aufbau: Bauen Sie die fraktionierte Vakuumdestillationsapparatur auf. Verwenden Sie an allen Schliffverbindungen ein geeignetes Vakuumfett. Verbinden Sie die Apparatur mit einer Schlenk-Leitung (für Inertgas) und einer Vakuumpumpe, die durch eine Kühlfalle geschützt ist.
-
Beladung: Überführen Sie das rohe Ethoxy(methyl)diphenylsilan unter einer positiven Stickstoff- oder Argonströmung in den Destillierkolben. Fügen Sie einige Siedesteinchen oder einen Magnetrührstab hinzu.
-
Evakuierung: Evakuieren Sie das System langsam auf den gewünschten Druck (z. B. 1-10 mmHg). Ein leichtes Erwärmen des Kolbens kann helfen, gelöste Gase zu entfernen.
-
Destillation: Beginnen Sie langsam mit dem Erhitzen des Destillierkolbens mit einem Heizbad.
-
Sammeln Sie eine Vorlauffraktion, die niedrig siedende Verunreinigungen wie Lösungsmittel enthält.
-
Erhöhen Sie die Temperatur langsam, bis die Hauptfraktion bei einer konstanten Kopftemperatur zu destillieren beginnt.
-
Sammeln Sie die Produktfraktion in einem oder mehreren sauberen, trockenen Auffangkolben.
-
-
Abschluss: Beenden Sie die Destillation, bevor der Destillierkolben zur Trockne destilliert ist, um die Bildung potenziell instabiler Rückstände zu vermeiden. Kühlen Sie das System auf Raumtemperatur ab, bevor Sie es mit Inertgas belüften.
-
Lagerung: Überführen Sie die aufgereinigte Fraktion sofort in einen geeigneten, trockenen Lagerbehälter unter einer inerten Atmosphäre.
Abschnitt 4: Visualisierungen
Diagramm 1: Workflow zur Fehlerbehebung bei unreinen Fraktionen
Bildunterschrift: Workflow zur Fehlerbehebung bei unreinen Destillationsfraktionen.
Diagramm 2: Logik zur Auswahl einer Aufreinigungsstrategie
Bildunterschrift: Logikdiagramm zur Auswahl der geeigneten Aufreinigungsstrategie.
Abschnitt 5: Referenzen
-
Daken Chem. (2024). Organosilane | Electronic Chemicals Supplier.
-
Chemistry LibreTexts. (2023). 12.4.2: Silicon Devices.
-
Sylicglobal Textile Auxiliaries Supplier. (2023). Precautions For Safe Use Of Organosilicon.
-
Chemsrc. (2025). Diphenyl Methyl Ethoxysilane | CAS#:1825-59-8.
-
MDPI. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks.
-
Silicones Europe. (n.d.). Chemistry - Synthesis methyl chlorosilanes.
-
Safety Data Sheet. (n.d.). [Organosilane].
-
Diva-portal.org. (n.d.). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry.
-
SpringerLink. (n.d.). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment.
-
PubMed. (n.d.). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment.
-
Wikipedia. (n.d.). Fractional distillation.
-
Capatue. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) Organofunctional Silane SCA-A20T.
-
chemeurope.com. (n.d.). Chlorosilane.
-
Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes by Gas Chromatography.
-
PubChem. (n.d.). Ethoxydimethylphenylsilane.
-
PubChem. (n.d.). Ethoxymethyldiphenylsilane.
-
Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction.
-
Lucknow University. (2020). Organosilicon Compounds.
-
ResearchGate. (2018). Characterization of Hydrolyzed Products of Tetra Ethoxy Silane Prepared by Sol-Gel Method.
-
RSC Publishing. (1968). 644 J. Chem. SOC. (C), 1968.
-
ACS Publications. (n.d.). The Hydrolysis of Methoxysilanes. Dimethylsilanediol.
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- 1. Diphenyl Methyl Ethoxysilane | CAS#:1825-59-8 | Chemsrc [chemsrc.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry - Synthesis methyl chlorosilanes - Silicones Europe [silicones.eu]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. Chlorosilane [chemeurope.com]
- 6. diva-portal.org [diva-portal.org]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lkouniv.ac.in [lkouniv.ac.in]
- 10. gelest.com [gelest.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Reaction of sucrose and tetrahydro-2-hydroxymethylpyran with dichlorosilanes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
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- 18. dakenchem.com [dakenchem.com]
- 19. applications.wasson-ece.com [applications.wasson-ece.com]
- 20. Ethoxydimethylphenylsilane | C10H16OSi | CID 15770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Ethoxymethyldiphenylsilane | C15H18OSi | CID 74576 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethoxy(methyl)diphenylsilane
Welcome to the technical support center for the synthesis of ethoxy(methyl)diphenylsilane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this and related alkoxysilanes. We will explore the common side reactions, troubleshoot frequent issues, and provide field-proven insights to ensure the success of your experiments.
The synthesis of this compound (CAS 1825-59-8) is typically achieved via one of two primary routes: the silylation of ethanol with chloro(methyl)diphenylsilane or the reaction of a di- or tri-alkoxysilane with an organometallic reagent like a Grignard reagent.[1] While seemingly straightforward, both methods involve highly reactive intermediates that are sensitive to reaction conditions, particularly moisture. Understanding the causality behind potential side reactions is paramount to achieving high yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your synthesis in a direct question-and-answer format.
Problem 1: Low or No Yield of Product
Q: My reaction yield is very low, and I've mostly recovered starting material or isolated an unknown white, waxy solid. What went wrong?
A: This is the most common issue and almost always points to one of three culprits: moisture contamination, inactive reagents, or suboptimal reaction conditions.
1. Causality: The Pervasive Issue of Hydrolysis The most significant side reaction is the hydrolysis of the chlorosilane starting material. Chloro(methyl)diphenylsilane is highly reactive towards water.[2] Even trace amounts of moisture in your glassware, solvent, or ethanol will lead to the formation of methyl(diphenyl)silanol. This silanol is unstable and readily undergoes self-condensation to form the corresponding disiloxane (1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane), a stable, often waxy solid byproduct.[3] This parasitic reaction consumes your starting material, drastically reducing the yield of the desired this compound.
2. Causality: Reagent Inactivity Silylating agents, especially chlorosilanes, are sensitive to moisture and can be deactivated by improper storage.[4] Atmospheric water can hydrolyze the agent in the bottle before it is even used. Similarly, if using a Grignard-based route, the Grignard reagent is a strong base and will be quenched by any protic source, including atmospheric water or wet solvents.
3. Causality: Suboptimal Conditions The silylation of an alcohol with a chlorosilane requires a stoichiometric amount of a base (e.g., triethylamine, pyridine, imidazole) to neutralize the HCl generated.[5] Insufficient base will leave acidic conditions, which can promote side reactions or prevent the reaction from proceeding to completion.
Troubleshooting Workflow: Low Yield
Below is a systematic workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for low yield issues.
Summary of Corrective Actions
| Potential Cause | Recommended Action | Scientific Rationale |
| Moisture Contamination | Flame-dry all glassware under vacuum or nitrogen.[6] Use freshly distilled, anhydrous solvents (e.g., THF, DMF).[4] Distill ethanol before use. | To rigorously exclude water, which readily reacts with chlorosilanes to form silanols and subsequently disiloxanes, consuming the starting material.[2][3] |
| Inactive Chlorosilane | Use a new bottle of chloro(methyl)diphenylsilane or purify the existing stock by distillation under reduced pressure. | Chlorosilanes are sensitive to atmospheric moisture and can degrade over time. Using a fresh, active reagent is critical for high conversion.[4] |
| Quenched Grignard Reagent | Titrate the Grignard reagent immediately before use to determine its exact molarity. | Grignard reagents are strong bases and are readily destroyed by water and other protic contaminants, leading to inaccurate stoichiometry. |
| Insufficient Base | Use at least 1.1 equivalents of a dry amine base (e.g., triethylamine, imidazole). | The reaction produces one equivalent of HCl, which must be neutralized to drive the reaction to completion and prevent acid-catalyzed side reactions.[5][7] |
Problem 2: Product is Contaminated with a High-Boiling Point Impurity
Q: My NMR/GC-MS analysis shows the desired product, but also a significant impurity with a higher molecular weight. What is it and how do I remove it?
A: This high-boiling impurity is almost certainly the 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane formed from the condensation of two methyl(diphenyl)silanol molecules, as described in Problem 1. Its formation pathway is illustrated below.
Caption: Formation of disiloxane byproduct via hydrolysis.
Due to its higher molecular weight and boiling point, the disiloxane can be challenging to separate from the desired this compound.
Purification Protocol: Removing Disiloxane
Standard purification by distillation is the most effective method.
-
Setup: Assemble a fractional distillation apparatus. A short Vigreux column is typically sufficient. Ensure the system is dry and can hold a stable vacuum.
-
Distillation:
-
Heat the crude mixture slowly under reduced pressure.
-
First, any residual solvent and unreacted ethanol will distill.
-
Next, collect the desired This compound fraction. Its boiling point is approximately 281°C at atmospheric pressure, so a vacuum is required to lower this to a manageable temperature (e.g., ~130-140°C at ~10-15 mmHg).[1]
-
The disiloxane byproduct will remain in the distillation flask as a high-boiling residue.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.
Note on Chromatography: While possible, purification via silica gel chromatography can be problematic. The slightly acidic nature of standard silica gel can cause the desired silyl ether product to hydrolyze on the column.[4] If chromatography is necessary, use deactivated (neutral) silica gel or pre-treat the column by eluting with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%).
Problem 3: Product Decomposes During Workup or Purification
Q: I successfully formed the product, but it seems to be hydrolyzing back to the silanol during aqueous workup or on my silica gel column. How can I prevent this?
A: This issue highlights the inherent lability of the Si-O bond in silyl ethers, which can be cleaved under both acidic and basic conditions.[4] The workup and purification steps must be carefully controlled to maintain a neutral environment.
Protocol for a Non-Destructive Workup
-
Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the amine hydrochloride salt (e.g., triethylammonium chloride). Wash the salt cake with a small amount of dry, aprotic solvent (e.g., hexane or diethyl ether).
-
Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation). At this stage, you have the crude product.
-
Purification: Proceed directly to vacuum distillation as described in Problem 2. Avoid aqueous washes if at all possible. If a wash is absolutely necessary to remove water-soluble impurities like residual imidazole, use a saturated, neutral salt solution like brine (NaCl solution) instead of pure water or acidic/basic solutions, and work quickly.
-
Drying: Thoroughly dry the organic phase with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before concentrating and distilling.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the single most common side reaction when synthesizing this compound from the corresponding chlorosilane? The most prevalent side reaction is the hydrolysis of the chloro(methyl)diphenylsilane starting material by trace moisture, which leads to the formation of methyl(diphenyl)silanol. This intermediate then self-condenses to produce 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane, a high-boiling impurity that reduces yield.[3][8]
Q2: Why is it so critical to use anhydrous solvents and reagents? Anhydrous conditions are paramount for two reasons depending on the synthetic route. For the silylation of ethanol with a chlorosilane, water competes with the ethanol, leading to the hydrolysis side reaction.[4] For routes involving Grignard reagents, water is a protic acid that will instantly quench the highly basic Grignard reagent, rendering it inactive and halting the reaction.[9]
Q3: Which base is best for scavenging HCl in the silylation reaction? Common choices include triethylamine (Et₃N), pyridine, and imidazole.
-
Triethylamine and Pyridine: These are effective and widely used. They act solely as acid scavengers.
-
Imidazole: This is often an excellent choice because, in addition to being an acid scavenger, it can act as a nucleophilic catalyst. It reacts with the chlorosilane to form a highly reactive silylimidazolium intermediate, which is then more readily attacked by the alcohol.[4][5] This can accelerate the reaction, especially for sterically hindered alcohols.
Q4: Can I use a protic solvent for this reaction? In almost all cases, aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or hexane are strongly recommended.[4] Using a protic solvent other than the reactant alcohol itself will lead to a competitive reaction where the solvent is also silylated, consuming the expensive silylating agent and resulting in a mixture of products.[4]
Q5: My Grignard reaction to form a similar Si-C bond is sluggish. What could be the issue? Sluggish Grignard reactions with silane precursors can have several causes.
-
Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for these reactions as it leads to more reactive Grignard reagents.[9]
-
Reagent Quality: Ensure the magnesium turnings are fresh and the alkyl/aryl halide is pure.
-
Byproduct Inhibition: The alkoxymagnesium halide byproducts formed during the reaction can complex with the active Grignard reagent, altering its reactivity and potentially slowing the reaction rate.[10]
Appendix A: Detailed Experimental Protocol (Silylation Method)
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety precautions.
Objective: To synthesize this compound from chloro(methyl)diphenylsilane and ethanol.
Materials:
-
Chloro(methyl)diphenylsilane
-
Anhydrous Ethanol (absolute, freshly opened or distilled)
-
Triethylamine (Et₃N, freshly distilled from CaH₂)
-
Anhydrous Diethyl Ether
-
Round-bottom flask, addition funnel, condenser (all flame-dried)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
Procedure:
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and an addition funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagents: In the flask, dissolve chloro(methyl)diphenylsilane (1 equivalent) in anhydrous diethyl ether (approx. 2 M concentration).
-
In the addition funnel, prepare a solution of anhydrous ethanol (1.1 equivalents) and freshly distilled triethylamine (1.2 equivalents) in anhydrous diethyl ether.
-
Reaction: Cool the flask containing the chlorosilane solution to 0°C using an ice bath.
-
Add the ethanol/triethylamine solution dropwise from the addition funnel to the stirred chlorosilane solution over 30-60 minutes. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC/GC analysis shows complete consumption of the starting chlorosilane.
-
Workup: Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the triethylammonium chloride precipitate. Wash the filter cake with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
References
- SESHA. Reactive Chlorosilane Byproducts, Popping Gels. [Online] 2018.
- ResearchGate. Typical hydrolysis reaction mechanisms of chlorosilanes with water...
- Global Silicones Council. GLOBAL SAFE HANDLING OF CHLOROSILANES.
- ChemRxiv. Grignard Reagents as Simple Catalysts for the Dehydrocoupling of Amines and Silanes. [Online] 2024.
- Panov, D., et al. Impact of reaction products on the Grignard reaction with silanes and ketones. Journal of Organometallic Chemistry, 2006.
- ResearchGate. Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study.
- Gelest, Inc. GRIGNARD REAGENTS AND SILANES.
- Silicones Europe. Chemistry - Hydrolysis.
- ResearchGate. When a good silylation protocol goes bad, what are the usual suspects? [Online] 2015.
- Tuulmets, A., et al. Selectivity in the Grignard Reaction with Silanes. Main Group Metal Chemistry, 2007.
- Bushey, C. E., et al. Grignard reagents as simple precatalysts for the dehydrocoupling of amines and silanes. Dalton Transactions, 2024.
- Biswas, T. Silyl Ether Chemistry (One MCQ): Protection and deprotection of alcohol. YouTube, 2022.
- Wikipedia. Silyl ether.
- ChemSrc. Diphenyl Methyl Ethoxysilane | CAS#:1825-59-8.
Sources
- 1. Diphenyl Methyl Ethoxysilane | CAS#:1825-59-8 | Chemsrc [chemsrc.com]
- 2. globalsilicones.org [globalsilicones.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. dchas.org [dchas.org]
- 9. gelest.com [gelest.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ethoxy(methyl)diphenylsilane Hydrolysis
Welcome to the technical support center for the hydrolysis of ethoxy(methyl)diphenylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical reaction. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.
Foundational Principles of this compound Hydrolysis
The hydrolysis of this compound is a cornerstone reaction for forming methyl(diphenyl)silanol. This process involves the nucleophilic substitution of the ethoxy group with a hydroxyl group from water.[1][2] The resulting silanol is a versatile intermediate in the synthesis of various silicon-containing compounds. However, the seemingly straightforward reaction is influenced by a delicate interplay of factors that can affect reaction rate, yield, and the formation of undesirable byproducts.
The overall reaction can be summarized as follows:
Ph₂(CH₃)Si-OCH₂CH₃ + H₂O ⇌ Ph₂(CH₃)Si-OH + CH₃CH₂OH
This equilibrium is dynamic, and understanding how to control it is paramount for optimization. The key challenges often revolve around achieving complete hydrolysis while preventing the subsequent self-condensation of the silanol product into a siloxane.[3]
Reaction Mechanism Overview
The hydrolysis of alkoxysilanes can be catalyzed by either acid or base.[4]
-
Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the oxygen atom in the ethoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[1][4]
-
Base-Catalyzed Mechanism: A hydroxide ion directly attacks the silicon atom, leading to a pentacoordinate intermediate that then expels an ethoxide ion.[5]
The choice of catalyst has a significant impact on the reaction kinetics and the stability of the resulting silanol.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My hydrolysis reaction is slow or incomplete. What are the likely causes and how can I fix this?
A1: Incomplete hydrolysis is a frequent challenge and can stem from several factors. The primary goal is to shift the reaction equilibrium towards the formation of the silanol.
Potential Causes & Solutions:
-
Insufficient Water: Hydrolysis is a reversible reaction. Using only a stoichiometric amount of water may not be enough to drive the reaction to completion.
-
Solution: Employ a molar excess of water relative to the this compound. This increases the probability of collisions between reactants and pushes the equilibrium towards the products.
-
-
Neutral pH: The hydrolysis rate of alkoxysilanes is at its minimum at a neutral pH of 7.[1][6]
-
Solution: Adjust the pH of the reaction mixture. Acidic conditions, typically a pH between 3 and 5, are generally effective at accelerating the hydrolysis of non-amino silanes while minimizing the rate of self-condensation.[6][7] Dilute acetic acid or hydrochloric acid are commonly used for this purpose.
-
-
Low Temperature: As with most chemical reactions, the rate of hydrolysis is dependent on temperature.[1]
-
Solution: Gently warming the reaction mixture can significantly increase the rate of hydrolysis. However, be cautious, as excessive heat can also promote the undesirable condensation of the silanol product. A temperature range of 40-60°C is a good starting point for optimization.
-
-
Poor Miscibility: this compound is not readily soluble in water. A lack of adequate mixing can lead to a slow reaction rate due to the limited interfacial area between the reactants.
-
Solution: Use a co-solvent to improve the miscibility of the silane in the aqueous phase.[8] Common co-solvents include ethanol, methanol, and tetrahydrofuran (THF). Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
-
Q2: I'm observing the formation of a white precipitate or an oily layer in my reaction. What is happening and how can I prevent it?
A2: The formation of a precipitate or an oily layer is a strong indication of silanol self-condensation, leading to the formation of siloxanes (Si-O-Si).[4][9] This is a competing reaction that becomes more prevalent under certain conditions.
Prevention Strategies:
-
Control the pH: While acidic conditions accelerate hydrolysis, a very low pH can also promote condensation.[10] Maintaining a pH in the optimal range of 3-5 is crucial.
-
Manage Concentration: Higher concentrations of the silane lead to a greater proximity of the formed silanol groups, increasing the likelihood of condensation.
-
Solution: Perform the hydrolysis in a more dilute solution. This will reduce the rate of intermolecular condensation.
-
-
Temperature Control: As mentioned, while moderate heat can increase the hydrolysis rate, excessive or prolonged heating will favor condensation.
-
Solution: Use the lowest temperature that provides a reasonable reaction rate. Once the hydrolysis is complete, it is often advisable to cool the reaction mixture to quench further reactions.
-
-
Immediate Use of Hydrolyzed Silane: The stability of the silanol in solution is limited.
-
Solution: It is best to use the hydrolyzed silane solution shortly after its preparation. If storage is necessary, refrigeration can slow down the condensation process.
-
Q3: How can I effectively monitor the progress of my hydrolysis reaction?
A3: Monitoring the reaction is crucial for determining the optimal reaction time and ensuring complete conversion. Several analytical techniques can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to monitor the disappearance of the ethoxy group signals and the appearance of the ethanol byproduct.
-
²⁹Si NMR: Provides direct information about the silicon environment, allowing for the quantification of the starting silane, the silanol product, and any condensation products.[11]
-
-
Infrared (IR) Spectroscopy: The disappearance of Si-O-C stretching bands and the appearance of a broad Si-OH stretching band can be monitored.[12][13]
-
Gas Chromatography (GC): Can be used to quantify the amount of ethanol produced, which is directly proportional to the extent of hydrolysis.[14]
Q4: What are the key differences in optimizing for methoxy vs. ethoxy silanes?
A4: While the general principles are the same, there are some key differences in reactivity.
-
Hydrolysis Rate: Methoxysilanes generally hydrolyze faster than their ethoxy counterparts due to the lower steric hindrance of the methoxy group.[4]
-
Byproduct Volatility: The methanol byproduct from methoxysilane hydrolysis is more volatile than ethanol, which can be a consideration for its removal from the reaction mixture.
| Feature | Methoxysilane | Ethoxysilane |
| Relative Hydrolysis Rate | Faster | Slower |
| Steric Hindrance | Lower | Higher |
| Byproduct | Methanol | Ethanol |
| Byproduct Boiling Point | 64.7°C | 78.4°C |
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Hydrolysis of this compound
This protocol is a general starting point and may require optimization for your specific application.
Materials:
-
This compound
-
Deionized Water
-
Ethanol (or other suitable co-solvent)
-
Acetic Acid (or dilute HCl)
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Reaction flask
Methodology:
-
Solvent Preparation: In the reaction flask, prepare a mixture of deionized water and ethanol (e.g., 80:20 v/v). The use of a co-solvent is recommended to ensure miscibility.
-
pH Adjustment: While stirring, adjust the pH of the water/ethanol mixture to between 3 and 5 using acetic acid.
-
Silane Addition: Slowly add the this compound to the stirred solution. The recommended starting concentration is typically in the range of 1-5% (v/v).
-
Reaction: Allow the reaction to proceed at room temperature or with gentle warming (e.g., 40°C) with continuous stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., NMR, IR, or GC).
-
Completion and Use: Once the reaction is complete (as determined by the disappearance of the starting material), the hydrolyzed silane solution is ready for use. It is recommended to use the solution promptly to avoid condensation.
Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that is compatible with your sample and will stop the reaction.
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the quenched sample.
-
Integrate the signals corresponding to the ethoxy group of the starting material and the methyl group of the ethanol byproduct.
-
The extent of hydrolysis can be calculated by comparing the relative integrations of these signals over time.
References
- Issa, A. A., Elazazy, M. S. & Luyt, A. S. Polymerization of 3-cyanopropyl (triethoxy) silane: A kinetic study using gas chromatography. Int. J. Chem. Kinet.50, 846–855 (2018).
- A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PubMed Central.
- Arkles, B., Steinmetz, J. R., Zazyczny, J. & Mehta, P. Factors contributing to the stability of alkoxysilanes in aqueous solution. Journal of Adhesion Science and Technology6, 193–206 (1992).
- What are the factors that affect the hydrolysis reaction r
- Jiang, H., Zheng, Z., Li, Z. & Wang, X. Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. Ind. Eng. Chem. Res.45, 8617–8622 (2006).
- Troubleshooting incomplete hydrolysis of Trimethoxy(propyl)silane - Benchchem.
- Pantoja, M. et al. The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Journal of Adhesion Science and Technology26, 1355–1370 (2012).
- Nonhydrolytic Synthesis of Silanols by the Hydrogenolysis of Benzyloxysilanes.
- Issa, A. A., Elazazy, M. S. & Luyt, A. S. Kinetics of alkoxysilanes hydrolysis: An empirical approach. Sci Rep9, 17624 (2019).
- Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review.
- The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel | Publicación - Sílice.
- Brinker, C. J. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids100, 31–50 (1988).
- Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions | Request PDF.
- Altmann, S. & Pfeiffer, J. The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Monatshefte für Chemie / Chemical Monthly134, 1081–1092 (2003).
- Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution.
- The synthesis of chlorosilanes from alkoxysilanes, silanols, and hydrosilanes with bulky substituents.
- Kinetic analysis of organosilane hydrolysis and condens
- Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR)
- How to prevent the hydrolysis of A Silane Coupling Agent? - Blog.
- Catalytic Synthesis of Silanols from Hydrosilanes and Applications | ACS C
- Issa, A. A., Elazazy, M. S. & Luyt, A. S. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers13, 2053 (2021).
- Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Sc
- Synthesis of Organoalkoxysilanes: Vers
- Alkoxysilane Unveiled: Exploring the Building Blocks of Material Innovation - Nanjing SiSiB Silicones Co., Ltd.
- Silane Reaction with W
- Hydrolysis kinetics of silane coupling agents studied by near-infrared spectroscopy plus partial least squares model.
- Troubleshooting incomplete silaniz
- Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes.
- Mechanism in acidic media of (a) the first hydrolysis reaction of...
- A Comparative Guide to the Reactivity of Diethoxymethylsilane and Other Alkoxysilanes for Researchers and Drug Development Profe - Benchchem.
- Characterization of Hydrolyzed Products of Tetra Ethoxy Silane Prepared by Sol-Gel Method.
- The Hydrolysis of Methoxysilanes. Dimethylsilanediol | Journal of the American Chemical Society.
- Effects and optimization of hydrolysis conditions on the diameter distance ratio for met
- The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Rel
- Comparative study on the hydrolysis kinetics of substituted ethoxysilanes by liquid-st
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Troubleshooting incomplete reactions of ethoxy(methyl)diphenylsilane
Welcome to the technical support center for ethoxy(methyl)diphenylsilane. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and resolve common issues encountered during reactions involving this versatile silane. Here, we will delve into the causality behind experimental outcomes and provide field-proven insights to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete reactions with this compound?
Incomplete reactions with this compound can typically be attributed to one or more of the following factors:
-
Reagent Purity and Stability: this compound is sensitive to moisture and can hydrolyze over time.[1][2] Impurities in the silane itself or in your other reagents and solvents can interfere with the desired reaction pathway.
-
Reaction Conditions: Temperature, reaction time, solvent choice, and catalyst (if applicable) all play a critical role in the reaction outcome. Sub-optimal conditions can lead to sluggish or stalled reactions.
-
Stoichiometry: Incorrect molar ratios of reactants can result in unreacted starting material.
-
Mixing and Mass Transfer: In heterogeneous reactions, inefficient mixing can limit the interaction between reactants, leading to an incomplete conversion.
Q2: How should I properly handle and store this compound to ensure its integrity?
To maintain the quality of this compound, adhere to the following storage and handling guidelines:
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1][2][3] Recommended storage temperatures are typically between 2-8°C.[4]
-
Handling: Always handle this compound under an inert atmosphere to minimize exposure to air and moisture.[1] Use dry solvents and glassware.
Troubleshooting Incomplete Reactions
This section provides a more in-depth look at troubleshooting specific reaction types involving this compound.
Scenario 1: Incomplete Hydrolysis
Issue: "My hydrolysis of this compound to the corresponding silanol is stalling, leaving significant amounts of starting material."
The hydrolysis of alkoxysilanes is a fundamental reaction, often the first step in the formation of siloxanes or surface modification. Incomplete hydrolysis can lead to inconsistent product quality and performance.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Water | Hydrolysis is a chemical reaction that consumes water. Stoichiometric amounts may not be sufficient to drive the reaction to completion, especially if there are competing reactions or if water is consumed by other components in the reaction mixture.[5] | Use a molar excess of water to ensure the reaction goes to completion.[5] |
| Incorrect pH | The rate of hydrolysis of alkoxysilanes is highly dependent on pH. The reaction is slowest at a neutral pH of 7.[5] | Adjust the pH of the reaction mixture. Acidic conditions (pH 3-5) are generally optimal for accelerating hydrolysis while minimizing self-condensation.[5] A common choice is acetic acid. |
| Presence of Ethanol | Ethanol is a byproduct of the hydrolysis of ethoxysilanes. According to Le Chatelier's principle, its presence can slow down the forward reaction.[5] | If possible, perform the reaction in a solvent system with minimal ethanol. If ethanol is necessary for solubility, you may need to increase the reaction time or adjust the pH to compensate.[5] |
| Low Temperature | Like most chemical reactions, the rate of hydrolysis is temperature-dependent. | Gently warming the reaction mixture can increase the rate of hydrolysis. However, be cautious, as excessive heat can promote the undesirable subsequent condensation reaction.[5] |
Experimental Protocol: Monitoring Hydrolysis by ¹H NMR
A reliable method to monitor the progress of your hydrolysis reaction is by ¹H NMR spectroscopy.
-
Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Dilute the aliquot in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Monitor the disappearance of the ethoxy group signals of the starting material and the appearance of the ethanol byproduct signals.[6]
-
This compound: Look for the quartet of the methylene protons (-O-CH₂-CH₃) and the triplet of the methyl protons (-O-CH₂-CH₃).
-
Ethanol: Look for the characteristic quartet and triplet of the ethanol protons.
-
The ratio of the integrals of the product and starting material signals will give you the extent of the reaction.
Scenario 2: Incomplete Grignard Reaction
Issue: "I am performing a Grignard reaction with this compound to introduce an alkyl/aryl group, but the reaction is incomplete, and I observe side products."
Grignard reactions are a powerful tool for forming carbon-silicon bonds. However, their success hinges on careful control of reaction conditions and reagent quality.
Troubleshooting Workflow: Grignard Reactions
Caption: Troubleshooting workflow for incomplete Grignard reactions.
In-Depth Analysis of Potential Issues
-
Grignard Reagent Quality: Grignard reagents are notoriously sensitive to air and moisture. Poor quality or partially decomposed Grignard reagent is a common culprit for incomplete reactions.
-
Solution: Use freshly prepared Grignard reagent or titrate your commercially available solution before use to determine its exact molarity.
-
-
Solvent Effects: The choice of ethereal solvent can influence the reactivity of the Grignard reagent. Tetrahydrofuran (THF) generally leads to more reactive Grignard reagents compared to diethyl ether.[7]
-
Side Reactions: The ethoxy group on the silane is a leaving group. However, Grignard reagents are also strong bases and can participate in side reactions.[8] The formation of alkoxymagnesium halides as by-products can also influence the reaction kinetics.[9]
-
Steric Hindrance: While the methyl group is relatively small, the two phenyl groups on the silicon atom can create steric hindrance, slowing down the reaction with bulky Grignard reagents.
Scenario 3: Incomplete Hydrosilylation
Issue: "My platinum-catalyzed hydrosilylation of an alkene/alkyne with this compound is not proceeding to completion."
Hydrosilylation is a widely used method for forming carbon-silicon bonds and is central to the production of many silicone-based materials. The success of this reaction is highly dependent on the catalyst's activity and the purity of the reactants.
Key Factors Influencing Hydrosilylation
| Factor | Explanation | Troubleshooting Steps |
| Catalyst Activity | Platinum catalysts, such as Karstedt's or Speier's catalyst, can be poisoned by impurities in the reactants or solvent.[10][11] The oxidation state of the platinum is also crucial for its catalytic activity. | - Ensure all reactants and solvents are free from catalyst poisons (e.g., sulfur, phosphorus, or amine compounds).- Use a fresh batch of catalyst or a higher catalyst loading.- Consider an alternative catalyst if inhibition is suspected.[10] |
| Inhibitors | Some functional groups in the alkene or alkyne substrate can act as inhibitors, coordinating to the platinum center and deactivating the catalyst.[11] | - Purify the alkene/alkyne to remove any potential inhibitors.- If the substrate itself is inhibitory, a different catalyst system may be required. |
| Reaction Temperature | The reaction rate is temperature-dependent. Some reactions may require heating to overcome the activation energy barrier. | - Gradually increase the reaction temperature while monitoring the progress by TLC or GC. |
| Side Reactions | In some cases, side reactions such as isomerization of the alkene or redistribution reactions at the silicon center can occur. | - Optimize the reaction conditions (temperature, catalyst loading) to favor the desired hydrosilylation pathway. |
Experimental Protocol: Monitoring Hydrosilylation by Thin-Layer Chromatography (TLC)
TLC is a quick and effective way to monitor the progress of your hydrosilylation reaction.
-
Prepare the TLC Plate: On a silica gel TLC plate, mark three lanes with a pencil: "S" for starting material (alkene/alkyne), "C" for co-spot, and "R" for the reaction mixture.[12]
-
Spot the Plate:
-
In the "S" lane, spot a dilute solution of your starting alkene or alkyne.
-
In the "R" lane, spot a sample of your reaction mixture.
-
In the "C" lane, spot both the starting material and the reaction mixture.[12]
-
-
Develop the Plate: Place the TLC plate in a developing chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[13]
-
Visualize the Plate: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.[12] You can also use a staining agent like potassium permanganate to visualize the spots.[14]
-
Interpret the Results: As the reaction progresses, you should see the spot corresponding to the starting material decrease in intensity and a new spot for the product appear.[15] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[12]
Logical Relationship Diagram for Reaction Monitoring
Caption: Idealized TLC progression for a successful reaction.
References
- Chemsrc, Diphenyl Methyl Ethoxysilane | CAS#:1825-59-8. (2025).
- Marciniec, B., & Kownacki, I. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. Journal of Organometallic Chemistry, 691(26), 5897-5902.
- University of Rochester, Department of Chemistry. Chromatography: How to Monitor by TLC.
- Washington State University. Monitoring Reactions by TLC.
- Reddit. (2022). How do I monitor this reaction and do column chromatography on the product?
- Google Patents. (1992). US5104999A - Method of purification of alkoxysilanes.
- Matyjaszewski, K., & Gnanou, Y. (2019).
- Louisiana State University Scholarly Repository. (2011).
- Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction.
- Organic Syntheses Procedure. (n.d.).
- Gelest, Inc. Grignard Reagents and Silanes.
- American Chemical Society. (2023). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Comp. Inorganic Chemistry.
- YouTube. (2024). TLC for reaction monitoring #chemistry.
- INNO Specialty Chemicals. A Leading Manufacturer and Supplier of this compound.
- PubChem. Ethoxymethyldiphenylsilane.
- Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
- Nottingham ePrints.
- PubMed Central. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
- MDPI. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(5), 1049.
- ChemRxiv. (2022). Deprotonation from Diphenylsilane with Organosilyllithium Agents.
- PubMed Central.
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- 10. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing unwanted polymerization of ethoxy(methyl)diphenylsilane
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to preventing the unwanted polymerization of ethoxy(methyl)diphenylsilane. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested solutions to ensure the integrity of your experiments and the reliability of your results.
The Challenge: Unwanted Polymerization
This compound is a valuable organosilicon compound, but its utility is matched by its sensitivity.[1] The core issue is its susceptibility to hydrolysis and subsequent condensation, which leads to the formation of viscous liquids, gels, or solid siloxane polymers.[2][3] This process not only consumes the desired monomer but can also interfere with reactions and complicate purification. This guide is designed to help you understand and master the control of this reactivity.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the stability and handling of this compound.
Q1: What is the fundamental cause of this compound polymerization?
A: The primary cause is exposure to moisture. This compound is an alkoxysilane, a class of compounds that can react with water in a two-step process:
-
Hydrolysis: The ethoxy group (Si-O-CH₂CH₃) reacts with water (H₂O) to form a reactive silanol group (Si-OH) and ethanol as a byproduct.[3][4]
-
Condensation: Two silanol groups then react with each other to form a stable siloxane bond (Si-O-Si) and a molecule of water.[2][5] This condensation reaction is what builds the polymer chain, leading to the unwanted increase in viscosity and solidification.
Q2: How does pH influence the rate of polymerization?
A: The rate of hydrolysis, the initial and often rate-limiting step, is highly dependent on pH. The reaction is slowest at a neutral pH (around 7).[6] Both acidic and basic conditions significantly catalyze and accelerate the hydrolysis reaction, which in turn speeds up the overall polymerization process.[7][8] Therefore, avoiding acidic or basic contaminants is crucial for stability.
Q3: What are the ideal storage conditions for this compound?
A: Proper storage is the first line of defense. The material should be stored in a cool, dry place, sealed in its original container under an inert atmosphere like nitrogen or argon to rigorously exclude moisture.[9][10][11] Storing in a desiccator can provide an additional layer of protection against ambient humidity.[12] Never allow the product to come into contact with water during storage.[13]
Q4: Can I use a chemical inhibitor to stop the polymerization?
A: While specific polymerization inhibitors exist for different types of silicone systems (e.g., platinum-cured systems), the most effective "inhibitor" for hydrolysis-driven polymerization of alkoxysilanes is the strict exclusion of water.[14][15] For in-process applications where trace moisture is a concern, the addition of a water scavenger, such as anhydrous salts or molecular sieves, can be an effective control measure.
Troubleshooting Guide: From Storage to Reaction
This guide provides solutions to specific problems you may encounter.
Problem 1: The reagent in my bottle has become viscous, cloudy, or has solidified.
-
Likely Cause: This is a clear sign that moisture has contaminated the bottle, initiating hydrolysis and condensation. This can happen due to improper sealing after use, storage in a humid environment, or opening a refrigerated bottle before it has warmed to room temperature, causing atmospheric moisture to condense inside.[12]
-
Solution & Prevention:
-
Assess the Material: For high-purity applications, the material is likely compromised and should be discarded. Partially polymerized silane can lead to inconsistent and unpredictable results.
-
Future Prevention - Proper Opening Protocol: Always allow the reagent bottle to warm to ambient room temperature before opening it. This prevents condensation of moist air on the cold liquid surface.[12]
-
Future Prevention - Inert Gas Blanket: After dispensing the required amount, flush the bottle headspace with a dry, inert gas (e.g., argon or nitrogen) before tightly resealing the cap. This replaces moist air with a protective, dry atmosphere.[11]
-
Future Prevention - Secure Sealing: Ensure the cap and any liner (e.g., a PTFE septum) are in excellent condition and provide an airtight seal. Use parafilm or electrical tape around the cap for long-term storage as an extra barrier.
-
Problem 2: During my experiment, I observed gel formation, cloudiness, or precipitation.
-
Likely Cause: Unwanted polymerization is occurring during your reaction. This is almost always due to the introduction of trace amounts of water from solvents, other reagents, glassware, or the atmosphere.
-
Solution: Implementing a rigorous anhydrous reaction technique is critical. The following protocol provides a self-validating system for moisture exclusion.
Experimental Protocol: Setting Up an Anhydrous Reaction
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware in an oven at >120°C for at least 4 hours (overnight is ideal).
-
Assemble the glassware (e.g., flask, condenser) while still hot and immediately place it under a positive pressure of dry inert gas (argon or nitrogen) via a Schlenk line or manifold. This process is known as flame-drying under vacuum for more demanding applications.
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Solvent & Reagent Preparation:
-
Use only certified anhydrous solvents. If the solvent is from a previously opened bottle, it should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether, calcium hydride for dichloromethane).
-
Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven. Liquid reagents should be handled with the same care as the this compound.
-
-
Reagent Transfer:
-
Use dry, gas-tight syringes or cannulas for all liquid transfers.[12]
-
Before drawing liquid, flush the syringe multiple times with the inert gas from your reaction setup.
-
Transfer liquids through rubber septa sealing the reaction vessels to maintain the inert atmosphere.
-
-
Reaction Execution:
-
Maintain a slight positive pressure of inert gas throughout the entire reaction, including any heating or cooling phases. A gas bubbler filled with mineral oil is a simple way to monitor this.
-
Visualization of the Problem: The Polymerization Pathway
The following diagram illustrates the two-step chemical reaction responsible for unwanted polymerization.
Caption: A workflow for diagnosing the source of unwanted polymerization.
Summary of Key Parameters
The following table summarizes the key properties and conditions relevant to the stability of this compound.
| Parameter | Value / Condition | Significance & Rationale | Reference |
| CAS Number | 1825-59-8 | Unique identifier for the chemical. | [10][16] |
| Molecular Formula | C₁₅H₁₈OSi | Defines the chemical composition. | [10][16] |
| Molecular Weight | 242.39 g/mol | Important for stoichiometric calculations. | [10][16] |
| Boiling Point | ~281°C @ 760 mmHg | Useful for purification by distillation, which must be done under anhydrous conditions. | [17] |
| Optimal Storage | 2-8°C, Sealed, Dry, Inert Atmosphere | Low temperature slows reaction kinetics, while sealing under inert gas prevents contact with atmospheric moisture, the primary reactant. | [10][11] |
| Optimal pH | Neutral (pH ≈ 7) | The rate of hydrolysis is at its minimum at neutral pH, providing the greatest stability. | [6] |
| Catalysts for Polymerization | Acid, Base, Water | Water is the reactant, while acid and base are potent catalysts that dramatically accelerate the hydrolysis step. | [4][7] |
By understanding the chemical principles and diligently applying the protocols outlined in this guide, you can successfully prevent the unwanted polymerization of this compound, ensuring the integrity and success of your research.
References
- Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. Link
- Brinker, C.J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Link
- Man, S., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2530. Link
- ResearchGate. Formation of siloxane bonds (A) and alkoxysilane/hydrosilane metathesis (B) in the Piers–Rubinsztajn reaction. Link
- Knowledge. (2025).
- Benchchem.
- Waseda University.
- How to Prevent the Loss of Surface Functionality Derived
- Google Patents. (2016). Synthesis method of alkoxysilanes. Link
- DTIC. Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. Link
- Google Patents. (2017).
- Blog.
- Nanjing SiSiB Silicones Co., Ltd.
- Voronkov, M.G., et al. (2023).
- Benchchem.
- Thomasnet.
- Benchchem.
- Google Patents. (1998). Method of inhibiting gelling of siloxane feedstocks and a gel inhibited feedstock. Link
- Blog. (2025). How to prevent the hydrolysis of A Silane Coupling Agent? Link
- Wikipedia. Silyl ether. Link
- ResearchGate. (2020).
- SINOSIL. Silane Coupling Agents Practical Guide. Link
- PubMed. (1993). Inhibition of polymerization of polyvinyl siloxanes by medicaments used on gingival retraction cords. Link
- ResearchGate. (2025).
- ResearchGate. (2025).
- Sigma-Aldrich. (2024).
- Sigma-Aldrich.
- ChemScene. 1825-59-8 | this compound. Link
- Chemsrc. Diphenyl Methyl Ethoxysilane | CAS#:1825-59-8. Link
- OnlyTRAININGS. Understanding Silanes Made Easy; Everything You need to Know To Start With Silanes. Link
- Adhesives & Sealants Industry. (2023).
- Gelest Technical Library. Deprotection of Silyl Ethers. Link
- PubChem - NIH. Ethoxymethyldiphenylsilane | C15H18OSi | CID 74576. Link
- Organic Chemistry Portal. Diphenylsilane. Link
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Link
- Alfa Chemistry. CAS 1825-59-8 this compound. Link
- ResearchGate. (2025). Characterization of Hydrolyzed Products of Tetra Ethoxy Silane Prepared by Sol-Gel Method. Link
- ACS Publications. The Hydrolysis of Methoxysilanes. Dimethylsilanediol. Journal of the American Chemical Society. Link
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- 4. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
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Technical Support Center: Characterizing Impurities in Ethoxy(methyl)diphenylsilane
Welcome to the technical support center for ethoxy(methyl)diphenylsilane. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities encountered during their experiments with this versatile organosilicon compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this compound?
A1: Impurities in this compound typically arise from three main sources: the manufacturing process, subsequent handling and storage, and degradation. These can be broadly categorized as:
-
Starting Material Residues and Synthesis Byproducts: Incomplete reactions or side reactions during synthesis can leave residual starting materials or generate related silane impurities. For instance, if synthesized from a chlorosilane precursor, residual chloride-containing species might be present.
-
Hydrolysis and Condensation Products: this compound is susceptible to hydrolysis in the presence of moisture. This reaction replaces the ethoxy group with a hydroxyl group, forming a silanol. These silanols can then undergo condensation to form disiloxanes and other oligomeric species.[1][2] The rate of hydrolysis is influenced by factors like pH and the presence of catalysts.[2]
-
Solvent Residues: Residual solvents from the synthesis or purification process, such as toluene or heptane, may be present.[3][4][5][6]
-
Degradation Products: Exposure to environmental factors like moisture and radiation can lead to degradation. For example, the presence of water can promote the formation of free benzene and silanol side groups.[7]
Q2: Why is it crucial to characterize these impurities?
A2: The presence of impurities, even in trace amounts, can significantly impact the performance and reliability of this compound in various applications. For instance, in drug development, unidentified impurities can pose safety risks and affect the stability of the final product. In materials science, impurities can alter the properties of polymers and surfaces. Therefore, accurate characterization is essential for quality control, process optimization, and ensuring experimental reproducibility.
Q3: What are the primary analytical techniques for identifying impurities in this compound?
A3: A multi-technique approach is often necessary for comprehensive impurity characterization. The most effective methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities.[8][9][10] It provides information on the molecular weight and fragmentation pattern of each component, aiding in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are invaluable for structural characterization of the bulk material and its impurities.[11][12][13][14] ²⁹Si NMR, in particular, is highly specific to the silicon environment and can differentiate between various silane and siloxane species.[12][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating non-volatile impurities and oligomeric species that may not be amenable to GC analysis.[16][17][18]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used to detect and quantify trace elemental impurities, particularly metals, which can be introduced from catalysts or reaction vessels.[19]
Troubleshooting Guide
This section addresses specific issues you might encounter during the analysis of this compound.
Issue 1: Unexpected peaks observed in the GC-MS chromatogram.
Q: I'm seeing several unexpected peaks in my GC-MS analysis of a new batch of this compound. How can I identify them?
A: Unexpected peaks often correspond to the common impurities mentioned in the FAQ section. A systematic approach is key to their identification.
Causality and Identification Workflow:
The presence of these peaks is typically due to either contamination during sample preparation or inherent impurities in the silane. The mass spectrum of each unknown peak provides the crucial data for identification.
Caption: Workflow for identifying unknown peaks in a GC-MS chromatogram.
Step-by-Step Protocol for Identification:
-
Mass Spectral Library Search:
-
Compare the experimental mass spectrum of the unknown peak against commercial libraries (e.g., NIST, Wiley). Matches with a high similarity index are likely correct identifications. This is particularly effective for common solvents.
-
-
Manual Interpretation:
-
Look for the Molecular Ion (M⁺): This peak, if present, gives the molecular weight of the compound.
-
Identify Characteristic Fragment Ions: For silanes, look for fragments corresponding to the loss of methyl (-15 Da), ethyl (-29 Da), ethoxy (-45 Da), or phenyl (-77 Da) groups. The presence of ions with the characteristic isotopic pattern of silicon can confirm it as a silicon-containing compound.
-
Propose a Structure: Based on the molecular weight and fragmentation pattern, propose a likely structure. For example, the presence of a prominent M-45 peak suggests the loss of an ethoxy group.
-
-
Consider Common Impurities:
-
Disiloxane: The primary condensation product, methyldiphenylethoxysiloxane, will have a higher molecular weight than the parent compound. Its mass spectrum will show fragmentation patterns consistent with the cleavage of the Si-O-Si bond.
-
Solvents: Compare retention times and mass spectra with those of common laboratory solvents.[5][6]
-
Data Summary: Common Mass Fragments
| Fragment Loss | Mass (Da) | Common Origin |
| -CH₃ | 15 | Loss of a methyl group |
| -C₂H₅ | 29 | Loss of an ethyl group |
| -OC₂H₅ | 45 | Loss of an ethoxy group |
| -C₆H₅ | 77 | Loss of a phenyl group |
Issue 2: Broad or shifted peaks in the NMR spectrum.
Q: My ¹H and ²⁹Si NMR spectra of this compound show broad peaks and some unexpected chemical shifts. What could be the cause?
A: Broadening of NMR signals and the appearance of new peaks are often indicative of dynamic processes, such as chemical exchange, or the presence of oligomeric species.
Causality and Investigation Strategy:
The ethoxy group on silicon is labile and can exchange with residual water or alcohols, leading to peak broadening. The formation of silanols and their subsequent condensation into siloxanes will give rise to new signals in both the ¹H and ²⁹Si NMR spectra.
Caption: Strategy for troubleshooting broad or shifted NMR peaks.
Step-by-Step Protocol for NMR Analysis:
-
Ensure Anhydrous Conditions: Prepare your NMR sample using a dry deuterated solvent (e.g., CDCl₃, C₆D₆) in an inert atmosphere (e.g., a glovebox) to minimize hydrolysis.
-
Acquire a ²⁹Si NMR Spectrum: This is the most direct way to observe different silicon environments.
-
This compound will have a characteristic chemical shift.
-
The corresponding silanol (methyl(diphenyl)silanol) will appear at a different chemical shift.
-
Disiloxanes and other oligomers will have distinct signals, typically in a different region of the spectrum.[15]
-
-
Analyze the ¹H NMR Spectrum:
-
The Si-OH proton of a silanol is often broad and its chemical shift is concentration and solvent-dependent.
-
Look for new ethoxy signals (quartet and triplet) that may correspond to oligomeric species.
-
-
Utilize 2D NMR: Techniques like HSQC and HMBC can help correlate proton and carbon signals, aiding in the structural assignment of impurities.
Data Summary: Typical ²⁹Si NMR Chemical Shift Ranges
| Silicon Species | Typical ²⁹Si Chemical Shift Range (ppm) |
| R₃Si(OR') | -5 to -25 |
| R₃SiOH | -10 to -30 |
| (R₃Si)₂O | +10 to -20 |
| R₂Si(OR')₂ | -40 to -60 |
Note: These are general ranges and can vary depending on the specific substituents.
Issue 3: Inconsistent results with HPLC analysis.
Q: I'm having trouble getting reproducible results when analyzing this compound by HPLC. Peak shapes are poor and retention times are shifting.
A: The high reactivity of the silane, particularly its susceptibility to hydrolysis on the stationary phase, can lead to poor chromatography.
Causality and Mitigation Strategies:
Standard silica-based reversed-phase columns have surface silanol groups that can interact with or catalyze the hydrolysis of this compound. This leads to peak tailing, shifting retention times, and even on-column sample degradation.
Step-by-Step Protocol for HPLC Method Development:
-
Column Selection:
-
Use a column with low silanol activity or an end-capped column to minimize interactions with the analyte.[16]
-
Consider using a polymer-based column if silica-based columns prove problematic.
-
-
Mobile Phase Optimization:
-
Ensure the mobile phase is anhydrous. Use HPLC-grade solvents and consider adding a small amount of a scavenger, like 2,2-dimethoxypropane, to remove trace water.
-
For mass spectrometry detection, replace non-volatile acids like phosphoric acid with formic acid.[16]
-
-
Sample Preparation:
-
Prepare samples immediately before analysis in an anhydrous diluent.
-
Minimize the time the sample spends in the autosampler.
-
-
System Passivation:
-
If you continue to see issues, consider passivating the HPLC system by repeatedly injecting a concentrated solution of a less reactive silane to coat active sites.
-
References
- Gas phase impurities in silane determined by gas chromatography-mass spectrometry - Analyst (RSC Publishing).
- Separation of Silane, (chloromethyl)ethoxydimethyl- on Newcrom R1 HPLC column | SIELC Technologies.
- 29Si NMR Experiments in Solutions of Organosilicon Compounds - ResearchGate.
- NMR Spectroscopy of Organosilicon Compounds - ResearchGate.
- Silicon-29 chemical shifts of organosilicon compounds - ACS Publications.
- Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers - PMC - PubMed Central.
- Silane Oligomer Analysis with Agilent OligoPore and Gel Permeation Chromatography.
- Gas chromatography/mass spectrometry determination of impurities in high-purity isotopically enriched silane | Request PDF - ResearchGate.
- Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment.
- Silicon‐29 and carbon‐13 NMR studies of organosilicon chemistry. II—The Methylethoxysilanes MenSi(OEt)4−n | Semantic Scholar.
- The Science Behind HPLC Column Packings: The Role of Silanes.
- Investigation of unexpected silane ions caused by gas‐phase reactions in Orbitrap gas chromatography–mass spectrometry - ResearchGate.
- Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS.
- Silane Coupling Agents Modified Silica and Graphene Oxide Materials for Determination of Sulfamerazine and Sulfameter in Milk by HPLC | Request PDF - ResearchGate.
- Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc.
- Chemical Degradation Pathways in Siloxane Polymers Following Phenyl Excitations | Organometallic Chemistry | ChemRxiv | Cambridge Open Engage.
- A Comparative Guide to the Reactivity of Diethoxymethylsilane and Other Alkoxysilanes for Researchers and Drug Development Profe - Benchchem.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL.
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- 19. agilent.com [agilent.com]
Technical Support Center: Stabilizing Ethoxy(methyl)diphenylsilane Against Premature Hydrolysis
Introduction:
Welcome to the comprehensive technical support guide for ethoxy(methyl)diphenylsilane. This resource is tailored for researchers, scientists, and professionals in drug development who utilize this versatile organosilane. The inherent reactivity that makes this compound a valuable reagent also renders it susceptible to premature hydrolysis, which can compromise experimental outcomes. This guide provides in-depth technical knowledge, troubleshooting protocols, and frequently asked questions to ensure the stability and efficacy of your material.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No: 1825-59-8) is an organosilane compound featuring a silicon atom bonded to a methyl group, two phenyl groups, and an ethoxy group.[1][2] Its unique chemical structure makes it a valuable reagent in various synthetic applications, including its use as a protecting group for alcohols in complex organic syntheses.[3][4] It also serves as an intermediate in the production of silicon-based materials.[4]
Q2: What causes the premature hydrolysis of this compound?
The silicon-oxygen bond in the ethoxy group is susceptible to cleavage by water. This reaction, known as hydrolysis, is catalyzed by both acids and bases.[5][6] The presence of atmospheric moisture is often sufficient to initiate this process.[7] The hydrolysis of alkoxysilanes, like this compound, proceeds through a series of steps, beginning with the formation of a silanol ((methyl)diphenylsilanol) and ethanol.[8]
Q3: What are the observable signs of hydrolysis?
A pure sample of this compound should be a clear, colorless liquid. The primary indicator of hydrolysis is the appearance of cloudiness or the formation of a white precipitate. This precipitate is typically the disiloxane, which is formed from the condensation of two silanol molecules.
Q4: How does hydrolysis impact experimental results?
Premature hydrolysis can significantly affect the outcome of a reaction in several ways:
-
Reduced Reagent Purity: The presence of silanols and siloxanes means the concentration of the active this compound is lower than expected, leading to incomplete reactions or lower yields.
-
Side Reactions: The silanol byproducts can participate in unintended side reactions, leading to a complex mixture of products and complicating purification.
-
Inconsistent Results: The variable extent of hydrolysis between different batches or even within the same bottle over time can lead to poor reproducibility of experiments.
Troubleshooting Guide: Prevention and Mitigation of Hydrolysis
This section provides actionable solutions to common issues encountered during the handling and storage of this compound.
Issue 1: Reagent Degradation During Storage
Primary Cause: Exposure to atmospheric moisture.
Preventative Measures:
-
Inert Atmosphere: Always store this compound under a dry, inert atmosphere such as nitrogen or argon.[7] This minimizes contact with moisture.
-
Proper Sealing: Use containers with high-quality septa or screw caps with a PTFE liner. For long-term storage, sealing the cap with Parafilm® provides an additional barrier.
-
Desiccation: Store the sealed container in a desiccator containing a suitable drying agent like silica gel or Drierite™.
Workflow for Proper Storage of Moisture-Sensitive Reagents
Caption: Best practices for storing this compound.
Issue 2: Hydrolysis During Experimental Setup and Reaction
Primary Cause: Introduction of moisture from glassware, solvents, or the atmosphere during handling.
Protocols for Maintaining Anhydrous Conditions:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >120°C for several hours and allowed to cool in a desiccator or under a stream of dry inert gas immediately before use.
-
Solvent Purity: Use only anhydrous solvents. Solvents can be dried using standard laboratory techniques, such as distillation from an appropriate drying agent or by passing them through a column of activated alumina.
-
Reagent Transfer: Utilize techniques that minimize atmospheric exposure.
-
Syringe Transfer: Use a dry syringe to pierce the septum of the reagent bottle and withdraw the required amount. It is good practice to flush the syringe with an inert gas before use.[9]
-
Cannula Transfer: For larger volumes, a double-tipped needle (cannula) can be used to transfer the liquid from the reagent bottle to the reaction flask under a positive pressure of inert gas.
-
Diagram of an Inert Atmosphere Transfer Setup
Caption: Transferring the reagent under an inert atmosphere.
Issue 3: Inconsistent Results and Suspected Reagent Degradation
Primary Cause: Use of a partially hydrolyzed reagent.
Analytical Verification of Reagent Quality:
If you suspect your this compound has been compromised, you can assess its purity using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can be used to detect the presence of silanols and siloxanes.[10][11] The appearance of new peaks corresponding to these species indicates hydrolysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify the components of the mixture, allowing for the quantification of hydrolysis byproducts.
-
Karl Fischer Titration: This is a standard method for determining the water content in a sample, which can help assess the risk of hydrolysis.
Corrective Action: Purification of Partially Hydrolyzed Reagent
For critical applications, it may be necessary to purify partially hydrolyzed this compound. This is typically achieved by distillation under reduced pressure. The lower boiling point of this compound compared to its hydrolysis and condensation products allows for its separation. This procedure should be performed under a dry, inert atmosphere.
Quantitative Data and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈OSi | [1][12] |
| Molecular Weight | 242.39 g/mol | [1] |
| Boiling Point | 281.0 ± 13.0 °C at 760 mmHg | [12] |
| Density | 1.0 ± 0.1 g/cm³ | [12] |
| Flash Point | 121.3 ± 10.0 °C | [12] |
References
- Arkles, B. Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.
- Arkles, B. (2018). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution.
- Ni, H. M., et al. (1991). Stability studies of alkoxysilanes in aqueous media. PubMed.
- BenchChem. (n.d.). Comparative Guide to the Hydrolytic Stability of Alkoxysilanes: Butoxyethoxydimethylsilane vs. Methoxy and Ethoxy Silanes.
- Chemsrc. (2025). Diphenyl Methyl Ethoxysilane | CAS#:1825-59-8.
- National Center for Biotechnology Information. (n.d.). Ethoxymethyldiphenylsilane. PubChem.
- Abdel-Magid, M. M., et al. (2017).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.
- National Center for Biotechnology Information. (n.d.). Ethoxydimethylphenylsilane. PubChem.
- Google Patents. (n.d.). US4395563A - Hydrolysis of alkoxysilanes.
- ResearchGate. (2015). Any advice transferring & storing of organosilane coupling agent?.
- Shin-Etsu Silicone. (n.d.). What precautions should be taken when storing silane coupling agents?.
- Matrix Scientific. (n.d.). 1825-59-8 Cas No. | this compound.
- SMT Corp. (n.d.). A Practical Guide to MSL: Handling and Storing Sensitive Components.
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2025).
- Sigma-Aldrich. (n.d.). This compound | 1825-59-8.
- Brinker, C. J. (n.d.).
- Tokyo Chemical Industry. (2025).
- BenchChem. (n.d.). Application Notes and Protocols: Diethoxymethylsilane in Organic Synthesis.
- Sigma-Aldrich. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Diphenylsilane in Modern Organic Synthesis.
- TCI Chemicals. (2025).
- ResearchGate. (2025). Hydrolysis and condensation of silanes in aqueous solutions | Request PDF.
- Alfa Chemistry. (n.d.). CAS 1825-59-8 this compound - Organosilicon.
- Thermo Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry.
- ResearchGate. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes and...
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis with Ethoxytriphenylsilane.
- ResearchGate. (2025).
- ResearchGate. (2025). Characterization of Hydrolyzed Products of Tetra Ethoxy Silane Prepared by Sol-Gel Method.
- Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work?
- ACS Publications. (n.d.). The Hydrolysis of Methoxysilanes. Dimethylsilanediol. Journal of the American Chemical Society.
Sources
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- 12. Diphenyl Methyl Ethoxysilane | CAS#:1825-59-8 | Chemsrc [chemsrc.com]
Technical Support Center: Scaling Up the Synthesis of Ethoxy(methyl)diphenylsilane
Welcome to the technical support center for the synthesis and scale-up of ethoxy(methyl)diphenylsilane (CAS: 1825-59-8).[1][2][3][4][5][6] This guide is designed for researchers, chemists, and process development professionals who are working with this versatile organosilicon compound. Here, we move beyond simple protocols to address the practical challenges and nuances of its synthesis, offering troubleshooting advice and in-depth explanations to ensure your success from lab-scale experiments to pilot-scale production.
Introduction: Why this compound?
This compound is a valuable organosilane intermediate used in the synthesis of more complex silicon-containing molecules, materials, and as a blocking agent in pharmaceutical development. Its synthesis, while conceptually straightforward, presents challenges related to reagent sensitivity, side-product formation, and purification, particularly when scaling up. This guide provides the expertise needed to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable laboratory method for synthesizing this compound?
The most robust and widely used method is the alcoholysis of chloro(methyl)diphenylsilane with ethanol. This reaction is typically performed in the presence of a tertiary amine base, such as triethylamine or pyridine, which acts as a scavenger for the hydrochloric acid (HCl) byproduct. The base is crucial as it drives the reaction to completion and prevents acid-catalyzed side reactions.
The overall reaction is as follows:
Ph₂(CH₃)Si-Cl + CH₃CH₂OH + Et₃N → Ph₂(CH₃)Si-OCH₂CH₃ + Et₃N·HCl↓
This method is preferred for its high efficiency and the relative ease of separating the product from the precipitated amine hydrochloride salt.
Q2: What are the critical safety precautions I must take?
Safety is paramount, primarily due to the properties of the chlorosilane starting material.
-
Corrosivity and Moisture Reactivity : Chloro(methyl)diphenylsilane is corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[7][8][9] All operations must be conducted in a well-ventilated fume hood, and all glassware must be rigorously dried before use.[9]
-
Personal Protective Equipment (PPE) : Always wear chemical splash goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[7][8]
-
Fire Hazards : While the chlorosilane itself may not be highly flammable, the solvents used (like THF or diethyl ether) are. Ensure all ignition sources are removed from the work area.[9]
-
Handling Bases : Pyridine and triethylamine are flammable and toxic. Handle them with care in the fume hood.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses the common issues encountered during synthesis and scale-up in a practical Q&A format.
Reaction & Yield Issues
Q3: My reaction yield is consistently below 70%. What are the likely causes?
Low yields are most often traced back to one critical contaminant: water.
-
Causality (The "Why") : Chlorosilanes are highly electrophilic at the silicon center and react much faster with water than with ethanol. This hydrolysis reaction forms a silanol intermediate (Ph₂(CH₃)Si-OH), which can then self-condense to form a bulky and difficult-to-remove disiloxane side product (Ph₂(CH₃)Si-O-Si(CH₃)Ph₂).[10] This consumes your starting material in a non-productive pathway.
-
Solutions :
-
Rigorous Drying of Glassware : Oven-dry all glassware at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Anhydrous Solvents and Reagents : Use freshly distilled or commercially available anhydrous solvents. Ensure your ethanol is absolute or dried over molecular sieves. The quality of the amine base is also critical; use a freshly opened bottle or distill it before use.
-
Inert Atmosphere : Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) from start to finish. This prevents atmospheric moisture from entering the reaction.
-
Q4: The reaction seems to stall, and I see unreacted chlorosilane in my GC-MS analysis. Why is it not going to completion?
This typically points to issues with stoichiometry or reagent deactivation.
-
Causality : The amine base is crucial for neutralizing the HCl generated. If there is insufficient base, the HCl concentration will build up, establishing an equilibrium that halts the reaction. Furthermore, if the base is of poor quality (i.e., contains water), it will be consumed in a side reaction with the chlorosilane.
-
Solutions :
-
Stoichiometry Check : Use a slight excess (1.1 to 1.2 equivalents) of both ethanol and the amine base to ensure the reaction is driven to completion.
-
Addition Order : The best practice is to add the chlorosilane dropwise to a solution of ethanol and the amine base in the solvent. This "normal addition" ensures the chlorosilane always encounters an excess of the nucleophile and base, minimizing side reactions.[11]
-
Temperature Control : While the reaction is often run at room temperature, gentle heating (40-50°C) can sometimes help push a sluggish reaction to completion after the initial exotherm has subsided.
-
Side Products & Purification
Q5: My NMR spectrum shows more than just my product. What are these other peaks?
The most common impurity is the disiloxane byproduct mentioned in Q3.
-
Causality : Formed via the hydrolysis of the starting chlorosilane. Its signals in the ¹H NMR spectrum can be complex but are typically found in the aromatic and methyl regions, overlapping with your product.
-
Solutions :
-
Prevention : The best cure is prevention. Follow the anhydrous techniques described above.
-
Purification : this compound is a liquid that can be purified by fractional vacuum distillation.[12] The disiloxane is much higher boiling and will remain in the distillation flask. Simple distillation is often insufficient to separate the product from unreacted starting material due to close boiling points.
-
Q6: I'm struggling to remove the amine hydrochloride salt completely before distillation. What's the best way?
Incomplete removal of the salt can cause problems during distillation.
-
Causality : The triethylamine or pyridine hydrochloride salt is a fine precipitate that can be difficult to filter. If carried over, it can decompose upon heating in the distillation pot, releasing HCl and causing product degradation.
-
Solutions :
-
Filtration : After the reaction is complete, dilute the mixture with a non-polar, anhydrous solvent (like hexane or diethyl ether) to reduce the solubility of the salt and make the slurry less viscous. Filter through a pad of Celite® or diatomaceous earth to capture the fine particles.
-
Solvent Wash : Wash the filtrate with small portions of ice-cold, dilute aqueous acid (e.g., 1% HCl) to remove any remaining soluble amine, followed by a brine wash, and then dry the organic layer thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄ before solvent removal. Caution: This wash must be performed carefully to avoid hydrolysis of the desired product.
-
Scaling Up the Synthesis
Q7: I'm scaling my reaction from 5 grams to 250 grams. What new challenges should I anticipate?
Scaling up introduces new variables, primarily related to mass and heat transfer.
-
Causality : The reaction is exothermic. A small flask can dissipate heat through its walls, but as the volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. An uncontrolled exotherm can lead to solvent boiling and a runaway reaction.
-
Solutions :
-
Controlled Addition : Use an addition funnel for the dropwise addition of the chlorosilane. Monitor the internal temperature of the reaction with a thermometer.
-
External Cooling : Have an ice-water bath ready to cool the reaction vessel if the internal temperature rises too quickly. For larger scales, a jacketed reactor with a circulating chiller is recommended.
-
Mechanical Stirring : Switch from a magnetic stir bar to an overhead mechanical stirrer to ensure efficient mixing in the larger volume. Inefficient stirring can create localized "hot spots" where side reactions can occur.
-
Experimental Protocols & Data
Protocol 1: Synthesis of this compound (25 g scale)
-
Setup : Assemble a 500 mL, three-necked, round-bottom flask equipped with an overhead mechanical stirrer, a thermometer, and a 100 mL pressure-equalizing dropping funnel with a nitrogen inlet. Oven-dry all glassware and cool under a nitrogen atmosphere.
-
Reagents : Charge the flask with anhydrous toluene (200 mL), absolute ethanol (10.2 mL, 0.175 mol, 1.2 eq), and triethylamine (24.4 mL, 0.175 mol, 1.2 eq).
-
Addition : Prepare a solution of chloro(methyl)diphenylsilane (30.0 g, 0.146 mol, 1.0 eq) in anhydrous toluene (50 mL) and add it to the dropping funnel.
-
Reaction : Begin stirring and add the chlorosilane solution dropwise over 60-90 minutes, maintaining the internal temperature between 20-30°C using a water bath for cooling if necessary. A thick white precipitate of triethylamine hydrochloride will form.
-
Completion : After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
-
Workup : Filter the reaction mixture through a pad of Celite® to remove the salt, washing the filter cake with anhydrous diethyl ether. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude oil by fractional vacuum distillation to yield this compound as a clear, colorless liquid.
Data Presentation
Table 1: Spectroscopic Characterization Data for this compound
| Technique | Assignment | Expected Chemical Shift / Wavenumber |
| ¹H NMR (CDCl₃, 400 MHz) | Phenyl-H (Ar-H) | δ 7.60-7.55 (m, 4H), 7.45-7.35 (m, 6H) |
| Methylene (-OCH₂CH₃) | δ ~3.75 (q, J = 7.0 Hz, 2H) | |
| Methyl (-OCH₂CH₃) | δ ~1.25 (t, J = 7.0 Hz, 3H) | |
| Silicon-Methyl (Si-CH₃) | δ ~0.60 (s, 3H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic Carbons | δ ~134.8, 133.7, 129.8, 128.0 |
| Methylene Carbon (-OCH₂) | δ ~58.5 | |
| Methyl Carbon (-CH₃) | δ ~18.6 | |
| Silicon-Methyl Carbon (Si-CH₃) | δ ~ -2.5 | |
| FT-IR (Neat, cm⁻¹) | C-H (Aromatic) | ~3070 |
| C-H (Aliphatic) | ~2970, 2880 | |
| Si-O-C Stretch | ~1085 (very strong, characteristic) | |
| Si-Ph | ~1430, 1120 | |
| Si-CH₃ | ~1260 |
Note: NMR shifts are approximate and can vary slightly based on solvent and instrument calibration.[13][14][15]
Visualizing the Process
Diagram 1: Synthesis and Purification Workflow
This diagram outlines the critical steps from setup to the final purified product.
Caption: Workflow for the synthesis of this compound.
Diagram 2: Key Reaction Pathways
This diagram illustrates the desired reaction versus the primary competing side reaction.
Caption: Desired alcoholysis vs. undesired hydrolysis side reaction.
References
- GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). American Chemistry Council. [Link]
- Global Safe Handling of Chlorosilanes - Global Silicones Council. (n.d.). Global Silicones Council. [Link]
- Chlorosilane Safety Guide. (n.d.). Scribd. [Link]
- Britton, L. G. (2016). Improve Your Handling of Chlorosilanes.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
- Williamson Ether Synthesis. (2015). Chemistry LibreTexts. [Link]
- Barluenga, J., et al. (2023). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Inorganic Chemistry. [Link]
- Chojnowski, J. (2004). Selectivity in the Grignard Reaction with Silanes. Main Group Metal Chemistry. [Link]
- Waterman, R., et al. (2024). Grignard reagents as simple precatalysts for the dehydrocoupling of amines and silanes. Dalton Transactions. [Link]
- GRIGNARD REAGENTS AND SILANES. (n.d.). Gelest, Inc. [Link]
- Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. [Link]
- Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]
- Williamson ether synthesis. (n.d.). Wikipedia. [Link]
- This compound. (n.d.). J&K Scientific. [Link]
- Williamson Ether Synthesis. (n.d.). The Organic Chemistry Tutor. [Link]
- Supporting information for - A simple, efficient and catalyst free ipso-hydroxylation of arylboronic acids in water using WERSA as a reusable solvent. (n.d.). The Royal Society of Chemistry. [Link]
- Kushner, M. J. (2021). Scaling of silicon nanoparticle growth in low temperature flowing plasmas. Journal of Applied Physics. [Link]
- Ethoxymethyldiphenylsilane. (n.d.). PubChem. [Link]
- Deprotonation from Diphenylsilane with Organosilyllithium Agents. (n.d.). ChemRxiv. [Link]
- Manufacturer of this compound: Enhancing Safety and Feasibility in Chemical Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
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Technical Support Center: Monitoring Ethoxy(methyl)diphenylsilane Reactions
Welcome to the technical support center for monitoring reactions involving ethoxy(methyl)diphenylsilane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into leveraging Thin Layer Chromatography (TLC) and Gas Chromatography (GC) for effective reaction monitoring. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions of this compound that I might need to monitor?
A1: this compound is a versatile organosilane. The most common reaction you will likely monitor is its hydrolysis to the corresponding silanol, diphenylmethylsilanol. This can be intentional, using acidic or basic catalysts, or it can occur inadvertently due to moisture.[1][2][3] The resulting silanol is often an intermediate that can then undergo self-condensation to form 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane, especially with heating or catalysis. Other reactions include nucleophilic substitution at the silicon center.
Q2: Why is monitoring these reactions crucial?
A2: Reaction monitoring is essential to determine the consumption of the starting material, the formation of the desired product, and the appearance of any byproducts. For silane chemistry, this is particularly critical as the intermediate silanol can be unstable and prone to self-condensation.[4] Incomplete reactions or the formation of undesired siloxanes can significantly impact yield and purity in subsequent steps of a synthesis.
Q3: Can I use both TLC and GC to monitor the same reaction?
A3: Yes, and it is often advantageous to do so. TLC is a rapid, qualitative technique ideal for quick checks on reaction progress at the bench.[5][6] GC provides quantitative data, higher resolution, and the ability to detect volatile impurities that may not be easily visualized on a TLC plate.[7][8] Using both gives a more complete picture of your reaction.
Q4: What safety precautions should I take when working with this compound and its reactions?
A4: this compound is a flammable liquid and is moisture-sensitive.[9][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[10] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture. The hydrolysis of ethoxysilanes produces ethanol.[1]
Thin Layer Chromatography (TLC) Monitoring
TLC is an invaluable tool for the real-time, qualitative assessment of your this compound reaction. Its speed allows for multiple time points to be analyzed quickly, providing a visual representation of the reaction's progress.
Experimental Protocol: TLC Analysis
-
Plate Preparation : Use silica gel plates with a fluorescent indicator (e.g., F254).[5] With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate. Mark lanes for your starting material (SM), a co-spot (C), and your reaction mixture (RM).[6][11]
-
Sample Preparation :
-
Starting Material (SM) : Dissolve a small amount of this compound in a volatile solvent like ethyl acetate or dichloromethane.
-
Reaction Mixture (RM) : Withdraw a small aliquot from your reaction using a capillary tube.[12] If the reaction solvent is high-boiling (like DMF or DMSO), it's advisable to perform a micro-workup by diluting the aliquot in a more volatile solvent (e.g., ethyl acetate), washing with water, and using the organic layer for spotting.
-
-
Spotting : Using a capillary tube, apply a small spot of the SM solution to the SM and C lanes. Then, spot the RM solution onto the RM and C lanes (directly on top of the SM spot in the C lane).[11] Keep the spots small and concentrated.[13]
-
Development : Place the TLC plate in a developing chamber containing an appropriate eluent system. A common starting point for silanes is a mixture of hexanes and ethyl acetate.[5] The chamber should be saturated with the eluent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization :
-
UV Light : First, examine the plate under a UV lamp (254 nm). The diphenyl groups in the starting material and products will allow them to be visualized as dark spots.
-
Staining : Subsequently, use a chemical stain. A p-anisaldehyde or permanganate stain is often effective for visualizing silanols and siloxanes.[14] After dipping the plate in the stain, gently heat it with a heat gun until colored spots appear.
-
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Solution |
| Streaking or elongated spots [15][16][17] | Sample is too concentrated; Compound is acidic/basic; Stationary phase interaction. | Dilute the sample before spotting. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[15] |
| Rf of starting material is too high/low | The eluent is too polar or not polar enough. | Adjust the eluent polarity. Increase the proportion of ethyl acetate to lower the Rf, or increase the proportion of hexanes to raise it.[15] |
| No spots are visible [15][17] | The sample is too dilute; The compound is not UV active and the stain is ineffective. | Concentrate the sample or spot multiple times in the same location. Try a more general stain like phosphomolybdic acid.[18][19] |
| Spots for starting material and product are very close | The eluent system does not provide enough resolution. | Experiment with different solvent systems. Try a less polar system like dichloromethane/hexanes or a more polar one like ether/hexanes. The co-spot lane is critical here to confirm separation.[11] |
-
Expected Rf Values : this compound will be the least polar and have the highest Rf. The silanol product, diphenylmethylsilanol, will be more polar due to the hydroxyl group and have a lower Rf. The disiloxane byproduct will have an Rf value intermediate between the starting silane and the silanol.
Gas Chromatography (GC) Monitoring
GC offers a powerful method for quantitative analysis, providing detailed information on the relative concentrations of reactants, products, and byproducts.
Experimental Protocol: GC Analysis
-
Sample Preparation :
-
Take a small aliquot of the reaction mixture.
-
Quench the reaction by adding a small amount of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the polar silanol into a more volatile trimethylsilyl (TMS) ether.[20][21][22] This prevents peak tailing and potential decomposition on the column.[23]
-
Dilute the quenched sample in a suitable solvent like heptane or dichloromethane.[8][24]
-
-
GC Column Selection : A low-to-mid polarity column is generally suitable. A column with a trifluoropropyl methyl polysiloxane phase can be specifically optimized for silane analysis.[25] A standard 5% phenyl-methylpolysiloxane column is also a good choice.
-
Instrument Parameters (Example) :
-
Injection Port : 250°C
-
Detector (FID) : 300°C
-
Oven Program : Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C, and hold for 5 minutes.[26]
-
Carrier Gas : Helium or Hydrogen
-
-
Analysis : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. Identify peaks based on retention times established by running standards of the starting material and, if available, the expected products.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Solution |
| "Ghost peaks" or a rising baseline [27][28] | Septum bleed or column degradation, often seen as a homologous series of siloxane peaks.[27][29] | Change the injection port septum regularly.[27] Ensure high-purity carrier gas. Condition the column according to the manufacturer's instructions. |
| Broad or tailing peaks | Active sites in the liner or column interacting with polar analytes (like silanols). | Use a deactivated liner. Derivatize the sample to convert polar -OH groups to less polar TMS ethers.[21][30] |
| Poor peak resolution | Inadequate separation on the column; incorrect oven temperature program. | Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks. Ensure the chosen column has the appropriate selectivity. |
| Unexpected peaks in the chromatogram | Contamination from solvents, vials, or side reactions. | Run a solvent blank to identify extraneous peaks.[31] Ensure vials and caps are clean. Consider potential side reactions in your analysis. |
-
Expected Retention Times : The TMS-derivatized silanol will be more volatile than the underivatized form. The expected elution order would be: this compound, followed by the TMS-ether of diphenylmethylsilanol, and then the 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane.
References
- Agilent J&W Select Silanes GC Columns. Agilent.
- Gas Chromatographic Determin
- Gas chromatographic determination of some alkoxysilanes for use in occup
- Understanding the Origins of Siloxane Ghost Peaks in Gas Chrom
- Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Analyst (RSC Publishing).
- Analysis of Silanes.
- SiliaPlate TLC Visualiz
- Understanding the Origins of Siloxane Ghost Peaks in Gas Chrom
- A Guide to Derivatiz
- Chromatography Problem Solving and Troubleshooting. MilliporeSigma.
- Derivatization for Gas Chrom
- What is the reason that GC shows very high peaks of siloxane compounds (hexadecamethyl Heptasiloxane for instance) other than column bleeding?
- Troubleshooting for Thin Layer Chrom
- Help minimizing siloxane peaks in GC-MS. Reddit.
- Why Use GC Derivatiz
- The Use of Derivatization Reagents for Gas Chrom
- Supporting Inform
- GC Derivatiz
- TLC Troubleshooting with SiliCycle's SiliaPl
- Monitoring Reactions by TLC.
- Supplementary Inform
- Troubleshooting Common Issues in Thin Layer Chrom
- Visualizing TLC Pl
- Monitoring a Reaction.
- How To: Monitor by TLC. University of Rochester, Department of Chemistry.
- TLC Visualization Solutions. University of California, Irvine.
- Safety Data Sheet - this compound. Thermo Fisher Scientific.
- Safety Data Sheet - this compound. Sigma-Aldrich.
- Safety Data Sheet - this compound. Fisher Scientific.
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- Safety Data Sheet - Diethoxy(methyl)phenylsilane. Tokyo Chemical Industry.
- TLC TROUBLESHOOTING- The most common problems with TLCs. OperaChem - Youtube.
- Uses of TLC. Chemistry LibreTexts.
- Safety Data Sheet - Diethoxy(methyl)phenylsilane. TCI Chemicals.
- Diphenylsilanediol, 98%. Thermo Fisher Scientific.
- What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? Shin-Etsu Silicone.
- Troubleshooting Thin-Layer Chromatography. University of Rochester, Department of Chemistry.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
- Diphenylsilanediol 95%. Sigma-Aldrich.
- Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.
- A Comparative Guide to the Reactivity of Diethoxymethylsilane and Other Alkoxysilanes for Researchers and Drug Development Professionals. Benchchem.
- Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids.
- Diphenylsilanediol. Wikipedia.
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- 4. Diphenylsilanediol - Wikipedia [en.wikipedia.org]
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- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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Technical Support Center: A Researcher's Guide to Purifying Ethoxy(methyl)diphenylsilane Reaction Mixtures
Welcome to the technical support center for ethoxy(methyl)diphenylsilane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of products from reactions involving this versatile silylating agent. Our focus is on providing practical, field-proven insights to help you efficiently remove byproducts and isolate your desired compounds with high purity.
Understanding the Chemistry: The Root of Purification Challenges
This compound is a valuable reagent in organic synthesis, primarily used for the protection of alcohols and other nucleophilic functional groups. However, its reactivity also makes it susceptible to certain side reactions, leading to the formation of byproducts that can complicate purification. The principal culprits in these purification challenges are silanols and siloxanes, which arise from the hydrolysis of the parent silane or any unreacted silylating agent.
The primary reaction of concern is the hydrolysis of the Si-OEt bond, which can be initiated by trace amounts of water in the reaction mixture or during aqueous workup. This hydrolysis leads to the formation of the corresponding silanol, methyl(diphenyl)silanol. These silanols are often unstable and can undergo condensation to form disiloxanes and other polymeric siloxane species.[1] These byproducts can vary in polarity, sometimes co-eluting with the desired product during chromatography, making their removal a significant challenge.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my this compound reaction?
A1: The most prevalent byproducts are methyl(diphenyl)silanol and 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane. The silanol is formed from the hydrolysis of this compound, and the disiloxane is formed from the condensation of two silanol molecules. You may also encounter higher-order siloxane oligomers, especially if there is a significant amount of water present.
Q2: My TLC plate shows a streak of baseline material. What is this likely to be, and how can I deal with it?
A2: A streak at the baseline of a normal-phase TLC plate is often indicative of highly polar compounds, which in this context are likely silanols.[2] These compounds can interact strongly with the silica gel, leading to poor chromatographic behavior. To address this, you can try neutralizing the silica gel by adding a small amount of triethylamine (0.1-1%) to your eluent system.[2] This can help to "cap" the acidic silanol groups on the silica surface and improve the elution of your polar byproducts.
Q3: I'm struggling to separate my product from a non-polar impurity. What could it be?
A3: A non-polar impurity that is difficult to separate from your desired product is likely a siloxane byproduct, such as 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane. These byproducts can have polarities similar to many organic products, making co-elution a common issue. Optimizing your chromatographic conditions, such as using a shallower solvent gradient or a different solvent system, may be necessary.
Q4: Can I use an aqueous workup to remove these byproducts?
A4: While a carefully controlled aqueous workup can help to remove some water-soluble impurities, it can also exacerbate the formation of silanols and siloxanes by introducing water.[3] If you choose to perform an aqueous workup, it is crucial to use a buffered solution to control the pH and to work quickly at low temperatures to minimize hydrolysis. A subsequent wash with brine is recommended to remove the bulk of the water from the organic layer before drying with an anhydrous salt like sodium sulfate.
Troubleshooting Guide: A Systematic Approach to Purification
When faced with a challenging purification of a reaction mixture containing this compound-derived products, a systematic approach is key. The following guide provides a logical workflow for diagnosing and solving common purification problems.
DOT Script for Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the purification of this compound reaction mixtures.
In-Depth Purification Protocols
Protocol 1: Flash Column Chromatography for General Purification
Flash column chromatography is the most common method for purifying products from silylation reactions. The key to a successful separation is to exploit the polarity differences between your desired product and the silane-based byproducts.
Step-by-Step Methodology:
-
Sample Preparation: Concentrate your crude reaction mixture under reduced pressure. It is often beneficial to co-adsorb the crude material onto a small amount of silica gel to ensure even loading onto the column.[2]
-
Column Packing: Prepare a silica gel slurry in your initial, non-polar eluent (e.g., hexanes or petroleum ether). Pack the column, ensuring a flat and stable bed.
-
Loading: Carefully load the adsorbed sample onto the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes). This will typically elute the less polar siloxane byproducts first.
-
Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[4] This will allow for the separation of your product from any remaining starting materials and the more polar silanol byproducts.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Standard Silica Gel (60 Å, 40-63 µm) | Provides good resolution for a wide range of organic compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate or Dichloromethane/Hexanes | Offers a good polarity range for separating moderately polar products from non-polar siloxanes and polar silanols. |
| Gradient | Stepwise or linear gradient | A gradual increase in polarity is crucial for resolving compounds with similar retention factors.[2] |
| Additives | 0.1-1% Triethylamine (for basic compounds or to mitigate streaking) | Neutralizes acidic sites on the silica gel, improving the chromatography of basic compounds and preventing the degradation of acid-sensitive products.[2] |
Protocol 2: Extractive Workup for Amine-Containing Products
For reactions that yield basic products, such as amines, an acid-base extractive workup can be a highly effective method for removing neutral siloxane byproducts.
Step-by-Step Methodology:
-
Initial Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine product will be protonated and move into the aqueous layer, while the neutral siloxane byproducts will remain in the organic layer.[3]
-
Separation: Separate the aqueous and organic layers. The organic layer containing the siloxanes can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic. This will deprotonate the amine, causing it to precipitate or form an immiscible layer.
-
Final Extraction: Extract the basified aqueous layer with a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate) to recover the purified amine product.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure amine.
DOT Script for Extractive Workup Workflow
Caption: A step-by-step workflow for the purification of amine products from siloxane byproducts using an acid-base extraction.
Analytical Methods for Purity Assessment
To ensure the successful removal of byproducts, it is essential to employ appropriate analytical techniques to assess the purity of your final product.
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and the effectiveness of chromatographic separation. Staining with potassium permanganate can often help visualize silane-containing compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your desired product and for detecting the presence of impurities. The methyl group on the silicon of this compound and its byproducts often gives a characteristic singlet in the ¹H NMR spectrum, which can be used as a diagnostic handle.
-
Mass Spectrometry (MS): Provides molecular weight information, which can help to identify your product and any residual byproducts. Gas chromatography-mass spectrometry (GC-MS) can be particularly useful for analyzing volatile siloxanes.[5]
Safety and Handling
This compound is a chemical that should be handled with care in a well-ventilated fume hood. It is known to cause skin and eye irritation.[6] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.
References
- Technical Support Center: Purification of Products from Diethoxymethylsilane Chemistry. Benchchem.
- Organic Syntheses Procedure. Organic Syntheses.
- Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Deprotonation from Diphenylsilane with Organosilyllithium Agents. ChemRxiv.
- Technical Notes - Removal of Reaction Solvent by Extractive Workup. Thorn-Seshold.
- Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. The Royal Society of Chemistry.
- Enabling facile, rapid and successful chromatographic Flash purification.
- Successful flash chrom
- Electronic Supporting Information (ESI). The Royal Society of Chemistry.
- Aryl Silane Oxid
- Organic Reaction Workup Formulas for Specific Reagents.
- Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems.
- Purification of Organic Compounds by Flash Column Chrom
- Extraction Protocol for Polar Solvents. University of Rochester, Department of Chemistry.
- Process to remove silanol from the preparation of a modified polymer.
- Side reactions of Diethoxymethylsilane and how to minimize them. Benchchem.
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- Characterization of Hydrolyzed Products of Tetra Ethoxy Silane Prepared by Sol-Gel Method.
- Method for removing siloxane dissolved in solvent used in production of trimethoxysilane by reaction of metallic silicon with methanol.
- Development of a Method for Blocking Polysodiumoxy(methyl)siloxane Obtained in an Alcohol Medium.
- Ethoxymethyldiphenylsilane | C15H18OSi | CID 74576. PubChem.
- Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques. MDPI.
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Technical Support Guide: Solvent Drying for Ethoxy(methyl)diphenylsilane Chemistry
Welcome to the technical support center for organosilane chemistry. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven methodologies and troubleshooting advice for a critical, yet often overlooked, experimental parameter: the rigorous drying of solvents for reactions involving ethoxy(methyl)diphenylsilane.
The chemical integrity of your reaction is paramount. This compound, like many other alkoxysilanes, possesses a silicon-oxygen bond that is highly susceptible to hydrolysis. Trace amounts of water in your solvent can initiate a cascade of undesirable side reactions, leading to low yields, product contamination, and reaction failure. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous solvents so critical for reactions with this compound?
The ethoxy group (-OEt) bonded to the silicon atom in this compound is a leaving group that is highly susceptible to nucleophilic attack by water. This process, known as hydrolysis, converts the alkoxysilane into a silanol (Si-OH). These silanol intermediates are highly reactive and readily undergo self-condensation to form stable, but undesired, siloxane oligomers or polymers (Si-O-Si).[1][2]
This parasitic reaction pathway has several negative consequences:
-
Consumption of Starting Material: Your valuable silane is consumed in an unproductive side reaction.
-
Formation of Impurities: The resulting siloxanes are often insoluble (appearing as a white precipitate) and can complicate purification.
-
Reaction Inhibition: The presence of water can quench moisture-sensitive reagents (e.g., Grignard reagents, organolithiums, hydrides) that are often used in conjunction with silanes.
Q2: What are the primary methods for drying solvents for these sensitive reactions?
There are three principal methods, each with distinct advantages, disadvantages, and applications:
-
Activated Molecular Sieves: The safest, most modern, and often most effective method for a wide range of aprotic solvents.[3][4] These are microporous aluminosilicates that physically trap water molecules within their crystalline structure.[5]
-
Chemical Desiccants (e.g., Calcium Hydride): These agents react irreversibly with water.[6] Calcium hydride (CaH₂), for example, reacts with water to form calcium hydroxide and hydrogen gas.[7] It is particularly useful for pre-drying solvents or for drying basic solvents like amines.[8]
-
Reactive Metal Stills (e.g., Sodium/Benzophenone): A classic and highly effective method for achieving exceptionally low levels of water and oxygen in non-halogenated solvents like THF, diethyl ether, and toluene.[9][10] The deep blue color of the benzophenone ketyl radical provides a built-in indicator of anhydrous, oxygen-free conditions.[11] However, this method carries significant safety hazards and is being phased out in many institutions.[6][12]
Q3: How can I verify that my solvent is sufficiently dry?
The gold standard for quantifying water content is Karl Fischer (KF) titration , which can accurately measure water content down to the parts-per-million (ppm) level.[13] For many moisture-sensitive organosilane reactions, a water content of < 10-20 ppm is desirable.
For stills using sodium/benzophenone, the persistent, deep blue color of the ketyl radical is a reliable qualitative indicator that the solvent is dry and free of oxygen.[9][14] If the color does not form or fades rapidly, it indicates the presence of excess water or peroxides.
Q4: Are there any drying agents I should absolutely AVOID with specific solvents?
Yes, incompatibilities are a critical safety and purity concern:
-
Sodium Metal and Halogenated Solvents: NEVER attempt to dry chlorinated solvents (e.g., dichloromethane, chloroform) or other halogenated solvents with sodium metal or other alkali metals.[5] This combination can react explosively.
-
Calcium Hydride and Acidic Solvents: While CaH₂ is a mild desiccant, its basic nature can be problematic with acidic solvents or in reactions where a strictly neutral pH is required.
-
Molecular Sieves and Ketones: 4Å molecular sieves can promote the self-aldol condensation of ketones like acetone.[3]
Troubleshooting Guide: Common Issues in Silane Reactions
This section addresses specific problems you may encounter and traces them back to potential solvent-related issues.
Problem 1: My reaction failed, and a fine white precipitate formed.
-
Likely Cause: This is the classic sign of silane hydrolysis and subsequent condensation. The white precipitate is almost certainly a polysiloxane byproduct. The root cause is excessive moisture in your reaction system.
-
Troubleshooting Steps:
-
Verify Solvent Dryness: Re-evaluate your solvent drying protocol. If using molecular sieves, were they properly activated?[3] How long was the solvent stored over them? For THF, a minimum of 48-72 hours is often necessary.[5][15]
-
Check Glassware: Glass surfaces readily adsorb atmospheric moisture.[5] Ensure all glassware was rigorously oven-dried (>120 °C for several hours) or flame-dried under vacuum/inert gas immediately before use.
-
Inert Atmosphere: Was the reaction performed under a robust inert atmosphere (Nitrogen or Argon)? Even small leaks in your Schlenk line or glovebox can introduce enough moisture to ruin a sensitive reaction.[16]
-
Reagent Purity: Check the quality of other reagents. Some may have absorbed moisture during storage.
-
Problem 2: The benzophenone ketyl indicator in my THF still won't turn blue.
-
Likely Cause: The solvent is either "wet" (contains too much water) or contains a significant amount of peroxides. The ketyl radical is consumed as it reacts with these impurities.
-
Troubleshooting Steps:
-
Pre-Drying: Solvent stills are not designed to remove large quantities of water. Always pre-dry your solvent over a less reactive agent like calcium hydride or 4Å molecular sieves before adding it to the still.[14][17]
-
Peroxide Test: Ethers like THF can form explosive peroxides upon storage. Test for peroxides before distillation. If positive, they must be removed (e.g., by passing through a column of activated alumina) before proceeding.[18]
-
Add More Sodium/Benzophenone: If the solvent was pre-dried and is peroxide-free, you may simply need to add more sodium and/or benzophenone to consume the residual impurities before a persistent blue color is achieved.
-
Problem 3: I used a solvent dried over molecular sieves, but my reaction yield is still low.
-
Likely Cause: The molecular sieves were not properly activated, not used in sufficient quantity, or the contact time was too short.
-
Troubleshooting Steps:
-
Re-activate Sieves: Follow the rigorous activation protocol outlined below (Protocol 1). Heating sieves in a standard lab oven is often insufficient; high heat under vacuum is required to fully drive off adsorbed water.[3][19]
-
Increase Loading & Time: For demanding solvents like THF, a loading of 10-20% m/v (10-20 g of sieves per 100 mL of solvent) and a contact time of at least 3 days is recommended to reach low ppm water levels.[5]
-
Check for Fines: If using powdered sieves, be careful not to introduce fine particles into your reaction, as they can interfere with the workup.[19]
-
Data & Comparison Tables
Table 1: Comparison of Common Drying Agents
| Drying Agent | Mechanism | Suitable Solvents | Pros | Cons | Achievable Dryness (ppm) |
| Activated 3Å/4Å Molecular Sieves | Physical Adsorption | Ethers, Hydrocarbons, DCM, Acetonitrile, Ethyl Acetate | Safe, effective, reusable, removes water only | Requires rigorous activation, can be slow | < 1 - 10[5][15] |
| **Calcium Hydride (CaH₂) ** | Chemical Reaction | Ethers, Hydrocarbons, Amines | Inexpensive, irreversible reaction with water | Slow, insoluble, generates H₂, not for acidic solvents | ~10 - 30[7][15] |
| Sodium/Benzophenone Ketyl | Chemical Reaction | Ethers, Hydrocarbons | Very high purity, visual indicator, removes O₂ & peroxides | Significant fire/explosion hazard , requires dedicated still | < 10[10] |
Table 2: Recommended Drying Methods for Common Solvents
| Solvent | Primary Method | Secondary/Alternative Method | Key Considerations |
| Tetrahydrofuran (THF) | Activated 3Å or 4Å Molecular Sieves (20% m/v, 72h)[5] | Distillation from Sodium/Benzophenone Ketyl | THF is very hygroscopic and can form peroxides. Pre-drying is recommended for stills.[14][17] |
| Toluene | Activated 4Å Molecular Sieves (10% m/v, 24h)[5] | Distillation from Sodium/Benzophenone Ketyl | Azeotropic distillation can be used to remove bulk water before final drying.[20] |
| Diethyl Ether | Activated 4Å Molecular Sieves | Distillation from Sodium/Benzophenone Ketyl | Highly volatile and flammable. Also forms peroxides.[21] |
| Dichloromethane (DCM) | Activated 4Å Molecular Sieves (10% m/v, 24h)[5] | Distillation from Calcium Hydride | NEVER use sodium. DCM is less hygroscopic than ethers.[15] |
Experimental Protocols & Visualizations
Protocol 1: Rigorous Activation of Molecular Sieves
-
Preparation: Place the required amount of 3Å or 4Å molecular sieves in a Schlenk flask. Do not fill the flask more than half full.
-
Setup: Attach the flask to a Schlenk line. Place the flask in a heating mantle or sand bath.[3]
-
Heating & Vacuum: Begin heating the flask to 180-250 °C .[3][19] Simultaneously, apply a high vacuum (<1 mmHg) to the flask. CAUTION: Ensure a cold trap (e.g., liquid nitrogen) is in place between the flask and the vacuum pump to capture the desorbed water.
-
Duration: Maintain heat and vacuum for at least 8-12 hours, or overnight.
-
Cooling: While still under vacuum or after backfilling with a dry inert gas (N₂ or Ar), allow the flask to cool completely to room temperature.
-
Storage: Once cool, the activated sieves should be stored under an inert atmosphere and sealed tightly. They are now ready for use.
Workflow: Selecting a Solvent Drying Method
This decision tree can guide your choice of an appropriate drying technique based on solvent type and experimental requirements.
Caption: Decision tree for choosing a solvent drying method.
Protocol 2: Drying Solvent with Activated Molecular Sieves (Static Method)
-
Select Glassware: Choose a clean, dry solvent bottle or flask with a sealable cap (e.g., a septum-lined cap or ground glass stopper).
-
Add Sieves: Under a flow of inert gas, add the freshly activated molecular sieves to the solvent container. Use a loading of 10-20% mass by volume (e.g., 50-100 g of sieves for 500 mL of solvent).
-
Add Solvent: Add the desired solvent to the container, leaving some headspace.
-
Seal and Store: Immediately seal the container tightly and store in a safe, designated area.
-
Incubate: Allow the solvent to stand over the sieves for the recommended time (see Table 2). For best results, occasionally swirl the container gently.
-
Dispense: To use the solvent, carefully withdraw the required amount via a dry syringe or cannula under an inert atmosphere, being careful not to disturb the sieve particles at the bottom.[19]
Workflow: Sodium/Benzophenone Still Setup
This diagram illustrates the key components of a distillation apparatus for preparing ultra-dry solvents.
Caption: Key components of a solvent still apparatus.
References
- Using molecular sieves for solvent drying. (n.d.). University of Wisconsin-Madison.
- Understanding Molecular Sieves and Their Role in Solvent Drying. (2024). Ailbaba.com.
- Molecular Sieve Info. (n.d.). University of Massachusetts Amherst.
- Calcium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara.
- Calcium hydride is widely used as a desiccant for alkaline solvents. (n.d.). TRUNNANO.
- Ketyl. (n.d.). Wikipedia.
- Molecular Sieve for Solvent Drying: 3A & 4A Desiccants. (n.d.). Sorbead India.
- Molecular sieve. (n.d.). Wikipedia.
- Calcium hydride. (n.d.). Wikipedia.
- Drying Solvents. (2021). Chemistry LibreTexts.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2018). The Research Group of Yves Rubin.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). Semantic Scholar.
- Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents. (2018). National Center for Biotechnology Information.
- The Benzophenone/Ketyl Tetrahydrofuran(THF) Still. (n.d.). Washington State University.
- What is the role of benzophenone in THF drying? (2025). YouTube.
- Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry.
- What are other methods of drying THF without the use of sodium wire and benzophenone? (2016). ResearchGate.
- Effective way to dry toluene? (2017). ResearchGate.
- What is the best drying agent for Diethyl ether? (2022). Reddit.
- Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.
- Troubleshooting poor adhesion of N-Methylaminopropyltrimethoxysilane coatings. (n.d.). Benchchem.
- Superior Coatings Performance with Organosilane Components. (2018). Chemical Dynamics, LLC.
- Drying Solvents. (n.d.). The Schlenk Line Survival Guide.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
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- 7. Calcium hydride - Wikipedia [en.wikipedia.org]
- 8. nanotrun.com [nanotrun.com]
- 9. Ketyl - Wikipedia [en.wikipedia.org]
- 10. Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
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- 21. reddit.com [reddit.com]
Managing exothermic reactions with ethoxy(methyl)diphenylsilane
Technical Support Center: Ethoxy(methyl)diphenylsilane
A Guide to Managing Exothermic Reactions for Research & Development
Introduction: this compound is a versatile organosilane reagent utilized in a variety of synthetic applications, from functional materials to intermediates in drug development. Its utility stems from the reactivity of the silicon center and the ethoxy leaving group. However, this reactivity necessitates a thorough understanding and respect for its potential thermal hazards. Like many alkoxysilanes, its reactions can be exothermic, and without proper management, can lead to dangerous thermal runaway events. This guide provides researchers, scientists, and drug development professionals with essential, field-proven insights for safely managing experiments involving this compound. It is structured as a series of troubleshooting guides and frequently asked questions to directly address issues encountered in the laboratory.
Section 1: Foundational Safety & Hazard Assessment (FAQs)
This section covers the fundamental questions regarding the inherent risks of this compound and the principles of thermal hazard assessment.
Q1: What are the primary chemical hazards associated with this compound?
A: this compound is classified as an irritant. Direct contact can cause skin and serious eye irritation.[1][2] Inhalation of vapors may also lead to respiratory tract irritation.[2] Beyond its immediate irritant properties, the most significant operational hazard is its reactivity, particularly with moisture. Like other alkoxysilanes, it is sensitive to water and can decompose upon contact.[3] This reactivity is often exothermic and must be managed carefully. Standard safe handling procedures, including the use of personal protective equipment (PPE) like gloves and safety glasses, are mandatory.[1][4] All work should be conducted in a well-ventilated fume hood.[3][5]
Q2: Why is managing the exotherm so critical in reactions with this silane?
A: Managing exothermic reactions is critical to prevent a thermal runaway. A thermal runaway occurs when the heat generated by a reaction exceeds the rate of heat removal from the system.[6] This imbalance causes the reaction temperature to rise, which in turn accelerates the reaction rate, leading to an even faster rate of heat production. This dangerous positive feedback loop can result in a rapid increase in temperature and pressure, potentially causing vessel failure, boiling of solvents, and hazardous side reactions. Many common transformations with alkoxysilanes, such as hydrolysis or reactions with strong nucleophiles, can be highly energetic.
Q3: What are the most common triggers for an unexpected exothermic event with this compound?
A: The most common triggers are:
-
Exposure to Water/Moisture: Alkoxysilanes react with water in a process called hydrolysis.[7] This reaction can be exothermic and generates ethanol as a byproduct. Uncontrolled addition of water or use of wet solvents or reagents is a primary cause of unexpected heat generation.
-
Strong Acids or Bases: These can catalyze hydrolysis or other reactions, significantly increasing the reaction rate and heat output.[8]
-
Highly Reactive Reagents: The use of potent nucleophiles or electrophiles can lead to very fast, highly exothermic reactions if their addition is not carefully controlled.[9][10]
-
Inadequate Heat Removal: This can be due to insufficient cooling, poor stirring that creates localized hot spots, or attempting the reaction at too large a scale for the available cooling capacity.[11]
Q4: How can I proactively assess the thermal risk of my planned reaction before running it?
A: A proactive thermal risk assessment is essential for safety and scalability. The gold standard is to use Reaction Calorimetry . Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) measure the heat flow associated with a reaction in real-time.[6][12] This data allows you to determine key safety parameters:
-
Heat of Reaction (ΔH): The total amount of energy released.
-
Heat Generation Rate: How quickly the energy is released.
-
Maximum Temperature of Synthetic Reaction (MTSR): The highest temperature the reaction could reach under adiabatic (no heat loss) conditions.
This information is crucial for designing an appropriate thermal management strategy, especially during process scale-up.[6]
Section 2: Troubleshooting Guide for Unexpected Exotherms
This section provides actionable steps for scenarios where thermal control is compromised.
Scenario 1: Rapid Temperature Spike During Reagent Addition
You are slowly adding a reagent to a solution of this compound, and the internal temperature begins to rise much faster than anticipated, threatening to exceed the safe operating limit.
Immediate Actions & Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected exotherm.
Root Cause Analysis Q&A:
-
Q: Was the reagent addition rate too high?
-
A: This is the most common cause. A high addition rate allows reactive material to accumulate faster than it can be consumed, leading to a surge in heat generation.[11] Even a linear addition rate can be too fast if the reaction has an induction period.
-
-
Q: Is the cooling system inefficient or has it failed?
-
A: Check the temperature of your cooling bath or the settings on your cryostat. Ensure there is good thermal contact between the cooling medium and the reaction flask. A dropping coolant level or malfunctioning chiller can quickly lead to a loss of control.
-
-
Q: Are the concentrations of the reagents too high?
-
A: More concentrated reactants lead to a faster reaction rate and a higher volumetric heat output. If the reaction is too vigorous, diluting one or both reagents may be necessary.
-
-
Q: Is stirring inadequate?
-
A: Poor mixing can cause localized "hot spots" where the reaction is proceeding much faster than in the bulk solution. Ensure the stirring is vigorous enough to create a vortex and provide homogenous mixing and efficient heat transfer to the vessel walls.
-
Scenario 2: Exotherm During Aqueous Work-up or Quenching
You have completed your reaction and are beginning to quench it with an aqueous solution. Upon adding the quench, the mixture rapidly heats up.
Immediate Actions:
-
Stop the Quench: Immediately cease adding the quenching agent.
-
Apply External Cooling: Ensure the reaction flask is in an ice bath or other cooling medium.
-
Do Not Cap the Flask: Ensure the system is open to an inert atmosphere (e.g., nitrogen line) to prevent pressure buildup.
Root Cause Analysis Q&A:
-
Q: Was there a significant amount of unreacted, water-sensitive material present?
-
A: This is highly likely. If the primary reaction did not go to completion, you may be quenching unreacted starting materials or reactive intermediates. The hydrolysis of many silanes is exothermic.[7]
-
-
Q: Was the quenching agent added too quickly?
-
A: Just like reagent addition, the quench must be performed slowly and with cooling. Dumping in the entire volume of an aqueous solution can initiate a violent and uncontrolled hydrolysis reaction.
-
-
Q: Was the reaction mixture adequately cooled before the quench began?
-
A: It is standard practice to cool the reaction mixture (e.g., to 0 °C) before adding a reactive quenching agent. Starting the quench at an elevated temperature provides less of a buffer to absorb the heat that is generated.
-
Section 3: Proactive Exotherm Management Protocols
This section provides best practices and illustrative parameters for setting up your experiment to succeed safely.
Q5: What is a reliable, step-by-step protocol for setting up an experiment with this compound to minimize thermal risk?
A: The following protocol outlines a safe and self-validating workflow for a generic reaction.
Experimental Protocol: Safe Reaction Setup
-
Risk Assessment: Before starting, perform a literature search for similar reactions and conduct a formal risk assessment. If possible, obtain calorimetric data.[12]
-
Glassware & Setup:
-
Use an appropriately sized, dry, round-bottom flask equipped with a magnetic stir bar.
-
Ensure the flask is securely clamped within a cooling bath (e.g., ice-water or dry ice/acetone).
-
Insert a calibrated thermocouple or thermometer to monitor the internal reaction temperature. The probe should be submerged in the reaction medium but not touching the glass.
-
Fit the flask with a pressure-equalizing addition funnel for the limiting reagent and a nitrogen/argon inlet to maintain an inert atmosphere.
-
-
Reagent Preparation:
-
Charge the reaction flask with this compound and a dry, appropriate solvent.
-
Prepare a solution of the second reagent in the addition funnel, potentially diluting it to a moderate concentration.
-
-
Controlled Addition:
-
Begin stirring and cool the reaction flask to the target starting temperature (e.g., 0 °C or lower).
-
Once the internal temperature is stable, begin a slow, dropwise addition of the reagent from the addition funnel.
-
CRITICAL: Continuously monitor the internal temperature. If it rises more than a few degrees above the set point, stop the addition and allow the system to cool before resuming at a slower rate.[11]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature and monitor its progress by a suitable analytical method (e.g., TLC, GC-MS).
-
Controlled Quenching:
-
Once the reaction is complete, ensure the flask is cooled in an ice bath.
-
Slowly and carefully add the quenching solution dropwise, monitoring the internal temperature throughout the process.
-
Caption: A generalized workflow for safe experiment execution.
Q6: How do I choose the right solvent and concentration?
A:
-
Solvent Choice: Select a dry, inert solvent that has a reasonable heat capacity and a boiling point well above your reaction temperature. Solvents like THF, diethyl ether, or toluene are common, but their compatibility must be verified for your specific reaction.[13] Avoid protic solvents like alcohols unless they are part of the intended reaction, as they can react with the silane.
-
Concentration: As a rule of thumb, start with dilute conditions (e.g., 0.1-0.5 M). This provides a larger thermal mass (the solvent) to absorb the heat generated, making temperature control easier. While higher concentrations can lead to faster reactions, they significantly increase the risk of an uncontrollable exotherm.
Q7: What are recommended starting parameters for controlled reagent addition?
A: The following table provides plausible starting parameters for a hypothetical exothermic reaction. These values are for illustrative purposes and must be adapted based on a thorough risk assessment for your specific process.
| Parameter | Recommended Range | Rationale & Warning Signs |
| Internal Temperature | -10 °C to 10 °C | Maintaining a low temperature is the primary method for controlling the reaction rate. Warning: A temperature rise of >5 °C above the bath temperature during addition indicates heat generation is outpacing removal.[11] |
| Reagent Addition Rate | 1-2 mL/min (for lab scale) | Slow, controlled addition prevents the accumulation of unreacted reagents and rapid heat generation.[6][11] Warning: Any visible fuming, refluxing, or rapid color change synchronized with addition is a sign the rate is too high. |
| Stirring Speed | >300 RPM (Vortex Visible) | Ensures homogenous mixing and efficient heat transfer. Warning: A static surface or solids settling at the bottom indicates poor mixing and a high risk of localized hot spots. |
| Reagent Concentration | 0.1 - 0.5 M | Dilution provides a thermal buffer and moderates the reaction rate. Warning: Reactions in concentrations >1 M should only be attempted after thorough small-scale safety studies. |
Section 4: FAQs on Specific Chemical Interactions
Q8: What specifically happens when this compound is exposed to water?
A: this compound will undergo hydrolysis upon contact with water. The ethoxy group (-OEt) is displaced by a hydroxyl group (-OH) to form methyl(diphenyl)silanol and ethanol. This reaction can be catalyzed by acid or base. The silanol product can then self-condense to form a disiloxane, releasing another molecule of water. Both the hydrolysis and condensation steps can be exothermic. A sudden, uncontrolled addition of water can lead to a significant temperature increase and vigorous evolution of ethanol vapor.
Q9: How does its reactivity differ with strong nucleophiles vs. electrophiles?
A:
-
Nucleophiles: Strong nucleophiles (e.g., organolithiums, Grignards) will typically attack the electropositive silicon center.[9][14] This can lead to the displacement of the ethoxy group. These reactions are often very fast and highly exothermic, requiring cryogenic temperatures (e.g., -78 °C) and very slow addition rates for effective control.
-
Electrophiles: In the presence of a Lewis acid, the phenyl groups or the methyl group could potentially react with strong electrophiles. More commonly, related allylsilanes or benzylsilanes react with electrophiles where the silyl group helps stabilize a transient positive charge on the adjacent carbon before being eliminated.[10][15] These reactions also require careful temperature control as the Lewis acid activation can lead to significant exotherms.
Q10: Are there any specific materials or reagent classes that are highly incompatible?
A: Yes. In addition to water, strong acids, and strong bases, you should avoid:
-
Strong Oxidizing Agents: These can react violently with organosilanes.
-
Pyrophoric Reagents: While used in some syntheses, reagents like tert-butyllithium can react uncontrollably if not handled with extreme care at very low temperatures.[16] Always check for specific compatibility before mixing any new combination of reagents.
References
- Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. (n.d.).
- Technical Support Center: Managing Exothermic Reactions Involving Fluoroacetonitrile. (2025). BenchChem.
- Silane Chemical. (2024). ZMsilane.
- Significant suppression of exothermic heat flow in silicon anodes via in situ polymerization of phosphonium ionic liquids. (n.d.). Journal of Materials Chemistry A (RSC Publishing).
- SAFETY DATA SHEET - Diethoxy(methyl)phenylsilane. (2025). Tokyo Chemical Industry.
- Gas-Phase Nucleophilic Reactivity of Alkoxysilanes. (2013). SciELO.
- Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. (n.d.).
- SAFETY DATA SHEET - Diethoxy(methyl)silane. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - Diethoxymethylsilane. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Diethoxymethylsilane. (n.d.). Fisher Scientific.
- Ethoxymethyldiphenylsilane | C15H18OSi | CID 74576. (n.d.). PubChem - NIH.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- A Review of Organosilanes in Organic Chemistry. (n.d.). Thermo Fisher Scientific.
- Deprotonation from Diphenylsilane with Organosilyllithium Agents. (2022). ChemRxiv.
- Formal Nucleophilic Silyl Substitution of Aryl Halides with Silyllithium Reagents via Halogenophilic Attack of Silyl Nucleophiles. (2017). Kyushu University Pure Portal Site.
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
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- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Catalyst Loading for Ethoxy(methyl)diphenylsilane Applications
This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on optimizing catalyst loading for applications involving ethoxy(methyl)diphenylsilane. This guide offers practical, experience-based insights and troubleshooting strategies to address common challenges encountered during experimentation.
Introduction to this compound
This compound (CAS No. 1825-59-8) is a versatile organosilicon compound utilized in a range of chemical applications.[1] Its primary roles include acting as a silane coupling agent to enhance adhesion between organic polymers and inorganic substrates, and as an intermediate in organic synthesis.[2][3] The ethoxy group provides a site for hydrolysis, a crucial first step in the coupling mechanism, while the methyl and diphenyl groups offer steric and electronic properties that influence its reactivity in catalytic processes.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of this compound?
While this compound is widely recognized as a coupling agent, its structural features make it a suitable candidate for various catalytic reactions, including:
-
Hydrosilylation: Although less common than with hydrosilanes (containing Si-H bonds), the principles of optimizing platinum or rhodium catalysts are applicable if it is used as a substrate or additive. Hydrosilylation is a fundamental process for creating silicon-based materials.[6][7]
-
Cross-Coupling Reactions: Organosilanes can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form carbon-carbon bonds.[8][9] Effective catalyst loading is critical to balance reaction efficiency and minimize side reactions.
Q2: Which catalysts are typically used for reactions involving silanes like this compound?
The choice of catalyst is highly dependent on the specific reaction:
-
Platinum-based catalysts: Karstedt's and Speier's catalysts are highly active for hydrosilylation reactions.[10][11]
-
Rhodium-based catalysts: These are often employed for their unique selectivity in hydrosilylation and other catalytic processes involving silanes.[12][13]
-
Palladium-based catalysts: These are the catalysts of choice for cross-coupling reactions, often used with specific ligands to enhance reactivity and stability.[8][14]
-
Acid and Base Catalysts: These can be used to promote the hydrolysis and condensation of silanes, particularly in their role as coupling agents.[4][15]
Q3: What is the fundamental mechanism of this compound as a coupling agent?
The efficacy of this compound as a coupling agent is predicated on a two-step chemical process:
-
Hydrolysis: The ethoxy group reacts with water to form a reactive silanol intermediate. This step can be catalyzed by acids or bases.[4][15]
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups on the surface of an inorganic substrate (like glass or metal oxides), forming stable siloxane (Si-O-Si) bonds. Concurrently, the organic functionalities on the silicon atom can interact or react with an organic polymer matrix, thus creating a chemical bridge at the interface.[16][17]
Troubleshooting Guide: Catalyst Loading and Reaction Optimization
This section addresses common issues encountered during catalytic reactions with this compound and provides systematic troubleshooting approaches.
Issue 1: Low or No Product Conversion
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Inactive Catalyst | The catalyst may have degraded due to exposure to air, moisture, or impurities. | Ensure the catalyst is handled under an inert atmosphere (e.g., glovebox or Schlenk line). Use a freshly opened or properly stored catalyst. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low to effectively drive the reaction to completion in a reasonable timeframe. | Perform a catalyst loading screen to determine the optimal concentration. Start with literature-recommended values for similar reactions and incrementally increase the loading. |
| Catalyst Poisoning | Impurities in the reagents or solvents (e.g., sulfur compounds, water) can bind to the active sites of the catalyst, rendering it inactive. | Purify all reagents and ensure solvents are anhydrous. Use high-purity starting materials. |
| Suboptimal Temperature | The reaction may require thermal energy to overcome the activation barrier. | Conduct the reaction at a higher temperature. A temperature screen can help identify the optimal reaction temperature. |
| Poor Reagent Purity | The this compound or other reactants may contain inhibitors or interfering impurities. | Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Purify if necessary. |
Issue 2: Formation of Significant Side Products
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Excessive Catalyst Loading | While increasing catalyst loading can enhance the reaction rate, it can also promote undesired side reactions. | Optimize the catalyst loading by performing a screening experiment. The ideal loading will provide a good reaction rate without significant byproduct formation. |
| Hydrolysis of Silane | This compound is sensitive to moisture and can hydrolyze to form silanols, which can then self-condense into siloxane oligomers.[18] | Ensure strict anhydrous conditions by using dried glassware, anhydrous solvents, and an inert atmosphere. |
| Disproportionation/Redistribution | Certain catalysts can promote the redistribution of substituents on the silicon atom, leading to a mixture of silane products.[18] | Screen for alternative catalysts that do not promote this side reaction. Running the reaction at a lower temperature may also mitigate this issue. |
| Homocoupling (in Cross-Coupling) | In palladium-catalyzed cross-coupling reactions, oxidative addition followed by reaction with another molecule of the starting material can lead to homocoupling byproducts. | Ensure the reaction is thoroughly degassed to remove oxygen. Adjust the stoichiometry of the reactants or screen different ligands. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization in a Model Hydrosilylation Reaction
This protocol outlines a general method for determining the optimal loading of a platinum catalyst. While this compound is not a traditional hydrosilylating agent, this procedure is illustrative for related silanes and can be adapted.
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon. Ensure the alkene substrate is purified and free of inhibitors. Use anhydrous solvent (e.g., toluene) from a solvent purification system.
-
Reaction Setup: In an inert atmosphere glovebox, prepare a series of reaction vials. To each vial, add the alkene (1.0 mmol, 1.0 equiv) and the anhydrous solvent (2 mL).
-
Catalyst Addition: Prepare a stock solution of the platinum catalyst (e.g., Karstedt's catalyst) in anhydrous toluene. Add the calculated volume of the catalyst stock solution to each vial to achieve the desired mol% (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mol%).
-
Initiation: Add the silane (e.g., a hydrosilane, 1.1 mmol, 1.1 equiv) to each vial.
-
Reaction and Monitoring: Seal the vials and stir at the desired reaction temperature (e.g., room temperature or 50 °C). At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take a small aliquot from each reaction mixture.
-
Analysis: Quench the aliquots and analyze by GC-MS or NMR to determine the conversion to the desired product.
-
Optimization: Plot the conversion versus time for each catalyst loading. The optimal loading will provide the desired conversion in an acceptable timeframe without generating excessive byproducts.
Illustrative Data for Catalyst Loading Optimization
| Catalyst Loading (mol%) | Reaction Time (h) for >95% Conversion | Observations |
| 0.01 | > 24 | Very slow, incomplete conversion. |
| 0.05 | 12 | Reasonable rate, clean reaction profile. |
| 0.1 | 6 | Optimal: Fast rate, high yield, minimal byproducts. |
| 0.5 | 2 | Very fast, but a slight increase in side products observed. |
| 1.0 | < 1 | Rapid reaction, significant side product formation. |
Protocol 2: Catalyst Screening for a Hiyama-Type Cross-Coupling Reaction
This protocol provides a general workflow for screening different palladium catalysts and ligands.
-
Preparation: In a glovebox, arrange a 24-well plate with stir bars.
-
Reagent Addition: To each designated well, add the aryl halide (0.1 mmol, 1.0 equiv), this compound (0.15 mmol, 1.5 equiv), and a fluoride source (e.g., TBAF, 0.2 mmol, 2.0 equiv).
-
Catalyst/Ligand Addition: In separate wells, add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 2-5 mol%) and the corresponding ligand (e.g., phosphine-based ligands, 4-10 mol%).
-
Solvent and Reaction: Add anhydrous solvent (e.g., THF, 0.5 mL) to each well. Seal the plate and place it on a stirring hotplate at the desired temperature (e.g., 80 °C).
-
Analysis: After a set time (e.g., 12 or 24 hours), cool the plate, and take an aliquot from each well for analysis by LC-MS or GC-MS to determine the relative conversion to the desired cross-coupled product. This allows for the identification of the most effective catalyst-ligand combination.
Visualizations
Workflow for Troubleshooting Low Reaction Yield
Caption: A decision tree for troubleshooting low product yield.
Mechanism of Silane Coupling Agent Action
Caption: The two-step mechanism of silane coupling agents.
References
- PubMed. (n.d.). Silane adhesion mechanism in dental applications and surface treatments: A review.
- Plueddemann, E. P. (n.d.). Adhesion Through Silane Coupling Agents.
- Prevest Direct. (n.d.). Silane and Silane Coupling Agents: Enhancing Adhesion in Dentistry.
- Tangshan Sunfar New Materials Co., Ltd. (n.d.). The mechanism of action of silane coupling agent.
- Qingdao Hengda Chemical New Material Co., Ltd. (2023, June 20). What is the mechanism of the silane coupling agent.
- INNO SPECIALTY CHEMICALS. (n.d.). Ethoxy-Dimethyl-Phenylsilane: A High-Quality Chemical Compound for Multiple Applications.
- Goikhman, R., & Milstein, D. (2005). Reactivity of rhodium-triflate complexes with diphenylsilane: evidence for silylene intermediacy in stoichiometric and catalytic reactions. Chemistry, 11(10), 2983–2988.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Dimethoxymethylphenylsilane in Enhancing Material Properties.
- PubMed Central. (2021, January 4). Biomimetic caged platinum catalyst for hydrosilylation reaction with high site selectivity.
- National Institutes of Health. (n.d.). Rhodium-Catalyzed Regioselective Silylation of Alkyl C–H Bonds for the Synthesis of 1,4-Diols.
- qualitas1998.net. (2013, July 5). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation.
- University of Illinois IDEALS. (2023, November 30). Tailored activation of new platinum hydrosilylation catalysts.
- PubMed. (2007, July 25). Organo[2-(hydroxymethyl)phenyl]dimethylsilanes as mild and reproducible agents for rhodium-catalyzed 1,4-addition reactions.
- MDPI. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry.
- MDPI. (n.d.). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account.
- ADDI. (2023, February 9). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Comp.
- ResearchGate. (n.d.). The screening of catalysts 1–9 in the hydrosilylation reaction (product yield, %).
- PubChem. (n.d.). Ethoxymethyldiphenylsilane.
- YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- ResearchGate. (n.d.). Study on the Effect of Platinum Catalyst for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene.
- ChemRxiv. (n.d.). Guideline for Elucidating Catalysts.
- Organic Chemistry Portal. (n.d.). Hiyama Coupling.
- PubChem. (n.d.). Diphenylsilane.
- ResearchGate. (n.d.). Synthesis Optimization, Scale-Up, and Catalyst Screening Efforts toward the MGAT2 Clinical Candidate, BMS-963272.
- ResearchGate. (2011, December). Preparation of Methylphenyldichlorosilane through a Catalytic Cracking Reaction of 1,2-Dimethyl-1,1,2,2-Tetrachlorodisilane with Halobenzene.
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Validation & Comparative
Comparing ethoxy(methyl)diphenylsilane with other alkoxysilanes
An In-Depth Comparative Guide to Ethoxy(methyl)diphenylsilane and Other Alkoxysilanes for Advanced Research Applications
Authored by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, the selection of the right chemical tool is paramount to the success of a synthetic route or material modification. Alkoxysilanes are a cornerstone of modern chemistry, serving as versatile coupling agents, surface modifiers, and, critically, as protecting groups for sensitive functionalities.[1][2] This guide provides an in-depth comparison of this compound with other common alkoxysilanes, grounded in mechanistic principles and supported by experimental frameworks. Our focus is to elucidate the nuanced interplay between structure, reactivity, and performance to inform your selection process in complex applications.
The Fundamental Chemistry of Alkoxysilanes: Hydrolysis and Condensation
At its core, the utility of an alkoxysilane is dictated by its reaction with water in a two-step process: hydrolysis and condensation.[3]
-
Hydrolysis: The alkoxy group (-OR) on the silicon atom is replaced by a hydroxyl group (-OH) upon reaction with water, forming a silanol (Si-OH). This reaction can be catalyzed by either acid or base.[1][4]
-
Condensation: The newly formed, highly reactive silanols can then condense with other silanols or unreacted alkoxysilanes to form a stable siloxane bond (Si-O-Si).[5]
The rates of these two reactions are the primary determinants of an alkoxysilane's performance, influencing everything from the shelf-life of a reagent to the morphology of a functionalized surface.[1]
Caption: General mechanism of alkoxysilane activation.
Deconstructing this compound: A Structural Analysis
To understand the unique properties of this compound, we must examine its constituent parts and their influence on the central silicon atom.[6]
-
Ethoxy Group (-OCH₂CH₃): Compared to the more common methoxy group, the ethoxy group provides a moderate level of steric hindrance. This bulk slows the rate of hydrolysis, granting the molecule greater stability in the presence of trace moisture and allowing for more controlled reactions.[4]
-
Methyl Group (-CH₃): This small alkyl group has a minimal steric footprint and a slight electron-donating effect.
-
Two Phenyl Groups (-C₆H₅): The two phenyl rings are the defining feature of this molecule. They impart significant steric bulk, which dramatically shields the silicon atom from nucleophilic attack by water, thereby further slowing the hydrolysis rate.[7] Furthermore, the aromatic rings can participate in π-stacking interactions and provide a chromophore for UV-based detection methods.
This unique combination of a moderately reactive leaving group (ethoxy) with high steric shielding (diphenyl) positions this compound as a highly stable yet versatile reagent.
A Comparative Framework: this compound vs. Alternatives
The choice of an alkoxysilane is a trade-off between reactivity and stability. This compound occupies a strategic position in this landscape, offering a balance not found in more common reagents.
| Feature | This compound | Small Alkylalkoxysilanes (e.g., MTMS) | Bulky Alkyl Silyl Ethers (e.g., TBDMS-OR') | Other Arylalkoxysilanes (e.g., Ethoxydimethylphenylsilane) |
| Structure | (Ph)₂(Me)Si-OEt | (Me)Si(OMe)₃ | (t-Bu)(Me)₂Si-OR' | (Ph)(Me)₂Si-OEt |
| Steric Hindrance at Si | High | Low | High | Moderate |
| Relative Hydrolysis Rate | Slow | Fast[4] | Very Slow | Moderate |
| Stability of Resulting Silyl Ether | High | Low | Very High | Moderate-High |
| Primary Application | Stable protecting group for alcohols, high-stability surface modification.[8][9] | Sol-gel synthesis, crosslinking agents, general surface treatments.[5][10] | Robust protecting groups for multi-step organic synthesis.[11][12] | Protecting groups requiring intermediate stability, synthetic intermediates. |
| Key Advantage | Excellent balance of stability and reactivity; UV-active. | High reactivity, low cost, rapid film formation. | Exceptional stability to a wide range of non-acidic/non-fluoride reagents. | Tunable electronic and steric properties. |
| Key Disadvantage | Higher molecular weight and cost. | Prone to rapid, uncontrolled polymerization and gelation.[13] | Can be difficult to remove, requiring harsh conditions (e.g., fluoride ions).[12] | Less sterically protective than the diphenyl analogue. |
Experimental Protocols and Performance Data
The true measure of a reagent lies in its application. Below, we outline protocols for the use of alkoxysilanes as protecting groups for alcohols—a critical function in drug synthesis—and provide expected comparative data.
Experimental Protocol 1: Protection of a Primary Alcohol
This procedure details the silylation of benzyl alcohol as a model primary alcohol using this compound. The causality behind this choice is to form a stable silyl ether that can withstand subsequent reaction steps.
Objective: To protect the hydroxyl group of benzyl alcohol as its methyldiphenylsilyl ether.
Materials:
-
Benzyl Alcohol
-
This compound
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq). Stir the mixture at room temperature until the imidazole has fully dissolved.
-
Add this compound (1.2 eq) dropwise to the solution. The use of an alkoxysilane here, as opposed to a more reactive chlorosilane, allows for a more controlled reaction. Imidazole acts as a base and nucleophilic catalyst.[14]
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired silyl ether.
Experimental Protocol 2: Comparative Hydrolytic Stability Study
This experiment is designed to objectively compare the stability of silyl ethers derived from this compound versus a less hindered analogue, ethoxydimethylphenylsilane, under mild acidic conditions.
Objective: To quantify the relative stability of a diphenyl-substituted silyl ether versus a monophenyl-substituted silyl ether.
Caption: Workflow for comparative deprotection study.
Expected Results:
The increased steric hindrance from the second phenyl group is expected to significantly enhance the stability of the silyl ether.
| Time (hours) | % Deprotection (Benzyl-O-Si(Me)₂(Ph)) | % Deprotection (Benzyl-O-Si(Me)(Ph)₂) |
| 1 | ~15% | < 2% |
| 4 | ~50% | ~5% |
| 8 | ~85% | ~12% |
| 24 | >95% | ~30% |
This is illustrative data based on established chemical principles of steric effects on silyl ether stability.[14][15]
Conclusion and Future Outlook
This compound is a specialty reagent that offers a superior degree of stability compared to simple alkyl- or monophenyl-alkoxysilanes. Its performance is rooted in the significant steric shielding provided by the two phenyl substituents, which retards the rate of hydrolysis. This makes it an ideal candidate for:
-
Protecting Groups in Complex Synthesis: Where a robust protecting group is required to survive multiple synthetic steps, but for which the extreme stability of a tert-butyldiphenylsilyl (TBDPS) group may be unnecessary or problematic to remove.
-
Stable Surface Modification: For creating highly durable and stable functionalized surfaces in materials science and biomedical applications.
As drug development pushes towards more complex molecular architectures, the demand for fine-tuned and reliable chemical tools will only increase. By understanding the fundamental principles that govern alkoxysilane reactivity, researchers can make more informed decisions, leveraging the unique properties of reagents like this compound to achieve their synthetic and material science goals. The incorporation of silicon into small molecules continues to be a growing area of interest in medicinal chemistry for its potential to enhance pharmacological properties.[16][17]
References
- Comparative Guide to the Hydrolytic Stability of Alkoxysilanes: Butoxyethoxydimethylsilane vs. Methoxy and Ethoxy Silanes. Benchchem.
- A Comparative Guide to the Hydrolytic Stability of Chlorosilanes and Alkoxysilanes. Benchchem.
- Stability studies of alkoxysilanes in aqueous media. PubMed.
- Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc..
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz
- Kinetics of alkoxysilanes hydrolysis: An empirical approach. PubMed.
- Kinetics of alkoxysilanes hydrolysis: An empirical approach. OUCI.
- Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes.
- Steric effects of alkyl substituents in silicon chemistry. Semantic Scholar.
- A Comparative Guide to Alkoxysilane Precursors for Silica-Based M
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- Recent Advances in Silyl Protection of Alcohols | Request PDF.
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- New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applic
- The role of silicon in drug discovery: a review. RSC Medicinal Chemistry.
- Organosilicon Molecules with Medicinal Applications.
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A Senior Application Scientist's Guide to Alkoxysilane Reactivity: Ethoxy(methyl)diphenylsilane vs. Methoxy(methyl)diphenylsilane
In the fields of organic synthesis, materials science, and drug development, the precise control of reactivity is paramount. Silyl ethers, particularly those derived from alkoxysilanes, serve as versatile protecting groups and as precursors for advanced materials through sol-gel processes. The choice between two seemingly similar reagents, such as ethoxy(methyl)diphenylsilane and mthis compound, can have profound implications for reaction kinetics, product yields, and operational safety.
This guide provides an in-depth comparison of these two critical reagents. Moving beyond a simple list of properties, we will dissect the underlying chemical principles that govern their reactivity, offer a framework for rational selection, and provide a detailed protocol for their empirical evaluation.
The Fundamental Chemistry: Hydrolysis and Condensation
The utility of alkoxysilanes is predicated on a two-step reaction sequence: hydrolysis followed by condensation.[1][2] First, the alkoxy group (e.g., -OCH₃ or -OC₂H₅) is hydrolyzed in the presence of water to form a reactive silanol (Si-OH) intermediate. These silanols can then condense with other silanols or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) or silyl ether (Si-O-C) bonds, respectively.[1]
The entire process is a cascade of equilibria, where control over the initial hydrolysis step is key to managing the overall transformation.[1]
Caption: General reaction pathway for alkoxysilane hydrolysis and condensation.
Core Reactivity Comparison: Methoxy vs. Ethoxy
The primary differentiator between mthis compound and this compound is the rate of hydrolysis. Overwhelming evidence from studies of analogous alkoxysilanes shows that methoxy groups hydrolyze more rapidly than ethoxy groups .[3][4][5] This fundamental difference stems from a combination of steric and electronic factors.
Steric Effects: The methoxy group (-OCH₃) is sterically smaller than the ethoxy group (-OCH₂CH₃). The rate-determining step in hydrolysis, whether acid- or base-catalyzed, involves nucleophilic attack at the silicon center.[2][6] The bulkier ethoxy group provides greater steric hindrance, slowing the approach of the nucleophile (water or hydroxide) and thus decreasing the reaction rate.[1][6]
Electronic & Mechanistic Considerations:
Alkoxysilane hydrolysis can be catalyzed by either acid or base.[1]
-
Under acidic conditions , the reaction is initiated by protonation of the alkoxy oxygen. The subsequent nucleophilic attack by water is facilitated by the smaller steric profile of the methoxy group. The rates of hydrolysis generally follow the order of steric bulk: CH₃O- > C₂H₅O-.[1]
-
Under basic conditions , the mechanism involves direct nucleophilic attack of a hydroxide ion on the silicon atom, forming a pentacoordinate intermediate.[2] Here again, the less hindered silicon center of the methoxy derivative allows for a faster reaction.
Caption: Steric hindrance slows the hydrolysis of the ethoxy derivative.
Quantitative Data and Practical Implications
| Feature | Mthis compound | This compound | Rationale & Field Insight |
| Hydrolysis Rate | Faster[3][5] | Slower[5][7] | The smaller methoxy group presents less steric hindrance to the silicon center, accelerating nucleophilic attack. |
| Reaction Control | Less control; rapid reaction | More precise control; slower reaction | Ethoxy derivatives provide a wider processing window, which is critical for applications requiring uniform film formation or controlled polymerization. |
| Solution Stability | Shorter shelf-life | Longer shelf-life[5][7] | Pre-catalyzed solutions of methoxy silanes are more prone to premature hydrolysis and self-condensation upon exposure to ambient moisture. |
| Byproduct | Methanol[3][5] | Ethanol[3][5] | This is a critical consideration for EHS (Environment, Health, and Safety). |
| Safety Profile | Higher concern (Methanol is toxic)[7] | Lower concern (Ethanol is less toxic)[7] | The release of methanol requires stricter engineering controls (e.g., ventilation) and may impact regulatory compliance. |
| Ideal Use Case | High-throughput applications where reaction speed is paramount. | Applications requiring long pot-life, controlled cure rates, and enhanced safety. | Choose methoxy for speed; choose ethoxy for control and safety. |
Experimental Protocol: A Self-Validating Comparative Hydrolysis Study
To empirically determine the reactivity difference for a specific application, a direct comparative study is essential. This protocol is designed to be a self-validating system, ensuring that the observed differences are attributable to the silane structure and not experimental artifacts.
Objective: To quantify the relative hydrolysis rates of this compound and mthis compound under controlled acidic conditions.
Methodology: The disappearance of the parent alkoxysilane will be monitored over time using Gas Chromatography (GC) with an internal standard.
Caption: Experimental workflow for comparing alkoxysilane reactivity.
Step-by-Step Protocol:
-
Materials & Reagents:
-
Mthis compound (CAS: 18407-48-2)
-
This compound (CAS: 1825-59-8)
-
Anhydrous 1,4-Dioxane (solvent)
-
Dodecane (Internal Standard, IS)
-
Deionized Water
-
Acetic Acid (for pH adjustment)
-
Anhydrous Magnesium Sulfate (quenching agent)
-
Triethylamine (neutralizing agent)
-
GC vials, syringes, thermostatted water bath.
-
-
Preparation of Solutions (Causality: Using an internal standard corrects for variations in injection volume, ensuring data accuracy):
-
Silane Stock Solutions (0.1 M): Separately prepare solutions of each silane in anhydrous dioxane. To each, add dodecane to a final concentration of 0.05 M.
-
Aqueous Catalyst (pH 4): Prepare a solution of deionized water with a small amount of acetic acid to achieve a stable pH of 4.0.
-
-
Reaction Procedure (Causality: Running reactions in parallel and in a thermostatted bath ensures that temperature, a critical variable for reaction rates, is identical for both experiments):
-
Place 10 mL of each silane stock solution into separate, sealed flasks equipped with magnetic stirrers. Equilibrate to 25.0 °C in a water bath.
-
At time t=0, add 1.0 mL of the pH 4 aqueous catalyst solution to each flask simultaneously. Start a timer.
-
Immediately withdraw a 0.5 mL aliquot from each flask (this is the t=0 sample).
-
-
Sampling and Quenching (Causality: Quenching stops the reaction instantly, allowing the GC to accurately measure the concentration at that specific time point):
-
Prepare a series of GC vials, each containing ~100 mg of anhydrous MgSO₄ and 20 µL of triethylamine.
-
Add the 0.5 mL aliquot to its corresponding prepared GC vial. Cap and shake vigorously.
-
Repeat the sampling and quenching process at regular intervals (e.g., 5, 10, 20, 40, 60 minutes).
-
-
GC Analysis:
-
Analyze the quenched samples by GC. The method should be able to resolve the parent silane, the alcohol byproduct, the solvent, and the internal standard.
-
For each chromatogram, determine the peak area ratio of the silane to the internal standard.
-
-
Data Analysis:
-
Create a calibration curve to relate the peak area ratio to the silane concentration.
-
Plot the concentration of each silane as a function of time.
-
To determine the pseudo-first-order rate constant (k'), plot the natural logarithm of the silane concentration (ln[Silane]) versus time. The slope of this line will be -k'.
-
Compare the k' values for the two silanes. A higher k' value indicates a faster hydrolysis rate.
-
Conclusion and Recommendations
The choice between this compound and mthis compound is a strategic decision based on a clear reactivity-stability-safety trade-off.
-
Mthis compound is the reagent of choice for applications where speed is the primary driver . Its rapid hydrolysis allows for faster processing times. However, this comes at the cost of reduced solution stability and the generation of toxic methanol, necessitating stringent safety protocols.
-
This compound is the superior option when process control, solution stability, and safety are paramount .[5] Its slower, more deliberate hydrolysis provides a longer working time, making it ideal for applications requiring careful, uniform material deposition or for formulations that require a longer shelf-life. The generation of ethanol as a byproduct significantly improves its safety profile.
For any new application, the investment in a simple, direct comparative study, as outlined above, is invaluable. Such empirical data, grounded in the chemical principles discussed, empowers researchers to make informed decisions, optimize their processes, and ensure both the success and safety of their work.
References
- Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]
- Al-Mansour, S., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17624. [Link]
- Al-Mansour, S., et al. (2019). (PDF) Kinetics of alkoxysilanes hydrolysis: An empirical approach.
- Pohl, E. R., & Osterholtz, F. D. (1986). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 1(1), 127-149. [Link]
- Al-Mansour, S., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. OUCI. [Link]
- Abdel-Goad, F., et al. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 12(9), 2049. [Link]
- Busch, M., et al. (2020). Influences of Steric Factors on the Reactivity and Structure of Diorganoalkoxysilylamides. Zeitschrift für anorganische und allgemeine Chemie, 646(12), 978-984. [Link]
- Rao, A. V., & Hegde, N. D. (2011). Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes. Journal of Sol-Gel Science and Technology, 58(3), 634-643. [Link]
- Furtmüller, A., et al. (2003).
- BRB Silicones. (2025). BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy. BRB News. [Link]
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The Strategic Advantage of Ethoxy(methyl)diphenylsilane in Modern Synthesis: A Comparative Guide to Chlorosilane Alternatives
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly impacts experimental outcomes, safety, and overall process efficiency. In the realm of silylating agents, traditionally dominated by chlorosilanes, a nuanced understanding of alternative reagents can unlock significant advantages. This guide provides an in-depth technical comparison of ethoxy(methyl)diphenylsilane, an alkoxysilane, with its chlorosilane counterparts, offering field-proven insights and supporting data to inform your synthetic strategies.
Executive Summary: Beyond the Leaving Group
The fundamental difference between this compound and chlorosilanes lies in their reactivity, handling requirements, and the nature of their byproducts. While chlorosilanes are highly reactive silylating agents, this reactivity comes at the cost of significant handling challenges and the generation of corrosive byproducts.[1] this compound, in contrast, offers a milder, more controlled reactivity profile, enhanced safety, and benign byproducts, making it a superior choice for a wide range of applications, particularly in sensitive and complex synthetic environments.
The Chlorosilane Challenge: A Double-Edged Sword
Chlorosilanes, such as chloro(methyl)diphenylsilane, have long been workhorses in organic synthesis for the protection of alcohols, amines, and other functional groups.[2] Their high reactivity, driven by the excellent leaving group ability of the chloride ion, ensures rapid and often quantitative silylation. However, this reactivity is also the source of their significant drawbacks.
Chlorosilanes react vigorously and exothermically with water, including atmospheric moisture, to produce corrosive and toxic hydrogen chloride (HCl) gas.[3] This necessitates stringent anhydrous reaction conditions and specialized handling equipment to prevent degradation of the reagent and the formation of hazardous byproducts.[4][5] The corrosive nature of HCl can also be detrimental to acid-sensitive functional groups within the substrate, leading to unwanted side reactions and reduced yields.[6] Furthermore, the handling of chlorosilanes poses significant safety risks, as they are classified as corrosive materials that can cause severe skin burns and eye damage.[7]
This compound: A Paradigm of Controlled Reactivity and Safety
This compound represents a significant advancement in silylation chemistry, offering a more benign and controllable alternative to chlorosilanes. The key advantages of this alkoxysilane are rooted in its distinct chemical properties.
1. Milder Reactivity and Enhanced Selectivity: The ethoxy group is a poorer leaving group than chloride, resulting in a more moderate reaction rate. This allows for greater control over the silylation process and can lead to higher selectivity, particularly when differentiating between primary and secondary alcohols. This controlled reactivity minimizes the risk of side reactions and allows for cleaner reaction profiles.
2. Benign Byproducts: The reaction of this compound with an alcohol liberates ethanol as the sole byproduct. Ethanol is a non-corrosive and relatively innocuous solvent, which simplifies workup procedures and eliminates the concerns associated with HCl generation. This is particularly advantageous in syntheses involving acid-sensitive substrates or when working on a larger scale where the management of acidic off-gases is a concern.
3. Superior Hydrolytic Stability and Ease of Handling: Unlike chlorosilanes, this compound exhibits significantly greater stability towards atmospheric moisture.[2] While it will hydrolyze in the presence of water, the reaction is considerably slower and less violent than that of chlorosilanes.[8] This enhanced stability translates to easier handling and storage, reducing the need for strictly anhydrous conditions and specialized equipment. The safety profile of this compound is also more favorable, with it being classified as a skin and eye irritant rather than a corrosive material.[9]
4. Suitability for Pharmaceutical and Drug Development Applications: The milder reaction conditions, non-corrosive byproducts, and improved safety profile make this compound an ideal reagent for pharmaceutical synthesis and drug development. In these highly regulated environments, process safety, reproducibility, and the minimization of hazardous waste are paramount.[10][11]
Performance Comparison: A Head-to-Head Analysis
To illustrate the practical advantages of this compound, we present a comparative analysis of its performance against chloro(methyl)diphenylsilane in the protection of a primary alcohol, benzyl alcohol. While a direct side-by-side published study is not available, the following data is a realistic representation based on the known reactivity and properties of these two classes of compounds.
Table 1: Comparative Performance in the Silylation of Benzyl Alcohol
| Parameter | This compound | Chloro(methyl)diphenylsilane |
| Reagent Equivalents | 1.2 | 1.1 |
| Base | Pyridine (catalytic) | Triethylamine (1.2 eq.) |
| Solvent | Dichloromethane | Dichloromethane (anhydrous) |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours | 1-2 hours |
| Typical Yield | >95% | ~90-95% |
| Byproduct | Ethanol | Triethylamine Hydrochloride (salt) |
| Workup | Aqueous wash | Filtration and aqueous wash |
| Handling Precautions | Standard laboratory practice | Strict anhydrous conditions, inert atmosphere |
| Safety Concerns | Skin and eye irritant | Corrosive, moisture-sensitive |
Experimental Protocols: A Practical Guide
The following detailed methodologies provide a framework for the silylation of a primary alcohol using both this compound and a representative chlorosilane.
Protocol 1: Silylation of Benzyl Alcohol with this compound
Diagram 1: Experimental Workflow for Silylation with this compound
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A Comparative Guide to the Stability of Silyl Ethers: TBDMS vs. Ethoxy(methyl)diphenylsilane
In the intricate discipline of multi-step organic synthesis, particularly within drug development, the strategic selection of protecting groups is a critical determinant of success. Among the diverse repertoire of protecting groups for hydroxyl moieties, silyl ethers are workhorses, prized for their versatility and tunable stability. This guide provides an in-depth, objective comparison of two prominent silyl ethers: the widely used tert-butyldimethylsilyl (TBDMS) ether and the less common, yet strategically valuable, ethoxy(methyl)diphenylsilane-derived ether. This analysis is grounded in mechanistic principles and supported by experimental data to empower researchers in making informed decisions for their synthetic strategies.
The Bedrock of Stability: Steric and Electronic Effects
The stability of a silyl ether is fundamentally governed by the interplay of steric hindrance around the silicon atom and the electronic nature of its substituents.[1] Bulky groups on the silicon atom physically obstruct the approach of reagents, such as acids or fluoride ions, that are necessary for cleavage of the silicon-oxygen bond.[1][2] Concurrently, the electronic properties of the substituents modulate the reactivity of the silicon center.
TBDMS (tert-butyldimethylsilyl): This protecting group features a sterically demanding tert-butyl group and two smaller methyl groups.[2] The significant steric bulk of the tert-butyl group is the primary contributor to the stability of TBDMS ethers, making them substantially more robust than simpler silyl ethers like trimethylsilyl (TMS) ethers.[2][3]
This compound: In this case, the silicon atom is adorned with two phenyl groups, a methyl group, and an ethoxy group. The phenyl groups, while sterically significant, also exert a powerful electron-withdrawing inductive effect. This electronic influence plays a crucial role in the stability and reactivity of the resulting silyl ether.
Comparative Stability Analysis: A Head-to-Head Look
The choice between TBDMS and an this compound-derived ether hinges on their differential stability towards various cleavage conditions, enabling their orthogonal removal in complex synthetic routes.[4][5]
Acidic Conditions
Under acidic conditions, the cleavage of silyl ethers is initiated by protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. The rate of this process is highly sensitive to steric hindrance.
-
TBDMS: TBDMS ethers exhibit considerable stability to a wide range of acidic conditions, a direct consequence of the steric shield provided by the tert-butyl group.[3][6] They are significantly more stable than TMS and triethylsilyl (TES) ethers.[7] For instance, the relative rate of acidic cleavage for TBDMS is approximately 20,000 times slower than that of TMS.
-
This compound: The presence of two electron-withdrawing phenyl groups on the silicon atom in diphenylsilyl ethers generally increases their stability toward acidic hydrolysis compared to alkylsilyl ethers of similar steric bulk.[8] However, the ethoxy group is susceptible to acid-catalyzed hydrolysis, which can complicate the stability profile. The precise stability will be highly dependent on the specific reaction conditions.
Basic Conditions
The stability of silyl ethers under basic conditions is also influenced by steric and electronic factors.
-
TBDMS: TBDMS ethers are known for their pronounced stability under basic conditions, a key advantage in many synthetic transformations.[3] Their relative rate of cleavage in basic media is roughly 20,000 times slower than TMS.
-
This compound: The electron-withdrawing nature of the phenyl groups can render the silicon atom more susceptible to nucleophilic attack by hydroxide or other basic reagents. Therefore, diphenylsilyl ethers can be more labile under basic conditions compared to their sterically similar trialkylsilyl counterparts.
Fluoride-Mediated Cleavage
The most common and effective method for the cleavage of many silyl ethers involves the use of fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[9][10] The exceptional strength of the silicon-fluorine bond provides a powerful thermodynamic driving force for this reaction.[9]
-
TBDMS: TBDMS ethers are readily cleaved by fluoride ions.[9] The reaction proceeds via a pentavalent silicon intermediate.[11]
-
This compound: The electronic effects of the phenyl groups become particularly significant in fluoride-mediated cleavage. Electron-withdrawing groups on the silicon atom generally accelerate the rate of fluoride-induced deprotection.[8] This suggests that an ethoxy(methyl)diphenylsilyl ether would likely be more labile to fluoride than a TBDPS (tert-butyldiphenylsilyl) ether, where the silicon is more electron-rich due to the alkyl groups.
Quantitative Data on Silyl Ether Stability
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from various sources.[7]
Mechanistic Insights into Silyl Ether Cleavage
Understanding the mechanisms of silyl ether cleavage is crucial for predicting their stability and for designing selective deprotection strategies.
Caption: Mechanisms of silyl ether cleavage.
Experimental Protocols
Detailed and reliable experimental procedures are essential for the successful implementation of protecting group strategies.[3]
Protocol 1: Protection of a Primary Alcohol with TBDMSCl
This protocol outlines a general and widely used method for the formation of a TBDMS ether.[12]
Materials:
-
Primary alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.
-
Add TBDMSCl (1.2 equiv) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a TBDMS Ether using TBAF
This protocol describes the standard method for cleaving a TBDMS ether using a fluoride source.[4]
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution in THF (typically 1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous THF.
-
Add the TBAF solution (1.1-1.5 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
If necessary, purify the resulting alcohol by flash column chromatography.
Practical Considerations for the Synthetic Chemist
The choice between TBDMS and an ethoxy(methyl)diphenylsilyl ether, or any other silyl ether, is a strategic decision that should be based on the overall synthetic plan.
-
Orthogonality: The key to leveraging different silyl ethers is their orthogonal stability. For instance, a more labile silyl ether can be removed in the presence of a more robust one by carefully selecting the deprotection conditions.[5][13]
-
Steric Hindrance of the Alcohol: The steric environment of the hydroxyl group to be protected can influence the rate and feasibility of the silylation reaction. Highly hindered alcohols may require more reactive silylating agents, such as silyl triflates.[8]
-
Downstream Reaction Conditions: The planned subsequent reaction steps must be carefully considered. If the synthesis involves strongly acidic or basic conditions, a more robust protecting group like TBDPS or, in many cases, TBDMS would be preferable.[14][15]
-
Analytical Characterization: The presence of phenyl groups in diphenylsilyl ethers can be advantageous for UV detection during chromatography, aiding in reaction monitoring and purification.
Conclusion
Both TBDMS and this compound-derived ethers offer valuable tools for the protection of hydroxyl groups in organic synthesis. TBDMS is a well-established, robust, and versatile protecting group with a predictable stability profile.[2] this compound, while less common, provides a unique combination of steric and electronic properties that can be exploited for specific synthetic challenges. The electron-withdrawing nature of the phenyl groups can influence its lability towards fluoride and basic conditions, potentially offering a different orthogonality window compared to traditional trialkylsilyl ethers. A thorough understanding of the principles of silyl ether stability, supported by empirical data, is paramount for the rational design and successful execution of complex synthetic endeavors in modern drug discovery and development.
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- ACS Publications. New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. [Link]
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A Comparative Guide to the Cross-linking Efficiency of Ethoxy(methyl)diphenylsilane versus Other Common Silanes
For researchers, scientists, and drug development professionals engaged in the formulation of advanced materials, the selection of an appropriate cross-linking agent is a critical decision that dictates the final properties and performance of the end product. This guide provides an in-depth technical comparison of the cross-linking efficiency of ethoxy(methyl)diphenylsilane against other widely used silanes, including vinyltrimethoxysilane (VTMS), methyltrimethoxysilane (MTMS), and tetraethoxysilane (TEOS). By examining the underlying chemical mechanisms and presenting available experimental insights, this document aims to equip you with the knowledge to make an informed selection for your specific application.
The Fundamental Chemistry of Silane Cross-linking
Silane cross-linking is a chemical process that transforms individual polymer chains into a three-dimensional network, significantly enhancing the material's mechanical strength, thermal stability, and chemical resistance.[1] The process is primarily driven by a two-step mechanism: hydrolysis and condensation.[2]
-
Hydrolysis: In the presence of moisture, the hydrolyzable alkoxy groups (e.g., ethoxy or methoxy) on the silane molecule react with water to form reactive silanol groups (Si-OH).[3]
-
Condensation: These silanol groups can then condense with each other or with hydroxyl groups on a substrate to form stable siloxane bonds (Si-O-Si), creating the cross-linked network.[4]
The efficiency and rate of these reactions are influenced by several factors, including the molecular structure of the silane, pH, temperature, and the presence of catalysts.[3]
Caption: General mechanism of silane cross-linking involving hydrolysis and condensation.
The Impact of Silane Structure on Cross-linking Efficiency
The chemical structure of the silane molecule, particularly the nature of the organic substituents attached to the silicon atom, plays a pivotal role in determining its cross-linking efficiency. These substituents can exert both electronic and steric effects on the rates of hydrolysis and condensation.
Electronic Effects
Electron-donating or withdrawing groups can influence the reactivity of the silicon center. For instance, the cure kinetics of various silanes have been observed to follow the order: Vinyl > Phenyl ~ Methyl > Ethyl > Propyl > Butyl > Pentyl.[4] This suggests that the electronic nature of the vinyl group accelerates the curing process, while larger alkyl groups tend to slow it down. Phenyl groups exhibit a reactivity comparable to methyl groups in this regard.[4]
Steric Effects
The size of the organic substituents can sterically hinder the approach of water molecules during hydrolysis and the interaction of silanol groups during condensation.[5] This steric hindrance generally leads to a slower reaction rate and can result in a lower final cross-link density.[4]
Comparative Analysis of Silane Cross-linkers
This section provides a comparative analysis of this compound against VTMS, MTMS, and TEOS, focusing on their expected cross-linking efficiency based on their molecular structures and available data.
| Silane Cross-linker | Structure | Key Structural Features | Expected Cross-linking Efficiency |
| This compound | C₆H₅-Si(CH₃)(OC₂H₅)-C₆H₅ | Two bulky phenyl groups, one methyl group, one ethoxy group | Moderate to Low: The significant steric hindrance from the two phenyl groups is expected to slow down hydrolysis and condensation, potentially leading to a lower cross-link density. The single ethoxy group limits the number of potential cross-linking sites per molecule. |
| Vinyltrimethoxysilane (VTMS) | CH₂=CH-Si(OCH₃)₃ | One vinyl group, three methoxy groups | High: The vinyl group enhances reactivity, and the three methoxy groups provide multiple sites for cross-linking. Methoxy groups hydrolyze faster than ethoxy groups. |
| Methyltrimethoxysilane (MTMS) | CH₃-Si(OCH₃)₃ | One methyl group, three methoxy groups | High: Similar to VTMS, it has three reactive methoxy groups. The methyl group offers less steric hindrance than a vinyl or phenyl group. |
| Tetraethoxysilane (TEOS) | Si(OC₂H₅)₄ | Four ethoxy groups | High: Offers the highest number of potential cross-linking sites (four). However, the ethoxy groups hydrolyze more slowly than methoxy groups. |
This compound: A Profile
This compound possesses a unique structure with two bulky phenyl groups, a methyl group, and a single ethoxy group attached to the silicon atom.
-
Steric Hindrance: The two phenyl groups create significant steric bulk around the silicon atom. This is expected to impede the approach of water for hydrolysis and hinder the condensation of the resulting silanols, leading to a slower cross-linking rate and potentially a lower overall cross-link density compared to silanes with smaller substituents.[5]
-
Reactivity: While phenyl groups themselves have an electronic effect comparable to methyl groups in terms of cure kinetics, the dominant factor for this molecule is likely the steric hindrance.[4] The single ethoxy group means that each molecule can only form a limited number of siloxane bridges, which will inherently limit the maximum achievable cross-link density compared to tri- or tetra-functional silanes.
-
Thermal Stability: A key advantage of incorporating phenyl groups into a silicone network is the significant enhancement of thermal stability.[6][7][8] The rigid aromatic rings are thought to restrict the thermal motion of the polymer chains and inhibit degradative "back-biting" reactions.[7] Therefore, materials cross-linked with this compound are expected to exhibit superior performance at elevated temperatures.[6][8]
Vinyltrimethoxysilane (VTMS)
VTMS is a widely used cross-linker known for its high reactivity.
-
High Reactivity: The vinyl group contributes to a faster cure rate.[4]
-
High Cross-link Density: With three methoxy groups, VTMS can form a densely cross-linked network. The methoxy groups hydrolyze more rapidly than ethoxy groups, further contributing to a faster cure.
Methyltrimethoxysilane (MTMS)
MTMS is another common and efficient cross-linker.
-
Good Reactivity and High Cross-link Density: Similar to VTMS, it has three fast-hydrolyzing methoxy groups, leading to a high degree of cross-linking. The small methyl group presents minimal steric hindrance.
Tetraethoxysilane (TEOS)
TEOS is a tetra-functional cross-linker capable of forming highly dense networks.
-
High Functionality: With four ethoxy groups, TEOS can theoretically achieve the highest cross-link density.[9]
-
Slower Reactivity: The hydrolysis of ethoxy groups is generally slower than that of methoxy groups, resulting in a more controlled but slower curing process.[10]
Experimental Evaluation of Cross-linking Efficiency
To quantitatively compare the cross-linking efficiency of different silanes, standardized experimental methods are employed. The two most common techniques are gel content determination and Fourier-transform infrared (FTIR) spectroscopy.
Gel Content Determination (ASTM D2765)
This method provides a direct measure of the degree of cross-linking by quantifying the insoluble fraction of the polymer after solvent extraction.[7][11] A higher gel content indicates a higher cross-linking efficiency.[2]
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample of the cross-linked polymer (approximately 0.5 g) is prepared.[7]
-
Solvent Extraction: The sample is placed in a suitable solvent (e.g., refluxing xylene) for a specified period (e.g., 6 hours) to dissolve the un-cross-linked (soluble) portion.[7]
-
Drying: The remaining insoluble gel is carefully removed from the solvent and dried in a vacuum oven until a constant weight is achieved.[7]
-
Calculation: The gel content is calculated as the percentage of the final dry weight to the initial sample weight.[7]
Caption: Workflow for gel content determination according to ASTM D2765.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful non-destructive technique used to monitor the progress of the cross-linking reaction by tracking changes in specific chemical bonds.[3][12]
-
Monitoring Hydrolysis: The disappearance of Si-O-C stretching bands (around 1090 cm⁻¹ for methoxy and slightly different for ethoxy) and the appearance of Si-OH bands (broad peak around 3400 cm⁻¹ and a sharper peak around 955 cm⁻¹) indicate the progress of hydrolysis.[12]
-
Monitoring Condensation: The formation and increase in the intensity of the Si-O-Si asymmetric stretching band (typically a broad peak between 1000 and 1130 cm⁻¹) is a direct indicator of the formation of the cross-linked siloxane network.[1][13]
Experimental Protocol:
-
Sample Preparation: Thin films of the polymer formulation containing the silane cross-linker are prepared.
-
Initial Spectrum: An FTIR spectrum of the uncured sample is recorded as a baseline.
-
Curing and Spectral Acquisition: The sample is subjected to the curing conditions (e.g., exposure to humidity at a specific temperature), and FTIR spectra are recorded at regular time intervals.
-
Data Analysis: The changes in the peak areas or heights of the characteristic Si-O-C, Si-OH, and Si-O-Si bands are analyzed to determine the kinetics and extent of the cross-linking reaction.[14]
Caption: Workflow for monitoring silane cross-linking using FTIR spectroscopy.
Conclusion and Recommendations
The choice between this compound and other common silanes depends on the desired balance of properties in the final cross-linked material.
-
For applications requiring the highest possible cross-link density and rapid curing , vinyltrimethoxysilane (VTMS) and methyltrimethoxysilane (MTMS) are excellent choices due to their high functionality and the rapid hydrolysis of their methoxy groups.
-
For achieving a very high degree of cross-linking with more controlled curing kinetics , tetraethoxysilane (TEOS) is a suitable option, although the curing process will be slower compared to methoxy-functional silanes.
-
This compound is the preferred cross-linker when superior thermal stability is the primary requirement.[6][8] While its cross-linking efficiency in terms of rate and final density is expected to be lower than the other silanes discussed due to significant steric hindrance and lower functionality, the presence of phenyl groups imparts exceptional resistance to high temperatures.[6][7]
Researchers and formulators should carefully consider the trade-offs between processing time, desired mechanical properties at ambient temperature, and the thermal performance requirements of their specific application when selecting a silane cross-linking agent. For high-temperature applications where durability is paramount, the potential for a lower cross-link density with this compound may be an acceptable compromise for the substantial gains in thermal stability.
References
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- Determination of gel content of silane cross-linked polyethylene copolymers using FTIR technique. (2024). Polyolefins Journal, 11(1), 1-10.
- Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. (2022). Polymers, 14(24), 5489.
- ASTM D2765-95 - Standard Test Methods for Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics. (n.d.). IHS Markit.
- How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. (2018). Polymers, 11(1), 27.
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2017). Polymers, 9(11), 590.
- Crosslinking With Amino-Functional Siloxane Resin Improves Flexibility of Bis-Phenol A Epoxy Paints. (2005). PCI Magazine.
- (a) Swelling index and (b) gel content of PDMS crosslinked by (DCP 1 TEMPO) and PMTO. (n.d.).
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- A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Form
- Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. (2022). Polymers, 14(24), 5489.
- ASTM D2765-01(2006) - Standard Test Methods for Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics. (n.d.). Scribd.
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- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.). C.J. BRINKER.
- (A) Gel content, (B) crosslinking density, and (C) molecular weight... (n.d.).
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- Unique Steric Effect of Geminal Bis(silane) To Control the High Exo-selectivity in Intermolecular Diels-Alder Reaction. (2016).
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- Silicone Gels. (n.d.). Shin-Etsu Silicone.
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- The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions. (2021). Polymers, 13(14), 2349.
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- Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. (2012). Silicon, 4(2), 119-126.
- Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. (2019).
- Comparison of techniques for determining crosslinking in silane-water crosslinked materials. (2006). Polymer Testing, 25(4), 518-526.
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A Senior Application Scientist's Guide to the Quantitative Purity Assessment of Ethoxy(methyl)diphenylsilane by ¹H NMR Spectroscopy
Introduction: Beyond the Chromatogram
In the realm of materials science and drug development, the precise characterization of organosilicon compounds is paramount. Ethoxy(methyl)diphenylsilane, a versatile silyl ether, serves as a key intermediate in various syntheses. Its purity directly impacts reaction yields, product integrity, and, in pharmaceutical contexts, safety and efficacy. While chromatographic techniques like HPLC and GC are staples for purity analysis, they often rely on compound-specific calibration and can sometimes fail to detect non-chromophoric or non-volatile impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), offers a powerful, orthogonal approach.[1][2] As a primary analytical method, the signal intensity in NMR is directly proportional to the number of nuclei, allowing for the determination of absolute purity without the need for a calibration curve of the analyte itself.[3][4] This guide provides a comprehensive, field-tested methodology for validating the purity of this compound using qNMR, designed for researchers who require robust, accurate, and self-validating analytical protocols.
Pillar 1: Understanding the Analyte's NMR Fingerprint
Before any quantitative analysis, a thorough understanding of the analyte's qualitative NMR spectrum is essential. Each unique proton environment in this compound will produce a distinct signal, or "peak," in the ¹H NMR spectrum. The position of this peak (chemical shift, δ) is influenced by the local electronic environment.[5]
Expected ¹H NMR Chemical Shifts for this compound in CDCl₃:
| Assignment | Protons | Multiplicity | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| Phenyl (Ph) | 10H | Multiplet (m) | 7.30 - 7.65 | Protons on the aromatic rings are significantly deshielded. Data from similar structures like diphenylmethylsilane show signals in this region.[6][7] |
| Ethoxy (CH₂) | 2H | Quartet (q) | ~3.85 | The methylene protons are adjacent to a highly electronegative oxygen atom, shifting them downfield. They are split into a quartet by the neighboring methyl group. |
| Ethoxy (CH₃) | 3H | Triplet (t) | ~1.25 | These methyl protons are further from the electronegative oxygen and are split into a triplet by the adjacent methylene group. |
| Methyl (Si-CH₃) | 3H | Singlet (s) | ~0.60 | The silicon atom is less electronegative than carbon, causing a significant upfield shift (shielding). Data for the methyl group in diphenylmethylsilane supports this assignment.[6][7] |
Expected ¹³C NMR Chemical Shifts:
Similarly, the ¹³C NMR spectrum provides a map of the carbon skeleton.
| Assignment | Expected Chemical Shift (δ, ppm) |
| Phenyl (ipso-C) | ~134 |
| Phenyl (o, m, p-C) | 128 - 135 |
| Ethoxy (OCH₂) | ~59 |
| Ethoxy (CH₃) | ~18 |
| Methyl (Si-CH₃) | ~ -4 |
Note: These are predicted values based on standard chemical shift tables and data from analogous compounds.[7][8][9][10] The exact values can vary slightly based on solvent and concentration.[11]
Pillar 2: The Quantitative Experiment - A Self-Validating Protocol
The foundation of accurate qNMR is a meticulously designed experiment that ensures the integrated signal area is directly and uniformly proportional to the number of protons for all molecules in the sample.[12] This is achieved through careful sample preparation and the selection of specific NMR acquisition parameters.
Workflow for qNMR Purity Validation
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The Analytical Challenge: Why Accurate Quantification of Ethoxy(methyl)diphenylsilane Matters
A Senior Application Scientist's Guide to the Quantitative Analysis of Ethoxy(methyl)diphenylsilane: GC-FID and its Alternatives
In the landscape of pharmaceutical development and materials science, the precise quantification of organosilicon compounds is paramount for ensuring product quality, stability, and performance. This compound, a key building block and intermediate, is no exception. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and its viable alternatives for the quantitative analysis of this versatile silane. Drawing upon established analytical principles and field-proven insights, we will explore the nuances of each technique, from experimental design to data interpretation, empowering you to make informed decisions for your analytical workflow.
This compound's utility in various synthetic pathways necessitates stringent control over its purity and concentration. Inaccurate measurements can lead to inconsistencies in reaction yields, compromised product performance, and potential safety concerns. The primary analytical challenges associated with this and other alkoxysilanes include their susceptibility to hydrolysis and potential for polymerization, which can impact sample integrity and analytical accuracy.[1] Therefore, the chosen analytical method must be robust, specific, and provide reliable quantitative data.
Gas Chromatography with Flame Ionization Detection (GC-FID): The Workhorse Method
GC-FID stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it an excellent candidate for the quantification of this compound. Its high sensitivity to hydrocarbons and robust nature have led to its widespread adoption in quality control laboratories.
The Causality Behind Experimental Choices in GC-FID
A successful GC-FID analysis hinges on the careful selection of experimental parameters. The choices made are not arbitrary but are grounded in the physicochemical properties of the analyte and the principles of chromatographic separation.
-
Sample Preparation: The First Line of Defense Against Inaccuracy: Due to the hydrolytic instability of this compound, sample preparation is a critical step. The use of a dry, non-polar solvent is essential to prevent degradation. Heptane is an excellent choice as it is inert and provides good solubility for the analyte.[1] To ensure accurate quantification, a calibrated internal standard should be employed. An internal standard that is structurally similar to the analyte but well-resolved chromatographically will compensate for variations in injection volume and potential matrix effects. For this compound, a suitable internal standard could be another stable silane, such as octamethylcyclotetrasiloxane.
-
Column Selection: The Heart of the Separation: A non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is typically recommended for the analysis of phenyl-containing silanes. This choice is dictated by the "like dissolves like" principle, ensuring good interaction between the analyte and the stationary phase for optimal separation.
-
Inlet and Detector Parameters: Ensuring Efficient Transfer and Sensitive Detection: A split/splitless inlet is commonly used, with the split ratio adjusted based on the sample concentration to avoid column overloading. The injector temperature should be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation. The FID, being highly sensitive to carbon-containing compounds, provides an excellent response for this compound. The detector temperature is set higher than the column temperature to prevent condensation of the analyte.
A Self-Validating GC-FID Protocol
To ensure the trustworthiness of the analytical results, the GC-FID method must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by achieving baseline separation from other components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (R²) of ≥ 0.999 is generally considered acceptable.[2]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Experimental Workflow: GC-FID Analysis
Caption: A streamlined workflow for the quantitative analysis of this compound by GC-FID.
A Comparative Look: Alternative Quantitative Techniques
While GC-FID is a robust and reliable technique, other methods offer unique advantages and may be more suitable for specific applications. Here, we compare GC-FID with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful separation technique that can be a viable alternative to GC, particularly for less volatile or thermally labile compounds.[4][5][6]
-
Principle of Operation: In reversed-phase HPLC, the sample is dissolved in a mobile phase and pumped through a column packed with a non-polar stationary phase (e.g., C18). The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A UV detector is commonly used for the detection of aromatic compounds like this compound.
-
Advantages over GC-FID:
-
No Volatility Requirement: HPLC can analyze non-volatile compounds, which may be advantageous if dealing with higher molecular weight silanes or potential degradation products.
-
Lower Analysis Temperature: The analysis is performed at or near ambient temperature, minimizing the risk of thermal degradation of the analyte.
-
-
Disadvantages and Considerations:
-
Solvent Consumption: HPLC typically consumes larger volumes of organic solvents compared to GC.
-
Detector Sensitivity: While UV detection is suitable for aromatic compounds, its sensitivity may be lower than that of an FID for certain analytes.
-
Hydrolytic Stability in Aqueous Mobile Phases: The use of aqueous mobile phases in reversed-phase HPLC can promote the hydrolysis of this compound on the column. Therefore, non-aqueous reversed-phase chromatography might be a more suitable approach.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful primary analytical method for the determination of purity and concentration of organic compounds.[7]
-
Principle of Operation: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8][9] By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined without the need for a calibration curve specific to the analyte.
-
Advantages over Chromatographic Methods:
-
Primary Ratio Method: qNMR can be a primary method of measurement, providing a high degree of accuracy and traceability.
-
No Separation Required for Pure Samples: For relatively pure samples, no chromatographic separation is needed, leading to a faster analysis time.
-
Structural Information: In addition to quantitative data, the NMR spectrum provides a wealth of structural information, which can be used to confirm the identity of the analyte and detect impurities.
-
-
Disadvantages and Considerations:
-
Sensitivity: qNMR is generally less sensitive than chromatographic techniques, requiring higher sample concentrations.
-
Spectral Overlap: In complex mixtures, signal overlap can make accurate integration challenging.
-
Instrumentation Cost: NMR spectrometers are significantly more expensive to purchase and maintain than GC or HPLC systems.
-
Logical Relationship of Analytical Techniques
Caption: Interrelationship of primary quantitative and confirmatory analytical techniques for this compound.
Performance Comparison: A Head-to-Head Evaluation
The following table provides a comparative summary of the typical performance characteristics of GC-FID, HPLC-UV, and qNMR for the quantitative analysis of a mid-polarity, UV-active organosilane like this compound. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | GC-FID | HPLC-UV | qNMR |
| Principle | Separation by volatility, detection by flame ionization | Separation by polarity, detection by UV absorbance | Signal integration proportional to molar concentration |
| Typical Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Not Applicable (Direct Measurement) |
| Precision (RSD) | < 2% | < 2% | < 1% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% |
| Typical LOQ | ~1-10 µg/mL | ~1-10 µg/mL | ~100-500 µg/mL |
| Analysis Time per Sample | 15-30 minutes | 10-20 minutes | 5-15 minutes |
| Key Advantage | Robust, high sensitivity for hydrocarbons | Versatile, suitable for non-volatile compounds | Primary method, provides structural information |
| Key Disadvantage | Requires volatile/semi-volatile analytes | Higher solvent consumption, potential for on-column hydrolysis | Lower sensitivity, higher instrument cost |
Detailed Experimental Protocols
GC-FID Method
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in dry heptane.
-
Prepare a stock solution of the internal standard (e.g., octamethylcyclotetrasiloxane) at a similar concentration.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL, each containing a fixed concentration of the internal standard.
-
Prepare unknown samples by accurately weighing the material, dissolving it in dry heptane, and adding the same fixed concentration of the internal standard.
-
-
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C, with a split ratio of 20:1.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.
-
Detector: FID at 300°C.
-
HPLC-UV Method (Non-Aqueous Reversed-Phase)
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Prepare unknown samples by accurately weighing the material and dissolving it in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of acetonitrile and methanol (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
qNMR Method
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., 5 mg of maleic acid) to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d) to dissolve the sample and internal standard completely.
-
-
NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Spectral Width: Sufficient to cover all signals of interest.
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Conclusion: Selecting the Optimal Method
The choice of the most appropriate analytical technique for the quantitative analysis of this compound is a multifaceted decision that depends on the specific requirements of the analysis.
-
GC-FID is the recommended workhorse method for routine quality control due to its robustness, high sensitivity, and cost-effectiveness. Its performance is well-documented for similar silane compounds.
-
HPLC-UV offers a valuable alternative, particularly when dealing with concerns about thermal lability or when analyzing less volatile analogs. The use of a non-aqueous mobile phase is crucial to mitigate the risk of hydrolysis.
-
qNMR stands out as a powerful primary method for purity assessment and the certification of reference materials. Its ability to provide direct, accurate quantification without the need for analyte-specific calibration curves, coupled with the rich structural information it provides, makes it an invaluable tool in a research and development setting.
By understanding the principles, advantages, and limitations of each of these techniques, researchers and analytical scientists can confidently select and implement the most suitable method to ensure the quality and consistency of this compound in their critical applications.
References
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- Iqbal, N., et al. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry. [Link]
- Iqbal, N., et al. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PubMed Central. [Link]
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- Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.
- Arkles, B. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc. [Link]
- Chromatography Forum. (2010). GC_FID_Siloxanes_Difficulty. [Link]
- Royal Society of Chemistry. (2020). Electronic Supporting Information (ESI)
- Holzgrabe, U. (2012). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Bacteriology, 194(18), 4939-4950. [Link]
- Al-Janabi, A. H. H., et al. (2011). High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil. Iraqi Journal of Pharmaceutical Sciences, 20(2), 58-67. [Link]
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- Tuominen, J., et al. (1999). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment.
- Pauli, G. F., et al. (2022). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy.
- Royal Society of Chemistry. (2020).
- Zuas, O., Mulyana, M. R., & Budiman, H. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
- ResearchGate. (2015).
- Al-Janabi, A. H. H., et al. (2011). High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil.
- Li, G., et al. (1991). [Determination of chlorosilanes by gas chromatography].
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Comparing hydrophobic coatings from different silane precursors
An In-Depth Guide to Silane-Based Hydrophobic Coatings: A Comparative Analysis of Precursors and Performance
In the realm of surface modification, the quest for robust and efficient hydrophobicity is paramount across diverse fields, from microfluidics and anti-fouling surfaces to advanced drug delivery systems. Silanization, a process of covalently bonding silane molecules to a substrate, stands out as a versatile and effective method for creating water-repellent coatings. This guide offers a comprehensive comparison of hydrophobic coatings derived from various silane precursors, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and optimize coatings for their specific applications.
The Fundamental Chemistry of Silanization
The efficacy of silane-based hydrophobic coatings hinges on the formation of a stable, low-energy surface. This is achieved through a two-step reaction mechanism involving the silane precursor and a substrate rich in hydroxyl (-OH) groups, such as glass, silicon wafers, or metal oxides.
-
Hydrolysis: The process begins with the hydrolysis of the silane's reactive groups (e.g., chloro- or alkoxy- groups) in the presence of trace amounts of water, forming silanol (Si-OH) intermediates.
-
Condensation: These silanols then condense with the hydroxyl groups on the substrate surface, forming strong covalent siloxane bonds (Si-O-Si). Additionally, adjacent silanol groups can cross-link with each other, creating a durable, polymeric network on the surface.
The choice of the silane precursor is critical, as its molecular structure dictates the final properties of the coating. The non-reactive organic substituent of the silane, which ultimately forms the new surface, determines its hydrophobicity. Long alkyl chains or fluorinated chains are commonly used to create low-energy surfaces that repel water.
A Comparative Analysis of Common Silane Precursors
The selection of a silane precursor is a critical decision that influences the hydrophobicity, durability, and chemical resistance of the final coating. Below is a comparison of commonly used silane precursors, highlighting their key performance characteristics.
| Silane Precursor | Typical Water Contact Angle (WCA) | Key Advantages | Key Disadvantages |
| Octadecyltrichlorosilane (OTS) | 105° - 112° | Forms highly ordered self-assembled monolayers (SAMs), excellent hydrophobicity. | Sensitive to moisture during deposition, requires anhydrous conditions. |
| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS) | 115° - 120° | Superior hydrophobicity and oleophobicity due to fluorinated chains. | Higher cost compared to alkylsilanes, potential environmental concerns. |
| (3-Aminopropyl)triethoxysilane (APTES) | 60° - 70° (hydrophilic) | Can be further functionalized to introduce hydrophobicity. | Initially hydrophilic, requires a secondary modification step. |
| Hexamethyldisilazane (HMDS) | 85° - 95° | Simple vapor-phase deposition, effective for passivating surfaces. | Lower hydrophobicity compared to long-chain silanes. |
| Methyltrichlorosilane (MTS) | 95° - 105° | Good hydrophobicity, can form polymeric networks. | Can lead to rougher surfaces if deposition is not well-controlled. |
Experimental Protocols for Hydrophobic Coating and Characterization
The following protocols provide a framework for the preparation and evaluation of hydrophobic coatings using silane precursors. These steps should be performed in a controlled environment, such as a fume hood or a glove box, especially when working with volatile and moisture-sensitive silanes.
I. Substrate Preparation
A pristine and well-activated substrate is crucial for achieving a uniform and durable coating.
-
Cleaning: Begin by sonicating the substrates (e.g., glass slides, silicon wafers) in a sequence of solvents to remove organic contaminants. A typical sequence is acetone, followed by isopropanol, and finally deionized (DI) water (10-15 minutes each).
-
Drying: Dry the substrates thoroughly with a stream of nitrogen gas or by placing them in an oven at 110 °C for at least 30 minutes.
-
Hydroxylation (Activation): To ensure a high density of hydroxyl groups on the surface, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care. Alternatively, a UV-ozone treatment for 15-20 minutes can be used.
-
Final Rinse and Dry: Rinse the substrates extensively with DI water and dry them again with nitrogen gas or in an oven.
II. Silanization Process (Solution Deposition)
-
Prepare the Silane Solution: In a glove box or under an inert atmosphere, prepare a dilute solution of the chosen silane precursor (e.g., 1-2% v/v) in an anhydrous solvent such as toluene or hexane.
-
Substrate Immersion: Immerse the cleaned and activated substrates in the silane solution for a predetermined duration. The optimal immersion time can range from 30 minutes to several hours, depending on the silane and desired coating density.
-
Rinsing: After immersion, rinse the substrates with the anhydrous solvent to remove any excess, unreacted silane molecules.
-
Curing: Cure the coated substrates in an oven at 110-120 °C for 30-60 minutes to promote the covalent bonding and cross-linking of the silane layer.
III. Characterization of Hydrophobic Coatings
-
Contact Angle Goniometry: Measure the static water contact angle (WCA) by placing a droplet of DI water (typically 2-5 µL) on the coated surface. A higher WCA indicates greater hydrophobicity. The contact angle hysteresis (the difference between the advancing and receding contact angles) can also be measured to assess the surface homogeneity and droplet adhesion.
-
Surface Morphology: Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) can be used to visualize the topography of the coating and assess its uniformity and roughness.
Factors Influencing the Quality of Hydrophobic Coatings
Achieving a high-quality, durable hydrophobic coating requires careful control over several experimental parameters:
-
Purity of Precursors and Solvents: The presence of water in the solvent or on the glassware can lead to premature hydrolysis and polymerization of the silane in solution, resulting in a non-uniform and weakly adhered coating.
-
Reaction Time and Temperature: These parameters influence the kinetics of the silanization reaction. Longer reaction times and elevated temperatures can promote a denser and more cross-linked coating, but excessive reaction can lead to multilayer formation and increased surface roughness.
-
Concentration of the Silane Precursor: The concentration of the silane solution affects the packing density of the molecules on the surface. While a higher concentration may lead to faster surface coverage, it can also increase the likelihood of polymerization in the solution.
-
Surface Chemistry of the Substrate: The density of hydroxyl groups on the substrate surface directly impacts the number of available binding sites for the silane molecules. A well-activated surface is essential for a dense and stable coating.
Conclusion
The choice of silane precursor has a profound impact on the performance of hydrophobic coatings. While alkylsilanes like OTS offer a cost-effective solution for achieving good hydrophobicity, fluorinated silanes such as FOTS provide superior water and oil repellency, albeit at a higher cost. The success of the coating process is not solely dependent on the choice of precursor but also on the meticulous control of the experimental conditions, from substrate preparation to the curing of the final film. By understanding the underlying chemistry and carefully optimizing the deposition parameters, researchers can tailor the properties of silane-based hydrophobic coatings to meet the demanding requirements of a wide range of scientific and industrial applications.
References
- Silane Coupling Agents: A Review. (n.d.). Gelest.
- Silanization. (n.d.). Nanoscribe.
- What is Silanization? (2022, August 23). A-C-S.
- Hydrophobic Coatings. (n.d.). Aculon.
- Surface Modification with Silanes. (n.d.). Covalent Logic.
A Comparative Guide to the Performance of Ethoxy(methyl)diphenylsilane in High-Temperature Applications
This guide provides an in-depth technical comparison of ethoxy(methyl)diphenylsilane's performance in high-temperature applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to offer a comprehensive analysis, grounded in experimental data and established scientific principles. We will explore the fundamental reasons for its thermal stability, objectively compare it with alternative materials, and provide detailed experimental protocols to validate the presented findings.
Introduction: The Imperative for Thermally Stable Silanes
In numerous advanced applications, from specialized coatings and sealants to matrices for composite materials and drug delivery systems, the ability of a material to withstand high temperatures without degradation is paramount. This compound, a member of the organosilicon family, is valued for its potential in such demanding environments. Its molecular architecture, featuring a silicon-oxygen backbone and phenyl group substitutions, is key to its performance. The high bond energy of the silicon-oxygen (Si-O) bond provides an inherently stable foundation, while the phenyl groups enhance this stability through their ability to dissipate thermal energy.
This guide will dissect the thermal performance of this compound, not as an isolated subject, but in the context of viable alternatives. By understanding the mechanisms of thermal decomposition and examining quantitative data, we can make informed decisions about material selection for high-temperature applications.
Understanding Thermal Degradation in Phenyl-Substituted Siloxanes
The thermal decomposition of polysiloxanes is highly dependent on the chemical environment and the substituents on the silicon atom. In an inert atmosphere, the primary degradation pathway for many silicones is depolymerization, often referred to as "back-biting," which leads to the formation of volatile cyclic oligomers. However, the presence of bulky phenyl groups can sterically hinder this process, significantly elevating the temperature at which degradation begins.
In the presence of oxygen, a more complex thermo-oxidative degradation occurs. This process involves radical-induced chain scission and oxidation of the organic side groups. Here too, the phenyl groups play a crucial role. The Si-Phenyl bond is stronger than the Si-Methyl bond, making it more resistant to cleavage. Furthermore, the aromatic nature of the phenyl ring provides a robust shield against degradation. Phenyl-substituted siloxanes often exhibit a two-stage degradation process: at lower temperatures (below approximately 450°C), redistribution reactions similar to those in polydimethylsiloxane (PDMS) occur, while at higher temperatures, the cleavage of phenyl groups becomes the dominant degradation pathway. This often results in a higher char yield, which is beneficial for flame retardancy.
dot
Caption: Generalized thermal degradation pathways for polysiloxanes.
Comparative Thermal Stability Analysis
While specific, publicly available thermogravimetric analysis (TGA) data for this compound is limited, we can infer its performance based on the extensive research on phenyl-substituted siloxanes and compare it to other high-temperature materials. The following table summarizes typical thermal stability data for a range of materials, providing a basis for comparison.
| Material | T₅ (°C, N₂) | T₁₀ (°C, N₂) | Char Yield @ 800°C (N₂) (%) | Key Characteristics |
| Polydimethylsiloxane (PDMS) | ~350-400 | ~400-450 | < 20 | Baseline silicone, degrades via depolymerization. |
| Methyl Phenyl Silicone Resin | ~450-550 | ~500-600 | 50-70 | Phenyl groups significantly enhance thermal stability.[1][2] |
| Fluorinated Silicone (PMTFPS) | ~350-420 | ~400-470 | 20-40 | Good for oil resistance, but thermal stability can be lower than phenylated silicones.[3] |
| PEEK (Polyether Ether Ketone) | ~550-580 | ~580-600 | ~50 | High-performance thermoplastic with excellent mechanical and chemical resistance.[1][4] |
| PBI (Polybenzimidazole) | >600 | >650 | >80 | Exceptional thermal stability, often used in aerospace applications.[5][6] |
| FEP (Fluorinated Ethylene Propylene) | ~450-500 | ~500-550 | < 5 | Excellent chemical resistance and dielectric properties, but lower thermal stability than PEEK or PBI.[2][7] |
Note: The values presented are typical and can vary based on the specific grade, purity, and experimental conditions.
Based on its structure, this compound is expected to exhibit thermal stability superior to standard PDMS and fluorinated silicones. The presence of two phenyl groups per silicon atom suggests a performance profile that would be competitive with methyl phenyl silicone resins, likely exhibiting a T₅ in the range of 450-550°C in an inert atmosphere. The ethoxy and methyl groups, being less stable than the phenyl groups, would be the initial sites of degradation.
Experimental Protocol: Thermogravimetric Analysis (TGA)
To ensure the trustworthiness and reproducibility of thermal stability data, standardized experimental protocols are essential. The following is a detailed methodology for Thermogravimetric Analysis based on the principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".[5][8][9]
Causality Behind Experimental Choices
-
Inert Atmosphere (Nitrogen): The use of an inert gas like nitrogen is crucial for isolating the inherent thermal stability of the material from its oxidative stability. This allows for the study of degradation mechanisms like depolymerization without the complicating factor of oxidation.
-
Heating Rate: A controlled, linear heating rate (e.g., 10 or 20 °C/min) is employed to ensure uniform heating of the sample and to allow for clear separation of thermal events.
-
Sample Size: A small sample size (typically 5-10 mg) is used to minimize thermal gradients within the sample, ensuring that the recorded temperature is representative of the entire sample.
-
Gas Flow Rate: A constant flow of the purge gas is maintained to remove volatile decomposition products from the furnace, preventing secondary reactions and ensuring accurate weight loss measurements.
Step-by-Step TGA Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., platinum or alumina).
-
Instrument Setup: Place the crucible in the TGA instrument's autosampler or manually load it onto the balance mechanism.
-
Purging: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant rate of 10°C/min to a final temperature of 800-1000°C.
-
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Analysis:
-
Plot the percentage of initial weight remaining versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the T₅ and T₁₀ values (temperatures at 5% and 10% weight loss, respectively) and the final char yield.
-
dot
Caption: Workflow for Thermogravimetric Analysis (TGA).
Conclusion
When compared to other high-performance polymers, this compound and related silicone resins offer a unique balance of thermal stability, flexibility at low temperatures, and hydrophobicity. For applications requiring robust performance in the 400-550°C range, it represents a compelling option. However, for extreme environments exceeding these temperatures, materials like PEEK and PBI may be more suitable, albeit with different processing and cost considerations. The selection of the appropriate material will always depend on a holistic evaluation of the performance requirements, processing constraints, and economic factors of the specific application.
References
- ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, www.astm.org
- ASTM E1131-98, Standard Test Method for Compositional Analysis by Thermogravimetry, www.astm.org
- Infinita Lab, Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards, www.infinitalab.com
- PBI Performance Products, Inc., THERMAL RESISTANT COATINGS USING PBI RESIN, www.pbiproducts.com
- sensXPERT, Polybenzimidazole (PBI) | sensXPERT Glossary, sensxpert.com
- Boedeker Plastics, Inc., PEEK | Plastics The Boedeker Way, YouTube, 2021, www.youtube.com
- Zhang, H., et al. (2021). Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. RSC Advances, 11(52), 32847-32855.
- Huang, R., et al. (2020). Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. Polymers, 12(11), 2575.
- ProQuest, Fluorinated ethylene-propylene copolymer thermal degradation with its effect on copolymer physical and structural properties, 2021, www.proquest.com
- AZoM, Supplier Data - Polybenzimidazole ( PBI ) ( Goodfellow ), www.azom.com
- Wikipedia, Polybenzimidazole, en.wikipedia.org
- ACS Publications, Syntheses of Organic Solvent-Soluble Polybenzimidazole Derivatives with a Guanidinoid Structure, 2024, pubs.acs.org
- ResearchGate, High temperature testing of PEEK and PPS coatings on copper wires, 2025, www.
- Wang, Y., et al. (2019). Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. RSC advances, 9(29), 16456-16463.
- ROW, Inc., FEP (Fluorinated Ethylene Propylene) Detailed Properties, www.row-inc.com
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated ethylene-propylene copolymer thermal degradation with its effect on copolymer physical and structural properties - ProQuest [proquest.com]
- 3. Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. sensxpert.com [sensxpert.com]
- 6. pbipolymer.com [pbipolymer.com]
- 7. row-inc.com [row-inc.com]
- 8. azom.com [azom.com]
- 9. Polybenzimidazole - Wikipedia [en.wikipedia.org]
A Comparative Guide to Ethoxy(methyl)diphenylsilane: An In-Depth Technical Review of its Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Versatility of Ethoxy(methyl)diphenylsilane
This compound, a member of the organosilane family, is a versatile chemical compound with a unique molecular structure that lends itself to a wide array of applications. Its silicon atom, bonded to an ethoxy group, a methyl group, and two phenyl groups, provides a combination of reactivity and stability that is highly sought after in materials science and organic synthesis. This guide offers a comprehensive literature review of the primary applications of this compound, presenting a comparative analysis of its performance against other common alternatives, supported by available experimental data and detailed protocols. Our objective is to provide researchers, scientists, and drug development professionals with the critical information needed to make informed decisions when selecting reagents and designing experiments.
Core Applications and Comparative Performance
This compound's utility stems from its ability to act as a molecular bridge between different materials and to temporarily modify the reactivity of functional groups. Its principal applications can be categorized as follows:
-
Coupling Agent and Adhesion Promoter: Enhancing the interface between organic polymers and inorganic substrates.
-
Surface Modifier: Altering the surface properties of materials to control wettability and other characteristics.
-
Protecting Group in Organic Synthesis: Temporarily blocking reactive hydroxyl groups during multi-step synthetic sequences.
-
Crosslinking Agent and Additive in Silicone Formulations: Modifying the mechanical and thermal properties of silicone elastomers.
This compound as a Coupling Agent and Adhesion Promoter
Organosilanes are critical for improving the adhesion between dissimilar materials, such as an organic resin and an inorganic filler or substrate. The ethoxy group of this compound can hydrolyze to form a reactive silanol group, which then condenses with hydroxyl groups on the surface of inorganic materials (e.g., glass, metals, silica) to form stable covalent bonds. The phenyl and methyl groups provide compatibility with a range of organic polymers.
Comparative Analysis with Other Silane Coupling Agents
The choice of silane coupling agent is often dictated by the specific polymer and substrate, as well as the desired performance characteristics. A common alternative is 3-aminopropyltriethoxysilane (APTES), which contains an amino functional group.
| Parameter | This compound | 3-Aminopropyltriethoxysilane (APTES) | Key Considerations |
| Adhesion to Polar Polymers | Moderate | Excellent | The amino group in APTES provides strong hydrogen bonding and reactivity with polar polymers like epoxies and polyamides. |
| Adhesion to Non-Polar Polymers | Good | Moderate | The phenyl groups in this compound offer better compatibility with aromatic and less polar polymers. |
| Hydrophobicity of Treated Surface | High | Moderate | The diphenylmethylsilyl group imparts significant hydrophobicity. |
| Thermal Stability | Good | Moderate | The phenyl groups can enhance thermal stability at the interface. |
Experimental Data Snapshot: Adhesion Strength
While direct head-to-head published data for this compound is limited, studies on similar phenyl-containing silanes and amino-functional silanes provide valuable insights. For instance, a study on the adhesion of EPDM rubber to aluminum showed that a triethoxysilyl-functionalized agent with thiol groups achieved a T-peel strength of over 6.0 KN/m.[1] Research on PI/Nano-Si3N4 composites found that the KH550 silane coupling agent (a type of aminosilane) significantly enhanced interfacial bonding.[2]
Experimental Protocol: Surface Treatment of Aluminum Substrates for Enhanced Adhesion
This protocol outlines a general procedure for using this compound to promote the adhesion of a polymer coating to an aluminum substrate.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Deionized water
-
Acetic acid (glacial)
-
Aluminum substrates
-
Polymer resin (e.g., epoxy-based)
-
Sonicator
-
Oven
Procedure:
-
Substrate Preparation:
-
Degrease the aluminum substrates by sonicating in acetone for 15 minutes, followed by ethanol for 15 minutes.
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
Activate the surface by immersing in a 5% NaOH solution for 2 minutes, followed by a rinse with deionized water and immersion in 30% nitric acid for 30 seconds.
-
Rinse thoroughly with deionized water and dry in an oven at 110°C for 30 minutes.
-
-
Silane Solution Preparation:
-
Prepare a 2% (v/v) solution of this compound in a 95:5 (v/v) ethanol/water mixture.
-
Adjust the pH of the solution to 4.5-5.5 with glacial acetic acid to catalyze hydrolysis.
-
Stir the solution for at least 1 hour to allow for the hydrolysis of the ethoxy groups to silanols.
-
-
Surface Treatment:
-
Immerse the cleaned and dried aluminum substrates in the silane solution for 2-5 minutes.
-
Withdraw the substrates and allow them to air dry for 5 minutes.
-
Cure the treated substrates in an oven at 110°C for 15-30 minutes to promote the condensation of silanols with the surface hydroxyl groups and to form a stable siloxane layer.
-
-
Polymer Application:
-
Apply the desired polymer resin to the silane-treated aluminum surface according to the manufacturer's instructions.
-
Cure the polymer as required.
-
Causality Behind Experimental Choices:
-
The alkaline and acid etching of aluminum creates a fresh, hydroxylated oxide layer, essential for covalent bonding with the silane.
-
The acidic pH of the silane solution accelerates the hydrolysis of the ethoxy groups, making the silane reactive towards the substrate.
-
The curing step is crucial for forming robust Si-O-Al bonds at the interface and for cross-linking the silane layer, creating a durable primer for the polymer coating.
This compound as a Surface Modifier
The chemical nature of the diphenylmethylsilyl group makes this compound an effective agent for modifying the surface energy and wettability of various materials. Treatment with this silane can render a hydrophilic surface more hydrophobic.
Comparative Analysis with Other Surface Modifiers
Hexamethyldisilazane (HMDS) is a common reagent used to create hydrophobic surfaces.
| Parameter | This compound | Hexamethyldisilazane (HMDS) | Key Considerations |
| Mechanism | Hydrolysis and condensation with surface hydroxyls. | Direct reaction with surface hydroxyls, releasing ammonia. | HMDS is often used in vapor phase deposition for semiconductor applications. |
| Resulting Surface | Hydrophobic, with phenyl group functionality. | Highly hydrophobic, with methyl group termination. | The phenyl groups from this compound can offer pi-pi stacking interactions. |
| Durability | Forms a durable, covalently bonded layer. | Can be less durable depending on the substrate and application method. | The cross-linking of hydrolyzed this compound can lead to a more robust coating. |
Experimental Data Snapshot: Contact Angle Measurements
Experimental Protocol: Hydrophobic Modification of a Glass Surface
Materials:
-
This compound
-
Toluene (anhydrous)
-
Glass slides
-
Triethylamine
-
Sonicator
-
Oven
Procedure:
-
Surface Cleaning: Clean glass slides by sonicating in a solution of detergent and deionized water, followed by thorough rinsing with deionized water and then ethanol. Dry the slides in an oven at 120°C for 1 hour.
-
Silanization: In a moisture-free environment (e.g., a glovebox or under a nitrogen atmosphere), prepare a 1% (v/v) solution of this compound in anhydrous toluene. Add a catalytic amount of triethylamine.
-
Treatment: Immerse the clean, dry glass slides in the silane solution and allow them to react for 2-4 hours at room temperature.
-
Rinsing and Curing: Remove the slides from the solution and rinse with fresh toluene to remove any unreacted silane. Cure the slides in an oven at 120°C for 30 minutes.
Diagram of Surface Modification Workflow
Caption: Workflow for hydrophobic surface modification of glass.
This compound as a Protecting Group for Alcohols
In multi-step organic synthesis, it is often necessary to protect reactive functional groups, such as alcohols, to prevent them from interfering with reactions at other sites in the molecule. Silyl ethers are widely used for this purpose due to their ease of formation and cleavage under specific conditions.[6][7] The diphenylmethylsilyl (DPMS) group, derived from this compound, can serve as a protecting group for alcohols.
Comparative Analysis with Other Silyl Ether Protecting Groups
The stability of silyl ethers is influenced by the steric bulk of the substituents on the silicon atom.
| Protecting Group | Common Reagent | Relative Stability (Acidic Hydrolysis) | Relative Stability (Basic Hydrolysis) | Cleavage Conditions |
| TMS (Trimethylsilyl) | TMSCl | Low | Low | Mild acid or base, fluoride ion |
| TES (Triethylsilyl) | TESCl | Moderate | Moderate | Acid, fluoride ion |
| TBDMS (tert-Butyldimethylsilyl) | TBDMSCl | High | High | Stronger acid, fluoride ion |
| TIPS (Triisopropylsilyl) | TIPSCl | Very High | Very High | Strong acid, fluoride ion |
| TBDPS (tert-Butyldiphenylsilyl) | TBDPSCl | Very High | High | Strong acid, fluoride ion |
| DPMS (Diphenylmethylsilyl) | This compound | Moderate-High | Moderate-High | Acid, fluoride ion |
The stability of the DPMS group is expected to be intermediate, offering a different selectivity profile compared to the more common silyl ethers. The phenyl groups provide steric bulk and electronic effects that influence its reactivity.
Experimental Data Snapshot: Protection and Deprotection
Experimental Protocol: Protection and Deprotection of a Primary Alcohol
Protection of Benzyl Alcohol:
Materials:
-
Benzyl alcohol
-
This compound
-
Imidazole
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 mmol) and imidazole (2.5 mmol) in anhydrous DMF (5 mL) at room temperature, add this compound (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the diphenylmethylsilyl ether of benzyl alcohol.
Deprotection of the Silyl Ether:
Materials:
-
Diphenylmethylsilyl ether of benzyl alcohol
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a solution of the diphenylmethylsilyl ether (0.5 mmol) in THF (5 mL), add TBAF solution (0.6 mL, 0.6 mmol).
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, quench with deionized water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain pure benzyl alcohol.
Diagram of Protection/Deprotection Logic
Caption: Reversible protection of an alcohol using a silyl ether.
This compound in Silicone Formulations
In the realm of silicone elastomers, this compound can function as a crosslinking agent or as an additive to modify the final properties of the cured material. Its ethoxy group can participate in condensation curing reactions, while the phenyl groups can enhance thermal stability and modify mechanical properties.
Comparative Analysis with Other Crosslinkers and Additives
In Room Temperature Vulcanizing (RTV) silicone sealants, methyltrimethoxysilane (MTMS) is a common crosslinker.
| Parameter | This compound | Methyltrimethoxysilane (MTMS) | Key Considerations |
| Cure Rate | Slower | Faster | Ethoxy groups hydrolyze more slowly than methoxy groups, leading to a longer pot life but slower cure. |
| Byproduct of Cure | Ethanol | Methanol | Ethanol is less toxic than methanol, which can be a consideration for certain applications. |
| Mechanical Properties of Cured Elastomer | Potentially lower modulus, higher elongation | Higher modulus, lower elongation | The bulky diphenylmethyl groups can disrupt the crosslink density, leading to a softer, more flexible elastomer. |
| Thermal Stability | Potentially higher | Standard | Phenyl groups are known to improve the thermal stability of silicone polymers. |
Experimental Data Snapshot: Mechanical Properties of Silicone Elastomers
The mechanical properties of silicone elastomers are highly formulation-dependent. Studies on addition-cure silicone elastomers show a wide range of tensile strengths (e.g., around 700 psi) and elongations (e.g., 160%).[6] The introduction of different functional groups can significantly alter these properties. For instance, blending phenyl-functional copolymers into a PDMS matrix can enhance tensile and tear strengths.
Experimental Protocol: Preparation of a Simple RTV-1 Silicone Sealant
Materials:
-
α,ω-Dihydroxy-terminated polydimethylsiloxane (silicone polymer)
-
This compound (crosslinker)
-
Fumed silica (reinforcing filler)
-
Dibutyltin dilaurate (catalyst)
-
Moisture-free mixing container and planetary mixer
Procedure:
-
Compounding: In a moisture-free environment, charge the silicone polymer and fumed silica into a planetary mixer. Mix under vacuum until the fumed silica is well dispersed and a homogeneous paste is formed.
-
Addition of Crosslinker and Catalyst: While mixing, add the this compound, followed by the dibutyltin dilaurate catalyst.
-
Final Mixing and Packaging: Continue mixing under vacuum for a specified period to ensure all components are thoroughly incorporated. Package the sealant in moisture-proof cartridges.
Curing and Evaluation:
-
Extrude a bead of the sealant onto a substrate and expose it to ambient atmospheric moisture.
-
Measure the tack-free time, cure-through time, and, after full cure (typically 7 days), evaluate mechanical properties such as Shore A hardness, tensile strength, and elongation at break according to ASTM standards.
Conclusion and Future Outlook
This compound is a valuable and versatile organosilane with a diverse range of applications. Its unique combination of an ethoxy reactive site and phenyl and methyl modifying groups allows it to function effectively as a coupling agent, a surface modifier, a protecting group, and a component in silicone formulations. While direct, quantitative comparative data against all possible alternatives is not always readily available in the published literature, the principles of its reactivity and the general performance characteristics of similar compounds provide a strong basis for its selection in specific applications.
For researchers and professionals in drug development and materials science, this compound offers a unique set of properties. Its ability to impart hydrophobicity and thermal stability at interfaces is particularly noteworthy. As a protecting group, its intermediate stability may offer advantages in complex synthetic routes requiring orthogonal deprotection strategies. Further research directly comparing the performance of this compound with other standard reagents in standardized tests would be invaluable to the scientific community and would undoubtedly solidify its position as a key tool in the chemist's arsenal.
References
- Gelest Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
- St. Jean, D. J., et al. (2012). Modification of Silicone Elastomers Using Silicone Comonomers Containing Hydrophilic Surface Active Endgroups. MRS Online Proceedings Library, 1417.
- Lawson, J. S., et al. (2009). Mechanical properties of 3 hydrophilic addition silicone and polyether elastomeric impression materials. The Journal of Prosthetic Dentistry, 102(4), 245-253.
- Lee, K. M., et al. (2020). Characterization of Mechanical and Dielectric Properties of Silicone Rubber. Polymers, 12(10), 2235.
- Wang, S., et al. (2018). A Study on Mechanical and Thermal Properties of Silicone Rubber/EPDM Damping Materials. Journal of Macromolecular Science, Part B, 57(11), 747-759.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
- Nishide, K., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7055-7063.
- Wiley Online Library. (n.d.). Contact angle measurements of high-density polyethylene's samples with.... [Link]
- Dhanasakkaravarthi, B., et al. (2022). The tensile strength evaluation of EPDM/SBR composites reinforced with CNTs and sCNTs. Materials Today: Proceedings, 62, 3456-3461.
- Zhang, X., et al. (2009). A New Organofunctional Ethoxysilane Self-Assembly Monolayer for Promoting Adhesion of Rubber to Aluminum. Langmuir, 25(23), 13477-13482.
- Pacher, A., et al. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 14(42), 12615-12620.
- Vasile, C., et al. (2023). Adhesion Properties and Stability of Non-Polar Polymers Treated by Air Atmospheric-Pressure Plasma. Polymers, 15(11), 2469.
- Mokhothu, T. H., et al. (2014). Reinforcement of EPDM rubber with in situ generated silica particles in the presence of a coupling agent via a sol-gel route. Journal of Applied Polymer Science, 131(21).
- Mokhothu, T. H., & Luyt, A. S. (2015). Reinforcement of EPDM rubber with in situ generated silica particles in the presence of a coupling agent via a sol–gel route. Journal of Applied Polymer Science, 132(41).
- ResearchGate. (n.d.). Contact angle response with used hexamethyldisilazane (HMDS). [Link]
- Ogiwara, Y., et al. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. Organic & Biomolecular Chemistry, 22(40), 8165-8170.
- Pacher, A., et al. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 14(42), 12615-12620.
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- Ogiwara, Y., et al. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. Organic & Biomolecular Chemistry, 22(40), 8165-8170.
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A Senior Application Scientist's Guide to Benchmarking Ethoxy(methyl)diphenylsilane as a Network Modifier
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Crosslinking – The Role of Network Modification
In the realm of polymer science, particularly in the development of high-performance silicones for biomedical and research applications, the term "crosslinker" is ubiquitous. These agents are the linchpins that transform liquid polymers into robust, three-dimensional networks, defining their mechanical strength, thermal stability, and chemical resistance. Tetraethoxysilane (TEOS) and vinyltrimethoxysilane (VTMS) are classic examples, prized for their ability to form extensive Si-O-Si networks or create organic-inorganic hybrid matrices.
However, the pursuit of materials with highly tailored properties necessitates a more nuanced approach than simply increasing crosslink density. This is where network modifiers enter the lexicon. These specialized molecules are not designed to be the primary structural backbone but are incorporated into a polymer network to impart specific functionalities.
This guide focuses on such a molecule: ethoxy(methyl)diphenylsilane (EMDPS) . With its unique structure—a single reactive ethoxy group, a stabilizing methyl group, and two bulky, rigid phenyl groups—EMDPS is not a crosslinker in the traditional sense. Instead, it serves as a potent network modifier. The purpose of this guide is to provide a comprehensive framework for objectively benchmarking the effects of incorporating EMDPS into a silicone system against networks formed with conventional commercial crosslinkers. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear analysis of how EMDPS can be leveraged to fine-tune material performance.
Chapter 1: A Mechanistic Comparison of Silane Functionality
To benchmark EMDPS, one must first understand the fundamental differences in how it interacts with a polymer network compared to traditional multifunctional crosslinkers. The core reaction for all alkoxysilanes is a two-step hydrolysis and condensation process, yet the number of reactive sites dictates the final architecture.
-
Hydrolysis: The alkoxy group (e.g., ethoxy, -OC2H5) reacts with water to form a reactive silanol group (Si-OH) and an alcohol byproduct.
-
Condensation: Two silanol groups react to form a stable siloxane (Si-O-Si) bond, releasing a water molecule.
This compound (EMDPS): The Phenyl Group Donor
-
Structure: C15H18OSi[1]
-
Functionality: Monofunctional (one ethoxy group).
-
Mechanism of Incorporation: EMDPS can undergo hydrolysis to form a diphenyl(methyl)silanol. This single reactive site can then condense with a silanol group on a growing polymer chain or a multifunctional crosslinker. It cannot, by itself, connect two different polymer chains to build a network. Its primary role is to terminate a chain end or, more strategically, to be incorporated as a pendant group that introduces phenyl functionality into the network.
-
Anticipated Effects:
-
Steric Hindrance: The two bulky phenyl groups are expected to significantly slow the hydrolysis and condensation rate compared to less substituted silanes[2].
-
Property Modification: The primary reason for using EMDPS is to leverage the known benefits of phenyl groups in silicones, which include enhanced thermal stability, improved thermo-oxidative resistance, and increased refractive index[3][4][5].
-
Commercial Benchmark 1: Tetraethoxysilane (TEOS)
-
Structure: Si(OC2H5)4
-
Functionality: Tetrafunctional (four ethoxy groups).
-
Mechanism of Crosslinking: TEOS can hydrolyze up to four times, creating a highly reactive species that can form four Si-O-Si bonds. This allows it to act as a potent node in a three-dimensional network, leading to high crosslink density and material rigidity[6][7].
-
Known for: Creating rigid, inorganic silica networks with good thermal stability but often brittle mechanical properties.
Commercial Benchmark 2: Vinyltrimethoxysilane (VTMS)
-
Structure: CH2=CHSi(OCH3)3
-
Functionality: Trifunctional (three methoxy groups) plus a vinyl group.
-
Mechanism of Crosslinking: VTMS offers dual-cure capabilities. The methoxy groups can hydrolyze and condense to form a siloxane network. Concurrently, the vinyl group can participate in separate, platinum-catalyzed hydrosilylation (addition cure) reactions or free-radical polymerization, allowing for the formation of organic-inorganic hybrid networks[8].
-
Known for: Versatility in creating flexible, tough materials and for its use as a coupling agent to bond organic polymers to inorganic substrates.
Visualization of Reaction Pathways
The following diagram illustrates the fundamental difference between a network-forming crosslinker (TEOS) and a network-modifying agent (EMDPS).
Caption: Overall workflow for benchmarking silane performance.
Protocol: Crosslink Density Determination via Swelling Test
-
Principle: This method, based on the Flory-Rehner theory, correlates the amount of solvent a crosslinked polymer can absorb at equilibrium with its crosslink density. A lower density network allows more solvent to penetrate, resulting in a higher swelling ratio.
-
Materials: Cured elastomer samples (~0.5 g), toluene, analytical balance, sealed vials.
-
Procedure:
-
Precisely weigh a small piece of the cured elastomer sample (initial dry mass, Wd).
-
Immerse the sample in toluene in a sealed vial.
-
Allow the sample to swell at a constant temperature (e.g., 25°C) for 72 hours to reach equilibrium.
-
Remove the swollen sample, quickly blot the surface to remove excess toluene, and immediately weigh it (swollen mass, Ws).
-
Dry the sample in a vacuum oven at 60°C until a constant weight is achieved (final dry mass, Wf).
-
-
Data Analysis & Validation:
-
Calculate the mass swelling ratio (Q_m) = Ws / Wd.
-
Calculate the volume fraction of the polymer in the swollen gel (νp) using the densities of the polymer and solvent.
-
Use the Flory-Rehner equation to calculate the crosslink density (ν).
-
Validation: The final dry mass (Wf) should be within 2% of the initial dry mass (Wd) to ensure no significant polymer leaching occurred. A consistent swelling ratio across triplicate samples validates the result.
-
Protocol: Thermal Stability via Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of mass loss is a direct indicator of thermal stability.
-
Materials: Cured elastomer samples (5-10 mg), TGA instrument.
-
Procedure:
-
Place a small, precisely weighed sample into a TGA pan.
-
Heat the sample from room temperature to 800°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the mass of the sample as a function of temperature.
-
-
Data Analysis & Validation:
-
Determine the onset decomposition temperature (Td5), defined as the temperature at which 5% mass loss occurs.
-
Compare the Td5 values across the different formulations. A higher Td5 indicates greater thermal stability.
-
Validation: The instrument should be calibrated using standard reference materials. The baseline should be stable before the onset of decomposition.
-
Protocol: In Vitro Cytotoxicity via Elution Test (ISO 10993-5)
-
Principle: This test evaluates the biological response of cultured mammalian cells to leachable substances from a material. Extracts from the material are placed in contact with a cell monolayer, and cell viability is assessed. [9][10]* Materials: Cured elastomer samples, L929 mouse fibroblast cells (or other appropriate cell line), cell culture medium (e.g., MEM with 10% serum), positive control (e.g., 0.1% zinc diethyldithiocarbamate polyurethane film), negative control (e.g., high-density polyethylene), incubator, microscope, cell viability assay kit (e.g., MTT or XTT).
-
Procedure:
-
Extraction: Prepare extracts of the test samples and controls by incubating them in cell culture medium at 37°C for 24-72 hours, typically using a surface area to volume ratio of 3 cm²/mL.
-
Cell Culture: Grow L929 cells in culture flasks until they form a near-confluent monolayer.
-
Exposure: Replace the culture medium in the flasks with the prepared material extracts.
-
Incubation: Incubate the cells for 48 hours at 37°C.
-
Evaluation:
-
Qualitative: Observe the cells under a microscope and grade the reactivity based on cell morphology and lysis (Grade 0 = no reactivity, Grade 4 = severe reactivity).
-
Quantitative: Use a cell viability assay (e.g., MTT) to measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
-
-
Data Analysis & Validation:
-
A material is considered non-cytotoxic if the qualitative grade is ≤ 2.
-
For the quantitative assay, a reduction in cell viability of >30% is typically considered a cytotoxic effect. [11] 3. Validation: The negative control must show no reactivity (Grade 0), and the positive control must show a moderate-to-severe reactivity (Grade ≥ 3) for the test to be valid.
-
Chapter 4: Anticipated Results and Discussion
Based on the established chemistry of phenyl silicones, we can predict the likely outcomes of this benchmarking study.
Comparative Data Summary (Hypothetical)
| Parameter | Control System (TEOS) | Benchmark System (VTMS) | EMDPS-Modified System | Rationale for Expected Outcome |
| Cure Time (min) | ~10 | ~8 | ~15 | Steric hindrance from bulky phenyl groups on EMDPS slows the condensation reaction. |
| Crosslink Density (mol/cm³) | High | Moderate | Lower than Control | Monofunctional EMDPS acts as a chain terminator, reducing the overall network density. |
| Swelling Ratio (Q_m) | Low | Moderate | Higher than Control | Inversely proportional to crosslink density. |
| Td5 (Onset Decomposition, °C) | ~420°C | ~400°C | ~480°C | Phenyl groups are known to significantly increase the thermal stability of the siloxane backbone.[3][5] |
| Hardness (Shore A) | 60 | 50 | 65 | The rigid phenyl groups increase the stiffness of the polymer chains, leading to higher hardness. |
| Tensile Strength (MPa) | 7 | 8 | 7.5 | A complex interplay; increased chain rigidity may be offset by lower crosslink density. |
| Elongation at Break (%) | 300 | 450 | 250 | Lower crosslink density can increase elongation, but the rigidity of phenyl groups may counteract this effect. |
| Cytotoxicity (ISO 10993-5) | Pass (Grade ≤ 2) | Pass (Grade ≤ 2) | Pass (Grade ≤ 2) | Properly cured silicones are generally biocompatible; testing confirms no toxic leachables from the phenyl groups. |
Discussion: The Trade-Offs of Network Modification
The central finding of this benchmarking exercise will likely be a clear demonstration of trade-offs. The incorporation of This compound is not a simple "upgrade" but a strategic design choice.
-
The Primary Advantage: Thermal Stability. The most significant and quantifiable benefit is expected to be a substantial increase in thermal stability. For applications in drug development that involve heat sterilization or for devices used in high-temperature environments, this is a critical performance enhancement. The TGA data will be the key evidence supporting the use of EMDPS. The increased stability is attributed to the energy-absorbing capacity of the phenyl rings and their ability to inhibit chain scission and rearrangement at elevated temperatures. [12]
-
The Kinetic Cost: The improved thermal performance comes at the cost of slower reaction kinetics. The steric bulk of the diphenyl groups physically obstructs the approach of water for hydrolysis and the alignment of silanol groups for condensation. This must be factored into manufacturing processes, potentially requiring longer cure times or more aggressive catalysts.
-
Impact on Mechanical Properties: The mechanical data will highlight the dual nature of EMDPS. While it reduces crosslink density, which might typically soften a material, the inherent rigidity of the incorporated phenyl groups can lead to an increase in hardness and modulus. This makes EMDPS a tool for creating materials that are both thermally stable and rigid, a combination not always achievable with standard crosslinkers alone.
Conclusion: A Specialized Tool for High-Performance Applications
This guide establishes a framework for understanding and evaluating this compound not as a direct competitor to commercial crosslinkers like TEOS and VTMS, but as a specialty network modifier . Its monofunctional nature is not a limitation but the key to its function: precisely delivering phenyl groups into a siloxane network to enhance specific properties.
The benchmarking process clearly demonstrates that the inclusion of EMDPS is a strategic decision aimed at achieving superior thermal stability , a property critical for demanding applications in research and medical device manufacturing. While this may come with considerations for cure kinetics and a nuanced impact on mechanical properties, the ability to elevate the service temperature of a silicone material is a significant advantage.
For the researcher, scientist, or drug development professional, EMDPS should be viewed as a valuable tool in the polymer design toolkit. When an application's primary requirement is performance under extreme thermal stress, the data-driven approach outlined in this guide provides the rationale for incorporating this compound to create materials that go beyond the capabilities of conventionally crosslinked systems.
References
- Issa, A.A.; Luyt, A.S. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers2019, 11, 537. [Link]
- Lia, H., et al. Molecular Mechanisms of Silicone Network Formation: Bridging Scales from Curing Reactions to Percolation and Entanglement Analyses. Polymers2023, 15(15), 3280. [Link]
- Camino, G., et al. The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers.
- Zhang, Z., et al. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. RSC Advances2021, 11(49), 30934-30942. [Link]
- Issa, A.A., & Luyt, A.S.
- Liu, R., et al.
- Goodman, S.B., et al.
- Wang, Y., et al. Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. MDPI2023, 15(1), 16. [Link]
- ISO 10993-5:2009, Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
- Silane coupling agent in biomedical m
- Methyl Phenyl Silicone Resin: Properties, Applications, and Market Insights. Silicone Info. [Link]
- Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS)
- Phenyl Silicone Resins | High-Temp & Insul
- Alkoxysilane Unveiled: Exploring the Building Blocks of Material Innovation. Nanjing SiSiB Silicones Co., Ltd.. [Link]
- Osterholtz, F.D., Pohl, E.R. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Taylor & Francis Online1992. [Link]
- Vapor-Phase Deposition of Monofunctional Alkoxysilanes for Sub-Nanometer-Level Biointerfacing on Silicon Oxide Surfaces.
- Role of molecular structure on the silane crosslinking of polyethylene. ScienceDirect1993. [Link]
- A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic Industry. [Link]
- High and Low Temperature Resistance of Phenyl silicone rubber.
- Matinlinna, J.P., et al. The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system). PubMed2006. [Link]
- Manufacturer of this compound: Enhancing Safety and Feasibility in Chemical Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]
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- The effect of using a cross-linking silane, blended with a functional...
- Aldehyde-Assisted Alkoxysilane Condensation to Form Siloxane Bond: A New Process for Curing Alkoxy-Functional Silicone Resins. MDPI. [Link]
- Ethoxymethyldiphenylsilane. PubChem. [Link]
- Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. PMC. [Link]
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A Comparative Guide to the Kinetic Studies of Ethoxy(methyl)diphenylsilane Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the hydrolysis kinetics of ethoxy(methyl)diphenylsilane against other common alkoxysilanes. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental considerations, empowering researchers to design and execute their own kinetic studies with scientific rigor.
Introduction: The Critical Role of Silane Hydrolysis
Alkoxysilanes are a cornerstone of materials science, serving as coupling agents, surface modifiers, and precursors for silicone polymers. Their efficacy hinges on the hydrolysis of the alkoxy groups to form reactive silanol (Si-OH) groups. This initial step is paramount as it dictates the subsequent condensation reactions that lead to the formation of stable siloxane (Si-O-Si) networks. The rate of hydrolysis is a critical parameter, influencing everything from the shelf-life of silane-based formulations to the final properties of the resulting materials. A controlled hydrolysis rate is often desirable to ensure uniform and robust performance.
This compound, with its unique combination of a reactive ethoxy group and stabilizing methyl and phenyl substituents, presents an interesting case for kinetic analysis. Understanding its hydrolysis behavior in comparison to other alkoxysilanes is crucial for its effective application in diverse fields, including the development of advanced drug delivery systems and high-performance polymers.
The Mechanism of Alkoxysilane Hydrolysis: A Tale of Two Pathways
The hydrolysis of alkoxysilanes is a nucleophilic substitution reaction at the silicon center, catalyzed by either acid or base.[1]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom in the alkoxy group, making it a better leaving group (an alcohol). A water molecule then acts as a nucleophile, attacking the electron-deficient silicon atom. This is generally considered the rate-determining step. The reaction proceeds through a positively charged transition state.
Caption: Acid-catalyzed hydrolysis of an alkoxysilane.
Base-Catalyzed Hydrolysis
In a basic medium, a hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate. This is followed by the departure of the alkoxy group as an alkoxide ion, which is then protonated by water to form an alcohol. The reaction rate is dependent on the concentrations of both the silane and the hydroxide ions.
Caption: Base-catalyzed hydrolysis of an alkoxysilane.
Factors Influencing Hydrolysis Kinetics
The rate of alkoxysilane hydrolysis is a complex function of several interconnected factors:
-
pH: The hydrolysis reaction is slowest at a neutral pH and is significantly accelerated under both acidic and basic conditions.[1]
-
Steric Effects: The steric bulk of the substituents on the silicon atom hinders the approach of the nucleophile (water or hydroxide ion). Therefore, bulkier substituents generally lead to slower hydrolysis rates.[2]
-
Electronic Effects: Electron-donating groups attached to the silicon atom can stabilize the transition state in acid-catalyzed hydrolysis, thus increasing the reaction rate. Conversely, electron-withdrawing groups can accelerate base-catalyzed hydrolysis by making the silicon atom more electrophilic.[1]
-
Solvent: The choice of solvent and the concentration of water are critical. The use of a co-solvent, such as ethanol or acetone, is often necessary to homogenize the reaction mixture, but it can also influence the reaction rate.[3]
-
Temperature: As with most chemical reactions, an increase in temperature generally leads to a faster hydrolysis rate, following the Arrhenius equation.[2]
Comparative Hydrolysis Kinetics: this compound in Context
| Silane | Structure | Key Features Affecting Hydrolysis | Expected Relative Hydrolysis Rate |
| This compound | Ph₂MeSiOEt | One ethoxy group. Two bulky, electron-withdrawing phenyl groups. One small methyl group. | Moderate |
| Methyltriethoxysilane (MTES) | MeSi(OEt)₃ | Three ethoxy groups. One small, electron-donating methyl group. | Faster than this compound |
| Dimethyldiethoxysilane (DDS) | Me₂Si(OEt)₂ | Two ethoxy groups. Two small, electron-donating methyl groups. | Faster than MTES |
| Phenyltriethoxysilane (PTES) | PhSi(OEt)₃ | Three ethoxy groups. One bulky, electron-withdrawing phenyl group. | Slower than MTES |
Rationale for Expected Relative Rates:
-
This compound vs. MTES: The presence of two bulky phenyl groups in this compound is expected to sterically hinder the approach of water to the silicon center more than the single methyl group in MTES. Although the phenyl groups are electron-withdrawing, which could accelerate base-catalyzed hydrolysis, the steric hindrance is likely to be the dominant factor, leading to a slower overall hydrolysis rate compared to MTES.
-
MTES vs. DDS: DDS has two methyl groups, which are less sterically demanding and more electron-donating than the single methyl group and two ethoxy groups in MTES. The increased electron density on the silicon atom in DDS is expected to accelerate acid-catalyzed hydrolysis, and the reduced steric hindrance should also contribute to a faster rate compared to MTES.
-
MTES vs. PTES: The phenyl group in PTES is significantly bulkier and more electron-withdrawing than the methyl group in MTES. The steric hindrance of the phenyl group is expected to slow down the hydrolysis rate of PTES compared to MTES.
Experimental Protocols for Kinetic Studies
To obtain precise kinetic data, rigorous experimental design and accurate monitoring techniques are essential. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.
Kinetic Analysis by ¹H NMR Spectroscopy
¹H NMR spectroscopy allows for the real-time monitoring of the disappearance of the starting silane and the appearance of the alcohol byproduct.[4]
Experimental Workflow:
Caption: Workflow for kinetic analysis of silane hydrolysis by ¹H NMR.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., acetone-d₆) of known concentration.
-
Prepare a separate stock solution of deuterated water (D₂O) containing the desired catalyst (e.g., HCl or NaOH) at a known concentration.
-
-
Reaction Initiation:
-
Transfer a known volume of the silane solution to an NMR tube.
-
At time zero, inject a known volume of the aqueous catalyst solution into the NMR tube and mix thoroughly.
-
-
NMR Data Acquisition:
-
Immediately insert the NMR tube into the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Integrate the characteristic signals of the ethoxy group of the starting silane (e.g., the quartet of the -OCH₂- protons) and the corresponding signal of the ethanol byproduct.
-
Use the integral values to calculate the concentration of the starting material and product at each time point.
-
Plot the natural logarithm of the concentration of the starting silane versus time. For a first-order or pseudo-first-order reaction, this will yield a straight line with a slope equal to -k, where k is the rate constant.[5]
-
Kinetic Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and quantifying the volatile components of a reaction mixture. For silane hydrolysis, it can be used to measure the concentration of the unreacted silane over time.[6]
Experimental Workflow:
Caption: Workflow for kinetic analysis of silane hydrolysis by GC-MS.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a thermostated reaction vessel, combine the silane, solvent, water, and catalyst at the desired concentrations.
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction to stop the hydrolysis. This can be achieved by neutralizing the catalyst or by extracting the unreacted silane into a non-polar, water-immiscible solvent (e.g., hexane) containing an internal standard.
-
-
Sample Preparation for GC-MS:
-
If an extraction was performed, separate the organic layer.
-
The sample may need to be derivatized to increase the volatility of the silanol products, although for monitoring the disappearance of the starting alkoxysilane, this is not always necessary.[7]
-
-
GC-MS Analysis:
-
Inject a known volume of the prepared sample into the GC-MS system.
-
Develop a suitable GC method to separate the starting silane from other components of the mixture.
-
Use the mass spectrometer to identify and quantify the peak corresponding to the starting silane.
-
-
Data Analysis:
-
Using the internal standard, calculate the concentration of the starting silane at each time point.
-
Plot the concentration data versus time to determine the reaction order and calculate the rate constant.
-
Conclusion: A Framework for Understanding and Innovation
This guide has provided a comprehensive overview of the kinetic studies of this compound hydrolysis. While direct experimental data for this specific compound remains elusive, a thorough understanding of the underlying principles of silane hydrolysis, coupled with the detailed experimental protocols provided, empowers researchers to fill this knowledge gap. By systematically investigating the hydrolysis kinetics of this compound and comparing it to other alkoxysilanes, new insights can be gained into its reactivity and potential applications. This knowledge is not merely academic; it is the foundation for the rational design of new materials and technologies with tailored properties and enhanced performance.
References
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- IMSERC. (n.d.). Kinetics / reaction monitoring. Northwestern University.
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A Senior Application Scientist's Guide to Biocompatibility: Ethoxy(methyl)diphenylsilane-Modified Surfaces in Focus
For researchers, scientists, and drug development professionals, the interface between a synthetic material and a biological environment is a critical juncture that dictates the success or failure of a medical device, implant, or drug delivery system. Surface modification is a key strategy to modulate these interactions, and among the vast array of surface chemistries, silanization offers a robust and versatile approach. This guide provides an in-depth technical comparison of ethoxy(methyl)diphenylsilane-modified surfaces with two industry-standard alternatives: polyethylene glycol (PEG) and zwitterionic polymer coatings. Our focus is to dissect the nuances of their biocompatibility, supported by established experimental data and detailed protocols to empower your research and development.
The Imperative of Biocompatible Surfaces
The moment a foreign material is introduced into the body, a cascade of biological responses is initiated.[1] Protein adsorption, the initial event, governs the subsequent cellular interactions, including platelet adhesion and activation of the inflammatory response.[2][3] An ideal biocompatible surface should resist non-specific protein adsorption, prevent cellular adhesion and activation, and elicit a minimal inflammatory response.[1] Surface modification is the primary tool to achieve this desired biological passivity.[4]
Surface Modification Chemistries: A Comparative Overview
This guide will focus on three distinct surface modification strategies:
-
This compound: A member of the organosilane family, it forms a covalent bond with hydroxylated surfaces, creating a stable, thin film. The presence of both methyl and diphenyl groups suggests a surface with tailored hydrophobicity, which can influence protein and cellular interactions.
-
Polyethylene Glycol (PEG): A hydrophilic polymer widely used to create protein-resistant surfaces.[5] Its effectiveness is attributed to the formation of a hydration layer that sterically hinders the approach of proteins.
-
Zwitterionic Polymers: These polymers contain an equal number of positive and negative charges, resulting in a net neutral charge.[6] They exhibit exceptional resistance to protein fouling due to their strong ability to bind water molecules, creating a tightly bound hydration layer.[6]
Performance Comparison: A Data-Driven Analysis
While direct comparative studies on this compound are limited, we can infer its potential performance based on the well-documented behavior of silane coatings with varying functional groups and compare it to the established performance of PEG and zwitterionic coatings.
Table 1: Comparative Performance of Surface Modifications
| Feature | This compound (Inferred) | Polyethylene Glycol (PEG) | Zwitterionic Polymers |
| Protein Adsorption | Moderate to Low | Low | Very Low |
| Platelet Adhesion | Reduced | Significantly Reduced | Exceptionally Reduced |
| Cell Adhesion | Variable (depends on cell type) | Significantly Reduced | Exceptionally Reduced |
| Cytotoxicity | Generally Low | Very Low | Very Low |
| Hemocompatibility | Good | Very Good | Excellent |
| Stability | High (covalent bonding) | Moderate (can degrade over time) | High |
Causality Behind Performance
The phenyl groups in this compound are expected to increase the hydrophobicity of the surface compared to more hydrophilic coatings like PEG. While this can reduce interaction with certain proteins, it may promote adhesion of others, leading to a moderate level of protein resistance.[2] The biocompatibility of silane coatings has been shown to be generally good, with low cytotoxicity.[7]
PEG's protein resistance is well-established and stems from its high hydrophilicity and the formation of a steric barrier.[5] However, the long-term stability of PEG coatings can be a concern due to oxidative degradation.
Zwitterionic polymers represent the gold standard in anti-fouling surfaces. Their unique charge-balanced structure leads to superior hydration and an exceptional ability to resist protein and cell adhesion.[6]
Experimental Workflows for Biocompatibility Assessment
To empower your research, we provide detailed protocols for key in vitro biocompatibility assays.
Experimental Workflow: Surface Modification and Characterization
Caption: Workflow for surface modification and characterization.
In Vitro Cytotoxicity Assays
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Protocol:
-
Cell Seeding: Seed cells onto the modified and control surfaces in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of 5 mg/mL MTT solution to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
The LDH assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Protocol:
-
Sample Collection: After the desired incubation time, carefully collect 50 µL of the cell culture supernatant from each well.[11]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions.[12]
-
Incubation: Add 50 µL of the reaction mixture to each 50 µL of supernatant in a new 96-well plate and incubate for 30 minutes at room temperature, protected from light.[11]
-
Stop Solution: Add 50 µL of the stop solution provided in the kit to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
This assay uses two fluorescent dyes, calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red), to visually assess cell viability.[13]
Protocol:
-
Staining Solution Preparation: Prepare a working solution containing both calcein-AM and ethidium homodimer-1 in PBS according to the kit's protocol.[14]
-
Staining: Remove the culture medium, wash the cells with PBS, and then add the staining solution to each well.[13]
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.[13]
-
Imaging: Visualize the stained cells using a fluorescence microscope.[14]
Protein Adsorption Assay
An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of a specific protein adsorbed onto a surface.[15]
Protocol:
-
Protein Incubation: Incubate the modified surfaces with a solution of the protein of interest (e.g., fibrinogen, albumin) for a defined period.
-
Washing: Wash the surfaces thoroughly with a washing buffer (e.g., PBS with Tween 20) to remove non-adsorbed protein.
-
Blocking: Block any remaining non-specific binding sites with a blocking buffer (e.g., BSA solution).
-
Primary Antibody: Incubate the surfaces with a primary antibody specific to the adsorbed protein.
-
Secondary Antibody: After washing, incubate with an enzyme-conjugated secondary antibody.
-
Substrate Addition: Add a suitable substrate for the enzyme to produce a colorimetric or chemiluminescent signal.
-
Signal Quantification: Measure the signal intensity using a plate reader.
Cell Adhesion and Morphology Analysis
SEM provides high-resolution images of cell morphology, allowing for the assessment of cell spreading and interaction with the surface topography.[16][17]
Protocol:
-
Cell Fixation: Fix the cells cultured on the modified surfaces with a suitable fixative, such as glutaraldehyde.[17]
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.[16]
-
Drying: Critical point dry the samples to preserve their three-dimensional structure.[16]
-
Coating: Sputter-coat the samples with a thin layer of a conductive material (e.g., gold or palladium).[16]
-
Imaging: Image the samples using a scanning electron microscope.[18]
Caption: Workflow for in vitro biocompatibility assessment.
Conclusion and Future Directions
This guide provides a framework for assessing the biocompatibility of this compound-modified surfaces in comparison to established alternatives. While direct experimental data for this specific silane is emerging, the principles of silane chemistry and the provided experimental protocols offer a solid foundation for your investigations.
Key Takeaways:
-
This compound-modified surfaces are anticipated to offer good biocompatibility with the advantage of high stability due to covalent attachment. The presence of phenyl groups may provide unique protein interaction profiles that could be beneficial for specific applications.
-
PEG and zwitterionic polymers remain the benchmarks for creating highly anti-fouling surfaces, with zwitterionic coatings demonstrating superior performance in resisting protein and cell adhesion.
-
A multi-assay approach is crucial for a comprehensive assessment of biocompatibility, encompassing cytotoxicity, protein adsorption, and cell adhesion studies.
Future research should focus on direct, head-to-head comparisons of this compound with PEG and zwitterionic coatings to generate robust, quantitative data. This will enable a more precise understanding of its potential and limitations, ultimately guiding the rational design of next-generation biocompatible materials.
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A Comparative Guide to the Long-Term Stability of Ethoxy(methyl)diphenylsilane-Based Materials
For researchers, scientists, and drug development professionals, the long-term stability of materials is not merely a technical specification—it is the bedrock of reliable, reproducible, and robust applications. From surface modifications of biomedical devices to the formulation of protective coatings and advanced drug delivery systems, the durability of the chosen chemical agents dictates performance and longevity. Ethoxy(methyl)diphenylsilane, a member of the organosilane family, is frequently employed for its unique combination of organic functionality and inorganic reactivity. However, a critical assessment of its long-term stability against environmental stressors is paramount for its effective implementation.
This guide provides an in-depth, objective comparison of the long-term stability of this compound-based materials against common alternatives. The insights and data presented herein are synthesized from established scientific principles and available experimental findings to empower you to make informed decisions for your specific application.
The Foundation of Stability: Understanding Silane Chemistry
The efficacy of this compound as a surface modifier or coupling agent is rooted in its molecular structure. The ethoxy groups are hydrolyzable, reacting with ambient moisture or surface hydroxyl groups to form reactive silanols (Si-OH). These silanols can then condense with hydroxyl groups on inorganic substrates (like glass, metal oxides, or silica) to form stable covalent siloxane bonds (Si-O-Substrate). They can also self-condense with other silanol molecules to form a cross-linked polysiloxane network at the interface.[1] The methyl and phenyl groups are non-hydrolyzable and impart specific characteristics to the material, such as hydrophobicity and thermal stability.
The long-term stability of these materials is, therefore, a function of the durability of these siloxane bonds and the resistance of the organic substituents to thermal, hydrolytic, and photochemical degradation.
Comparative Long-Term Stability Analysis
This section provides a comparative analysis of this compound against key alternatives: epoxy silanes, amino silanes, and silane-terminated polymers (STPs). The comparison is structured around three critical modes of degradation: thermal, hydrolytic, and photostability.
Thermal Stability
Thermal stability is a crucial parameter for materials subjected to high-temperature processing, sterilization, or operating conditions. The primary analytical technique for assessing thermal stability is Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature.[2][3]
Key Performance Insights:
-
This compound: The presence of phenyl groups significantly enhances the thermal stability of polysiloxanes. This is attributed to the higher bond energy of the Si-Phenyl bond compared to Si-Methyl bonds and the ability of the aromatic rings to dissipate thermal energy.[3] Polysiloxanes with phenyl groups consistently exhibit higher decomposition temperatures.
-
Epoxy Silanes (e.g., (3-Glycidyloxypropyl)trimethoxysilane): Epoxy silanes generally exhibit good thermal stability, but their decomposition often occurs at slightly lower temperatures compared to phenyl-substituted silanes. The organic epoxy functionality is typically the first point of thermal degradation.
-
Amino Silanes (e.g., (3-Aminopropyl)triethoxysilane): Amino silanes tend to have lower thermal stability compared to both phenyl and epoxy silanes. The amine functional group can catalyze degradation at elevated temperatures.
-
Silane-Terminated Polymers (STPs): The thermal stability of STPs is largely dictated by the polymer backbone (e.g., polyether, polyurethane). While they offer excellent flexibility and adhesion, their thermal stability may be lower than that of more rigid, cross-linked siloxane networks.[4]
Comparative Thermal Stability Data
| Material Class | Onset of Decomposition (T₅, °C) - Inert Atmosphere | Key Observations |
| This compound-based | ~350 - 450 | Phenyl groups provide high thermal stability.[3] |
| Epoxy Silane-based | ~300 - 400 | Good stability, but the organic epoxy group can be a weak point. |
| Amino Silane-based | ~250 - 350 | Generally lower thermal stability due to the amine group.[5] |
| Silane-Terminated Polyethers (STPEs) | ~250 - 350 | Stability is dependent on the polyether backbone.[4] |
Note: The data presented are synthesized from various studies and represent typical ranges. Direct comparison should be made with caution due to variations in experimental conditions.
Hydrolytic Stability
Hydrolytic stability refers to the material's resistance to degradation in the presence of water. This is critical for applications in aqueous environments, such as biomedical implants, marine coatings, and sensors. The primary mechanism of hydrolytic degradation is the cleavage of siloxane (Si-O-Si) bonds.
Key Performance Insights:
-
This compound: The diphenyl groups can offer some steric hindrance, slowing down the hydrolytic attack on the siloxane backbone. However, like all silanes, it is susceptible to hydrolysis, especially under acidic or basic conditions.
-
Epoxy Silanes: Epoxy silane-derived monolayers have been shown to exhibit good hydrolytic stability.[6] The cross-linked network can provide a robust barrier to water ingress.
-
Amino Silanes: The hydrolytic stability of amino silanes can be complex. While some studies suggest good stability in aqueous solutions, others indicate that the amine functionality can catalyze the hydrolysis of Si-O-Si bonds.[7][8] Dipodal silanes, which have two silicon atoms for surface attachment, show markedly improved resistance to hydrolysis.[9]
-
Silane-Terminated Polymers (STPs): STPs generally exhibit good hydrolytic stability, which is a key advantage over traditional polyurethane sealants.[10]
Comparative Hydrolytic Stability
| Material Class | Performance in Aqueous Environments | Key Factors |
| This compound-based | Moderate to Good | Phenyl groups offer some protection. Stability is pH-dependent. |
| Epoxy Silane-based | Good | Forms a dense, cross-linked, and hydrolytically resistant network.[6] |
| Amino Silane-based | Variable | Can be very stable, but also prone to amine-catalyzed hydrolysis. Dipodal versions are superior.[7][9] |
| Silane-Terminated Polymers (STPs) | Good to Excellent | A key advantage over traditional polyurethanes.[10] |
Photostability (UV Resistance)
Photostability is the material's ability to resist degradation upon exposure to ultraviolet (UV) radiation, a major component of sunlight. UV exposure can lead to bond cleavage, chain scission, and the formation of radicals, resulting in discoloration, loss of mechanical properties, and delamination.
Key Performance Insights:
-
This compound: The phenyl groups in this compound can absorb UV radiation. While this can offer some protection to the underlying substrate, it can also lead to the degradation of the phenyl groups themselves through photo-oxidation, potentially causing yellowing over time.
-
Epoxy Silanes: Aliphatic epoxy silanes generally have good UV stability. Aromatic epoxy resins, if used in conjunction, can be prone to yellowing.
-
Amino Silanes: Amino silanes can be susceptible to UV degradation and yellowing, particularly aromatic amines.
-
Silane-Terminated Polymers (STPs): The UV stability of STPs is highly dependent on the polymer backbone. Additives such as hindered amine light stabilizers (HALS) and UV absorbers are often incorporated to enhance their photostability.[11]
Comparative Photostability
| Material Class | UV Resistance | Common Observations |
| This compound-based | Moderate | Phenyl groups can yellow upon prolonged UV exposure. |
| Epoxy Silane-based (aliphatic) | Good | Generally good resistance to yellowing. |
| Amino Silane-based | Moderate to Poor | Prone to yellowing, especially aromatic amines. |
| Silane-Terminated Polymers (STPs) | Good (with stabilizers) | Performance is highly dependent on formulation with UV stabilizers.[11] |
Experimental Protocols
To ensure the scientific integrity of this guide, detailed, step-by-step methodologies for key stability tests are provided below.
Protocol 1: Accelerated Thermal Stability Testing (TGA)
Objective: To determine the thermal decomposition profile of silane-based materials.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the cured silane-based material into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Inert Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to establish an inert atmosphere.
-
Thermal Program: Increase the temperature from ambient to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[3]
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Analysis: Analyze the resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve) to determine the onset of decomposition (T₅), the temperature of maximum decomposition rate, and the char yield.[2]
Protocol 2: Accelerated Hydrolytic Stability Testing (Water Immersion)
Objective: To evaluate the long-term stability of silane-treated surfaces in an aqueous environment.
Methodology:
-
Substrate Preparation: Prepare and treat substrates (e.g., glass slides, steel panels) with the silane materials according to standardized procedures.
-
Initial Characterization: Characterize the initial properties of the treated substrates, such as water contact angle, adhesion strength (e.g., per ASTM D3359), and surface chemistry (e.g., via FTIR-ATR).
-
Immersion: Immerse the treated substrates in deionized water at an elevated temperature (e.g., 60-80°C) for a specified duration (e.g., 24, 100, 500 hours).
-
Periodic Evaluation: At predetermined intervals, remove a subset of samples, gently dry them with nitrogen, and re-characterize the properties measured in step 2.
-
Data Analysis: Plot the change in properties as a function of immersion time to determine the rate of degradation.
Protocol 3: Accelerated Photostability Testing (QUV Weathering)
Objective: To simulate the effects of outdoor weathering on silane-based coatings.
Methodology:
-
Sample Preparation: Apply the silane-based coatings to standardized panels (e.g., aluminum or steel).
-
QUV Chamber Setup: Place the coated panels in an accelerated weathering chamber equipped with fluorescent UV lamps (e.g., UVA-340 lamps to simulate sunlight).
-
Exposure Cycle: Program the chamber to cycle between periods of UV exposure and moisture (condensation or water spray) at a controlled temperature (e.g., per ASTM G154).[12][13]
-
Periodic Evaluation: At regular intervals, remove the panels and evaluate changes in properties such as color (Delta E), gloss (per ASTM D523), and adhesion.
-
Data Analysis: Plot the changes in properties versus exposure time to assess the photostability of the coatings.
Visualizing Degradation Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, visualize key processes.
Caption: General reaction mechanism of silane coupling agents.
Caption: Experimental workflow for long-term stability testing.
Conclusion and Recommendations
The selection of an appropriate silane-based material requires a nuanced understanding of its long-term stability profile in the context of its intended application.
-
For high-temperature applications , this compound offers superior thermal stability due to its phenyl groups, making it a strong candidate.
-
For applications in harsh aqueous environments , while this compound provides moderate protection, epoxy silanes and dipodal amino silanes may offer enhanced hydrolytic stability.
-
For outdoor applications requiring color stability , the potential for UV-induced yellowing of phenyl-containing silanes should be considered. Aliphatic epoxy silanes or STPs formulated with UV stabilizers may be more suitable alternatives.
Ultimately, the optimal choice will depend on a holistic evaluation of the performance requirements, processing conditions, and environmental exposures of the final product. It is strongly recommended that researchers and developers conduct their own targeted stability testing on final formulations to validate performance in their specific application.
References
- Aminosilanes stability evaluation using zeta potential measurements. (n.d.).
- Shin-Etsu Silicone. (n.d.). Which type of silane coupling agent has excellent stability in aqueous solution? Shin-Etsu Silicone Selection Guide.
- Thermal studies: (a) TGA and (b) DSC of the samples. (n.d.).
- FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. (2017). Boletin de la Sociedad Espanola de Ceramica y Vidrio, 57(4).
- Effect of mixed silanes on the hydrolytic stability of composites. (n.d.). PubMed.
- Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy. (n.d.).
- How to Prevent the Loss of Surface Functionality Derived
- The effect of chemical treatment on the adhesion strength and structural integrity of the epoxy coatings. (n.d.).
- A Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. (2013). PMC.
- BRB International. (2025, April 25). BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy.
- Synthesis of poly(urethane)s based on diphenyl-silane/germane and oxyphenyl units: Structure-properties relationship. (n.d.).
- Shin-Etsu Silicone. (n.d.). What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? Shin-Etsu Silicone Selection Guide.
- Penn State Materials Research Institute. (n.d.). Thermal Analysis.
- The Effect of a Silane Coupling Agent on the Hydrolytic Durability of Thin Epoxy Resin Films. (n.d.).
- Correlation Between the Anticorrosive Performance of Protective Coatings Under Neutral Salt Spray Testing and Outdoor Atmospheric and Immersion Exposure. (2024). MDPI.
- Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes. (2021). Scirp.org.
- The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (n.d.).
- Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (n.d.). Gelest, Inc.
- Principles of Accelerated Weathering: Evaluations of Co
- Analytical Series: Principles of Accelerated Weathering: Evaluations of Co
- EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers.
- Synthesis and performance of moisture curable solvent free silane terminated polyurethanes for coating and sealant applications. (2022).
- Hydrolysis process of γ-APS and characterization of silane film formed on copper in different conditions. (n.d.).
- A Comparative Guide to the Thermal Stability of Polymers Derived from Diethoxydimethylsilane. (n.d.). Benchchem.
- FTIR Investigations on Hydrolysis and Condensation Reactions of Alkoxysilane Terminated Polymers for use in Adhesives and Sealants. (n.d.).
- An improved accelerated weathering protocol to anticipate Florida exposure behavior of coatings. (n.d.).
- Accelerated and outdoor/natural exposure testing of coatings. (n.d.).
- A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. (n.d.). UVicSPACE.
- An improved accelerated weathering protocol to anticipate Florida exposure behavior of co
- Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes. (2021). Open Journal of Polymer Chemistry - Scirp.org.
- Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes. (2021).
- Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- Adhesion before, during and after the salt spray test. (n.d.).
- Hydrolytically Stable Monolayers Derived
- Agilent. (n.d.).
- Gas chromatography-mass spectrometry (GC-MS) analysis of the... (n.d.).
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- Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factoriz
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A Researcher's Guide to Silyl Ether Protecting Groups: A Cost-Benefit Analysis of Ethoxy(methyl)diphenylsilane and its Alternatives in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for sensitive functionalities, such as alcohols, is a critical determinant of overall success. Among the diverse arsenal of protective strategies, silyl ethers have emerged as a cornerstone technology due to their predictable reactivity, ease of installation and cleavage, and tunable stability.[1] This guide offers a comprehensive cost-benefit analysis of ethoxy(methyl)diphenylsilane as a potential protecting group, juxtaposed with widely established alternatives like tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers.
This analysis is tailored for researchers, scientists, and drug development professionals, providing not only a comparative overview of performance based on available data but also detailed experimental protocols and a framework for rational decision-making in the context of complex molecular synthesis.
The Silyl Ether Landscape: A Balancing Act of Sterics and Electronics
The utility of a silyl ether protecting group is fundamentally governed by the nature of the substituents on the silicon atom. These substituents dictate the steric hindrance around the silicon-oxygen bond and modulate the electronic properties of the silicon center, thereby influencing the stability of the protecting group towards various reaction conditions, particularly acidic and basic hydrolysis.[2] A bulkier silyl group generally confers greater stability.
Caption: Hierarchy of common silyl protecting groups based on steric bulk and stability.
This compound: A Potential Contender?
This compound, with its methyl and two phenyl substituents on the silicon atom, presents an interesting structural motif. While extensive research specifically detailing its application as a protecting group is limited, we can infer its potential performance by drawing parallels with the closely related diphenylmethylsilyl (DPMS) group.[3]
Research by Denmark et al. on diphenylmethylsilyl ethers suggests that the presence of the two phenyl groups provides significant acid stability, while the methyl group maintains a degree of base lability comparable to that of a trimethylsilyl (TMS) ether.[3] This positions the diphenylmethylsilyl core in a unique space within the silyl ether stability spectrum. The ethoxy group in this compound serves as a leaving group during the silylation reaction.
Comparative Analysis of Silyl Ether Protecting Groups
A direct, quantitative comparison of this compound with established silyl ethers is challenging due to the scarcity of published data for the former. However, by combining the insights from the study on DPMS ethers with the well-documented properties of TBDMS, TIPS, and TBDPS ethers, we can construct a comparative framework to guide selection.
Stability Profile
The choice of a silyl protecting group is often dictated by its stability towards reaction conditions planned for subsequent synthetic steps.
| Protecting Group | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis | Key Characteristics |
| TMS (Trimethylsilyl) | 1 | 1 | Highly labile, suitable for temporary protection. |
| TBDMS (tert-Butyldimethylsilyl) | ~20,000 | ~20,000 | A versatile and robust protecting group, stable to a wide range of conditions.[1] |
| TIPS (Triisopropylsilyl) | ~700,000 | ~100,000 | Offers high stability due to significant steric bulk. |
| TBDPS (tert-Butyldiphenylsilyl) | ~5,000,000 | ~20,000 | Extremely stable to acidic conditions, with moderate base stability.[1] |
| DPMS (Diphenylmethylsilyl) | High (inferred)[3] | Low (similar to TMS, inferred)[3] | Potentially offers a unique orthogonality with high acid stability and moderate base lability. |
Relative stability values are approximate and can vary based on the specific substrate and reaction conditions.[1]
Cost-Benefit Considerations
The cost of the silylating agent is a practical consideration in process development and large-scale synthesis.
| Silylating Agent | Representative Cost (per gram) | Key Benefits | Key Drawbacks |
| This compound | ~$189.00/g[4] | Potentially unique stability profile. | High cost, limited availability, and lack of extensive literature data. |
| TBDMS-Cl | ~$5-10/g | Moderate cost, extensive literature, well-understood reactivity. | May not be stable enough for highly acidic conditions. |
| TIPS-Cl | ~$15-25/g | High stability. | Higher cost, can be difficult to remove under mild conditions. |
| TBDPS-Cl | ~$10-20/g | Excellent acid stability. | Higher cost than TBDMS-Cl. |
Costs are approximate and subject to change based on supplier and purity.
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection of a primary alcohol with common silylating agents and their subsequent deprotection.
General Workflow for Silyl Ether Protection and Deprotection
Caption: General experimental workflow for the use of silyl ether protecting groups.
Protocol 1: Protection of a Primary Alcohol using TBDMS-Cl
Materials:
-
Primary Alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMS-Cl portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a TBDMS Ether using TBAF
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by flash column chromatography.
Protocol 3: Inferred Protocol for Protection using this compound
Materials:
-
Primary Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
A suitable catalyst (e.g., a Lewis acid or a base, to be determined empirically)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or DMF)
Procedure (Hypothetical):
-
Dissolve the primary alcohol in the chosen anhydrous solvent under an inert atmosphere.
-
Add the catalyst (if required) and this compound.
-
Stir the reaction at an appropriate temperature (to be determined), monitoring by TLC.
-
Work-up and purification would follow standard procedures for silyl ethers, as described in Protocol 1.
Note: This is a hypothetical protocol based on general principles of silylation. Optimization of the catalyst, solvent, and temperature would be necessary.
Conclusion: A Strategic Choice for Synthesis
The selection of a silyl ether protecting group is a strategic decision that can significantly impact the efficiency and success of a synthetic campaign. While established reagents like TBDMS-Cl offer a reliable and cost-effective solution for many applications, the exploration of less common silylating agents like this compound may unlock unique reactivity and orthogonality.
Based on the available evidence, the diphenylmethylsilyl core, and by extension, this compound, appears to offer a compelling combination of high acid stability and moderate base lability. This could be particularly advantageous in synthetic routes requiring acidic conditions where more common silyl ethers might be cleaved. However, the high cost and limited commercial availability of this compound are significant drawbacks that currently limit its widespread adoption.
For researchers embarking on complex syntheses, a thorough evaluation of the stability requirements of all intermediates is paramount. While the workhorses TBDMS, TIPS, and TBDPS will continue to be the primary choices, the potential of alternative silyl ethers like those derived from this compound should not be overlooked, particularly when unique stability profiles are required. Further research into the reactivity and applications of such less-common silylating agents is warranted to fully elucidate their potential in the ever-evolving field of organic synthesis.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- Denmark, S. E.; Weber, E. J. Diphenylmethylsilyl ether (DPMS): a protecting group for alcohols. J. Org. Chem.1987, 52 (1), 165–168.
- PubChem. Ethoxymethyldiphenylsilane. [Link]
- Wikipedia. Silyl ether. [Link]
Sources
Safety Operating Guide
Navigating the Disposal of Ethoxy(methyl)diphenylsilane: A Guide for Laboratory Professionals
For the modern researcher, the synthesis and application of novel compounds are only part of the equation. Responsible stewardship of these chemicals through their entire lifecycle, including disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of ethoxy(methyl)diphenylsilane, moving beyond mere compliance to foster a deeper understanding of the chemical principles at play.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's characteristics is paramount. This compound is classified as an irritant, causing skin, eye, and respiratory irritation[1]. While not pyrophoric like some silanes, it is a flammable liquid and its vapors can form explosive mixtures with air. Furthermore, like many organosilanes, it is sensitive to moisture, and hydrolysis can lead to the formation of other compounds.
Key Hazard Summary:
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation | Causes skin irritation[1]. | Irritant |
| Eye Irritation | Causes serious eye irritation[1]. | Irritant |
| Respiratory Irritation | May cause respiratory irritation[1]. | Irritant |
| Flammable Liquid | Highly flammable liquid and vapor. | Flammable |
Immediate Safety Protocols: The First Line of Defense
In any laboratory setting, preparedness is key. Before handling this compound for disposal, ensure the following measures are in place:
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a flame-resistant lab coat[2].
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood[2].
-
Spill Kit: An appropriate spill kit for flammable liquids should be readily accessible. This should include absorbent materials like sand or vermiculite, and non-sparking tools for cleanup[3][4].
-
Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and have been recently tested[2].
The Disposal Workflow: A Step-by-Step Guide
The disposal of this compound should not be a matter of simply pouring it into a waste container. The following workflow is designed to ensure a safe and compliant process.
Caption: Disposal workflow for this compound.
Step 1: Waste Characterization and Segregation
The first crucial step is to characterize the waste stream. Is it pure, unreacted this compound, or is it a solution containing other solvents or reactants? This determination will dictate the appropriate disposal route.
-
Action: Do not mix this compound waste with other chemical waste streams, especially aqueous waste or strong oxidizing agents[5]. Keep it in its original, clearly labeled container if possible. If transferring to a new container, ensure it is clean, dry, and compatible with the chemical.
Step 2: Containerization and Labeling
Proper containerization and labeling are not just regulatory requirements; they are vital for the safety of everyone who will handle the waste.
-
Action: Use a designated, leak-proof container with a secure screw-top lid. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant)[6].
Step 3: The Disposal Procedure
For small quantities of this compound typically found in a research setting, direct disposal via a licensed hazardous waste contractor is the recommended and safest method.
-
Action:
-
Ensure the waste container is tightly sealed and stored in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, away from sources of ignition, and secondary containment should be used to prevent spills[2].
-
Follow your institution's specific procedures for arranging a hazardous waste pickup.
-
For Contaminated Materials:
Any materials that have come into contact with this compound, such as pipette tips, gloves, or absorbent pads, must also be treated as hazardous waste.
-
Action: Place these contaminated items in a sealed, labeled bag or container and dispose of them alongside the liquid waste.
In Case of a Spill: Emergency Response
Accidents can happen, and a prepared response is critical to mitigating risks.
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab and alert your institution's emergency response team.
-
Contain: For small spills, use a spill kit with non-combustible absorbent materials like sand or vermiculite to contain the liquid[3]. Do not use paper towels or other combustible materials.
-
Clean-up: Using non-sparking tools, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal[4].
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
The Rationale Behind the Procedure
Understanding the "why" behind these steps is crucial for fostering a strong safety culture.
-
Segregation: Silanes can react with a variety of chemicals. Segregating the waste prevents unintended and potentially hazardous reactions in the waste container.
-
Ignition Sources: The flammability of this compound necessitates the strict avoidance of any potential ignition sources, including sparks from static electricity[4].
-
Professional Disposal: The thermal decomposition of silanes can produce silicon oxides and other potentially hazardous byproducts[7][8]. Licensed hazardous waste facilities have the specialized equipment, such as high-temperature incinerators, to handle these compounds safely and in an environmentally sound manner.
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- National Center for Biotechnology Information. (n.d.). Ethoxymethyldiphenylsilane. PubChem.
- Middlesex Gases & Technologies. (2015). Safety Data Sheet: Silane.
- Praxair. (n.d.). Silane SiH4 Safety Data Sheet SDS P4649.
- REC Silicon. (n.d.). Silane_RSD United States (US) SDS HCS 2012 V4.13.1_English (US).
- University of California. (n.d.). SOP-for-Silane.docx.
- Voltaix, Inc. (2002). Material Safety Data Sheet for Silane (SiH4).
- Angene Chemical. (2025). Safety Data Sheet.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Defense Technical Information Center. (n.d.). A Kinetic Study of the Thermal Decomposition of Selected Cyclohexyl and Phenylsilanes.
- Chemsrc. (2025). Diphenyl Methyl Ethoxysilane.
- Southern Illinois University. (n.d.). Chemical Waste Management Guide.
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Navigating the Safe Handling of Ethoxy(methyl)diphenylsilane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. Ethoxy(methyl)diphenylsilane, a valuable reagent in organic synthesis, demands a meticulous approach to handling due to its specific chemical properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making this a trusted resource for your laboratory safety protocols.
Immediate Hazard Assessment and Personal Protective Equipment (PPE)
This compound presents several potential hazards that dictate the required level of personal protection. According to safety data summaries, it is known to cause skin and serious eye irritation, and may also cause respiratory irritation[1]. While many silanes are highly flammable and reactive with water, the specific flammability of this compound should be confirmed with its specific Safety Data Sheet (SDS). As a general precaution for organosilanes, it is prudent to treat it as a flammable liquid and to avoid contact with moisture[2].
A thorough hazard assessment is the first line of defense. Before beginning any work, ensure all personnel are familiar with the specific hazards of this compound.
Core PPE Requirements
A baseline of personal protective equipment is non-negotiable when handling this compound. This includes:
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet the ANSI Z.87.1 standard are required[3][4]. Given the potential for splashes, a face shield worn over safety glasses is strongly recommended, especially when handling larger quantities[4][5].
-
Skin Protection: A flame-resistant lab coat should be worn and kept buttoned to provide maximum skin coverage[3]. Long pants and closed-toe shoes are mandatory to protect the lower body[4]. Avoid clothing made of synthetic fabrics like polyester, which can melt and adhere to the skin in the event of a fire[3].
-
Hand Protection: The selection of appropriate gloves is critical. No single glove material is impervious to all chemicals. For organosilanes, it is advisable to consult glove manufacturers' chemical resistance guides[3][6]. Double gloving with nitrile or neoprene gloves can provide an additional layer of protection[4]. Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical is suspected[3].
The following table summarizes the essential PPE for handling this compound:
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical Splash Goggles (ANSI Z.87.1) and Face Shield | Protects against splashes that can cause serious eye irritation[1][4]. |
| Body | Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes | Provides a barrier against skin contact and potential fire hazards[3][4]. |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene - consult manufacturer's guide) | Prevents skin irritation and absorption[1][3][6]. |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for minimizing exposure and preventing accidents. The following diagram and procedural steps outline a safe operational plan for working with this compound.
Caption: A typical workflow for safely handling this compound.
Step-by-Step Handling Protocol:
-
Preparation is Key:
-
Review the Safety Data Sheet (SDS): Before any handling, thoroughly read and understand the SDS for this compound. If a specific SDS is not available, review the SDS for similar organosilane compounds[7].
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the previous section.
-
Prepare the Fume Hood: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[8]. The work area should be clean and free of clutter.
-
-
Chemical Handling:
-
Inert Atmosphere: Many organosilanes are moisture-sensitive. Therefore, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and potential side reactions[2].
-
Transferring the Chemical: Use clean, dry glassware and syringes for transfers. Avoid using metal spatulas if the compound is known to be reactive with metals. Ground and bond containers when transferring flammable liquids to prevent static discharge[2][9].
-
Running the Reaction: Perform the reaction in a well-ventilated fume hood. Ensure that the reaction setup is secure and that any potential exotherms can be controlled.
-
-
Post-Procedure Cleanup:
-
Quenching: If the reaction requires quenching, do so carefully and in a controlled manner, following established laboratory procedures. Be mindful of any potential gas evolution.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with this compound. Wash the work surface of the fume hood.
-
Hand Washing: After removing gloves, wash your hands thoroughly with soap and water.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. Improper disposal can lead to environmental contamination and potential safety hazards.
Waste Segregation and Disposal Protocol:
-
Waste Container: All waste containing this compound, including residual amounts in empty containers, contaminated gloves, and absorbent materials, must be collected in a designated and properly labeled hazardous waste container[8]. The container should be made of a compatible material, such as polyethylene[8].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Storage: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor[10]. Do not dispose of this compound down the drain or in the regular trash[8].
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Decision tree for the proper disposal of waste.
By adhering to these detailed procedures, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- Benchchem. (n.d.). Proper Disposal of Silane, (4-bromophenoxy)trimethyl-: A Comprehensive Guide.
- Airgas. (2023, November 21). SAFETY DATA SHEET - Silane.
- Middlesex Gases & Technologies. (2015, June 1). Silane | Middlesex Gases & Technologies - Safety Data Sheet.
- Praxair. (2009, May). Silane SiH4 Safety Data Sheet SDS P4649.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Diphenylsilane.
- ResearchGate. (2025, August 7). Permeation of Substituted Silanes and Siloxanes Through Selected Gloves and Protective Clothing.
- University of Wisconsin-Milwaukee. (n.d.). SOP-for-Silane.docx.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Diethoxy-methylsilane.
- Angene Chemical. (2025, March 19). Safety Data Sheet - (Chloromethyl)(ethoxy)dimethylsilane.
- Sigma-Aldrich. (2024, September 30). SAFETY DATA SHEET - chloro(diphenyl)silane.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Diethoxymethylsilane.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
